molecular formula C14H14N2O3 B11726665 4-Methoxy-N-(4-nitrobenzyl)aniline

4-Methoxy-N-(4-nitrobenzyl)aniline

Cat. No.: B11726665
M. Wt: 258.27 g/mol
InChI Key: SPQJLZSKAZBIJO-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-nitrobenzyl)aniline (CAS 16035-87-3) is a secondary amine of interest in organic synthesis and materials science research. This compound, with the molecular formula C 14 H 14 N 2 O 3 and a molecular weight of 258.27 g/mol, is characterized by a central amine group linking a 4-methoxyphenyl (anisidine) group and a 4-nitrobenzyl group . Structural Insights: Single-crystal X-ray diffraction studies reveal that the molecule crystallizes in a monoclinic P2 1 /n space group. Key structural features include a near-coplanar arrangement of the nitro group with its attached benzene ring, with a dihedral angle of 1.70 (2)°, and a dihedral angle of 57.8 (1)° between the two benzene rings. The crystal packing is stabilized by intermolecular N—H···O and C—H···O hydrogen bonds, as well as weak C—H···π interactions . Synthesis and Applications: A high-yielding synthesis route (>90%) involves the reductive amination of 4-nitrobenzaldehyde with p-anisidine. The process entails refluxing the precursors in methanol to form an aldimine intermediate, followed by reduction with sodium borohydride (NaBH 4 ) in the presence of catalytic acetic acid . This compound serves as a valuable intermediate for preparing various aldimines and in cycloaddition reactions, making it a versatile building block in synthetic organic chemistry . Researchers also utilize it in crystallography studies to understand intermolecular interactions and supramolecular assembly . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-methoxy-N-[(4-nitrophenyl)methyl]aniline

InChI

InChI=1S/C14H14N2O3/c1-19-14-8-4-12(5-9-14)15-10-11-2-6-13(7-3-11)16(17)18/h2-9,15H,10H2,1H3

InChI Key

SPQJLZSKAZBIJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-(4-nitrobenzyl)aniline, a secondary amine with the molecular formula C₁₄H₁₄N₂O₃, serves as a valuable intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a central amine linking a 4-methoxyphenyl (p-anisidine) moiety and a 4-nitrobenzyl group, makes it a versatile building block for the preparation of various aldimines and for use in cycloaddition reactions.[1] This guide provides an in-depth exploration of the primary and most efficient pathway for its synthesis: a high-yield reductive amination of 4-nitrobenzaldehyde with p-anisidine.[1][3][4] We will dissect the underlying chemical principles, provide a detailed, field-proven experimental protocol, and present the necessary data for replication and validation.

Core Synthesis Pathway: Reductive Amination

The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline is most effectively achieved through a one-pot, two-step reductive amination process. This powerful method is favored for its high efficiency, excellent control, and ability to circumvent the common issue of over-alkylation often encountered in other amine synthesis routes.[1] The reaction consistently produces yields exceeding 90%.[3][4]

The pathway proceeds as follows:

  • Imine Formation: The initial step is the acid-catalyzed condensation of p-anisidine and 4-nitrobenzaldehyde to form an N-(4-nitrobenzylidene)-4-methoxyaniline (a Schiff base or imine) intermediate.[3][5]

  • In Situ Reduction: The imine intermediate is then reduced in the same reaction vessel to the target secondary amine.[3][5]

Mechanistic Deep Dive: The "Why" Behind the "How"

Understanding the mechanism is critical for troubleshooting and optimization. The reaction is initiated by a catalytic amount of a mild acid, such as acetic acid.

  • Activation of the Carbonyl: The acid protonates the carbonyl oxygen of 4-nitrobenzaldehyde. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of p-anisidine.[5]

  • Formation of the Imine: Following the nucleophilic attack, a proton transfer and subsequent elimination of a water molecule occur, resulting in the formation of the C=N double bond characteristic of the imine intermediate.

  • Selective Reduction: The choice of reducing agent is paramount for the success of this synthesis. Sodium borohydride (NaBH₄) is the ideal reagent in this context. It is a mild reducing agent, potent enough to selectively reduce the newly formed imine to an amine but gentle enough to leave the nitro (-NO₂) group on the benzaldehyde ring intact.[3][5] The use of a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would lead to the undesirable and non-selective reduction of the nitro group to an amino group.[5]

The overall reaction mechanism can be visualized as follows:

G cluster_0 Step 1: Imine Formation (Acid-Catalyzed) cluster_1 Step 2: Reduction p-Anisidine p-Anisidine Protonated_Carbonyl Activated Carbonyl (Protonated) p-Anisidine->Protonated_Carbonyl Nucleophilic Attack 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde->Protonated_Carbonyl H+ (cat. Acetic Acid) Imine_Intermediate Schiff Base Intermediate (Imine) Protonated_Carbonyl->Imine_Intermediate - H2O Final_Product 4-Methoxy-N-(4-nitrobenzyl)aniline Imine_Intermediate->Final_Product NaBH4 in MeOH

Caption: Reaction mechanism for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline.

Detailed Experimental Protocol

This protocol is a self-validating system derived from established literature, ensuring high reproducibility.[3][4]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)
p-NitrobenzaldehydeC₇H₅NO₃151.120.5 g3.3
p-AnisidineC₇H₉NO123.150.41 g3.3
Sodium BorohydrideNaBH₄37.830.09 g2.5
Methanol (MeOH)CH₃OH32.0410 mL-
Acetic Acid (AcOH)CH₃COOH60.05Few dropsCatalytic
Ethyl Acetate (EtOAc)C₄H₈O₂88.1130 mL-
Sat. Sodium BicarbonateNaHCO₃84.01As needed-
Hexane/EtOAc (2:1)--As neededFor crystallization
Step-by-Step Methodology
  • Imine Formation:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add p-nitrobenzaldehyde (0.5 g, 3.3 mmol) and methanol (10 mL).

    • Stir the solution at room temperature until the aldehyde dissolves.

    • Add p-anisidine (0.41 g, 3.3 mmol) to the stirred solution.

    • Heat the mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction to Amine:

    • After 4 hours, remove the heat source and cool the reaction mixture to 0 °C (273 K) in an ice bath. This should cause the yellow aldimine intermediate to precipitate.

    • While maintaining the temperature at 0 °C, add a few drops of glacial acetic acid.

    • Slowly add sodium borohydride (0.09 g, 2.5 mmol) in small portions over 10-15 minutes. Causality Note: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent unwanted side reactions.

    • After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes the acetic acid and decomposes any excess NaBH₄.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by crystallization from a hexane/ethyl acetate (2:1) solvent system to afford the pure 4-Methoxy-N-(4-nitrobenzyl)aniline.

The experimental workflow is summarized in the following diagram:

G start Start dissolve Dissolve Reactants (p-nitrobenzaldehyde, p-anisidine) in Methanol start->dissolve reflux Reflux for 4 hours dissolve->reflux cool Cool to 0°C (Precipitate Imine) reflux->cool reduce Add cat. AcOH Add NaBH4 portion-wise Stir for 2 hours cool->reduce quench Quench with sat. NaHCO3 reduce->quench extract Extract with Ethyl Acetate (2x) quench->extract purify Concentrate & Crystallize (Hexane/EtOAc) extract->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline.

Product Characterization
ParameterExpected Value
Yield > 90%[3][4]
Appearance Solid
¹H-NMR (CDCl₃) δ 3.68 (s, 3H, -OCH₃), 4.38 (s, 2H, -CH₂-), 6.40 (d, 2H, Ar-H), 6.72 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H)[3][4]

Structural analysis via single-crystal X-ray diffraction reveals that the nitro group lies nearly coplanar with its attached benzene ring.[3][4] The crystal packing is further stabilized by a network of intermolecular N—H···O and C—H···O hydrogen bonds, along with weak C—H···π interactions, which are crucial for the supramolecular assembly.[1][3][4]

Alternative Synthetic Considerations

While reductive amination is the superior method, it is worth noting a theoretically viable, though less documented, alternative: Nucleophilic Aromatic Substitution (SNAr).[1] This pathway would involve the reaction of p-anisidine with p-nitrobenzyl chloride. In this scenario, the potent electron-withdrawing nitro group would activate the benzylic position, making it susceptible to nucleophilic attack by the amine.[1] However, this route often requires more stringent conditions and may be prone to side reactions, making reductive amination the preferred method for its simplicity, efficiency, and high yield.

Conclusion

The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline is robustly and efficiently achieved via a one-pot reductive amination of p-nitrobenzaldehyde and p-anisidine. The strategic choice of a mild reducing agent like sodium borohydride is critical to ensure the selective reduction of the imine intermediate without affecting the nitro functionality. This high-yield (>90%) protocol provides a reliable and scalable method for producing this important chemical intermediate, making it readily accessible for further applications in drug development and materials science research.

References

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link]

  • National Center for Biotechnology Information (PMC). 4-Methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link]

  • ResearchGate. (PDF) 4-Methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link]

  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Redalyc. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Available from: [Link]

  • MD Topology. 4-Methoxy-N-(4-nitrobenzyl)aniline | C14H14N2O3 | MD Topology | NMR | X-Ray. Available from: [Link]

  • PubChem. 4-Methoxy-N-(4-nitrobenzyl)aniline | C14H14N2O3 | CID 11196197. Available from: [Link]

  • PubChem. 4-methoxy-N-(4-nitrophenyl)aniline | C13H12N2O3 | CID 2748023. Available from: [Link]

  • Organic Syntheses. p-Anisidine, 2-nitro- - Organic Syntheses Procedure. Available from: [Link]

  • MilliporeSigma. Sigma-Aldrich 4-Methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link]

Sources

physicochemical properties of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-N-(4-nitrobenzyl)aniline

Abstract

This technical guide provides a comprehensive overview of the known (CAS No. 16035-87-3). It is designed for researchers, scientists, and professionals in drug development and materials science who utilize advanced chemical intermediates. This document consolidates structural, crystallographic, and spectroscopic data from authoritative sources. Furthermore, it addresses the current gaps in the literature by providing detailed, field-proven experimental protocols for determining core properties such as melting point and solubility. The synthesis and utility of this compound as a versatile building block in organic chemistry are also discussed, grounding its theoretical properties in practical application.

Molecular Structure and Identification

4-Methoxy-N-(4-nitrobenzyl)aniline is a secondary amine that serves as a valuable intermediate in organic synthesis.[1] Its structure is characterized by a central amine group linking a 4-methoxyphenyl (anisidine) moiety and a 4-nitrobenzyl substituent.[1] This unique arrangement of functional groups—an electron-donating methoxy group and an electron-withdrawing nitro group on separate aromatic rings—imparts specific reactivity and physical properties that are of interest in synthetic and materials chemistry.

Table 1: Compound Identifiers

Identifier Value Source(s)
CAS Number 16035-87-3 [2]
Molecular Formula C₁₄H₁₄N₂O₃ [1][2][3]
Molecular Weight 258.27 g/mol [1][2][4]
IUPAC Name 4-methoxy-N-(4-nitrobenzyl)aniline [5]
Canonical SMILES COc1ccc(cc1)NCc1ccc(cc1)=O [2][5]

| InChI Key | SPQJLZSKAZBIJO-UHFFFAOYSA-N |[2] |

Solid-State Properties and Crystallography

The compound exists as a solid at standard conditions.[2] Single-crystal X-ray diffraction studies have provided profound insights into its three-dimensional structure and intermolecular interactions. These studies are critical for understanding how the molecule packs in the solid state, which influences properties like solubility and melting point.

The molecule crystallizes in a monoclinic P2₁/n space group.[1] A key structural feature is the near-coplanar arrangement of the nitro group with its attached benzene ring, with a minimal dihedral angle of 1.70 (2)°.[1][3] In contrast, the two benzene rings are significantly twisted relative to each other, with a dihedral angle of 57.8 (1)°.[1][3]

The crystal packing is primarily stabilized by a network of intermolecular hydrogen bonds, specifically N—H···O and C—H···O interactions.[1][3] These bonds link adjacent molecules into dimers and chains, creating a stable supramolecular assembly.[1][3] Weaker C—H···π interactions also contribute to the overall stability of the crystal lattice.[1] Understanding these non-covalent interactions is paramount in crystal engineering and polymorphism studies.

Table 2: Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a 7.4993 (3) Å
b 17.1516 (7) Å
c 10.0048 (5) Å
β 96.861 (4)°
Volume (V) 1277.65 (10) ų
Z 4

Data sourced from Kapoor et al. (2012) via the National Center for Biotechnology Information.[3]

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) spectroscopy confirms the molecular structure of the compound. The reported chemical shifts are consistent with the electronic environments of the protons on the aromatic rings, the methylene bridge, and the methoxy group.

Table 3: ¹H-NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Integration Inferred Assignment
3.68 Singlet (s) 3H -OCH₃ (Methoxy protons)
4.38 Singlet (s) 2H -CH₂- (Benzyl methylene protons)
6.40 Doublet (d) 2H Ar-H (Aromatic protons on methoxy-phenyl ring)
6.72 Doublet (d) 2H Ar-H (Aromatic protons on methoxy-phenyl ring)
7.65 Doublet (d) 2H Ar-H (Aromatic protons on nitro-phenyl ring)
8.10 Doublet (d) 2H Ar-H (Aromatic protons on nitro-phenyl ring)

Data sourced from Kapoor et al. (2012).[3][6]

The singlet at 3.68 ppm is characteristic of the three protons of the methoxy group. The singlet at 4.38 ppm corresponds to the two protons of the methylene bridge connecting the nitrogen atom to the nitrophenyl ring. The distinct doublets in the aromatic region (6.40-8.10 ppm) reflect the para-substitution pattern on both benzene rings.

Vibrational Spectroscopy (FT-IR & Raman)

A thorough analysis of the vibrational modes through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy is essential for a complete structural characterization. However, specific experimental or computational vibrational data for 4-Methoxy-N-(4-nitrobenzyl)aniline have not been reported in the reviewed literature.[1]

Based on its known functional groups, the following characteristic absorption bands would be expected in its FT-IR spectrum:

  • N-H Stretch: A moderate absorption peak around 3300-3500 cm⁻¹ for the secondary amine.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ for the methylene and methoxy groups.

  • NO₂ Asymmetric & Symmetric Stretch: Strong, sharp peaks typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C=C Aromatic Stretch: Multiple peaks in the 1600-1450 cm⁻¹ region.

  • C-O-C Ether Stretch: A strong peak in the 1250-1050 cm⁻¹ region.

For definitive assignments, a computational approach using Density Functional Theory (DFT) would be necessary to predict the vibrational frequencies in the absence of experimental spectra.[1]

Core Physicochemical Properties & Experimental Determination

While crystallographic and NMR data are available, fundamental properties like a precise melting point and a comprehensive solubility profile are not explicitly reported in the surveyed literature. The following sections provide standardized, best-practice protocols for their experimental determination.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities depress the melting point and broaden the range.[7]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_record Data Recording A 1. Finely powder the crystalline solid. B 2. Pack 1-2 mm of sample into a sealed-end capillary tube. A->B C 3. Place capillary in Mel-Temp apparatus. B->C D 4. Heat rapidly for approximate m.p. C->D E 5. Cool and use a fresh sample. D->E F 6. Heat slowly (1-2°C/min) near the approximate m.p. E->F G 7. Record T₁ (first liquid appears). F->G H 8. Record T₂ (all solid melts). G->H I 9. Report melting point range (T₁ - T₂). H->I

Figure 2: Workflow for Melting Point Determination.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Place a small amount of dry 4-Methoxy-N-(4-nitrobenzyl)aniline on a clean, dry surface. Gently tap the open end of a capillary tube into the powder until a small amount of sample (1-2 mm in height) is packed into the sealed end.[8][9]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a Mel-Temp apparatus or attach it to a thermometer for use in a Thiele tube setup.[7]

  • Approximate Determination (Optional but Recommended): Heat the sample rapidly to quickly find an approximate melting temperature. This saves time during the accurate measurement. Allow the apparatus to cool significantly before proceeding.

  • Accurate Determination: Using a fresh sample, heat the apparatus again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.[7] A slow heating rate is critical for accuracy.[8]

  • Record the Range:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.[9][10]

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow. Repeat the measurement with a fresh sample to ensure consistency.

Solubility Profile Determination

Understanding a compound's solubility is fundamental for purification (crystallization), separation (extraction), and formulation in drug development.[11] A systematic approach involves testing the compound in a series of solvents of varying polarity and pH.

Solubility_Testing_Flowchart start Start: Add ~25 mg of compound to 1 mL of solvent d1 Soluble in Water? start->d1 d2 Test with Litmus Paper d1->d2 Yes d3 Soluble in 5% NaOH? d1->d3 No o1 Class Sa: Water-Soluble Acid d2->o1 Red o2 Class Sb: Water-Soluble Base d2->o2 Blue o3 Class Sg: Water-Soluble Neutral d2->o3 Neutral d4 Soluble in 5% HCl? d3->d4 No o4 Class A: Strong/Weak Acid d3->o4 Yes d5 Soluble in conc. H₂SO₄? d4->d5 No o5 Class B: Base (Amine) d4->o5 Yes o6 Class N: Neutral (Alcohols, Ketones, etc.) d5->o6 Yes o7 Class I: Inert (Hydrocarbons, Halides) d5->o7 No

Figure 3: Systematic Flowchart for Solubility Classification.

Protocol: Systematic Solubility Testing

For each test, add approximately 25 mg of the compound to 1 mL of the solvent in a test tube. Stir or shake vigorously for 60 seconds.[11] Observe if the compound dissolves completely.

  • Test in Water: Determine solubility in deionized water. The presence of polar functional groups (amine, ether, nitro) suggests potential, albeit likely low, water solubility.[12]

  • Test in Diethyl Ether: Test solubility in a nonpolar aprotic solvent.

  • Test in 5% aq. HCl: If insoluble in water, test in 5% HCl. Solubility in this acidic solution indicates the presence of a basic functional group, such as the secondary amine, which would be protonated to form a soluble ammonium salt.[13]

  • Test in 5% aq. NaOH: If insoluble in water, test in 5% NaOH. Solubility in a basic solution indicates the presence of an acidic functional group. This compound is not expected to be soluble in NaOH.[13]

  • Test in Cold, Concentrated H₂SO₄: If the compound is insoluble in the above, test its solubility in concentrated sulfuric acid. Compounds containing nitrogen or oxygen that are neutral in the previous tests (like ethers) will often dissolve in cold, concentrated H₂SO₄ due to protonation.[12]

Based on its structure, 4-Methoxy-N-(4-nitrobenzyl)aniline is predicted to be insoluble in water, soluble in 5% HCl (due to the basic amine), and insoluble in 5% NaOH. It should be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone.

Synthesis and Application

4-Methoxy-N-(4-nitrobenzyl)aniline is synthesized efficiently via a two-step reductive amination process.[14] A high-yield (>90%) route involves the initial condensation of 4-nitrobenzaldehyde with p-anisidine by refluxing in methanol to form an intermediate aldimine (a Schiff base).[1] This intermediate is then reduced in situ with sodium borohydride (NaBH₄) to yield the final secondary amine product.[1][6]

Its primary value lies in its role as a versatile synthetic intermediate. It is a building block for preparing more complex aldimines and serves as a precursor in various cycloaddition reactions, making it a useful component in the synthetic chemist's toolbox.[1]

Conclusion

4-Methoxy-N-(4-nitrobenzyl)aniline is a well-characterized compound in terms of its molecular and solid-state structure. Authoritative crystallographic and NMR data confirm its identity and conformational preferences. However, there remains a gap in the publicly available literature regarding its fundamental physicochemical properties, such as a reported melting point and a comprehensive solubility profile. The standardized protocols provided in this guide offer a clear pathway for researchers to determine these values reliably. The compound's straightforward, high-yield synthesis and its utility as a chemical intermediate underscore its continued relevance in the fields of organic synthesis and materials science.

References

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. Available at: [Link]

  • Melting point determination. - University of Calgary. Available at: [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Available at: [Link]

  • experiment (1) determination of melting points. - University of Technology. Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. - University of Missouri–St. Louis. Available at: [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. - An-Najah National University. Available at: [Link]

  • Determination of Melting Point. - Clarion University. Available at: [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

  • CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. Available at: [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline | C14H14N2O3 | CID 11196197 - PubChem. Available at: [Link]

  • Solubility of Organic Compounds. - McMaster University. Available at: [Link]

  • 4-methoxy-N-(4-nitrophenyl)aniline - LookChem. Available at: [Link]

  • N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine - PubChem. Available at: [Link]

  • Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap. Available at: [Link]

  • (PDF) 4-Methoxy-N-(4-nitrobenzyl)aniline - ResearchGate. Available at: [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline | C14H14N2O3 | MD Topology | NMR | X-Ray. - The Automated Topology Builder (ATB) and Repository. Available at: [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline - PMC - NIH. Available at: [Link]

  • Supporting Information - MPG.PuRe. Available at: [Link]

  • 4-methoxy-N-(4-nitrophenyl)aniline | C13H12N2O3 | CID 2748023 - PubChem. Available at: [Link]

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the crystal structure of 4-Methoxy-N-(4-nitrobenzyl)aniline, a secondary amine of interest in organic synthesis and materials science. The insights presented herein are derived from single-crystal X-ray diffraction data, offering a foundational understanding of its solid-state conformation and intermolecular interactions, which are critical for applications in drug design and materials engineering.

Molecular Architecture and Conformational Analysis

The asymmetric unit of 4-Methoxy-N-(4-nitrobenzyl)aniline (C₁₄H₁₄N₂O₃) reveals a non-planar molecular conformation in the solid state. A key structural feature is the significant twist between the two aromatic rings. The dihedral angle between the 4-methoxyphenyl and the 4-nitrobenzyl moieties is 57.8 (1)°.[1][2][3] This pronounced torsion is a critical determinant of the molecule's overall shape and its ability to engage in specific intermolecular interactions.

The nitro group, a strong electron-withdrawing substituent, is nearly coplanar with the benzene ring to which it is attached, with a dihedral angle of just 1.70 (2)°.[1][3] This planarity facilitates electronic delocalization and influences the electrostatic potential surface of the molecule. The torsion angle of the C1—C7—N8—C9 bond path is 178.22 (17)°, indicating a nearly trans conformation across the central amine linkage.[1]

Caption: Torsion angle across the central linkage.

Crystallographic Data and Refinement

The crystallographic parameters of 4-Methoxy-N-(4-nitrobenzyl)aniline provide a precise definition of its three-dimensional lattice. This data is essential for reproducing and validating the structural analysis.

Parameter Value Reference
Chemical FormulaC₁₄H₁₄N₂O₃[1][4]
Formula Weight258.27 g/mol [1][4]
Crystal SystemMonoclinic[1][2][3]
Space GroupP2₁/n[1][2][3]
a7.4993 (3) Å[1]
b17.1516 (7) Å[1]
c10.0048 (5) Å[1]
β96.861 (4)°[1]
Volume1277.65 (10) ų[1]
Z4[1]
Temperature293 K[1]
RadiationMo Kα[1]
R-factor0.048[3]
wR-factor0.130[3]

Supramolecular Assembly via Intermolecular Interactions

The crystal packing of 4-Methoxy-N-(4-nitrobenzyl)aniline is a testament to the directing influence of non-covalent interactions. These interactions dictate the macroscopic properties of the crystalline material.

Hydrogen Bonding Network

The primary organizing force in the crystal lattice is a network of hydrogen bonds. The amine hydrogen (H8) acts as a hydrogen bond donor to a nitro oxygen atom (O1) of a neighboring, centrosymmetrically related molecule.[1] This N—H···O interaction links the molecules into distinct dimers.[1] These dimers are further interconnected by C—H···O hydrogen bonds, forming chains that propagate along the c-axis of the unit cell.[1]

G cluster_0 Molecule A cluster_1 Molecule B (Centrosymmetrically Related) cluster_2 Molecule C N_H_A N-H Nitro_O_B Nitro O N_H_A->Nitro_O_B N-H···O (Dimer Formation) Nitro_O_A Nitro O N_H_B N-H Aryl_CH_C Aryl C-H Aryl_CH_C->Nitro_O_A C-H···O (Chain Formation along c-axis) Nitro_O_C Nitro O

Caption: Intermolecular hydrogen bonding scheme.

Role of C—H···π Interactions

In addition to the hydrogen bonding, weaker C—H···π interactions contribute to the overall stability of the crystal structure.[1][2][3] These interactions involve the centroids of both the nitro-substituted and the methoxy-substituted phenyl rings, further knitting the molecular chains together and contributing to a densely packed and stable crystalline arrangement.[1]

Experimental Protocols

The successful analysis of this crystal structure is underpinned by robust experimental methodologies for synthesis, crystallization, and data collection.

Synthesis: Reductive Amination

A high-yield (>90%) synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline can be achieved through a two-step reductive amination process.[2]

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve equimolar amounts of 4-nitrobenzaldehyde and p-anisidine in methanol.

    • Reflux the mixture to facilitate the condensation reaction and formation of the aldimine intermediate.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to room temperature.

    • Add a catalytic amount of acetic acid.

    • Gradually add sodium borohydride (NaBH₄) in portions to reduce the imine to the secondary amine.

    • Stir the reaction until the aldimine is fully consumed (as indicated by TLC).

  • Workup and Purification:

    • Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization.

cluster_synthesis Synthesis Workflow Reactants 4-Nitrobenzaldehyde + p-Anisidine in Methanol Reflux Reflux (Imine Formation) Reactants->Reflux Reduction NaBH4 / Acetic Acid (Reduction) Reflux->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Recrystallization Workup->Purification Product 4-Methoxy-N-(4-nitrobenzyl)aniline Purification->Product

Caption: Synthesis workflow for the title compound.

Single Crystal Growth

The growth of diffraction-quality single crystals is a critical prerequisite for X-ray analysis.

Methodology:

  • Slow evaporation of a saturated solution of the purified compound in a suitable solvent system is a common and effective method. The choice of solvent is critical and may require screening of several options (e.g., ethanol, ethyl acetate, or solvent mixtures).

X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data was collected using a single-crystal X-ray diffractometer.

Instrumentation and Procedure:

  • Diffractometer: Oxford Diffraction Xcalibur Sapphire3 or a similar instrument.[1]

  • Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å).

  • Temperature: Data was collected at 293 K.[1]

  • Data Collection: A series of diffraction images were collected over a range of crystal orientations.

  • Data Reduction and Absorption Correction: The raw data was processed, and a multi-scan absorption correction was applied.[1]

  • Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F².

Conclusion

The crystal structure of 4-Methoxy-N-(4-nitrobenzyl)aniline is defined by a twisted molecular conformation and a robust network of intermolecular N—H···O and C—H···O hydrogen bonds, supplemented by C—H···π interactions. This detailed structural understanding provides a solid foundation for its application as a versatile intermediate in the synthesis of more complex molecules and for the rational design of new materials with tailored solid-state properties. The provided experimental protocols offer a reliable pathway for the synthesis and crystallographic analysis of this and related compounds.

References

  • Kapoor, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Crystallographic Communications, 68(4), o988. [Link]

  • ResearchGate. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • PubChem. 4-Methoxy-N-(4-nitrobenzyl)aniline. [Link]

Sources

Spectroscopic Data for 4-Methoxy-N-(4-nitrobenzyl)aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-(4-nitrobenzyl)aniline is a secondary amine with the chemical formula C₁₄H₁₄N₂O₃ and a molecular weight of 258.27 g/mol .[1][2] Its chemical structure incorporates a 4-methoxyphenyl group and a 4-nitrobenzyl group attached to a central nitrogen atom, making it a molecule of interest in synthetic organic chemistry and materials science. This guide provides a detailed analysis of the spectroscopic data for 4-Methoxy-N-(4-nitrobenzyl)aniline, offering insights into its structural characterization through various analytical techniques.

This document will delve into the synthesis of this compound and its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry. Each section will provide not only the spectral data but also a detailed interpretation based on the molecular structure, supported by established principles of spectroscopic analysis.

Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline

A robust and high-yielding synthetic route to 4-Methoxy-N-(4-nitrobenzyl)aniline is achieved through a two-step reductive amination process.[2][3] This method involves the reaction of p-anisidine with 4-nitrobenzaldehyde to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

Experimental Protocol:
  • Imine Formation: In a round-bottom flask, dissolve p-anisidine (1 equivalent) and 4-nitrobenzaldehyde (1 equivalent) in methanol.

  • Heat the mixture to reflux for a period of 2-4 hours to facilitate the formation of the Schiff base (imine) intermediate.

  • Reduction: After cooling the reaction mixture, introduce a reducing agent such as sodium borohydride (NaBH₄) in the presence of a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 4-Methoxy-N-(4-nitrobenzyl)aniline.

Synthesis_Workflow p_anisidine p-Anisidine imine Imine Intermediate p_anisidine->imine nitrobenzaldehyde 4-Nitrobenzaldehyde nitrobenzaldehyde->imine reagents1 Methanol, Reflux product 4-Methoxy-N-(4-nitrobenzyl)aniline imine->product reagents2 NaBH4, Acetic Acid

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 4-Methoxy-N-(4-nitrobenzyl)aniline exhibits distinct signals corresponding to the different types of protons present in the molecule.

Experimental Data:

The following ¹H NMR spectral data has been reported for 4-Methoxy-N-(4-nitrobenzyl)aniline.[2][3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.68Singlet3H-OCH₃
4.38Singlet2H-CH₂-
6.40Doublet2HAr-H (ortho to -NH)
6.72Doublet2HAr-H (ortho to -OCH₃)
7.65Doublet2HAr-H (ortho to -CH₂-)
8.10Doublet2HAr-H (ortho to -NO₂)
Interpretation:
  • 3.68 ppm (s, 3H): This singlet corresponds to the three protons of the methoxy (-OCH₃) group. The singlet nature indicates that these protons are not coupled to any adjacent protons.

  • 4.38 ppm (s, 2H): This singlet is assigned to the two protons of the methylene (-CH₂-) bridge connecting the aniline nitrogen to the nitrobenzyl ring. The absence of coupling confirms the absence of adjacent protons.

  • 6.40 ppm (d, 2H) and 6.72 ppm (d, 2H): These two doublets represent the four aromatic protons of the 4-methoxyphenyl ring. The protons ortho to the electron-donating amino group are shielded and appear at a higher field (6.40 ppm), while the protons ortho to the methoxy group are slightly less shielded and appear at 6.72 ppm.

  • 7.65 ppm (d, 2H) and 8.10 ppm (d, 2H): These two downfield doublets correspond to the four aromatic protons of the 4-nitrobenzyl ring. The strong electron-withdrawing effect of the nitro group deshields these protons significantly. The protons ortho to the strongly deactivating nitro group are the most deshielded and appear at the lowest field (8.10 ppm).

HNMR_Assignment

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data:
Predicted Chemical Shift (δ) ppmAssignment
~55-OCH₃
~48-CH₂-
~114Ar-C (ortho to -NH)
~115Ar-C (ortho to -OCH₃)
~124Ar-C (ortho to -NO₂)
~128Ar-C (ortho to -CH₂-)
~140Ar-C (ipso to -NH)
~147Ar-C (ipso to -NO₂)
~152Ar-C (ipso to -OCH₃)
~148Ar-C (ipso to -CH₂-)
Interpretation of Predicted Spectrum:
  • Aliphatic Carbons: The methoxy carbon (-OCH₃) is expected to appear around 55 ppm. The methylene bridge carbon (-CH₂-) would likely resonate around 48 ppm.

  • Aromatic Carbons: The aromatic region will display multiple signals. The carbons attached to the electronegative oxygen and nitrogen atoms will be significantly deshielded. The carbon bearing the methoxy group is predicted to be the most shielded among the substituted aromatic carbons, while the carbon attached to the nitro group will be the most deshielded. The remaining aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted FT-IR Data:
Wavenumber (cm⁻¹)VibrationFunctional Group
3350 - 3450N-H stretchSecondary amine
3000 - 3100C-H stretchAromatic
2850 - 3000C-H stretchAliphatic (-CH₂-, -OCH₃)
1590 - 1610C=C stretchAromatic ring
1500 - 1550 & 1300 - 1370N-O asymmetric & symmetric stretchNitro group
1230 - 1270C-O stretchAryl ether
1250 - 1335C-N stretchAromatic amine
Interpretation of Predicted Spectrum:
  • N-H Stretch: A key absorption is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

  • C-H Stretches: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups will appear below 3000 cm⁻¹.

  • Nitro Group: The presence of the nitro group will be confirmed by two strong absorptions corresponding to the asymmetric and symmetric N-O stretching vibrations, typically found around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C-O and C-N Stretches: The C-O stretch of the aryl ether and the C-N stretch of the aromatic amine will also give rise to characteristic bands in the fingerprint region.

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Predicted Mass Spectrometry Data:
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 258, corresponding to the molecular weight of the compound.

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: Cleavage of the C-N bond between the benzyl carbon and the amine nitrogen is a likely fragmentation pathway. This would result in the formation of a stable 4-nitrobenzyl cation at m/z = 136.

    • Loss of Nitro Group: Fragmentation involving the loss of the nitro group (NO₂) from the molecular ion is a common pathway for nitroaromatic compounds, which would lead to a fragment at m/z = 212.

    • Loss of Methoxy Group: Loss of a methyl radical (•CH₃) from the methoxy group could result in a fragment at m/z = 243, followed by the loss of CO to give a fragment at m/z = 215.

Mass_Spec_Fragmentation M [M]+• m/z = 258 frag1 [M - NO2]+• m/z = 212 M->frag1 - NO2 frag2 [4-nitrobenzyl]+ m/z = 136 M->frag2 Benzylic Cleavage frag3 [M - CH3]+ m/z = 243 M->frag3 - CH3

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-N-(4-nitrobenzyl)aniline. The synthesis via reductive amination is a well-established and efficient method. The provided ¹H NMR data offers clear confirmation of the compound's proton environment. While experimental ¹³C NMR, FT-IR, and Mass Spectrometry data are not widely published, the predicted spectra and their interpretations, based on sound spectroscopic principles, provide a robust framework for the structural characterization of this molecule. This guide serves as a valuable resource for researchers and professionals working with this compound, enabling its confident identification and utilization in further research and development.

References

  • PubChem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Kapoor, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o988. [Link]

  • Automated Topology Builder (ATB) and Repository. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. The University of Queensland. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

Sources

1H NMR and 13C NMR of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methoxy-N-(4-nitrobenzyl)aniline

This guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-Methoxy-N-(4-nitrobenzyl)aniline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a detailed, logic-driven analysis grounded in established scientific principles. We will delve into the causality behind experimental choices, the interpretation of spectral data, and the protocols required to generate high-fidelity results, ensuring a self-validating and trustworthy analytical workflow.

Introduction: The Structural Elucidation Mandate

4-Methoxy-N-(4-nitrobenzyl)aniline is a diarylmethylamine derivative featuring a complex interplay of electronic effects. The molecule contains an electron-donating methoxy group (-OCH₃) on one aromatic ring and a powerful electron-withdrawing nitro group (-NO₂) on the other. These substituents create a distinct electronic environment that profoundly influences the magnetic shielding of each nucleus. NMR spectroscopy is the preeminent technique for unambiguously confirming the covalent structure of such molecules, providing precise information on the chemical environment, connectivity, and relative orientation of atoms. This guide serves as a practical and theoretical framework for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

The molecular structure, with a systematic numbering scheme for NMR assignment, is presented below. This numbering will be used throughout the guide.

Caption: Molecular structure of 4-Methoxy-N-(4-nitrobenzyl)aniline with IUPAC-style numbering for NMR assignments.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic shielding, and their spatial relationship through spin-spin coupling.

Theoretical Principles and Predicted Spectrum

The molecule possesses several distinct proton environments:

  • Methoxy Group (-OCH₃): A singlet, typically found in the 3.7-3.9 ppm range, corresponding to the three equivalent protons of the methyl group (H-16).

  • Methylene Bridge (-CH₂-): A singlet, as these two protons (H-7) are chemically equivalent and not coupled to other protons. Its chemical shift is influenced by the adjacent nitrogen and two aromatic rings.

  • Amine Proton (-NH-): A broad singlet whose chemical shift can vary significantly depending on solvent, concentration, and temperature. It may also exchange with trace amounts of D₂O in the solvent, causing it to disappear.

  • Aromatic Protons: The two aromatic rings are para-substituted, which simplifies their splitting patterns.

    • Methoxy-substituted Ring: This ring contains an electron-donating group (-OCH₃) and the electron-donating amine bridge. We expect two doublets, characteristic of an AA'BB' system. The protons ortho to the methoxy group (H-3, H-5) will be more shielded (upfield) than the protons ortho to the amine linkage (H-2, H-6).

    • Nitro-substituted Ring: This ring features a powerful electron-withdrawing group (-NO₂). The protons ortho to the nitro group (H-11, H-13) will be significantly deshielded (downfield) compared to the protons meta to the nitro group (H-10, H-14). We again expect two doublets from an AA'BB' system.

Experimental Protocol: ¹H NMR

A robust protocol is essential for acquiring high-quality, reproducible data. Each step is designed to mitigate common sources of error, such as poor magnetic field homogeneity or sample contamination.[1]

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of 4-Methoxy-N-(4-nitrobenzyl)aniline into a clean, dry vial. The concentration should be sufficient for a good signal-to-noise ratio without causing line broadening from aggregation effects.[2][3]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[4][5] CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak. Ensure the sample dissolves completely.

  • Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral resolution, filter the solution.[5] A simple and effective method is to pass the solution through a Pasteur pipette containing a small plug of cotton or Kimwipe directly into a clean, high-quality 5 mm NMR tube.[3][5]

  • Tube Sealing and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.[1]

    • Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. This process minimizes peak broadening and ensures symmetrical line shapes, which is critical for resolving fine coupling patterns.[4] Automated shimming routines are generally sufficient for standard 1D experiments.

  • Data Acquisition:

    • Pulse Width Calibration: Use a calibrated 90° pulse for maximum signal intensity in a single scan.[6]

    • Acquisition Parameters: Set the spectral width (SW) to cover the expected range of proton signals (e.g., 0-10 ppm). The acquisition time (AQ) is typically set between 2-4 seconds to ensure adequate digitization of the free induction decay (FID).[6][7]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

    • Receiver Gain (RG): The receiver gain should be set automatically to maximize the dynamic range of the analog-to-digital converter without clipping the FID.[6][8]

Sources

FT-IR spectrum of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 4-Methoxy-N-(4-nitrobenzyl)aniline

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Methoxy-N-(4-nitrobenzyl)aniline, a secondary amine of significant interest in organic synthesis and materials science research[1]. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the molecule's vibrational spectroscopy, grounded in fundamental principles and supported by authoritative references. We will explore the synthesis, sample preparation, and the characteristic spectral features that define this compound, providing the causal insights behind the expected observations.

Introduction: The Molecule and the Method

4-Methoxy-N-(4-nitrobenzyl)aniline (C₁₄H₁₄N₂O₃) is a multifaceted organic compound featuring a secondary amine linking a 4-methoxyphenyl group and a 4-nitrobenzyl group[1]. Its structure comprises several key functional groups—a secondary aromatic amine, a nitro aromatic system, an ether linkage, and a methylene bridge—each contributing a unique signature to its infrared spectrum.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules[2]. When a molecule is exposed to infrared radiation, its bonds stretch and bend at specific, quantized frequencies. By detecting which frequencies are absorbed, we can identify the functional groups present, yielding a unique molecular "fingerprint"[2]. For a molecule like 4-Methoxy-N-(4-nitrobenzyl)aniline, FT-IR is indispensable for confirming its synthesis and elucidating its structural integrity.

Provenance and Synthesis: A Mechanistic Overview

A robust understanding of a molecule's FT-IR spectrum begins with its synthesis, which dictates the functional groups that should be present. The title compound is efficiently prepared via a high-yield (>90%) two-step reductive amination process involving 4-nitrobenzaldehyde and p-anisidine[1].

The causality of this choice is clear: it is a reliable method for forming secondary amines.

  • Imine Formation: The process begins with the acid-catalyzed reaction between the aldehyde (4-nitrobenzaldehyde) and the primary amine (p-anisidine) to form a Schiff base (aldimine) intermediate.

  • Reduction: The intermediate imine is then selectively reduced, typically using a mild reducing agent like sodium borohydride (NaBH₄), to yield the stable secondary amine, 4-Methoxy-N-(4-nitrobenzyl)aniline[1].

This synthetic pathway provides a logical framework for our spectral analysis. We expect to see the disappearance of the aldehyde C=O and primary amine N-H₂ signals from the reactants and the appearance of a characteristic secondary amine N-H signal in the product.

G cluster_reactants Reactants 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Imine Intermediate Imine Intermediate 4-Nitrobenzaldehyde->Imine Intermediate Condensation p-Anisidine p-Anisidine p-Anisidine->Imine Intermediate Reduction Reduction (e.g., NaBH₄) Imine Intermediate->Reduction Product 4-Methoxy-N-(4-nitrobenzyl)aniline Reduction->Product

Caption: Synthetic workflow for 4-Methoxy-N-(4-nitrobenzyl)aniline.

Experimental Protocol: A Self-Validating System

To ensure trustworthy and reproducible results, a standardized protocol for sample preparation and spectral acquisition is paramount. For a solid sample such as this, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

Step-by-Step Methodology for FT-IR Analysis (ATR)
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove any residues from previous analyses. A clean background spectrum should be a flat line.

  • Sample Application: Place a small amount of the crystalline 4-Methoxy-N-(4-nitrobenzyl)aniline powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for obtaining a strong, high-quality signal.

  • Data Acquisition: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 to 32) to improve the signal-to-noise ratio. The standard mid-IR region of 4000–400 cm⁻¹ is typically sufficient.

  • Data Processing: After acquisition, the resulting spectrum is automatically processed (background subtraction, Fourier transform) to produce the final transmittance or absorbance spectrum.

Spectral Analysis: Deconstructing the Molecular Fingerprint

The is rich with information. We will dissect it by analyzing the characteristic absorption bands associated with each of its constituent functional groups. The region from 4000 to 1500 cm⁻¹ is typically used for identifying key functional groups, while the more complex "fingerprint region" (below 1500 cm⁻¹) provides confirmation of the overall molecular structure[2].

G cluster_groups Key Functional Groups & Vibrations cluster_regions Corresponding FT-IR Regions (cm⁻¹) Molecule 4-Methoxy-N-(4-nitrobenzyl)aniline Secondary Amine Secondary Amine Molecule->Secondary Amine N-H Stretch Nitro Group Nitro Group Molecule->Nitro Group Asymm. & Symm. NO₂ Stretch Aromatic Rings Aromatic Rings Molecule->Aromatic Rings Aromatic C-H & C=C Stretch Ether & C-N Linkages Ether & C-N Linkages Molecule->Ether & C-N Linkages C-O & C-N Stretch Alkyl C-H Alkyl C-H Molecule->Alkyl C-H sp³ C-H Stretch Region1 ~3400 Secondary Amine->Region1 Region2 1550-1475 & 1360-1290 Nitro Group->Region2 Region3 >3000 & 1600-1450 Aromatic Rings->Region3 Region4 1335-1250 Ether & C-N Linkages->Region4 Region5 <3000 Alkyl C-H->Region5

Caption: Logical relationship between functional groups and FT-IR regions.

Summary of Characteristic FT-IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~3400N-H StretchSecondary Aromatic AmineWeak to Medium, Sharp
3100 - 3000=C-H StretchAromatic RingsMedium to Weak
2950 - 2850-C-H StretchMethylene (-CH₂)Medium
1600 - 1585C=C Stretch (in-ring)Aromatic RingsMedium
1550 - 1475NO₂ Asymmetric StretchAromatic Nitro GroupStrong
1500 - 1400C=C Stretch (in-ring)Aromatic RingsMedium
1360 - 1290NO₂ Symmetric StretchAromatic Nitro GroupStrong
1335 - 1250C-N StretchAromatic AmineStrong
~1250C-O-C Asymmetric StretchAryl EtherStrong
~1030C-O-C Symmetric StretchAryl EtherMedium
900 - 675C-H Out-of-Plane BendAromatic RingsStrong
750 - 700N-H WagSecondary AmineMedium, Broad
Detailed Band Assignment
  • N-H Region (3500-3300 cm⁻¹): As a secondary amine, the molecule will exhibit a single N-H stretching vibration. For aromatic secondary amines, this peak is expected near 3400 cm⁻¹[3][4]. Its presence is a direct confirmation of the successful reduction of the imine intermediate. This band is typically weaker and sharper than the broad O-H stretches seen in alcohols[5][6]. A broad N-H wagging vibration may also be observed in the 750-700 cm⁻¹ range[3].

  • C-H Stretching Region (3100-2850 cm⁻¹): This region is diagnostic for the types of C-H bonds.

    • Aromatic C-H Stretch: The sp² C-H bonds on the two benzene rings will produce absorptions at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[7][8]. This is a key indicator of aromaticity.

    • Aliphatic C-H Stretch: The sp³ C-H bonds of the methylene (-CH₂-) bridge will show stretching vibrations just below 3000 cm⁻¹, usually between 2950 and 2850 cm⁻¹[9][10].

  • Nitro Group Region (1550-1290 cm⁻¹): The nitro group provides the most distinctive and intense signals in the spectrum. Due to the high polarity of the N-O bonds, their stretching vibrations result in very strong absorption bands[11].

    • Asymmetric NO₂ Stretch: A strong band will appear between 1550-1475 cm⁻¹[12][13][14]. Studies have identified this characteristic band for nitro aromatic compounds around 1527-1535 cm⁻¹[15][16].

    • Symmetric NO₂ Stretch: A second strong band will be present between 1360-1290 cm⁻¹[12][13][14]. The presence of this strong doublet is unambiguous proof of the nitro group's integrity.

  • Aromatic C=C and Linkage Region (1600-1000 cm⁻¹):

    • Aromatic C=C Stretches: Carbon-carbon stretching within the aromatic rings produces a series of bands, typically in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions[7][8].

    • C-N Stretch: The stretching of the C-N bond in aromatic amines is expected to produce a strong band in the 1335-1250 cm⁻¹ range[5][6].

    • C-O Ether Stretch: The aryl ether linkage (Ar-O-CH₃) will show a strong, characteristic C-O stretching band. Anisole itself shows two C-O stretching bands[17]. We expect a strong asymmetric stretch around 1250 cm⁻¹ and a medium symmetric stretch near 1030 cm⁻¹.

  • Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations, including the C-H out-of-plane (oop) bending bands from the aromatic rings (900-675 cm⁻¹)[7]. The specific pattern of these strong bands can confirm the 1,4- (para) substitution pattern on both rings.

Applications in Research and Development

As a chemical intermediate, 4-Methoxy-N-(4-nitrobenzyl)aniline and its analogs are valuable in various fields.

  • Pharmaceutical Synthesis: Structurally related compounds like 4-methoxy-2-nitroaniline are critical intermediates in the synthesis of drugs such as Omeprazole, a proton pump inhibitor, and Primaquine, an antimalarial agent[18][19]. FT-IR is a crucial quality control tool in these multi-step syntheses to verify the structure of each intermediate.

  • Materials Science: The presence of both electron-donating (methoxy, amine) and electron-withdrawing (nitro) groups makes this molecule a candidate for studies in nonlinear optics and materials with specific electronic properties[1]. FT-IR helps confirm the molecular structure necessary for these properties.

  • Crystallography: The compound is used in crystallography studies to understand how intermolecular forces like hydrogen bonds and C-H···π interactions dictate supramolecular assembly[1].

References

  • Nigam, S., et al. (2023). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at: [Link]

  • University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • University of Wisconsin-Platteville. Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • University of Calgary. IR: nitro groups. Available at: [Link]

  • University of Wisconsin-Platteville. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region. Available at: [Link]

  • International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • A. I. For Health. (2025). Aromatic C-H stretching: Significance and symbolism. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Grube, M., et al. (2025). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. ResearchGate. Available at: [Link]

  • Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

  • Heacock, R. A., & Marion, L. (2025). The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

  • Millikin University. IR Absorption Table. Available at: [Link]

  • Michigan State University. Infrared Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • Feng, Y., et al. (2017). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. NIH National Library of Medicine. Available at: [Link]

  • Bellamy, L. J., & Williams, R. L. (1962). N-H Stretching Frequencies of Amines and Amides. SciSpace. Available at: [Link]

  • ResearchGate. (2019). Why the -NH stretching frequency of cyclic amines is less than aliphatic amine?. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. FTIR spectrum in the wave number range of the ( ) CN-stretching.... Available at: [Link]

  • Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. 4-methoxy-N-(4-nitrophenyl)aniline. Available at: [Link]

  • Kapoor, K., et al. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at: [Link]

  • Automated Topology Builder. 4-Methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

  • PubChem. 4-Methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

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mass spectrometry of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-Methoxy-N-(4-nitrobenzyl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 4-Methoxy-N-(4-nitrobenzyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of ionization, predictable fragmentation pathways, and detailed analytical protocols. By synthesizing theoretical knowledge with practical application, this guide serves as an authoritative resource for the structural elucidation of this and structurally related compounds using mass spectrometry.

Introduction: The Analytical Imperative

4-Methoxy-N-(4-nitrobenzyl)aniline (C₁₄H₁₄N₂O₃, Molar Mass: 258.27 g/mol ) is a secondary amine that serves as a valuable intermediate in organic synthesis, particularly in the preparation of various aldimines and in cycloaddition reactions.[1] Its structure, featuring a methoxy-substituted aniline ring linked via a methylene bridge to a nitro-substituted benzyl group, presents a unique combination of functional groups that dictates its behavior under mass spectrometric analysis. Accurate characterization is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry, particularly with electron ionization (EI), offers unparalleled insight into its molecular structure through the systematic analysis of its fragmentation patterns.

Chemical Structure:

  • IUPAC Name: 4-methoxy-N-[(4-nitrophenyl)methyl]aniline[2]

  • Molecular Formula: C₁₄H₁₄N₂O₃[2]

  • Monoisotopic Mass: 258.10044231 Da[2]

Ionization Methodology: The Rationale for Electron Ionization (EI)

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment. For a molecule like 4-Methoxy-N-(4-nitrobenzyl)aniline, both "hard" and "soft" ionization methods have merit.

  • Soft Ionization (e.g., ESI, APCI): Techniques like Electrospray Ionization would be ideal for unequivocally determining the molecular weight by generating the protonated molecule, [M+H]⁺, at m/z 259. This approach minimizes fragmentation, which is advantageous for mixture analysis or when the primary goal is simply to confirm the presence and mass of the parent compound.

  • Hard Ionization (Electron Ionization - EI): EI is the technique of choice for detailed structural elucidation of a purified compound.[3] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), inducing not only ionization but also extensive and reproducible fragmentation.[4][5] The resulting mass spectrum is a "fingerprint" of the molecule, rich with structural information. This guide will focus on the 70 eV EI approach because its predictable fragmentation pathways allow for a deep structural analysis.[5]

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust method for acquiring a high-quality EI mass spectrum of 4-Methoxy-N-(4-nitrobenzyl)aniline using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe.

Materials and Reagents
  • Analyte: 4-Methoxy-N-(4-nitrobenzyl)aniline (≥98% purity)

  • Solvent: HPLC-grade Methanol or Acetonitrile

  • Reference Standard: Perfluorotributylamine (PFTBA) for mass calibration.

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Create a working solution by diluting the stock solution 1:100 in methanol to a final concentration of 10 µg/mL.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer the working solution to a 2 mL autosampler vial.

Instrumentation and Parameters
  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an EI source.

  • Inlet System: GC or Direct Insertion Probe.

    • If GC: Use a standard non-polar column (e.g., DB-5ms). Set a temperature program from 100°C to 280°C at 15°C/min. Injector temperature: 250°C.

    • If Direct Probe: Program the probe to heat from 50°C to 300°C at 20°C/min.

  • MS Source Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Mass Range: m/z 40-350

    • Scan Rate: 2 scans/second

  • System Validation:

    • Prior to analysis, perform a system bakeout to minimize background noise.

    • Introduce PFTBA into the ion source to perform an automated mass axis calibration. This ensures the trustworthiness of the acquired m/z data.

Fragmentation Analysis: Decoding the Mass Spectrum

Upon ionization, the molecular ion (M•⁺) of 4-Methoxy-N-(4-nitrobenzyl)aniline is formed at m/z 258. This radical cation is energetically unstable and undergoes a series of predictable fragmentation reactions based on the established principles of mass spectrometry for amines and nitroaromatic compounds.[4][6][7]

The Primary Fragmentation Pathway

The most significant fragmentation event in molecules containing a benzyl-amine linkage is the cleavage of the C-N bond, which is beta to the phenyl ring and alpha to the nitrogen atom.[8] This is an energetically favorable process as it leads to the formation of a highly stable, resonance-stabilized cation.

Sources

solubility of 4-Methoxy-N-(4-nitrobenzyl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Methoxy-N-(4-nitrobenzyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methoxy-N-(4-nitrobenzyl)aniline, a secondary amine of interest in organic synthesis and materials science.[1] This document, designed for researchers and professionals in drug development and chemical synthesis, moves beyond a simple tabulation of data. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this compound. By examining its molecular structure and intermolecular forces, this guide provides a predictive framework for solubility in a range of common organic solvents. Furthermore, it details robust, field-proven experimental protocols for the precise and reliable determination of solubility, ensuring that researchers can generate high-quality, reproducible data tailored to their specific applications.

Introduction: Understanding the Molecule

4-Methoxy-N-(4-nitrobenzyl)aniline (CAS No. 16035-87-3) is a crystalline solid with the molecular formula C₁₄H₁₄N₂O₃ and a molecular weight of 258.27 g/mol .[1][2] Its structure, characterized by a central secondary amine linking a 4-methoxyphenyl group and a 4-nitrobenzyl group, dictates its solubility behavior.

Key Structural Features:

  • Two Aromatic Rings: The presence of two benzene rings contributes to the nonpolar character of the molecule, favoring solubility in nonpolar solvents through π-π stacking interactions.

  • Polar Functional Groups: The molecule contains a nitro group (-NO₂), a methoxy group (-OCH₃), and a secondary amine (-NH-), which are polar and capable of engaging in dipole-dipole interactions and hydrogen bonding.

  • Hydrogen Bonding: The secondary amine acts as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors.

  • Molecular Geometry: X-ray diffraction studies have shown a dihedral angle of 57.8 (1)° between the two benzene rings, which influences the overall molecular shape and its ability to pack in a crystal lattice and interact with solvent molecules.[1][3]

These features create a molecule with a nuanced solubility profile, exhibiting solubility in a range of solvents depending on the balance of intermolecular forces.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[4][5] This rule states that a solute will dissolve best in a solvent that has a similar polarity. For 4-Methoxy-N-(4-nitrobenzyl)aniline, its solubility in a given organic solvent is determined by the interplay of the following intermolecular forces:

  • Van der Waals Forces: These are weak, non-specific interactions that occur between all molecules. The large surface area of the two aromatic rings in 4-Methoxy-N-(4-nitrobenzyl)aniline allows for significant London dispersion forces, which will be the primary mode of interaction with nonpolar solvents.

  • Dipole-Dipole Interactions: The polar nitro and methoxy groups create a molecular dipole moment, allowing the molecule to interact favorably with polar aprotic solvents.

  • Hydrogen Bonding: The ability of the secondary amine to donate a hydrogen bond and the oxygen atoms to accept hydrogen bonds is a critical factor in its solubility in polar protic solvents.

The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions for dissolution to occur.

Predictive Solubility Profile

Table 1: Predicted Solubility of 4-Methoxy-N-(4-nitrobenzyl)aniline in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, BenzeneLow to ModerateThe nonpolar aromatic rings will interact favorably with these solvents via London dispersion forces. However, the polar functional groups will be poorly solvated, limiting overall solubility.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), AcetoneModerate to HighThese solvents can engage in dipole-dipole interactions with the polar groups of the solute. The lack of strong hydrogen bonding in the solvent allows for effective solvation of the entire molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerateThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine, nitro, and methoxy groups. However, the nonpolar aromatic portions of the molecule may be less well-solvated compared to in polar aprotic solvents.
Highly Polar WaterVery LowThe large nonpolar surface area of the two benzene rings will dominate, making it energetically unfavorable to disrupt the strong hydrogen bonding network of water.

This predictive framework is supported by reported synthesis procedures, where a mixture of hexane and ethyl acetate (2:1) is used for crystallization.[6] This indicates that the compound has moderate solubility in ethyl acetate and lower solubility in hexane, allowing for the controlled precipitation of the pure compound upon cooling or solvent evaporation.

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The following protocols describe robust methods for quantifying the solubility of 4-Methoxy-N-(4-nitrobenzyl)aniline.

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of solid 4-Methoxy-N-(4-nitrobenzyl)aniline to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature using a shaker or orbital mixer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding any solid particles.

  • Quantification: Analyze the concentration of 4-Methoxy-N-(4-nitrobenzyl)aniline in the sampled solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Diagram 1: Workflow for the Equilibrium Solubility Method

G A Add excess solid to solvent B Equilibrate at constant temperature (24-72h) A->B Agitation C Separate solid and liquid phases (centrifugation) B->C D Sample supernatant C->D E Quantify concentration (HPLC or qNMR) D->E F Calculate solubility E->F

Caption: Workflow for the equilibrium solubility (shake-flask) method.

Solvent Addition (Titration) Method

This method is useful for a more rapid determination of solubility and for screening multiple solvents.

Protocol:

  • Preparation: Place a precisely weighed amount of 4-Methoxy-N-(4-nitrobenzyl)aniline into a clear glass vial.

  • Solvent Addition: Gradually add the solvent of interest to the vial in small, known increments using a calibrated pipette or burette.

  • Dissolution: After each addition, vigorously mix the contents of the vial and visually inspect for the complete dissolution of the solid.

  • Endpoint: The endpoint is reached when the last trace of solid has just dissolved, and the solution is clear.

  • Calculation: The solubility is calculated from the mass of the solute and the total volume of solvent added to reach the endpoint.

Practical Implications for Research and Development

A thorough understanding of the solubility of 4-Methoxy-N-(4-nitrobenzyl)aniline is critical for its practical application:

  • Synthesis and Purification: Knowledge of its solubility in different solvents allows for the optimization of reaction conditions (e.g., selecting a solvent in which reactants are soluble and the product may crystallize upon cooling) and the development of efficient crystallization procedures for purification.[1]

  • Formulation Development: In the context of drug development, solubility is a key determinant of bioavailability. If this compound were to be investigated as a pharmaceutical intermediate or active ingredient, understanding its solubility in various pharmaceutically acceptable solvents would be a primary concern.

  • Analytical Method Development: The choice of mobile phase in chromatographic techniques like HPLC is dependent on the solubility of the analyte. A solvent system in which 4-Methoxy-N-(4-nitrobenzyl)aniline is readily soluble is required for accurate and reproducible analysis.

Conclusion

While a comprehensive database of quantitative solubility values for 4-Methoxy-N-(4-nitrobenzyl)aniline is not yet established, this guide provides a robust framework for understanding and predicting its solubility in a variety of organic solvents. By combining theoretical principles with practical experimental protocols, researchers are well-equipped to determine the solubility of this compound for their specific needs, thereby facilitating its use in synthesis, purification, and formulation. The interplay of its polar and nonpolar structural features suggests that polar aprotic solvents are likely to be the most effective for achieving high solubility.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Kapoor, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o988. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews.
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

  • YouTube. (2025, February 12). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel synthetic compound, 4-Methoxy-N-(4-nitrobenzyl)aniline. Directed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge of structurally related molecules to propose a rational, multi-pronged approach for evaluating its therapeutic and toxicological profile. We present a series of detailed, field-proven experimental protocols to assess its potential anticancer, antimicrobial, and antioxidant activities, alongside a critical evaluation of its mutagenic potential. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a robust foundation for further preclinical development.

Introduction: Unveiling the Potential of a Novel Scaffold

The confluence of diverse pharmacophores within a single molecular entity presents a compelling strategy in modern drug discovery. The compound 4-Methoxy-N-(4-nitrobenzyl)aniline is a unique chemical entity, integrating a methoxy-substituted aniline, a nitro-substituted benzyl group, and a secondary amine linker. This distinct architecture suggests a spectrum of potential biological interactions.

  • The N-Benzylaniline Core: Derivatives of N-benzylaniline are recognized for a variety of pharmacological effects, including anticancer and antioxidant properties. The flexibility of the benzyl-amine bond allows for optimal positioning within biological targets.

  • The Methoxyphenyl Moiety: The methoxy group is a common feature in numerous bioactive natural products and synthetic drugs, often contributing to enhanced metabolic stability and target affinity. It is frequently associated with antioxidant and anticancer activities.

  • The Nitrobenzyl Group: Nitroaromatic compounds are a well-established class of antimicrobials, often acting as prodrugs that are reductively activated within microbial cells to generate cytotoxic reactive nitrogen species[1][2]. However, the nitro group can also be associated with mutagenicity, a critical aspect to evaluate in any drug development pipeline[3][4][5].

This guide will therefore explore a rational, evidence-based approach to systematically characterize the biological activity of 4-Methoxy-N-(4-nitrobenzyl)aniline.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the structural motifs present in 4-Methoxy-N-(4-nitrobenzyl)aniline, we hypothesize the following potential biological activities:

  • Anticancer Activity: The presence of the N-benzylaniline and methoxyphenyl moieties suggests potential cytotoxic effects against cancer cells. The mechanism could involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways implicated in cancer progression, such as the NF-κB pathway[6][7][8][9][10]. Furthermore, some aniline derivatives have been shown to interfere with tubulin polymerization, a validated anticancer target[11][12][13][14].

  • Antimicrobial Activity: The nitrobenzyl group is a strong indicator of potential antimicrobial properties. The proposed mechanism involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that can damage DNA and other critical cellular components[1][2].

  • Antioxidant Activity: The methoxy-substituted aniline ring is a structural feature found in many antioxidant compounds. It may confer radical scavenging properties, which can be evaluated using standard in vitro assays.

  • Potential Toxicity (Mutagenicity): The nitroaromatic functionality necessitates a thorough toxicological assessment. The Ames test is a standard preliminary screen for mutagenic potential, which is a critical go/no-go decision point in early drug development[3][4][5].

The following sections will detail the experimental protocols to investigate these hypothesized activities.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for the comprehensive biological evaluation of 4-Methoxy-N-(4-nitrobenzyl)aniline.

In Vitro Anticancer Activity

A tiered approach is recommended to assess the anticancer potential, starting with broad cytotoxicity screening, followed by mechanistic studies.

The initial assessment of anticancer activity will be determined by evaluating the compound's ability to reduce the viability of cancer cells.

Recommended Cell Lines:

A panel of human cancer cell lines representing different tumor types is recommended for initial screening.

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)
A549Lung Carcinoma
HCT116Colon Carcinoma
HeLaCervical Carcinoma
A431Skin Epidermoid Carcinoma

MTT Assay Protocol:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of 4-Methoxy-N-(4-nitrobenzyl)aniline (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

LDH Assay Protocol:

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes and collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).

MTT_LDH_Workflow cluster_setup Cell Culture & Treatment cluster_mtt MTT Assay cluster_ldh LDH Assay A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with 4-Methoxy-N-(4-nitrobenzyl)aniline (serial dilutions) B->C D Incubate for 24, 48, 72h C->D E Add MTT Reagent D->E J Collect Supernatant D->J F Incubate for 4h E->F G Add DMSO to dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I K Add LDH Reaction Mix J->K L Incubate for 30 min K->L M Measure Absorbance at 490 nm L->M N Calculate % Cytotoxicity M->N

Caption: Workflow for in vitro cytotoxicity screening.

If significant cytotoxicity is observed, further investigation into the mechanism of cell death is warranted.

Flow Cytometry for Apoptosis and Cell Cycle Analysis:

  • Cell Treatment: Treat cancer cells with 4-Methoxy-N-(4-nitrobenzyl)aniline at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Apoptosis Staining (Annexin V/PI): Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes.

  • Cell Cycle Staining (PI): Fix cells in 70% ethanol and then stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells. For cell cycle, determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis_CellCycle_Analysis cluster_treatment Cell Treatment & Harvesting cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis A Treat cells with compound at IC50 and 2x IC50 B Incubate for 24h & 48h A->B C Harvest adherent and floating cells B->C D Stain with Annexin V-FITC & PI C->D G Fix cells in Ethanol C->G E Flow Cytometry Analysis D->E F Quantify Apoptotic Populations E->F H Stain with PI & RNase A G->H I Flow Cytometry Analysis H->I J Determine Cell Cycle Phase Distribution I->J

Caption: Workflow for apoptosis and cell cycle analysis.

To elucidate the molecular mechanism of action, Western blotting can be used to examine the effect of the compound on key signaling proteins.

Potential Signaling Pathways to Investigate:

  • Apoptosis Pathway: Caspase-3, Caspase-8, Caspase-9, PARP, Bcl-2, Bax.

  • NF-κB Pathway: p65, IκBα, phospho-p65, phospho-IκBα.

  • Cell Cycle Regulation: Cyclin B1, CDK1.

  • Microtubule Dynamics: α-tubulin, β-tubulin polymerization assay.

Western Blot Protocol:

  • Protein Extraction: Treat cells with 4-Methoxy-N-(4-nitrobenzyl)aniline, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Pathway cluster_pathway Potential Signaling Pathways cluster_western Western Blot Analysis Apoptosis Apoptosis Protein_Extraction Protein Extraction Apoptosis->Protein_Extraction Investigate NFkB NF-κB NFkB->Protein_Extraction Investigate CellCycle Cell Cycle CellCycle->Protein_Extraction Investigate Tubulin Tubulin Dynamics Tubulin->Protein_Extraction Investigate SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Detection & Analysis Immunoblotting->Detection

Caption: Investigation of signaling pathways by Western Blot.

Antimicrobial Activity

The antimicrobial potential of 4-Methoxy-N-(4-nitrobenzyl)aniline will be assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Recommended Microbial Strains:

A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal strain.

MicroorganismType
Staphylococcus aureus (ATCC 29213)Gram-positive bacterium
Bacillus subtilis (ATCC 6633)Gram-positive bacterium
Escherichia coli (ATCC 25922)Gram-negative bacterium
Pseudomonas aeruginosa (ATCC 27853)Gram-negative bacterium
Candida albicans (ATCC 90028)Fungus (Yeast)

MIC and MBC Determination Protocol:

  • Compound Preparation: Prepare a stock solution of 4-Methoxy-N-(4-nitrobenzyl)aniline in DMSO and perform serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MBC Determination: Subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antioxidant Activity

The antioxidant capacity of the compound will be evaluated using DPPH and ABTS radical scavenging assays.

DPPH Radical Scavenging Assay Protocol:

  • Reaction Mixture: Mix various concentrations of 4-Methoxy-N-(4-nitrobenzyl)aniline with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.

ABTS Radical Scavenging Assay Protocol:

  • ABTS Radical Cation (ABTS•+) Generation: Generate ABTS•+ by reacting ABTS solution with potassium persulfate.

  • Reaction Mixture: Add various concentrations of the compound to the ABTS•+ solution.

  • Incubation: Incubate for a short period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Mutagenicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds[15][16].

Ames Test Protocol:

  • Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98 and TA100) with and without metabolic activation (S9 mix).

  • Exposure: Expose the bacterial strains to various concentrations of 4-Methoxy-N-(4-nitrobenzyl)aniline.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of In Vitro Cytotoxicity Data (IC₅₀ in µM)

Cell Line24h48h72h
MCF-7
MDA-MB-231
A549
HCT116
HeLa
A431

Table 2: Summary of Antimicrobial Activity

MicroorganismMIC (µg/mL)MBC (µg/mL)
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans

Table 3: Summary of Antioxidant Activity (IC₅₀ in µM)

Assay4-Methoxy-N-(4-nitrobenzyl)anilineAscorbic Acid (Positive Control)
DPPH
ABTS

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the initial biological characterization of 4-Methoxy-N-(4-nitrobenzyl)aniline. The proposed experimental workflow will generate critical data on its potential as an anticancer or antimicrobial agent, its antioxidant capacity, and its mutagenic risk. Positive outcomes from these in vitro studies will provide a strong rationale for further preclinical development, including in vivo efficacy and toxicity studies, formulation development, and more in-depth mechanistic investigations. The systematic approach outlined herein will enable a thorough and scientifically rigorous evaluation of this promising novel chemical entity.

References

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Foreword: Unveiling the Electronic Landscape of a Push-Pull Chromophore

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 4-Methoxy-N-(4-nitrobenzyl)aniline

In the realm of materials science and medicinal chemistry, molecules designed with distinct electron-donating and electron-accepting moieties—often termed "push-pull" systems—are of paramount importance. Their unique electronic architecture gives rise to fascinating properties, including intramolecular charge transfer (ICT), which is foundational for applications in nonlinear optics (NLO), photovoltaics, and molecular sensing. 4-Methoxy-N-(4-nitrobenzyl)aniline, with its molecular formula C₁₄H₁₄N₂O₃ and molecular weight of 258.27 g/mol , is an archetypal example of such a system.[1][2] This guide provides a comprehensive technical overview of its structural, spectroscopic, and electronic characteristics, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into not just the "what" but the "why," exploring the causality behind its properties and the experimental choices made to elucidate them.

Molecular Architecture and Supramolecular Assembly

A molecule's electronic behavior is intrinsically linked to its three-dimensional structure and intermolecular interactions. Understanding this foundation is critical before exploring its dynamic properties.

Crystallographic Insights

Single-crystal X-ray diffraction studies have provided a definitive look at the solid-state conformation of 4-Methoxy-N-(4-nitrobenzyl)aniline. The compound crystallizes in a monoclinic P2₁/n space group.[1][3] The key structural takeaways are:

  • Push-Pull Geometry: The molecule features an electron-donating 4-methoxyphenyl group and an electron-withdrawing 4-nitrophenyl group linked by a flexible aminomethylene bridge.

  • Dihedral Angles: A crucial feature is the relative orientation of the aromatic rings. The nitro group lies nearly in the same plane as its attached benzene ring, with a minimal dihedral angle of 1.70(2)°.[1][3][4] In contrast, the two benzene rings are significantly twisted relative to each other, with a dihedral angle of 57.8(1)°.[1][3][4] This non-planar arrangement influences the degree of π-conjugation across the molecule.

  • Intermolecular Forces: The crystal packing is not merely a random assortment of molecules. It is a highly ordered lattice stabilized by a network of non-covalent interactions, including intermolecular N—H···O and C—H···O hydrogen bonds, as well as weaker C—H···π interactions.[1][3][4] These forces dictate the material's bulk properties and can influence its solid-state electronic behavior.

G cluster_reactants Reactants cluster_process Process cluster_reagents Reagents Reactant1 p-Anisidine Step1 Reflux in Methanol Reactant1->Step1 Reactant2 4-Nitrobenzaldehyde Reactant2->Step1 Aldimine Intermediate Aldimine Intermediate Step1->Aldimine Intermediate Step2 Reduction Product 4-Methoxy-N-(4-nitrobenzyl)aniline Step2->Product Reagent1 Sodium Borohydride (NaBH4) Reagent1->Step2 Reagent2 Catalytic Acetic Acid Reagent2->Step2 Aldimine Intermediate->Step2

Caption: Workflow for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline.

This protocol is a self-validating system. The success of each step can be monitored using Thin Layer Chromatography (TLC), and the final product's identity is confirmed by spectroscopic methods.

  • Imine Formation:

    • To a stirred solution of 4-nitrobenzaldehyde (3.3 mmol) in 10 mL of methanol, add p-anisidine (3.3 mmol). [4] * Reflux the mixture for 2-3 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

    • Allow the reaction to cool to room temperature. The aldimine intermediate may precipitate and can be used directly in the next step.

  • Reduction to Secondary Amine:

    • To the methanolic mixture containing the aldimine, add a catalytic amount of acetic acid (2-3 drops).

    • Cool the mixture in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (approx. 4.0 mmol) portion-wise, maintaining the temperature below 10°C. Vigorous gas evolution will be observed.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Quench the reaction by carefully adding saturated NaHCO₃ solution. [4] * Extract the product with ethyl acetate (2 x 15 mL). [4] * Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from ethanol to obtain the final compound.

Spectroscopic and Electronic Characterization

The electronic properties of the molecule are probed using a combination of spectroscopic techniques and computational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The reported chemical shifts validate the molecular structure. [4]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
8.10 Doublet 2H Protons on nitro-substituted ring (ortho to NO₂) Strong deshielding by the electron-withdrawing nitro group.
7.65 Doublet 2H Protons on nitro-substituted ring (meta to NO₂) Less deshielded than ortho protons.
6.72 Doublet 2H Protons on methoxy-substituted ring (ortho to OCH₃) Shielded by the electron-donating methoxy group.
6.40 Doublet 2H Protons on methoxy-substituted ring (meta to OCH₃) Less shielded than ortho protons, but still upfield.
4.38 Singlet 2H Methylene protons (-CH₂-) Located between the two aromatic systems.

| 3.68 | Singlet | 3H | Methoxy protons (-OCH₃) | Characteristic shift for a methoxy group on an aromatic ring. |

Table 1: ¹H-NMR Data for 4-Methoxy-N-(4-nitrobenzyl)aniline. [4]

UV-Visible Absorption Spectroscopy

While a specific experimental spectrum for this exact compound is not widely published, its structure allows for a robust prediction of its photophysical behavior. [1]The spectrum is expected to be dominated by π-π* transitions within the two primary chromophores: the 4-methoxyaniline and 4-nitrobenzyl systems. [1]Crucially, the donor-acceptor nature of the molecule will likely give rise to an Intramolecular Charge Transfer (ICT) band. This band typically appears at a longer wavelength (lower energy) than the local excitations of the individual moieties, signifying an electronic transition that moves electron density from the methoxyaniline (donor) part to the nitrobenzyl (acceptor) part.

Computational Analysis: A Window into Electronic Structure

Density Functional Theory (DFT) is an indispensable tool for elucidating electronic characteristics that are difficult to measure directly. [1]

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.

  • HOMO: The energy of the HOMO relates to the ability to donate an electron.

  • LUMO: The energy of the LUMO relates to the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a critical indicator of chemical stability, reactivity, and the energy required for electronic excitation. [1] For 4-Methoxy-N-(4-nitrobenzyl)aniline, theoretical calculations would predictably show a distinct spatial separation of these orbitals, which is the hallmark of a push-pull system:

  • The HOMO is expected to be localized primarily on the electron-rich 4-methoxyaniline moiety.

  • The LUMO is expected to be localized on the electron-deficient 4-nitrobenzyl moiety.

This separation means that the HOMO→LUMO electronic transition corresponds to a significant shift of electron density from the donor to the acceptor end of the molecule—the very definition of Intramolecular Charge Transfer. [5]

G cluster_levels Molecular Orbitals LUMO LUMO (Acceptor: Nitrobenzyl) ExcitedState Excited State (ICT) HOMO HOMO (Donor: Methoxyaniline) HOMO->LUMO   ΔE = hν (Charge Transfer) GroundState Ground State

Caption: Intramolecular Charge Transfer (ICT) upon electronic excitation.

Potential Applications and Future Research

The well-defined push-pull electronic structure of 4-Methoxy-N-(4-nitrobenzyl)aniline makes it a molecule of significant interest for advanced applications.

  • Synthetic Chemistry: It serves as a valuable and versatile intermediate for the synthesis of more complex molecules, including various aldimines used in cycloaddition reactions. [1][3]* Crystallography and Supramolecular Chemistry: Its ability to form predictable hydrogen bonding networks makes it a useful model compound for studying supramolecular assembly and crystal engineering. [1]* Materials Science (Nonlinear Optics): The significant intramolecular charge transfer character upon excitation suggests a large change in dipole moment between the ground and excited states. This is a key prerequisite for second-order nonlinear optical (NLO) activity. Similar molecules are actively investigated for applications in opto-electronic devices. [6][7] Future Directions: A clear opportunity exists for further research. Detailed experimental characterization of its photophysical properties (fluorescence spectroscopy, quantum yield measurements) and quantification of its NLO coefficients (e.g., via hyper-Rayleigh scattering) would be invaluable. [1]These experimental results, coupled with in-depth DFT and time-dependent DFT (TD-DFT) calculations, would provide a complete picture of its electronic landscape and solidify its potential for material applications.

References

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  • The linear and nonlinear optical properties of the organic nonlinear material 4‐nitro‐4'‐methylbenzylidene aniline. Semantic Scholar. Available at: [Link]

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A Guide to the Thermal Stability Assessment of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter in drug development and manufacturing. It dictates safe synthesis temperatures, defines storage conditions, and influences formulation strategies. This guide provides a comprehensive framework for evaluating the thermal stability of 4-Methoxy-N-(4-nitrobenzyl)aniline, a molecule featuring key functional groups—a nitroaromatic system, a secondary amine bridge, and a methoxy-substituted aniline ring—that warrant careful thermal hazard assessment. While specific experimental data for this exact compound is not publicly available, this document outlines the predictive chemical insights and the definitive experimental protocols required to establish a complete thermal profile. We detail the application of core thermo-analytical techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), providing not just the methodology but the scientific rationale behind their use.

Introduction: Why Thermal Stability Matters

In the pharmaceutical industry, a thermal runaway event during synthesis or storage can have catastrophic consequences.[1] Understanding a molecule's response to heat is therefore a non-negotiable aspect of process safety and product stability.[2] For 4-Methoxy-N-(4-nitrobenzyl)aniline, the presence of a nitro group is an immediate red flag, as nitroaromatic compounds are a well-known class of energetic materials that can decompose exothermically.[1][3][4] The energy released upon decomposition, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[1] This guide serves as a roadmap for scientists to proactively identify thermal hazards, determine safe operating limits, and ensure the integrity of the molecule throughout its lifecycle.

Predictive Assessment from Molecular Structure

Before embarking on experimental analysis, a thorough evaluation of the molecule's structure can provide crucial insights into its potential thermal liabilities.

  • Nitroaromatic Group (-NO₂): This is the primary energetic functional group in the molecule. The C-NO₂ bond in nitroaromatics can be thermally labile, and its decomposition is often highly exothermic.[1][5] Studies on compounds like nitrobenzene and nitrotoluene show that decomposition can proceed via C-NO₂ bond cleavage.[5] The presence of this group suggests a lower decomposition temperature and a significant potential for hazardous energy release.[6]

  • N-benzyl-aniline Linkage: The C-N bond between the methylene bridge and the aniline nitrogen is another potential weak point. The thermolysis of N-benzylaniline has been shown to proceed through homolytic fission, breaking this bond to form benzyl and anilino free radicals.[7] This fragmentation could be an initial step in the decomposition cascade.

  • Methoxy Group (-OCH₃): The methoxy group on the aniline ring is generally considered thermally stable. However, its electron-donating nature can influence the overall stability of the molecule. While some studies suggest methoxy groups can accelerate thermal degradation in certain polymer systems, their effect on this specific molecule would need experimental verification.[8]

Based on these features, the primary anticipated thermal risks are a highly exothermic decomposition driven by the nitro group, likely initiated by the cleavage of either the C-NO₂ bond or the benzylic C-N bond.

Core Experimental Protocols for Thermal Analysis

A multi-technique approach is essential for a comprehensive thermal hazard assessment. TGA, DSC, and ARC provide complementary information to build a complete safety profile.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing when a material begins to decompose or volatilize.[9][10]

Objective: To determine the onset temperature of mass loss (Tonset), which indicates the beginning of thermal decomposition.

Detailed Protocol:

  • Instrument Calibration: Calibrate the TGA instrument's temperature and mass sensors using certified reference materials.

  • Sample Preparation: Place 3-5 mg of 4-Methoxy-N-(4-nitrobenzyl)aniline into an appropriate sample pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert nitrogen atmosphere (flow rate of 50-100 mL/min) to prevent oxidative decomposition.[11]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.[12]

  • Data Analysis: Plot the sample mass (%) against temperature. The onset temperature is typically determined by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.[9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events like melting, crystallization, and exothermic decompositions.[13][14]

Objective: To identify the melting point, measure the heat of fusion, and detect the onset temperature and energy of any exothermic decomposition (ΔHd).

Detailed Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure sealed crucible (e.g., gold-plated stainless steel) to prevent mass loss from volatilization before decomposition.[13][15] Using sealed pans is critical for obtaining meaningful data on energetic compounds.[16]

  • Atmosphere: Maintain a static or slow-purging inert atmosphere (nitrogen) in the sample chamber.

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond the decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow (W/g) against temperature.

    • Identify the endothermic peak corresponding to the melting point.

    • Identify the sharp, positive peak corresponding to exothermic decomposition. Determine the extrapolated onset temperature (Tonset) and integrate the peak area to calculate the heat of decomposition (in J/g).[13]

Accelerating Rate Calorimetry (ARC)

ARC is considered the gold standard for process safety testing.[17] It simulates a "worst-case" adiabatic scenario (zero heat loss), providing critical data on the potential for thermal runaway reactions.[18][19]

Objective: To determine the adiabatic temperature and pressure rise rates, the time to maximum rate (TMR), and the self-accelerating decomposition temperature (SADT).[20][21]

Detailed Protocol:

  • Instrument Setup: Calibrate the ARC system according to the manufacturer's specifications (ASTM E1981).[20]

  • Sample Preparation: Load a known mass (e.g., 5-10 g) of the sample into a spherical titanium or stainless steel sample bomb.

  • Heat-Wait-Seek Mode: The instrument operates in a sequence:

    • Heat: The system heats the sample by a small increment (e.g., 5 °C).

    • Wait: It holds the temperature constant to allow for thermal equilibrium.

    • Seek: The system monitors the sample's self-heating rate. If the rate exceeds a set threshold (e.g., 0.02 °C/min), it switches to adiabatic mode.[19]

  • Adiabatic Tracking: Once an exotherm is detected, the instrument's heaters match the sample temperature, preventing any heat loss to the surroundings. The temperature and pressure are recorded as a function of time until the reaction is complete.

  • Data Analysis: Plot temperature and pressure vs. time to determine key safety parameters like the onset temperature of self-heating, TMR, and the final pressure.

Data Interpretation and Visualization

The data from these analyses must be synthesized to form a coherent picture of the compound's thermal behavior.

Integrated Experimental Workflow

The logical flow of thermal stability testing is crucial for a comprehensive and safe assessment.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Risk Management TGA TGA (Thermogravimetric Analysis) Determines mass loss onset DSC DSC (Differential Scanning Calorimetry) Detects exotherm onset & energy TGA->DSC Provides temp. range for DSC scan ARC ARC (Accelerating Rate Calorimetry) Simulates adiabatic runaway DSC->ARC Exotherm detected? (If Yes) Risk Define Safe Operating Limits (Storage, Synthesis Temp.) DSC->Risk No significant exotherm? (If No, assess risk as low) ARC->Risk Provides TMR, SADT, Pressure Data

Caption: Workflow for comprehensive thermal stability analysis.

Tabulated Data Summary

For clarity, the quantitative results from these experiments should be presented in a structured table. The following is an example of how such data would be reported.

ParameterTechniqueValue (Hypothetical)Significance
Onset of Mass Loss (Tonset)TGA225 °CTemperature at which significant decomposition begins.
Melting Point (Tm)DSC135 °CPhysical property; ensures analysis is on the solid/liquid state.
Onset of Exotherm (Tonset)DSC215 °CTemperature at which hazardous energy release begins.
Heat of Decomposition (ΔHd)DSC-950 J/gMagnitude of energy released; higher values indicate greater hazard.
Adiabatic Onset (Tonset)ARC190 °C"Worst-case" temperature for the start of a runaway reaction.
Time to Maximum Rate (TMR) from OnsetARC30 minTime available for corrective action from the onset of a runaway.
Max Self-Heat Rate (dT/dt)maxARC>200 °C/minIndicates the speed and intensity of the runaway reaction.
Final Pressure (Pfinal)ARC>50 barData for designing pressure relief systems.

Mechanistic Insights into Decomposition

Based on the structure and established chemical principles, a potential decomposition pathway can be hypothesized. The high-energy nitro group is the likely focal point of decomposition.

G cluster_path1 Pathway 1: C-N Bond Cleavage cluster_path2 Pathway 2: C-NO₂ Bond Cleavage cluster_products Decomposition Products mol 4-Methoxy-N-(4-nitrobenzyl)aniline MeO-Ph-NH-CH₂-Ph-NO₂ rad1 Benzylic Radical (•CH₂-Ph-NO₂) mol:f0->rad1 Δ (Heat) rad2 Anilino Radical (MeO-Ph-NH•) mol:f0->rad2 Δ (Heat) rad3 Nitro Radical (•NO₂) mol:f0->rad3 Δ (Heat) rad4 Aryl Radical (MeO-Ph-NH-CH₂-Ph•) mol:f0->rad4 Δ (Heat) prod Small Gaseous Molecules (NOx, CO, CO₂) Charred Residue rad1->prod:f0 rad2->prod:f1 rad3->prod:f0 rad4->prod:f1

Caption: Hypothesized thermal decomposition pathways.

The initial step is likely the homolytic cleavage of the weakest bond. Both the benzylic C-N bond and the aromatic C-NO₂ bond are candidates.[5][7] The resulting free radicals would then undergo a complex series of secondary reactions, leading to the formation of various gaseous products (such as oxides of nitrogen) and a solid, carbonaceous residue.

Conclusion and Recommendations

The structural features of 4-Methoxy-N-(4-nitrobenzyl)aniline, particularly the nitroaromatic moiety, strongly suggest a significant thermal hazard potential. A rigorous experimental evaluation using TGA, DSC, and ARC is mandatory to establish safe operating parameters. The hypothetical data presented underscore the potential for a high-energy, rapid decomposition event at elevated temperatures. Based on this assessment, strict temperature control during synthesis, drying, and storage is paramount. The self-accelerating decomposition temperature (SADT) derived from ARC data will be the ultimate guide for defining maximum safe storage and transport temperatures. Further studies could involve evolved gas analysis (TGA-MS) to identify the specific decomposition products, providing deeper mechanistic insight.

References

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An In-Depth Technical Guide to N-(p-nitrobenzyl)-p-anisidine (CAS 16035-87-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(p-nitrobenzyl)-p-anisidine, a compound of interest in synthetic and medicinal chemistry. Drawing upon established methodologies and crystallographic data, this document aims to equip researchers with the foundational knowledge required for the effective utilization and further investigation of this molecule.

Compound Profile and Physicochemical Properties

N-(p-nitrobenzyl)-p-anisidine, also known as 4-Methoxy-N-(4-nitrobenzyl)aniline, is an aromatic secondary amine. Its structure is characterized by a p-anisidine moiety linked to a p-nitrobenzyl group via a secondary amine bridge. This unique combination of a methoxy-substituted and a nitro-substituted aromatic ring imparts specific electronic and steric properties that are of interest for various chemical transformations and potential biological activities.

PropertyValueSource(s)
CAS Number 16035-87-3[1]
Molecular Formula C₁₄H₁₄N₂O₃[2]
Molecular Weight 258.27 g/mol [2]
IUPAC Name 4-methoxy-N-[(4-nitrophenyl)methyl]aniline[3]
Synonyms N-(p-nitrobenzyl)-p-anisidine, (4-Methoxy-phenyl)-(4-nitro-benzyl)-amine, N-(4-nitrobenzyl)-4-methoxyaniline

Synthesis and Structural Elucidation

The primary and most efficient route for the synthesis of N-(p-nitrobenzyl)-p-anisidine is through a two-step one-pot reductive amination reaction. This method provides a high yield and a straightforward purification process.

Synthetic Workflow

The synthesis involves the initial formation of a Schiff base (imine) intermediate from the condensation of p-anisidine and p-nitrobenzaldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction p_anisidine p-Anisidine schiff_base Schiff Base Intermediate (Imine) p_anisidine->schiff_base p_nitrobenzaldehyde p-Nitrobenzaldehyde p_nitrobenzaldehyde->schiff_base target_compound N-(p-nitrobenzyl)-p-anisidine schiff_base->target_compound Reduction methanol Methanol (Solvent) Reflux nabh4 Sodium Borohydride (NaBH₄) Acetic Acid (catalyst)

Caption: Synthetic workflow for N-(p-nitrobenzyl)-p-anisidine.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and provides a reliable method for the synthesis of N-(p-nitrobenzyl)-p-anisidine.

Materials:

  • p-Anisidine

  • p-Nitrobenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Glacial Acetic Acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve p-nitrobenzaldehyde (1.0 eq) and p-anisidine (1.0 eq) in methanol.

    • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the imine intermediate.

  • Reduction to the Amine:

    • To the cooled mixture containing the precipitated imine, add a catalytic amount of glacial acetic acid.

    • Slowly add sodium borohydride (NaBH₄) (0.7-0.8 eq) in small portions while keeping the temperature below 10°C using an ice bath.

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(p-nitrobenzyl)-p-anisidine.

Structural Insights from Crystallography

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of N-(p-nitrobenzyl)-p-anisidine in the solid state.

  • The molecule crystallizes in a monoclinic system.

  • The dihedral angle between the two aromatic rings is approximately 57.8°.

  • The nitro group is nearly coplanar with the benzene ring to which it is attached.

  • The crystal packing is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds.[2]

Potential Applications in Research and Drug Development

While specific biological activities for N-(p-nitrobenzyl)-p-anisidine are not extensively reported in peer-reviewed literature, its structural motifs are present in molecules with known pharmacological properties. This allows for informed hypotheses regarding its potential applications.

As a Scaffold for Antimicrobial Agents

Derivatives of nitrobenzyl and anisidine have demonstrated antimicrobial activity. For instance, certain nitrobenzyl-oxy-phenol derivatives have shown antibacterial effects.[4][5] The presence of the nitroaromatic group in N-(p-nitrobenzyl)-p-anisidine suggests that it could serve as a precursor for the synthesis of novel antimicrobial candidates.

Hypothesized Mechanism of Action: The nitro group can be bioreduced in microbial cells to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules, leading to cell death.

G compound N-(p-nitrobenzyl)-p-anisidine (or derivative) bacterial_cell Bacterial Cell compound->bacterial_cell nitroreductase Nitroreductase Enzymes bacterial_cell->nitroreductase reactive_intermediates Reactive Nitroso & Hydroxylamine Species nitroreductase->reactive_intermediates Reduction of Nitro Group oxidative_stress Oxidative Stress reactive_intermediates->oxidative_stress macromolecule_damage Macromolecule Damage (DNA, Proteins, Lipids) oxidative_stress->macromolecule_damage cell_death Bacterial Cell Death macromolecule_damage->cell_death

Caption: Hypothesized antimicrobial mechanism of action.

Precursor for Cytotoxic Agents and Prodrugs

Nitroaromatic compounds are a well-established class of bioreductive prodrugs.[6] The nitro group can be selectively reduced by nitroreductase enzymes that are overexpressed in hypoxic tumor environments. This targeted activation releases a cytotoxic agent, minimizing off-target toxicity. While the cytotoxicity of N-(p-nitrobenzyl)-p-anisidine itself has not been reported, its scaffold could be incorporated into the design of novel anticancer agents. For instance, dimers of o-anisidine have been shown to exhibit cytotoxicity in human bladder cancer cells.[7]

Intermediate in Organic Synthesis

Beyond potential biological applications, N-(p-nitrobenzyl)-p-anisidine is a useful intermediate in organic synthesis. The secondary amine can be further functionalized, and the nitro group can be reduced to an amine, providing a handle for a wide range of chemical transformations. This makes it a versatile building block for the synthesis of more complex molecules, including dyes and other heterocyclic compounds.

Safety and Handling

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

N-(p-nitrobenzyl)-p-anisidine is a readily synthesizable compound with a well-characterized solid-state structure. While its direct biological applications are yet to be fully explored, its structural features suggest potential as a scaffold for the development of novel antimicrobial and cytotoxic agents. This guide provides the necessary foundational information for researchers to pursue further investigations into the chemical and biological properties of this intriguing molecule.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of a Key Secondary Amine

The synthesis of secondary amines is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic strategies, reductive amination stands out for its efficiency, control, and versatility in forming carbon-nitrogen bonds.[1][2] This application note provides a comprehensive guide to the synthesis of a specific secondary amine, 4-Methoxy-N-(4-nitrobenzyl)aniline, a valuable intermediate in various synthetic endeavors.

This protocol details a two-step, one-pot procedure commencing with the condensation of p-anisidine (4-methoxyaniline) and 4-nitrobenzaldehyde to form an intermediate imine (a Schiff base).[3][4][5][6][7] This is immediately followed by the in-situ reduction of the imine using sodium borohydride (NaBH₄) to yield the target secondary amine.[8][9][10][11] The rationale behind this approach lies in its ability to circumvent the common issue of over-alkylation often encountered in direct alkylation methods with primary amines.[1] The formation of the stable imine intermediate ensures a controlled, mono-alkylation of the amine nitrogen.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It aims to provide not only a detailed, step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.

Reaction Principle: The Mechanism of Reductive Amination

The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline via reductive amination proceeds through two key mechanistic stages:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (p-anisidine) on the electrophilic carbonyl carbon of the aldehyde (4-nitrobenzaldehyde). This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[12] The resulting hemiaminal intermediate then undergoes dehydration to form the C=N double bond of the imine.[12]

  • Imine Reduction: The formed imine is then reduced to the corresponding secondary amine. Sodium borohydride (NaBH₄) serves as an effective reducing agent for this transformation.[8][9] It delivers a hydride ion (H⁻) to the electrophilic carbon of the imine, breaking the π-bond and forming a new C-H bond. Subsequent protonation of the resulting nitrogen anion, typically from the solvent (e.g., methanol), yields the final secondary amine product.[8] While NaBH₄ can also reduce aldehydes, allowing the imine to form before the addition of the reducing agent minimizes the formation of the corresponding alcohol as a byproduct.[1][13]

Experimental Workflow Diagram

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification reagents p-Anisidine + 4-Nitrobenzaldehyde in Methanol reflux Reflux with catalytic Acetic Acid reagents->reflux imine Formation of (E)-4-methoxy-N-(4-nitrobenzylidene)aniline (Imine) reflux->imine add_nabh4 Cool to 0°C and add NaBH₄ imine->add_nabh4 stir Stir at room temperature add_nabh4->stir product_formation Formation of 4-Methoxy-N-(4-nitrobenzyl)aniline stir->product_formation quench Quench with water product_formation->quench extract Extract with Ethyl Acetate quench->extract purify Dry, concentrate, and recrystallize extract->purify final_product Pure 4-Methoxy-N-(4-nitrobenzyl)aniline purify->final_product

Caption: A workflow diagram illustrating the key stages in the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
4-NitrobenzaldehydeC₇H₅NO₃151.121.51 g10.0
p-AnisidineC₇H₉NO123.151.23 g10.0
Sodium BorohydrideNaBH₄37.830.45 g12.0
MethanolCH₃OH32.0440 mL-
Glacial Acetic AcidC₂H₄O₂60.052-3 drops-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Detailed Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Methanol is flammable and toxic. Sodium borohydride reacts with water to produce flammable hydrogen gas. Handle all chemicals with care.

Step 1: Imine Formation

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzaldehyde (1.51 g, 10.0 mmol) and p-anisidine (1.23 g, 10.0 mmol).[14][15]

  • Add 30 mL of methanol to the flask and stir the mixture to dissolve the solids.

  • Add 2-3 drops of glacial acetic acid to the solution to catalyze the imine formation.[4][10]

  • Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 2: In-situ Reduction of the Imine

  • After the imine formation is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Once at room temperature, place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Slowly add sodium borohydride (0.45 g, 12.0 mmol) to the cooled solution in small portions over 10-15 minutes. Caution: Addition of NaBH₄ may cause gas evolution (hydrogen).[16][17]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours. A color change from a deep yellow/orange (color of the imine) to a lighter yellow or colorless solution indicates the reduction is proceeding.[2][17]

Step 3: Work-up and Purification

  • Once the reaction is complete (as determined by TLC), quench the reaction by slowly adding 20 mL of water to the flask while stirring.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure 4-Methoxy-N-(4-nitrobenzyl)aniline as a solid. A high yield (>90%) of the product can be expected.[10][11]

Characterization

The identity and purity of the synthesized 4-Methoxy-N-(4-nitrobenzyl)aniline can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretch, C-H stretches, NO₂ stretches).

  • Mass Spectrometry: To determine the molecular weight of the compound.[18]

Concluding Remarks

This application note provides a robust and reliable protocol for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline via reductive amination. The methodology is straightforward, high-yielding, and avoids the common pitfalls of direct amine alkylation. The detailed explanation of the reaction mechanism and the step-by-step procedure are designed to enable researchers to successfully replicate this synthesis. The principles outlined herein can be adapted for the synthesis of a wide range of other secondary amines, highlighting the broad utility of reductive amination in organic synthesis.

References

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Application Notes and Protocols: Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Benzylamines

In the landscape of contemporary drug discovery and materials science, the N-aryl benzylamine scaffold stands as a privileged structural motif. Molecules incorporating this core exhibit a wide spectrum of biological activities and find utility as crucial intermediates in the synthesis of complex heterocyclic systems. 4-Methoxy-N-(4-nitrobenzyl)aniline, the subject of this guide, is a valuable exemplar of this class. Its synthesis via reductive amination offers a robust and versatile route, embodying key principles of modern organic synthesis. This document provides a comprehensive, field-proven protocol for the preparation, purification, and characterization of this compound, intended for researchers, scientists, and professionals in drug development. Our focus extends beyond a mere recitation of steps to elucidate the underlying chemical principles, ensuring a thorough and practical understanding of the entire workflow.

Chemical Principles and Mechanistic Rationale

The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline from 4-nitrobenzaldehyde and p-anisidine is a classic example of a two-step, one-pot reductive amination. This powerful transformation first involves the formation of an imine intermediate, which is then selectively reduced to the corresponding secondary amine.[1]

Part 1: Imine Formation

The initial step is the acid-catalyzed condensation of p-anisidine (a primary amine) with 4-nitrobenzaldehyde (an aldehyde). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. The presence of a catalytic amount of a weak acid, such as acetic acid, is crucial. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[2] Subsequent dehydration of the resulting hemiaminal intermediate yields the corresponding N-(4-nitrobenzylidene)-4-methoxyaniline (an imine or Schiff base). This equilibrium-driven process is often favored by the removal of water.[3]

Part 2: Imine Reduction

The newly formed imine is then reduced in situ to the desired secondary amine. For this transformation, a mild reducing agent is required. Sodium borohydride (NaBH₄) is an excellent choice as it is a selective reducing agent that readily reduces the polar carbon-nitrogen double bond of the imine but is less reactive towards the starting aldehyde, especially at lower temperatures.[4] This chemoselectivity is a key advantage, minimizing the formation of the corresponding alcohol as a byproduct. The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the iminium ion (protonated imine), leading to the formation of the final amine product.

The overall reaction can be summarized as follows:

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)PuritySupplier
4-NitrobenzaldehydeC₇H₅NO₃151.121.51 g10.0≥98%e.g., Sigma-Aldrich
p-AnisidineC₇H₉NO123.151.23 g10.0≥99%e.g., Sigma-Aldrich
Methanol (anhydrous)CH₃OH32.0450 mL-≥99.8%e.g., Fisher Scientific
Sodium BorohydrideNaBH₄37.830.45 g12.0≥98%e.g., Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05~5 dropscatalytic≥99.7%e.g., Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11As needed-ACS Gradee.g., VWR
HexaneC₆H₁₄86.18As needed-ACS Gradee.g., VWR
Saturated Sodium BicarbonateNaHCO₃84.01As needed--Lab prepared
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Granulare.g., Sigma-Aldrich
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Step-by-Step Procedure
  • Reaction Setup and Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.51 g, 10.0 mmol) and p-anisidine (1.23 g, 10.0 mmol).

    • Add 50 mL of anhydrous methanol to the flask.

    • Stir the mixture at room temperature. You should observe the dissolution of the solids to form a clear, yellow solution.

    • Add 5 drops of glacial acetic acid to the reaction mixture.

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 1 hour. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The imine product should have a higher Rf value than the starting materials.

  • Reduction of the Imine:

    • After 1 hour of reflux, cool the reaction mixture to 0 °C using an ice bath. You may observe the precipitation of the imine intermediate.

    • Slowly and portion-wise, add sodium borohydride (0.45 g, 12.0 mmol) to the cold, stirring reaction mixture over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation. You will observe a color change from yellow to a lighter shade.

    • Once the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Work-up and Isolation:

    • After 2 hours, quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution to decompose any unreacted sodium borohydride.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

    • Transfer the resulting aqueous slurry to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.

Expected Yield and Appearance
  • Appearance: Pale yellow crystalline solid.

  • Yield: A high yield (>90%) is expected for this reaction.[5]

Visualizing the Workflow

A clear understanding of the experimental sequence is paramount for successful execution. The following diagram illustrates the key stages of the synthesis.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine 4-Nitrobenzaldehyde, p-Anisidine, and Methanol acid 2. Add catalytic Acetic Acid reagents->acid Stir at RT reflux 3. Reflux for 1 hour (Imine Formation) acid->reflux cool 4. Cool to 0°C reflux->cool nabh4 5. Add NaBH₄ (Reduction) cool->nabh4 stir 6. Stir at RT for 2 hours nabh4->stir quench 7. Quench with Sat. NaHCO₃ stir->quench evaporate 8. Evaporate Methanol quench->evaporate extract 9. Extract with Ethyl Acetate evaporate->extract dry 10. Dry and Concentrate extract->dry recrystallize 11. Recrystallize from EtOAc/Hexane dry->recrystallize filter_dry 12. Filter and Dry recrystallize->filter_dry final_product Pure 4-Methoxy-N- (4-nitrobenzyl)aniline filter_dry->final_product

Sources

Application Note: High-Purity Recovery of 4-Methoxy-N-(4-nitrobenzyl)aniline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, scientifically-grounded protocol for the purification of 4-Methoxy-N-(4-nitrobenzyl)aniline, a key intermediate in organic synthesis.[1] The methodology centers on the principle of single-solvent or mixed-solvent recrystallization, a robust technique for isolating crystalline solids from impurities.[2] We elucidate the rationale behind solvent system selection, provide a step-by-step experimental workflow, and offer insights into process validation through analytical techniques. The protocol is designed to be a self-validating system, ensuring researchers can achieve high purity and yield with a thorough understanding of the underlying chemical principles.

Introduction: The Principle of Recrystallization

Recrystallization is a fundamental purification technique in organic chemistry that leverages differences in solubility between a target compound and its impurities within a chosen solvent or solvent system.[3][4] The ideal process involves dissolving the impure solid in a minimal amount of a hot solvent to create a saturated solution.[5] As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a highly organized crystal lattice. This process selectively excludes impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor").[2] The success of recrystallization is critically dependent on the selection of an appropriate solvent, which should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[4][5]

4-Methoxy-N-(4-nitrobenzyl)aniline (C₁₄H₁₄N₂O₃, MW: 258.27 g/mol ) is a solid compound whose purification is essential for its subsequent use in synthetic pathways.[1][6] Published synthetic procedures have successfully employed a mixed solvent system for its crystallization, indicating this is a reliable method for achieving high purity.[7]

Physicochemical Data and Solvent System Selection

A comprehensive understanding of the target compound's properties is paramount for designing an effective purification protocol.

Table 1: Physicochemical Properties of 4-Methoxy-N-(4-nitrobenzyl)aniline and Recommended Solvent System

ParameterValueSource
Compound Properties
Molecular FormulaC₁₄H₁₄N₂O₃[1][6]
Molecular Weight258.27 g/mol [1][6]
AppearanceSolid
Crystal SystemMonoclinic, P2₁/n[1][8]
Recommended Solvent System
Primary Solvent (Good)Ethyl Acetate (EtOAc)[7]
Anti-Solvent (Poor)Hexane[7]
Recommended Ratio1:2 (EtOAc:Hexane)[7]

Causality of Solvent Choice: The selection of an Ethyl Acetate/Hexane mixture is based on established laboratory procedures for this specific compound.[7] This two-solvent approach, also known as a mixed-solvent recrystallization, is a powerful variation of the technique.[5]

  • Ethyl Acetate acts as the primary "good" solvent, in which 4-Methoxy-N-(4-nitrobenzyl)aniline is readily soluble, especially when heated.

  • Hexane acts as the "poor" or "anti-solvent," in which the compound is sparingly soluble.

By dissolving the crude product in a minimum of hot Ethyl Acetate and then slowly adding Hexane, the polarity of the solvent system is gradually reduced. This precisely controls the decrease in solubility, inducing slow and selective crystallization of the target compound.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to guide the researcher through a logical and efficient purification process. Each stage includes checkpoints to validate the procedure.

Materials and Equipment
  • Crude 4-Methoxy-N-(4-nitrobenzyl)aniline

  • Ethyl Acetate (Reagent Grade)

  • Hexane (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Glassware (beakers, graduated cylinders)

  • TLC plates, chamber, and appropriate eluent (e.g., 3:1 Hexane:EtOAc)

  • Melting point apparatus

Step-by-Step Purification Procedure
  • Initial Assessment (Validation Point 1):

    • Perform a Thin-Layer Chromatography (TLC) analysis of the crude starting material to visualize the number of impurities.

    • Measure the melting point range of the crude solid. A broad and depressed melting range is indicative of impurities.

  • Dissolution:

    • Place the crude 4-Methoxy-N-(4-nitrobenzyl)aniline into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar.

    • On a hot plate in a fume hood, add a minimal amount of hot Ethyl Acetate dropwise while stirring until the solid just dissolves. The key is to use the absolute minimum volume required to create a saturated solution. Over-addition of solvent will significantly reduce the final yield.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble particulate matter is observed in the hot solution, a hot gravity filtration must be performed. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes impurities that are insoluble in the hot solvent.[2]

  • Inducing Crystallization:

    • Remove the flask from the heat.

    • Slowly add Hexane dropwise to the hot, clear solution while stirring. Continue adding Hexane until the solution becomes faintly and persistently cloudy (the point of saturation).

    • Add 1-2 drops of hot Ethyl Acetate to redissolve the precipitate and render the solution clear again.[5] This ensures the solution is perfectly saturated at that temperature.

  • Crystal Growth:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling is crucial for the formation of large, pure crystals, as it gives the molecules time to selectively arrange themselves into a stable lattice, excluding impurities.[5]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.

  • Collection and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals on the filter paper with a small amount of ice-cold 2:1 Hexane/EtOAc solvent. Causality: Using a cold solvent prevents the dissolution of the purified product while effectively rinsing away the impurity-laden mother liquor.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.

    • For complete drying, transfer the crystals to a watch glass and place them in a desiccator under vacuum.

  • Final Assessment (Validation Point 2):

    • Weigh the final, dried product and calculate the percent recovery.

    • Perform a final TLC analysis, comparing the purified product to the crude material. A successful purification should show a single, clean spot for the product.

    • Measure the melting point of the recrystallized product. A sharp melting point at the literature value indicates high purity.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical flow of the purification protocol.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_analysis Purity Verification start Crude Product dissolve Dissolve in Minimum Hot Ethyl Acetate start->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities Present) dissolve->hot_filter add_hexane Add Hexane until Cloudy, Then Clarify with EtOAc hot_filter->add_hexane cool_slow Slow Cool to Room Temp. add_hexane->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Collect via Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Hexane/EtOAc vac_filter->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product analysis Verify Purity: - Melting Point - TLC Analysis end_product->analysis

Caption: Workflow for the purification of 4-Methoxy-N-(4-nitrobenzyl)aniline.

Troubleshooting

  • Oiling Out: If the product separates as an oil instead of crystals, it may be because the solution is cooling too quickly or the boiling point of the solvent is lower than the melting point of the solute. Reheat the solution to dissolve the oil and allow it to cool more slowly.

  • No Crystals Form: If crystallization does not occur upon cooling, the solution may not be sufficiently saturated. Try scratching the inside of the flask with a glass rod at the meniscus to create a nucleation site. If that fails, a small seed crystal of the pure compound can be added. As a last resort, some solvent can be evaporated to increase the concentration.

  • Low Recovery: This is often due to using too much solvent during the dissolution step or washing the final crystals with solvent that was not sufficiently cold.

References

  • Benchchem Technical Support Center. (n.d.). Recrystallization of Substituted Anilines.
  • Benchchem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline.
  • Kapoor, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(4), o988. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11196197, 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • ResearchGate. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • York College, CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

Sources

Method for the Purification of 4-Methoxy-N-(4-nitrobenzyl)aniline via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Scientific Principle and Method Rationale

4-Methoxy-N-(4-nitrobenzyl)aniline is a key synthetic intermediate whose purity is critical for subsequent reaction steps. A common route to its synthesis is the reductive amination of 4-nitrobenzaldehyde with p-anisidine, a process that involves the formation of an aldimine intermediate followed by reduction, typically with sodium borohydride (NaBH₄).[1][2] This synthesis often results in a crude mixture containing the desired product alongside unreacted starting materials and by-products.

Impurity Profile Analysis: A successful purification strategy hinges on understanding the potential impurities:

  • p-Anisidine: A primary amine, making it quite polar and capable of strong hydrogen bonding.

  • 4-Nitrobenzaldehyde: The aldehyde group makes it significantly more polar than the final product.

  • Aldimine Intermediate (N-(4-nitrobenzylidene)-4-methoxyaniline): Formed in situ before reduction. It is less polar than the starting aldehyde but must be separated.

  • 4-Nitrobenzyl alcohol: A potential by-product from the reduction of 4-nitrobenzaldehyde. The hydroxyl group makes it highly polar.

The purification method described herein leverages normal-phase adsorption chromatography. In this technique, the stationary phase (silica gel) is highly polar, while the mobile phase is a less polar organic solvent system.[3] Separation occurs based on the differential adsorption of the mixture's components to the silica gel. More polar compounds interact more strongly with the stationary phase and therefore elute more slowly.[3]

The target molecule, 4-Methoxy-N-(4-nitrobenzyl)aniline, possesses moderate polarity due to the presence of a secondary amine, a methoxy group, and a nitro group.[4] Our objective is to select a mobile phase that allows the less polar impurities to elute first, followed by the desired product, while retaining the highly polar impurities (unreacted starting materials and by-products) on the column for longer.

Method Development: TLC Optimization

Before committing to a large-scale column separation, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase composition. The goal is to achieve a retention factor (Rƒ) of 0.3-0.4 for the target compound, which generally provides the best resolution in column chromatography.[3]

Table 1: Mobile Phase System Selection Guide

Solvent System (Hexane:Ethyl Acetate) Polarity Expected Rƒ of Product Separation Quality
90:10 Low < 0.1 Poor; all components remain near the baseline.
80:20 Low-Medium ~0.2 Improved separation, but product elution may be slow.
70:30 Medium (Optimal) ~0.35 Good separation between product and key impurities.

| 60:40 | Medium-High | > 0.5 | Poor separation; product co-elutes with less polar impurities. |

The workflow for developing the separation method is systematic and begins with analytical TLC.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Scale-Up & Purification cluster_2 Phase 3: Analysis & Isolation TLC TLC Analysis (Test various Hex:EtOAc ratios) Optimize Optimize Mobile Phase (Target Rƒ ≈ 0.35 for product) TLC->Optimize Evaluate Separation PrepColumn Prepare Silica Column (Slurry Packing) Optimize->PrepColumn Optimized Conditions Load Load Crude Sample (Dry Loading Recommended) PrepColumn->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Characterize Characterize Pure Product (NMR, MP, etc.) Evaporate->Characterize

Caption: Workflow for purification of 4-Methoxy-N-(4-nitrobenzyl)aniline.

Detailed Experimental Protocol

Materials and Reagents
  • Crude 4-Methoxy-N-(4-nitrobenzyl)aniline

  • Silica Gel (for column chromatography, 60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Glass wool

  • Sand (washed)

Equipment
  • Glass chromatography column (40-60 mm diameter)

  • Separatory funnel or addition funnel (for solvent reservoir)

  • Fraction collector or test tubes/flasks

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware and clamps

Step-by-Step Procedure

Step 1: Preparation of the Column (Slurry Packing Method)

  • Ensure the column is clean, dry, and vertically clamped. Place a small plug of glass wool at the bottom, followed by a ~1 cm layer of sand.

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). The consistency should be like a milkshake, not too thick. Use approximately 30-50 g of silica for every 1 g of crude material.

  • Open the stopcock and pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles.

  • Drain the excess solvent until the solvent level reaches the top of the silica bed. Crucially, do not let the silica bed run dry at any point.

  • Add a thin layer (~1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 2: Sample Loading (Dry Loading Technique)

  • Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your crude product adsorbed onto silica.

  • Carefully add this powder to the top of the prepared column.

Causality Insight: Dry loading is superior to wet loading (dissolving the sample in the mobile phase) for this compound. It prevents band broadening and ensures that the sample is introduced to the column in a very narrow, concentrated band, leading to significantly better resolution.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase. Use an addition funnel as a reservoir for continuous flow.

  • Open the stopcock and begin eluting the mobile phase through the column. Maintain a steady flow rate (e.g., 5-10 mL/min for a 40 mm column).

  • Collect the eluent in appropriately sized fractions (e.g., 20 mL per test tube).

  • Monitor the separation by spotting every few fractions on a TLC plate. Develop the plate and visualize under a UV lamp.

Caption: Principle of separation based on polarity and adsorption to silica gel.

Step 4: Product Isolation

  • Using the TLC analysis as a guide, identify the fractions containing the pure product.

  • Combine these pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • The resulting solid or oil is the purified 4-Methoxy-N-(4-nitrobenzyl)aniline. Confirm its purity via analytical techniques like NMR or melting point analysis.

Troubleshooting and Expert Insights

ProblemProbable CauseSolution
Poor Separation (Overlapping Spots) Mobile phase is too polar.Decrease the proportion of ethyl acetate in the mobile phase (e.g., move from 70:30 to 75:25 Hex:EtOAc).
Compound Won't Elute Mobile phase is not polar enough.Increase the proportion of ethyl acetate. If necessary, add a small percentage (~1%) of methanol for highly polar compounds.
Cracked or Channeled Column Bed Improper packing; column ran dry.The column must be repacked. Ensure the silica bed is always submerged in solvent.
Streaking on TLC Plate Sample is too concentrated or acidic/basic nature of the compound.Dilute the sample for TLC. Add a drop of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve spot shape.

References

  • Kumar, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o988. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11196197, 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • University of Alberta (n.d.). Organic Chemistry Lab Manual: Column Chromatography. Retrieved from [Link]

  • Chemistry For Everyone (2023). How To Choose Mobile Phase For Column Chromatography? YouTube. Retrieved from [Link]

  • Phenomenex Inc. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of 4-Methoxy-N-(4-nitrobenzyl)aniline (CAS No. 16035-87-3). As a key intermediate in organic synthesis, particularly for aldimines and in cycloaddition reactions, rigorous characterization is paramount for its application in research and drug development.[1] This guide details optimized protocols for a multi-technique approach, including spectroscopic, chromatographic, spectrometric, and thermal methods. The causality behind experimental choices is explained to provide researchers with a framework for robust and reliable characterization.

Introduction and Physicochemical Profile

4-Methoxy-N-(4-nitrobenzyl)aniline is a secondary amine comprising a 4-methoxyphenyl group and a 4-nitrobenzyl group linked by a nitrogen atom. Its synthesis is typically achieved in high yield through the reductive amination of 4-nitrobenzaldehyde with p-anisidine.[1][2] The presence of distinct functional groups—an electron-donating methoxy group, an electron-withdrawing nitro group, two aromatic rings, and a secondary amine linkage—necessitates a suite of analytical methods to confirm its identity and purity unequivocally.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Methoxy-N-(4-nitrobenzyl)aniline

PropertyValueSource(s)
IUPAC Name 4-methoxy-N-[(4-nitrophenyl)methyl]aniline[3]
CAS Number 16035-87-3[1]
Molecular Formula C₁₄H₁₄N₂O₃[1][3]
Molecular Weight 258.27 g/mol [1][3]
Monoisotopic Mass 258.100442 Da[3][4]
Appearance Solid (typical)
Synthesis Route Reductive amination of p-nitrobenzaldehyde and p-anisidine[1][2]

Spectroscopic Characterization

Spectroscopic techniques are foundational for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

Rationale: The asymmetry of the molecule results in a unique magnetic environment for each proton and carbon, leading to a predictable and interpretable spectrum. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ or DMSO-d₆ filter Filter into NMR tube (if necessary) prep->filter acq_H1 Acquire ¹H NMR Spectrum (400-600 MHz) filter->acq_H1 acq_C13 Acquire ¹³C NMR Spectrum (100-150 MHz, proton-decoupled) acq_H1->acq_C13 proc Fourier Transform, Phase Correction, and Baseline Correction acq_C13->proc integ Integrate ¹H signals proc->integ assign Assign peaks based on chemical shift, integration, and coupling patterns integ->assign

Caption: Workflow for NMR sample preparation and analysis.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-N-(4-nitrobenzyl)aniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H signals and analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants.

Table 2: Expected ¹H and Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment¹H Chemical Shift (ppm) & Multiplicity[5]Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
-OC H₃3.68 (s, 3H)~55.5Typical for aryl methyl ethers.
-NC H₂-4.38 (s, 2H)~48.0Benzylic carbon attached to nitrogen.
C -OCH₃N/A~152.5Aromatic C attached to electron-donating -OCH₃.
C -NHN/A~142.0Aromatic C attached to nitrogen, deshielded.
C -NO₂N/A~147.0Aromatic C attached to strongly electron-withdrawing -NO₂.
C -CH₂N/A~146.5Quaternary aromatic C of the nitrobenzyl group.
Ar-C H (methoxy-ring, ortho to -OCH₃)6.72 (d, 2H)~114.8Shielded by the electron-donating -OCH₃ group.
Ar-C H (methoxy-ring, ortho to -NH)6.40 (d, 2H)~114.2Shielded by the electron-donating -OCH₃ group.
Ar-C H (nitro-ring, ortho to -CH₂)7.65 (d, 2H)~128.0Less affected by the distant nitro group.
Ar-C H (nitro-ring, ortho to -NO₂)8.10 (d, 2H)~124.0Deshielded by the adjacent electron-withdrawing -NO₂ group.

Note: ¹³C predictions are based on data from similar structures and known substituent effects.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale: The presence of N-H (secondary amine), C-O (ether), NO₂ (nitro), and aromatic C-H/C=C bonds will give rise to characteristic absorption bands in the IR spectrum.

Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3450N-H stretchSecondary Amine
3000 - 3100C-H stretchAromatic
2850 - 3000C-H stretchMethylene (-CH₂-) & Methyl (-CH₃)
1590 - 1610C=C stretchAromatic Ring
1490 - 1550N-O asymmetric stretchNitro (NO₂)
1330 - 1370N-O symmetric stretchNitro (NO₂)
1230 - 1270C-O-C asymmetric stretchAryl-Alkyl Ether
1020 - 1050C-O-C symmetric stretchAryl-Alkyl Ether
1250 - 1340C-N stretchAromatic Amine
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the π-π* transitions of the conjugated aromatic systems.

Rationale: The molecule contains two main chromophores: the 4-methoxyaniline and the 4-nitrobenzyl moieties. The extended conjugation and the presence of both electron-donating (-OCH₃, -NH-) and electron-withdrawing (-NO₂) groups are expected to result in strong absorption bands in the UV region. Nitroaromatic compounds typically exhibit strong absorption maxima.

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to scan the absorbance from 200 to 600 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). The primary π-π* transition for the nitroaromatic system is expected in the 240-280 nm range, potentially with other transitions from the methoxyaniline system.[4]

Chromatographic and Mass Spectrometric Analysis

These techniques are essential for assessing purity and confirming the molecular weight and elemental composition of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound by separating it from starting materials, by-products, and other impurities.

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. 4-Methoxy-N-(4-nitrobenzyl)aniline is a relatively nonpolar molecule that will be well-retained on a C18 column, allowing for excellent separation from more polar or less polar impurities.

Protocol: HPLC Purity Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter.

  • Instrumentation and Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: Isocratic or gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical starting condition could be 60% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector set at a wavelength where the compound absorbs strongly (e.g., 254 nm or its λₘₐₓ).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for identification.

Rationale: GC-MS is a highly sensitive technique for volatile and semi-volatile compounds. However, due to the polarity and potential thermal lability of nitroanilines, careful optimization of the injector temperature is required to prevent degradation.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrumentation and Conditions:

    • GC Column: A low-to-mid polarity column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless mode. Set the injector temperature carefully, starting at 250 °C and optimizing to avoid thermal decomposition.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 400.

  • Data Analysis:

    • Identification: Confirm the identity of the compound by matching its retention time and mass spectrum with a reference standard.

    • Mass Spectrum: The molecular ion peak ([M]⁺) should be observed at m/z 258.

    • Fragmentation: Key fragmentation pathways involve alpha-cleavage adjacent to the amine nitrogen. Expect to see major fragments corresponding to the loss of the 4-nitrobenzyl group (m/z 136) to yield a fragment at m/z 122, or the loss of the 4-methoxyphenyl group (m/z 122) to yield a fragment at m/z 136. A tropylium ion rearrangement of the nitrobenzyl fragment may also produce a peak at m/z 90 (loss of NO₂).

Logical Flow of Mass Spectrometric Fragmentation

cluster_frags Primary Fragments M Molecular Ion [M]⁺˙ m/z 258 F1 [C₇H₈NO]⁺ m/z 122 (4-methoxyanilino fragment) M->F1 Loss of C₇H₆NO₂ radical F2 [C₇H₆NO₂]⁺ m/z 136 (4-nitrobenzyl cation) M->F2 Loss of C₇H₈NO radical

Caption: Expected primary fragmentation pathways in EI-MS.

Definitive Structural and Thermal Analysis

Single-Crystal X-ray Diffraction

This technique provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Rationale: For a novel compound or for understanding its solid-state packing and conformation, X-ray crystallography is the gold standard.

Protocol and Findings: The crystal structure of 4-Methoxy-N-(4-nitrobenzyl)aniline has been previously determined.[2][5]

  • Crystal Growth: Suitable single crystals are grown, typically by slow evaporation from a solvent like methanol or ethyl acetate.

  • Data Collection: A single crystal is mounted on a diffractometer, and diffraction data are collected using Mo Kα radiation.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure.

Key Structural Features:

  • Crystal System: Monoclinic

  • Space Group: P2₁/n

  • Dihedral Angle (Benzene Rings): 57.8(1)°

  • Nitro Group Conformation: Nearly coplanar with its attached benzene ring (dihedral angle of 1.70(2)°).

  • Crystal Packing: The structure is stabilized by intermolecular N—H···O and C—H···O hydrogen bonds, forming dimers.[2][5]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the material, such as melting point and decomposition temperature.

Rationale: DSC measures heat flow and can precisely determine the melting point and enthalpy of fusion. TGA measures mass loss as a function of temperature, indicating the onset of thermal decomposition. This data is crucial for assessing thermal stability.

Protocol: DSC/TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.

  • Instrumentation: Use a simultaneous DSC-TGA instrument.

  • Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Temperature Program: Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • DSC: The melting point (Tₘ) is determined from the onset or peak of the endothermic event.

    • TGA: The decomposition temperature (Tₑ) is typically reported as the temperature at which 5% mass loss occurs.

Conclusion

The comprehensive characterization of 4-Methoxy-N-(4-nitrobenzyl)aniline requires a multi-technique approach. NMR and FT-IR spectroscopy are essential for primary structural confirmation. HPLC provides a reliable measure of purity, while GC-MS confirms molecular weight and provides supplementary identification. For absolute structural proof and thermal stability, X-ray crystallography and thermal analysis (DSC/TGA) are indispensable. The protocols and expected data outlined in this document provide a robust framework for researchers to ensure the quality and identity of this important chemical intermediate.

References

  • PubChem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Kapoor, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(4), o988. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Kapoor, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Retrieved from [Link]

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The Versatile Intermediate: A Guide to the Application of 4-Methoxy-N-(4-nitrobenzyl)aniline in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the strategic use of well-defined chemical intermediates is paramount. 4-Methoxy-N-(4-nitrobenzyl)aniline emerges as a significant building block, offering a unique combination of structural features and reactivity that can be harnessed for the construction of complex molecular architectures. This guide provides an in-depth exploration of this secondary amine, detailing its synthesis, characterization, and potential applications for researchers, scientists, and professionals in drug development.

Molecular Overview and Strategic Importance

4-Methoxy-N-(4-nitrobenzyl)aniline (CAS No. 16035-87-3) is a secondary amine characterized by the presence of a 4-methoxyphenyl (anisidine) group and a 4-nitrobenzyl group attached to a central nitrogen atom.[1] Its molecular formula is C₁₄H₁₄N₂O₃, with a molecular weight of 258.27 g/mol .[2] The strategic importance of this molecule lies in the electronic interplay of its constituent functional groups. The electron-donating methoxy group on the aniline ring influences the nucleophilicity of the amine and the reactivity of the aromatic system. Conversely, the electron-withdrawing nitro group on the benzyl moiety activates the benzylic position and can be a precursor for further chemical transformations.

Table 1: Physicochemical Properties of 4-Methoxy-N-(4-nitrobenzyl)aniline

PropertyValueReference(s)
CAS Number 16035-87-3[1]
Molecular Formula C₁₄H₁₄N₂O₃[2]
Molecular Weight 258.27 g/mol [2]
Appearance Solid
IUPAC Name 4-methoxy-N-[(4-nitrophenyl)methyl]aniline[2]

Synthesis Protocol: Reductive Amination

A robust and high-yielding method for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline is the reductive amination of 4-nitrobenzaldehyde with p-anisidine.[1][3] This two-step, one-pot procedure involves the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction.

Reaction Scheme

Reductive Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction reactant1 4-Nitrobenzaldehyde catalyst1 MeOH, Reflux reactant1->catalyst1 reactant2 p-Anisidine reactant2->catalyst1 intermediate (E)-4-Methoxy-N-(4-nitrobenzylidene)aniline (Schiff Base) reductant NaBH4, AcOH (cat.) intermediate->reductant catalyst1->intermediate product 4-Methoxy-N-(4-nitrobenzyl)aniline reductant->product

Figure 1: Synthetic workflow for 4-Methoxy-N-(4-nitrobenzyl)aniline.
Detailed Experimental Protocol

Materials:

  • 4-Nitrobenzaldehyde

  • p-Anisidine

  • Methanol (MeOH), anhydrous

  • Acetic acid (AcOH), glacial

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzaldehyde (1.0 eq) in anhydrous methanol.

    • To this stirred solution, add p-anisidine (1.0 eq) at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture in an ice bath (0-5 °C), which should result in the precipitation of the imine intermediate.[3]

  • Reduction:

    • To the cooled suspension of the imine, add a catalytic amount of glacial acetic acid (a few drops).

    • Slowly add sodium borohydride (0.75 eq) portion-wise, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford the title compound in high yield (>90%).[3]

Rationale and Optimization
  • Solvent: Methanol is a suitable solvent for both the imine formation and the subsequent reduction.

  • Catalyst: Acetic acid catalyzes the imine formation and the subsequent reduction by protonating the imine, making it more susceptible to hydride attack.

  • Reducing Agent: Sodium borohydride is a mild and effective reducing agent for imines. For substrates with other reducible functional groups, a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) might be considered.[4]

  • Troubleshooting: Incomplete imine formation can be addressed by extending the reflux time or using a Dean-Stark apparatus to remove the water formed during the reaction. If the reduction is incomplete, increasing the amount of NaBH₄ or the reaction time may be necessary.[5]

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 4-Methoxy-N-(4-nitrobenzyl)aniline.

Table 2: Spectroscopic Data for 4-Methoxy-N-(4-nitrobenzyl)aniline

TechniqueDataReference(s)
¹H NMR δ (ppm): 3.68 (s, 3H, OCH₃), 4.38 (s, 2H, CH₂), 6.40 (d, 2H, Ar-H), 6.72 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H)[3]
¹³C NMR Predicted shifts based on related structures: ~55.5 (OCH₃), ~48.0 (CH₂), ~114.5, ~115.0, ~124.0, ~128.0, ~141.0, ~147.0, ~152.0 (Aromatic C)[6][7]
FT-IR Expected characteristic peaks (cm⁻¹): ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1590 & ~1340 (NO₂ asymmetric and symmetric stretch), ~1240 (C-O stretch)[8]

Note: Actual ¹³C NMR and FT-IR data should be acquired for the synthesized compound to confirm its structure.

Applications in Synthetic Chemistry

4-Methoxy-N-(4-nitrobenzyl)aniline is a versatile intermediate with potential applications in the synthesis of various organic molecules, including bioactive heterocycles.

Precursor for N-Substituted Anilines and Bioactive Molecules

The secondary amine functionality allows for further N-alkylation or N-arylation reactions. More importantly, the nitro group can be readily reduced to an amino group, providing a handle for the synthesis of more complex molecules. For instance, N-benzylaniline derivatives have been investigated for their antibacterial activity.[9] The presence of both a donor (methoxy) and an acceptor (nitro, or its reduced form) group makes this scaffold interesting for creating molecules with specific electronic properties.

Role in Cycloaddition Reactions

N-benzyl anilines and related imines are known to participate in cycloaddition reactions, which are powerful tools for the construction of cyclic and heterocyclic systems. While specific examples utilizing 4-Methoxy-N-(4-nitrobenzyl)aniline are not extensively documented, the structural motif suggests its potential use in reactions such as [3+2] and [4+2] cycloadditions to form five- and six-membered rings, respectively. These heterocyclic cores are prevalent in many pharmaceutical agents.[10]

Cycloaddition cluster_0 Potential Synthetic Utility cluster_1 Further Transformations cluster_2 Resulting Scaffolds cluster_3 Potential Applications start 4-Methoxy-N-(4-nitrobenzyl)aniline nitro_reduction Nitro Group Reduction (e.g., with SnCl2/HCl) start->nitro_reduction cycloaddition Cycloaddition Reactions (e.g., with dienophiles) start->cycloaddition diamine Substituted Benzyl-p-phenylenediamine nitro_reduction->diamine heterocycle Polycyclic Heterocycles cycloaddition->heterocycle drug_discovery Drug Discovery (e.g., antibacterial agents) diamine->drug_discovery heterocycle->drug_discovery materials Materials Science heterocycle->materials

Figure 2: Potential synthetic pathways from 4-Methoxy-N-(4-nitrobenzyl)aniline.

Safety, Handling, and Disposal

As with all laboratory chemicals, proper safety precautions must be observed when handling 4-Methoxy-N-(4-nitrobenzyl)aniline and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate gloves.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Nitroaromatic compounds may have specific disposal requirements.

Conclusion

4-Methoxy-N-(4-nitrobenzyl)aniline is a readily accessible and highly useful chemical intermediate. Its synthesis via reductive amination is efficient and scalable. The presence of multiple reactive sites within its structure opens up a wide range of possibilities for its application in the synthesis of complex organic molecules, including those with potential biological activity. This guide provides a solid foundation for researchers and drug development professionals to incorporate this versatile building block into their synthetic strategies.

References

  • Abdel-Wahab, B. F., et al. (2017). A green protocol for the synthesis of Schiff bases using natural acid catalyst. Journal of the Indian Chemical Society, 94(11), 1279-1284.
  • BenchChem. (2025). 4-Methoxy-N-(4-nitrobenzyl)aniline.
  • El-Faham, A., et al. (2012). Synthesis, characterization and biological evaluation of new Schiff base-metal complexes. Journal of the Serbian Chemical Society, 77(11), 1541-1555.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Kapoor, K., et al. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(4), o988.
  • Nnamonu, L. A., et al. (2015). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Journal of Heterocyclic Chemistry, 52(4), 1141-1146.
  • PubChem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • ResearchGate. (2025). Synthesis of N-Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate.
  • ResearchGate. (2025). What's wrong with my reductive amination? I barely got any product.
  • SpectraBase. (n.d.). N-(4-Methoxybenzyl)-aniline. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst.
  • PubChem. (n.d.). 4-methoxy-N-(4-nitrophenyl)aniline. Retrieved from [Link]

  • ResearchGate. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). N-benzyl aniline derivative and preparation method and application thereof.
  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Organic & Biomolecular Chemistry, 16(34), 6271-6280.
  • National Center for Biotechnology Information. (n.d.). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-Methoxybenzyl)-aniline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

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Application Note & Protocol: Strategic Derivatization of 4-Methoxy-N-(4-nitrobenzyl)aniline for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the derivatization of 4-Methoxy-N-(4-nitrobenzyl)aniline, a versatile scaffold in medicinal chemistry and materials science. We present two primary, high-yield strategic modifications: N-acylation of the secondary amine and reduction of the aromatic nitro group for subsequent functionalization. This document outlines the underlying chemical principles, provides robust, step-by-step experimental protocols, and details the analytical methods required for comprehensive characterization of the resulting derivatives. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this molecule for structure-activity relationship (SAR) studies, modulation of physicochemical properties, and the creation of novel chemical entities.

Introduction: The Strategic Value of Derivatization

4-Methoxy-N-(4-nitrobenzyl)aniline is a compound of significant interest due to its inherent structural features: a nucleophilic secondary amine, an electron-rich methoxy-substituted aniline ring, and an electron-deficient nitro-substituted benzyl ring.[1][2] This unique combination of functionalities makes it an ideal starting point for chemical elaboration. The derivatization of this core structure is a critical strategy in drug discovery and materials science for several key objectives:

  • Tuning Pharmacological Properties: Aniline and its derivatives are foundational motifs in a vast number of pharmaceutical compounds.[3][4] Modifying the core structure allows for the fine-tuning of properties such as receptor selectivity, metabolic stability, and bioavailability.[5][6]

  • Structure-Activity Relationship (SAR) Studies: Systematically altering the molecule and assessing the impact on biological activity is a cornerstone of modern drug development.

  • Enhancing Analytical Detection: The introduction of specific functional groups can improve the chromophoric or fluorophoric properties of the molecule, facilitating its detection and quantification.

  • Materials Science Applications: Substituted aniline derivatives are precursors for advanced polymers and materials with tailored electronic and physical properties.[7][8]

This guide will focus on two of the most reliable and versatile derivatization pathways: targeting the secondary amine via N-acylation and functionalizing the aromatic ring via nitro group reduction .

Derivatization Strategies and Mechanistic Rationale

Strategy 1: N-Acylation of the Secondary Amine

The secondary amine in the parent compound is a potent nucleophile, making it highly susceptible to reaction with electrophilic acylating agents like acyl chlorides or anhydrides. This reaction is a fundamental transformation for amide bond formation.[9][10]

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and typically provide rapid and complete conversion. Acetic anhydride is a slightly milder, but also highly effective, alternative.[9][11]

  • Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is essential. Its purpose is to act as an acid scavenger, neutralizing the HCl byproduct generated from the reaction with an acyl chloride, thereby preventing the protonation and deactivation of the starting amine.[12]

  • Solvent & Temperature: Anhydrous aprotic solvents like Dichloromethane (DCM) are used to prevent hydrolysis of the acylating agent. The reaction is initiated at 0 °C to control the initial exothermic reaction, ensuring selectivity and minimizing side-product formation.[12]

G cluster_reactants Inputs cluster_process Process Aniline 4-Methoxy-N- (4-nitrobenzyl)aniline Setup Dissolve in DCM, Cool to 0 °C Aniline->Setup Acyl_Chloride Acyl Chloride (R-COCl) Reaction Nucleophilic Attack (Amine on Carbonyl) Acyl_Chloride->Reaction Base Triethylamine (Base) Base->Reaction Acid Scavenger Setup->Reaction Workup Aqueous Workup (Wash & Extract) Reaction->Workup Purify Column Chromatography Workup->Purify Product N-Acylated Product Purify->Product

Caption: Experimental workflow for N-acylation.

Strategy 2: Reduction of the Aromatic Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation is highly valuable as it converts a strongly electron-withdrawing group into a nucleophilic and electron-donating group, opening up a plethora of subsequent derivatization options (e.g., amidation, sulfonylation, diazotization).

Causality of Experimental Choices:

  • Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of a strong acid like concentrated HCl is a classic, reliable, and chemoselective method for reducing aromatic nitro groups.[13][14] It is particularly useful as it tolerates many other functional groups.[15][16][17]

  • Reaction Conditions: The reaction is typically heated to reflux in a protic solvent like ethanol to ensure complete conversion.

  • Workup: After reduction, the reaction mixture is highly acidic. It must be carefully basified (e.g., with NaOH) to a high pH. This serves two purposes: it deprotonates the newly formed anilinium salt to the free amine and it precipitates the tin as tin hydroxides, which can then be removed by filtration.[17]

Detailed Experimental Protocols

Safety Notice: These protocols involve the use of corrosive and reactive chemicals. All procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: N-Acetylation of 4-Methoxy-N-(4-nitrobenzyl)aniline

Objective: To introduce an acetyl group onto the secondary amine, forming N-(4-methoxy-phenyl)-N-(4-nitro-benzyl)-acetamide.

Materials:

  • 4-Methoxy-N-(4-nitrobenzyl)aniline (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-Methoxy-N-(4-nitrobenzyl)aniline (1.0 eq) in anhydrous DCM.

  • Cooling & Base Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add triethylamine (1.5 eq) dropwise.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the cold solution over 10-15 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove excess acetyl chloride and acid), and finally with brine.[12]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient, to yield the pure N-acetylated product.

Table 1: Representative Reaction Parameters & Expected Outcome

ParameterValue
Starting Material2.58 g (10.0 mmol)
Acetyl Chloride0.85 mL (12.0 mmol)
Triethylamine2.09 mL (15.0 mmol)
Solvent (DCM)50 mL
Expected Product N-(4-methoxyphenyl)-N-(4-nitrobenzyl)acetamide
Expected Yield >90%
Protocol 2: Reduction of the Nitro Group to a Primary Amine

Objective: To synthesize N1-(4-methoxy-phenyl)-N4-benzyl-benzene-1,4-diamine by reducing the nitro functionality.

Materials:

  • 4-Methoxy-N-(4-nitrobenzyl)aniline (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • 10 M Sodium Hydroxide (NaOH) solution

  • Celite® (diatomaceous earth)

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: To a solution of 4-Methoxy-N-(4-nitrobenzyl)aniline (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (4.0 eq).[17]

  • Acidification and Reflux: Carefully add concentrated HCl to the mixture. Equip the flask with a reflux condenser and heat the reaction at 70-80 °C for 2-3 hours, or until TLC indicates complete consumption of the starting material.

  • Workup - Basification: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add 10 M NaOH solution dropwise with vigorous stirring until the pH of the solution is >10. A thick, white precipitate of tin(IV) hydroxide will form.

  • Workup - Filtration: Dilute the slurry with ethyl acetate and filter the entire mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product.

  • Purification: The product, N-(4-Amino-benzyl)-4-methoxyaniline, is often of sufficient purity for subsequent reactions. If necessary, it can be purified by column chromatography.

G Start 4-Methoxy-N-(4-nitrobenzyl)aniline Reduction Nitro Group Reduction (SnCl2, HCl, EtOH) Start->Reduction Intermediate_Amine N-(4-Aminobenzyl)- 4-methoxyaniline (Key Intermediate) Reduction->Intermediate_Amine Subsequent_Rx Subsequent Derivatization Intermediate_Amine->Subsequent_Rx Amide Amide Formation (e.g., + RCOCl) Subsequent_Rx->Amide Sulfonamide Sulfonamide Formation (e.g., + RSO2Cl) Subsequent_Rx->Sulfonamide

Caption: Derivatization pathway via nitro group reduction.

Analytical Characterization of Derivatives

Unambiguous characterization of the synthesized derivatives is mandatory to confirm identity and assess purity. A multi-technique approach is required.[18][19]

Table 2: Standard Analytical Techniques for Product Validation

TechniquePurpose & Key Observations
¹H & ¹³C NMR Structural Elucidation: Confirms the covalent structure. For N-acetylation , expect a new singlet around 2.1 ppm (acetyl-CH₃) in ¹H NMR and new signals for the methyl (~22 ppm) and carbonyl (~170 ppm) carbons in ¹³C NMR. For nitro reduction , expect significant upfield shifts of the aromatic protons on the formerly nitro-substituted ring and the appearance of a broad singlet for the new -NH₂ protons.[8][20]
Mass Spectrometry (MS) Molecular Weight Confirmation: Determines the molecular weight of the product. The observed molecular ion peak (e.g., [M+H]⁺ in ESI-MS) must match the calculated exact mass of the expected derivative.[2][18][21]
FTIR Spectroscopy Functional Group Analysis: Identifies key functional groups. For N-acetylation , the key change is the appearance of a strong amide carbonyl (C=O) stretch around 1650-1680 cm⁻¹. For nitro reduction , the characteristic NO₂ stretches (~1520 and 1340 cm⁻¹) will disappear, and new N-H stretching bands for the primary amine will appear (~3300-3500 cm⁻¹).
HPLC/UPLC Purity Assessment: Quantifies the purity of the final compound. A pure sample should exhibit a single major peak at a retention time distinct from the starting material and any intermediates.[18]

Conclusion

The protocols detailed herein for N-acylation and nitro group reduction provide robust and versatile platforms for the derivatization of 4-Methoxy-N-(4-nitrobenzyl)aniline. These methods are high-yielding, utilize common laboratory reagents, and produce derivatives that are primed for further investigation. By applying these strategies, researchers can efficiently generate libraries of novel compounds for screening in drug discovery programs, develop new functional materials, and conduct detailed structure-activity relationship studies, thereby unlocking the full potential of this valuable chemical scaffold.

References

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • BenchChem. (n.d.).
  • J-Stage. (n.d.). Selective Reduction of Aromatic Nitro Compounds with Sodium Borohydride-Stannous Chloride.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • BenchChem. (n.d.).
  • Taylor & Francis Online. (2009).
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  • Bloom Tech. (2025). Can Aniline Be Used In Drug Development?.
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  • Jetir.Org. (n.d.).
  • BenchChem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline.
  • ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • PMC - PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • PMC - PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • BenchChem. (n.d.). The Discovery and Enduring Legacy of Substituted Anilines in Research: An In-depth Technical Guide.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • RSC Publishing. (2021).
  • PMC - NIH. (n.d.).
  • ResearchGate. (2025).
  • PubChem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline.
  • PubChem. (n.d.). N-(4-Methoxybenzyl)aniline.

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Scale-Up Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols >

Abstract

This technical guide provides a detailed and robust framework for the scale-up synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline, a key intermediate in various fields of chemical research and development. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering field-proven insights into process optimization, safety, and analytical validation. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product. This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry and scale-up operations.

Introduction: The Significance of 4-Methoxy-N-(4-nitrobenzyl)aniline and Scale-Up Challenges

4-Methoxy-N-(4-nitrobenzyl)aniline (C₁₄H₁₄N₂O₃, MW: 258.27 g/mol ) is a secondary amine that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a p-anisidine moiety and a p-nitrobenzyl group, makes it a valuable precursor for the synthesis of dyes, pharmaceuticals, and materials with interesting optical properties. While laboratory-scale syntheses are well-documented, the transition to larger-scale production introduces significant challenges. These include maintaining reaction control, ensuring consistent product quality, managing safety risks associated with nitro-containing compounds and benzyl halides, and developing efficient purification strategies. This guide addresses these challenges by presenting a comprehensive, optimized, and safety-conscious approach to the scale-up synthesis.

Synthetic Strategy: Reductive Amination as the Method of Choice

Several synthetic routes can be envisioned for the preparation of 4-Methoxy-N-(4-nitrobenzyl)aniline, including direct N-alkylation of p-anisidine with 4-nitrobenzyl chloride and reductive amination. While direct alkylation is a common method for forming C-N bonds, it often suffers from issues of over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, which complicates purification and reduces the yield of the desired secondary amine.[3]

Reductive amination , conversely, offers a more controlled and efficient pathway.[1] This "one-pot" or two-step method involves the initial formation of an imine (Schiff base) from the reaction of an amine with a carbonyl compound, followed by the in-situ reduction of the imine to the corresponding amine.[4][5] For the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline, this translates to the reaction of p-anisidine with 4-nitrobenzaldehyde, followed by reduction. This method is highly favored for scale-up due to its high yield and selectivity.[6][7]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a nominal scale of 100 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )QuantityMolesPurity
4-Nitrobenzaldehyde555-16-8151.1264.5 g0.427≥98%
p-Anisidine104-94-9123.1552.5 g0.426≥99%
Methanol (MeOH)67-56-132.041 L-Anhydrous
Sodium Borohydride (NaBH₄)16940-66-237.8324.2 g0.640≥98%
Glacial Acetic Acid (AcOH)64-19-760.05~5 mL-ACS Grade
Ethyl Acetate (EtOAc)141-78-688.112 L-ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) Solution--1 L--
Brine (Saturated NaCl Solution)--500 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.0450 g-Granular
Equipment
  • 3 L three-neck round-bottom flask

  • Mechanical stirrer with a Teflon paddle

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Large separatory funnel (4 L)

  • Rotary evaporator

  • Crystallization dish

  • Büchner funnel and filter flask

Reaction Workflow Diagram

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Isolation A Charge 3L RBF with 4-Nitrobenzaldehyde, p-Anisidine, and Methanol B Heat to reflux (approx. 65°C) with stirring for 4 hours A->B C Monitor reaction progress by TLC B->C D Cool reaction mixture to 0°C in an ice bath C->D E Add catalytic acetic acid D->E F Slowly add NaBH4 portion-wise, maintaining T < 10°C E->F G Stir at room temperature for 2 hours F->G H Quench reaction with saturated NaHCO3 solution G->H I Extract with Ethyl Acetate (3x) H->I J Wash combined organic layers with brine I->J K Dry over anhydrous Na2SO4 J->K L Concentrate under reduced pressure K->L M Recrystallize from Ethanol/Water L->M N Isolate pure product by filtration M->N

Caption: Workflow for the scale-up synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline.

Step-by-Step Procedure

Step 1: Imine Formation

  • To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-nitrobenzaldehyde (64.5 g, 0.427 mol), p-anisidine (52.5 g, 0.426 mol), and methanol (1 L).

  • Stir the mixture to form a suspension.

  • Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the formation of the imine intermediate.[8]

Step 2: Reduction

  • After 4 hours, cool the reaction mixture to 0°C using an ice-water bath. The imine intermediate may precipitate as a yellow solid.

  • Add a few drops of glacial acetic acid (approximately 5 mL) to the cooled mixture. This catalyzes the reduction by protonating the imine, making it more susceptible to hydride attack.[6]

  • Slowly add sodium borohydride (24.2 g, 0.640 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The addition of NaBH₄ is exothermic, and careful temperature control is crucial to prevent side reactions.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

Step 3: Work-up and Purification

  • Carefully quench the reaction by slowly adding 1 L of saturated sodium bicarbonate solution to neutralize the acetic acid and decompose any remaining sodium borohydride. Be cautious as this will generate hydrogen gas.

  • Transfer the mixture to a 4 L separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with brine (500 mL) to remove any residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (50 g), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. A high yield (>90%) of the title compound is expected.[6][7]

Safety Considerations: A Proactive Approach

Scaling up chemical reactions requires a heightened awareness of safety protocols. The following points are critical for the safe execution of this synthesis:

  • 4-Nitrobenzyl Chloride (related starting material for alternative synthesis): Although not used in the primary protocol, it's important to note that 4-nitrobenzyl chloride is a lachrymator and a corrosive substance.[9][10][11] Handling should always occur in a chemical fume hood with appropriate PPE, including chemical safety goggles, gloves, and a lab coat.

  • Sodium Borohydride: This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care, and additions should be slow and controlled, especially during the quenching step.

  • Exothermic Reactions: The reduction step is exothermic. Proper temperature monitoring and control are essential to prevent a runaway reaction.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local regulations.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 4-Methoxy-N-(4-nitrobenzyl)aniline, the following analytical techniques are recommended:

  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product. The expected ¹H NMR signals for 4-Methoxy-N-(4-nitrobenzyl)aniline are: δ 3.68 (s, 3H, -OCH₃), 4.38 (s, 2H, -CH₂-), 6.40 (d, 2H, Ar-H), 6.72 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H).[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the N-H stretch, C-H stretches, NO₂ stretches, and C-O stretch.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

Conclusion: A Pathway to Efficient and Safe Scale-Up

This application note provides a comprehensive and scientifically grounded protocol for the scale-up synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline. By choosing reductive amination as the synthetic strategy and adhering to the detailed experimental procedures and safety precautions outlined, researchers and process chemists can confidently and efficiently produce this valuable chemical intermediate in larger quantities. The emphasis on causality, in-process controls, and thorough characterization ensures a robust and reproducible process, which is paramount in both academic and industrial settings.

References

  • PrepChem.com. (n.d.). Synthesis of N-benzylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN111499519A - N-benzyl aniline derivative and preparation method and application thereof.
  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Google Patents. (n.d.). US5210303A - Process for producing benzylamines.
  • ResearchGate. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • PubChem. (n.d.). 4-methoxy-N-(4-nitrophenyl)aniline. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • Google Patents. (n.d.). CN111056954A - Aniline purification method.
  • Google Patents. (n.d.). US4163025A - Process for the production of benzylamine and dibenzylamine.
  • PubChem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

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Real-Time Reaction Monitoring: A Practical Guide to the Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol for monitoring the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline via reductive amination. We delve into the practical application of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective analytical tool for real-time tracking of reaction progress. This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind each procedural choice, ensuring robust and reproducible results.

Introduction: The Imperative of Reaction Monitoring

In the landscape of organic synthesis and drug development, the ability to accurately monitor the progress of a chemical reaction is paramount. It allows for the determination of reaction completion, the identification of intermediate species, and the detection of potential side products, all of which are critical for optimizing reaction conditions and maximizing yield and purity.[1][2] Thin-Layer Chromatography (TLC) stands out as a cornerstone technique for this purpose due to its simplicity, speed, and high sensitivity.[3][4]

This guide focuses on the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline, a secondary amine synthesized via a two-step, one-pot reductive amination.[5][6] The process involves the initial condensation of p-anisidine and 4-nitrobenzaldehyde to form a Schiff base (imine) intermediate, which is subsequently reduced in situ to the desired amine product. We will demonstrate how TLC can be effectively employed to distinguish between the reactants, the intermediate, and the final product based on their differential polarities.

The Synthetic Pathway: Reductive Amination

The synthesis proceeds via a reductive amination pathway, a robust and widely used method for forming C-N bonds in organic chemistry.[7]

Reaction Scheme:

(Self-generated image, not from search results)

Mechanism Insight: The reaction initiates with the nucleophilic attack of the amino group of p-anisidine on the carbonyl carbon of 4-nitrobenzaldehyde. This is followed by dehydration to form an N-(4-nitrobenzylidene)-4-methoxyaniline (a Schiff base or imine) intermediate.[7] In the second stage, a mild reducing agent, such as sodium borohydride (NaBH₄), is introduced to selectively reduce the imine C=N double bond to the corresponding secondary amine, yielding the final product.[5][8] The choice of NaBH₄ is critical as it is mild enough to reduce the imine without affecting the nitro group.[7]

Experimental Protocol: Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline

This protocol is adapted from established literature procedures.[5][8]

Materials:

  • 4-nitrobenzaldehyde

  • p-anisidine

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Acetic Acid (AcOH), glacial

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) in methanol (approx. 3 mL per mmol) in a round-bottom flask, add p-anisidine (1.0 eq) at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of the imine intermediate occurs during this step.

  • After reflux, cool the reaction mixture in an ice bath (0-5 °C).

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.5 eq) to the cooled mixture. Caution: Hydrogen gas evolution.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.

  • Quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol: Monitoring the Reaction by TLC

The core of this application note is the effective use of TLC to track the synthetic progress. The separation on a silica gel plate is governed by polarity. The final product, with its secondary amine N-H group capable of hydrogen bonding, is significantly more polar than the aldehyde and amine reactants.

Materials for TLC Analysis
  • Stationary Phase: Pre-coated TLC plates (e.g., Merck, Silica gel 60 F₂₅₄).[9]

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is a 3:1 Hexane:Ethyl Acetate (v/v) mixture.

  • Apparatus: TLC developing chamber with a lid, capillary spotters, pencil, UV lamp (254 nm), and a staining jar/solution.

Step-by-Step TLC Monitoring Workflow
  • Chamber Saturation: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the chamber wall. Close the lid and let the atmosphere in the chamber saturate with solvent vapors for 5-10 minutes. This ensures a uniform solvent front and improves the reproducibility of Rƒ values.[10]

  • Plate Preparation: Using a pencil, gently draw a thin starting line (the origin) about 1 cm from the bottom of the TLC plate. Mark three evenly spaced points on this line for spotting.

  • Spotting the Plate: This is the most critical step for effective reaction monitoring.[9][11]

    • Lane 1 (SM - Starting Material): In a small vial, dissolve a tiny amount of both 4-nitrobenzaldehyde and p-anisidine in a few drops of ethyl acetate. Using a capillary, spot this solution on the leftmost mark.

    • Lane 2 (Co - Co-spot): On the center mark, first spot the starting material mixture (Lane 1). Then, carefully spot the reaction mixture directly on top of the first spot. The co-spot is essential for unambiguously identifying spots when Rƒ values are very close.[1][11]

    • Lane 3 (Rxn - Reaction Mixture): Dip a clean capillary into the reaction flask to draw up a small aliquot of the reaction mixture. Spot this on the rightmost mark.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization:

    • Primary Method (UV Light): Allow the plate to air dry completely. View it under a short-wave UV lamp (254 nm). All reactants and the product are aromatic and will absorb UV light, appearing as dark spots against the green fluorescent background of the plate.[12][13][14] Circle the observed spots with a pencil, as they will disappear once the lamp is removed.[13]

    • Secondary Method (Iodine Staining): Place the dried plate in a chamber containing a few crystals of iodine. The iodine vapor will form colored complexes with the organic compounds, revealing them as yellow-brown spots.[12][15] This method is semi-destructive.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_run Chromatography cluster_viz Analysis A 1. Prepare & Saturate TLC Chamber B 2. Prepare TLC Plate (Draw Origin Line) C 3. Spot Lanes SM | Co | Rxn B->C D 4. Develop Plate in Chamber C->D E 5. Dry Plate & Mark Solvent Front D->E F 6. Visualize (UV Lamp) E->F G 7. Interpret Results (Assess Progress) F->G

Sources

The Synthetic Versatility of 4-Methoxy-N-(4-nitrobenzyl)aniline: A Gateway to Complex Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifaceted Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Methoxy-N-(4-nitrobenzyl)aniline emerges as a particularly valuable, yet underexplored, building block for synthetic chemists. Its structure is a compelling tapestry of functionalities: a nucleophilic secondary amine, an electron-rich methoxy-substituted aniline ring, and an electron-deficient nitro-substituted benzyl ring. This unique electronic and steric arrangement provides a versatile platform for a variety of chemical transformations, making it an ideal precursor for the synthesis of diverse heterocyclic systems, which are core scaffolds in many pharmaceutical agents and functional materials. This guide provides an in-depth exploration of the synthetic utility of 4-Methoxy-N-(4-nitrobenzyl)aniline, complete with detailed protocols and expert insights into its reactivity and applications.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis.

PropertyValueReference
CAS Number 16035-87-3[1][2]
Molecular Formula C₁₄H₁₄N₂O₃[1][2]
Molecular Weight 258.27 g/mol [1][2]
Appearance Solid[2]
¹H-NMR (CDCl₃, 500 MHz) δ (ppm) 8.10 (d, 2H), 7.65 (d, 2H), 6.72 (d, 2H), 6.40 (d, 2H), 4.38 (s, 2H), 3.68 (s, 3H)[3]

Core Synthesis: A Robust Reductive Amination Protocol

The most common and efficient route to 4-Methoxy-N-(4-nitrobenzyl)aniline is through a two-step, one-pot reductive amination of p-nitrobenzaldehyde with p-anisidine.[3][4] This method is advantageous due to its high yield (>90%) and the operational simplicity of the procedure.[4]

Reaction Scheme:

Reductive Amination cluster_reactants Reactants cluster_products Products p_nitrobenzaldehyde p-Nitrobenzaldehyde imine_intermediate Imine Intermediate p_nitrobenzaldehyde->imine_intermediate MeOH, reflux p_anisidine p-Anisidine p_anisidine->imine_intermediate target_molecule 4-Methoxy-N-(4-nitrobenzyl)aniline imine_intermediate->target_molecule 1. AcOH (cat.) 2. NaBH₄

Caption: Reductive amination of p-nitrobenzaldehyde with p-anisidine.

Detailed Laboratory Protocol for Synthesis

Materials:

  • p-Nitrobenzaldehyde (3.3 mmol, 0.5 g)

  • p-Anisidine (3.3 mmol, 0.41 g)

  • Methanol (MeOH, 10 mL)

  • Acetic Acid (AcOH), catalytic amount (a few drops)

  • Sodium borohydride (NaBH₄) (2.5 mmol, 0.09 g)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of p-nitrobenzaldehyde in methanol, add p-anisidine at room temperature.

  • Reflux the mixture for 4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath, which should result in the precipitation of the aldimine intermediate.

  • Add a few drops of glacial acetic acid to the cooled mixture. The acid catalyzes the subsequent reduction by protonating the imine, making it more electrophilic.

  • Slowly add sodium borohydride portion-wise to the reaction mixture, maintaining the temperature at 0 °C. The NaBH₄ serves as the reducing agent to convert the imine to the secondary amine.

  • Stir the combined reaction mixture for an additional 2 hours at 0 °C.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acetic acid and destroys any unreacted NaBH₄.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Applications: A Versatile Precursor to Heterocycles

4-Methoxy-N-(4-nitrobenzyl)aniline is a strategic starting material for the synthesis of various nitrogen-containing heterocycles. The presence of the nitro group allows for its reduction to an amine, which can then participate in intramolecular cyclization reactions.

Application I: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. A plausible synthetic route to a substituted benzimidazole from 4-Methoxy-N-(4-nitrobenzyl)aniline involves the reduction of the nitro group followed by an oxidative cyclization.

Benzimidazole Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start_mol 4-Methoxy-N-(4-nitrobenzyl)aniline intermediate_mol N¹-(4-methoxybenzyl)-N¹-(4-aminobenzyl)aniline start_mol->intermediate_mol Reduction (e.g., H₂, Pd/C or Fe/HCl) product_mol 2-(4-methoxyphenyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole intermediate_mol->product_mol Oxidative Cyclization (e.g., with an aldehyde RCHO)

Caption: Proposed synthesis of a benzimidazole derivative.

Step 1: Reduction of the Nitro Group

Materials:

  • 4-Methoxy-N-(4-nitrobenzyl)aniline (1.0 mmol)

  • Iron powder (Fe) (5.0 mmol)

  • Ammonium chloride (NH₄Cl) (5.0 mmol)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, suspend 4-Methoxy-N-(4-nitrobenzyl)aniline and iron powder in a mixture of ethanol and water.

  • Add ammonium chloride to the suspension. The use of iron in the presence of a mild acid source like NH₄Cl is a classic and effective method for nitro group reduction.[5]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate, which can be used in the next step without further purification.

Step 2: Oxidative Cyclization to the Benzimidazole

Materials:

  • Crude diamine from Step 1 (approx. 1.0 mmol)

  • An appropriate aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

Procedure:

  • Dissolve the crude diamine and the aldehyde in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid. The acid catalyzes the condensation of the diamine with the aldehyde to form a dihydrobenzimidazole intermediate.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • The dihydrobenzimidazole intermediate will be oxidized to the aromatic benzimidazole in situ, often by air oxidation, which can be facilitated by bubbling air through the reaction mixture.

  • After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated NaHCO₃ solution, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired substituted benzimidazole.

Application II: Synthesis of Substituted Phenazines

Phenazines are another class of nitrogen-containing heterocycles with interesting biological and electronic properties. A potential route to a substituted phenazine from 4-Methoxy-N-(4-nitrobenzyl)aniline involves a reductive self-condensation.

Phenazine_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start_mol 4-Methoxy-N-(4-nitrobenzyl)aniline intermediate_mol N¹-(4-methoxybenzyl)-N¹-(4-aminobenzyl)aniline start_mol->intermediate_mol Reduction (e.g., Na₂S₂O₄) product_mol Substituted Phenazine intermediate_mol->product_mol Oxidative Dimerization (e.g., air oxidation)

Caption: Proposed synthesis of a substituted phenazine.

Materials:

  • 4-Methoxy-N-(4-nitrobenzyl)aniline (1.0 mmol)

  • Sodium dithionite (Na₂S₂O₄) (excess)

  • A suitable solvent (e.g., aqueous ethanol)

Procedure:

  • Dissolve 4-Methoxy-N-(4-nitrobenzyl)aniline in aqueous ethanol.

  • Add an excess of sodium dithionite. Sodium dithionite is a common reagent for the reduction of nitroarenes to aminoarenes.[6]

  • Heat the reaction mixture to reflux. The reduction of the nitro group to an amine will occur.

  • The newly formed amino group can then undergo an intermolecular oxidative cyclization with another molecule of the reduced product. This dimerization is often facilitated by air oxidation upon prolonged heating or exposure to air during workup.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the colored phenazine product.

  • Upon completion, cool the reaction mixture and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the substituted phenazine.

Expert Insights into Reactivity and Regioselectivity

The synthetic utility of 4-Methoxy-N-(4-nitrobenzyl)aniline is governed by the interplay of its functional groups.

  • The Secondary Amine: This is the most nucleophilic site in the molecule and will readily undergo N-acylation with acyl chlorides or anhydrides, and N-alkylation with alkyl halides.[7] These reactions provide a straightforward way to introduce further diversity into the molecular structure.

  • The Methoxy-Substituted Aniline Ring: The methoxy group is a strong electron-donating group, which activates the aniline ring towards electrophilic aromatic substitution . This directing effect is predominantly ortho and para to the methoxy group. However, the bulky N-nitrobenzyl group will sterically hinder the ortho positions, making substitution at the position ortho to the methoxy group and meta to the amine the most likely outcome.

  • The Nitro-Substituted Benzyl Ring: The nitro group is a strong electron-withdrawing group, deactivating this aromatic ring towards electrophilic substitution. Its primary role in synthetic transformations is as a precursor to an amino group via reduction . A wide variety of reducing agents can be employed, with the choice depending on the presence of other sensitive functional groups in the molecule. Common choices include catalytic hydrogenation (H₂/Pd/C), or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[5][8]

Conclusion

4-Methoxy-N-(4-nitrobenzyl)aniline is a versatile and highly functionalized building block that offers synthetic chemists a reliable entry point to a range of complex heterocyclic structures. Its straightforward synthesis and the distinct reactivity of its functional groups allow for a modular approach to the construction of novel molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to harness the full synthetic potential of this valuable intermediate.

References

  • A New Approach to the Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Lig
  • Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Lig
  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (URL not available)
  • Scheme 1. Synthesis of phenazine derivatives.
  • Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. (URL not available)
  • Recent achievements in the synthesis of benzimidazole deriv
  • Buy 4-methoxy-N-(4-methoxybenzyl)aniline | 14429-14-2 - Smolecule. (URL not available)
  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (URL not available)
  • Benzimidazole synthesis - Organic Chemistry Portal. (URL not available)
  • N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing. (URL not available)
  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization | Semantic Scholar. (URL not available)
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Synthesis of N-arylbenzimidazole deriv
  • Nitro Reduction - Common Conditions. (URL not available)
  • N-benzylaniline synthesis from nitrobenzene a | Download Table. (URL not available)
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (URL not available)
  • reduction of nitro groups to anilines. (URL: [Link])

  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. (URL not available)
  • N-Acylation Reactions of Amines. (URL not available)
  • Reduction of nitro compounds - Wikipedia. (URL: [Link])

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (URL not available)
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (URL not available)
  • Regioselectivity in Electrophilic Aromatic Substitutions. (URL: [Link])

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

  • Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. (URL not available)
  • Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+)
  • 4-Methoxy-N-(4-nitrobenzyl)aniline | C14H14N2O3 | CID 11196197 - PubChem. (URL: [Link])

  • Electrophilic Arom
  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. (URL not available)
  • N-(4-Methoxybenzyl)aniline | C14H15NO | CID 408377 - PubChem. (URL: [Link])

  • (PDF) 4-Methoxy-N-(4-nitrobenzyl)aniline. (URL: [Link])

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Application Notes and Protocols: 4-Methoxy-N-(4-nitrobenzyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-Methoxy-N-(4-nitrobenzyl)aniline in medicinal chemistry. This document outlines the synthesis, structural characteristics, and hypothesized biological activities of the compound, supported by detailed protocols for its synthesis and preliminary biological evaluation.

Introduction: The Therapeutic Potential of Novel Aniline Scaffolds

Aniline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The unique electronic and structural features of substituted anilines allow for fine-tuning of their pharmacokinetic and pharmacodynamic profiles. 4-Methoxy-N-(4-nitrobenzyl)aniline is a secondary amine that incorporates three key pharmacophoric motifs: a p-anisidine ring, a nitrobenzyl group, and a flexible secondary amine linker.[4][5] While direct biological data for this specific molecule is limited, its structural components suggest significant potential for therapeutic applications.

The methoxy group on the aniline ring is an electron-donating group that can influence metabolic stability and receptor interactions.[6] Conversely, the nitro group on the benzyl ring is a strong electron-withdrawing group, a feature often associated with anticancer and antimicrobial activities.[7] The secondary amine linker provides conformational flexibility, allowing the molecule to adopt various orientations within a biological target.

This document will explore the potential of 4-Methoxy-N-(4-nitrobenzyl)aniline as a lead compound in drug discovery, with a focus on its synthesis and proposed evaluation in anticancer and antimicrobial research.

Synthesis and Characterization

A reliable and high-yielding synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline is crucial for its further investigation. The most common and efficient method is a two-step, one-pot reductive amination of 4-nitrobenzaldehyde with p-anisidine.[4][8][9]

Protocol 2.1: Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline

Materials:

  • 4-Nitrobenzaldehyde

  • p-Anisidine

  • Methanol (MeOH)

  • Acetic acid (AcOH), glacial

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) in methanol, add p-anisidine (1.0 eq) at room temperature.

  • Reflux the reaction mixture for 4 hours to facilitate the formation of the intermediate aldimine.

  • Cool the reaction mixture in an ice bath. The aldimine intermediate may precipitate.

  • Add a catalytic amount of glacial acetic acid (a few drops) to the cooled mixture.

  • Slowly add sodium borohydride (0.7 eq) portion-wise to the stirred mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield: >90%[8][9]

Table 1: Physicochemical Properties of 4-Methoxy-N-(4-nitrobenzyl)aniline
PropertyValueReference
Molecular FormulaC₁₄H₁₄N₂O₃[4][5]
Molecular Weight258.27 g/mol [4][5]
CAS Number16035-87-3[5]
AppearanceCrystalline solid[8]
Diagram 1: Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline

G 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Aldimine Intermediate Aldimine Intermediate 4-Nitrobenzaldehyde->Aldimine Intermediate + p-Anisidine MeOH, Reflux p-Anisidine p-Anisidine 4-Methoxy-N-(4-nitrobenzyl)aniline 4-Methoxy-N-(4-nitrobenzyl)aniline Aldimine Intermediate->4-Methoxy-N-(4-nitrobenzyl)aniline NaBH4, AcOH (cat.) MeOH

Caption: Reductive amination synthesis workflow.

Potential Medicinal Chemistry Applications

Based on the structural motifs present in 4-Methoxy-N-(4-nitrobenzyl)aniline, several potential therapeutic applications can be hypothesized.

Anticancer Activity

Many aniline and nitrobenzyl derivatives have demonstrated significant anticancer activity.[1][10][11] The proposed mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. The nitroaromatic moiety can undergo bioreduction in hypoxic tumor environments to form reactive nitroso and hydroxylamine intermediates that can induce DNA damage and oxidative stress.

Hypothesized Mechanism of Action:

  • Induction of Apoptosis: The compound may trigger the intrinsic or extrinsic apoptotic pathways through the modulation of Bcl-2 family proteins and activation of caspases.

  • Cell Cycle Arrest: It could potentially cause cell cycle arrest at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.

  • Kinase Inhibition: The aniline scaffold is present in many kinase inhibitors, suggesting that 4-Methoxy-N-(4-nitrobenzyl)aniline could potentially inhibit the activity of kinases involved in cancer cell signaling.[11]

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of 4-Methoxy-N-(4-nitrobenzyl)aniline against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 4-Methoxy-N-(4-nitrobenzyl)aniline (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 4-Methoxy-N-(4-nitrobenzyl)aniline in a complete growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 2: Hypothesized Anticancer Workflow

G A 4-Methoxy-N-(4-nitrobenzyl)aniline B Cancer Cell Line A->B C MTT Assay B->C D IC50 Determination C->D E Apoptosis Assay (e.g., Annexin V) D->E If active F Cell Cycle Analysis (Flow Cytometry) D->F If active G Mechanism of Action Studies E->G F->G

Caption: Proposed workflow for anticancer evaluation.

Antimicrobial Activity

Nitrobenzyl and aniline derivatives have also been reported to possess antimicrobial properties.[7][12] The proposed mechanisms include the inhibition of essential bacterial enzymes and disruption of the cell membrane.

Hypothesized Mechanism of Action:

  • Inhibition of DNA Gyrase: The compound may interfere with bacterial DNA replication by inhibiting DNA gyrase.

  • Disruption of Cell Wall Synthesis: It could potentially inhibit enzymes involved in the synthesis of the bacterial cell wall.

  • Generation of Reactive Oxygen Species (ROS): Similar to its proposed anticancer mechanism, the nitro group could be reduced to generate ROS that are toxic to microbial cells.

Protocol 3.2: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of 4-Methoxy-N-(4-nitrobenzyl)aniline against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 4-Methoxy-N-(4-nitrobenzyl)aniline (dissolved in DMSO)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a positive control (broth with inoculum) and a negative control (broth only). Also, include a standard antibiotic as a reference.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Considerations and Future Directions

While 4-Methoxy-N-(4-nitrobenzyl)aniline itself is a promising starting point, further medicinal chemistry efforts can be directed towards optimizing its biological activity.

Potential Modifications:

  • Variation of the Methoxy Group: Substitution with other electron-donating or -withdrawing groups on the aniline ring can modulate the electronic properties and lipophilicity of the molecule.

  • Modification of the Nitro Group: The position and number of nitro groups on the benzyl ring can be altered. Reduction of the nitro group to an amine could also lead to compounds with different activity profiles.

  • Linker Modification: The length and rigidity of the linker between the two aromatic rings can be varied to optimize binding to a specific biological target.

Future Research:

  • In vivo studies: If promising in vitro activity is observed, further evaluation in animal models of cancer or infectious diseases would be warranted.

  • Target identification: Elucidating the specific molecular target(s) of 4-Methoxy-N-(4-nitrobenzyl)aniline will be crucial for understanding its mechanism of action and for rational drug design.

  • ADMET studies: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be necessary to evaluate its drug-like potential.

Conclusion

4-Methoxy-N-(4-nitrobenzyl)aniline is a readily synthesizable compound with structural features that suggest potential applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. The protocols and hypotheses presented in these application notes provide a framework for the preliminary investigation of this promising scaffold. Further research is required to fully elucidate its biological activities and therapeutic potential.

References

  • Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. PubMed. [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline. PubChem. [Link]

  • 4-methoxy-N-(4-nitrophenyl)aniline. PubChem. [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline. National Center for Biotechnology Information. [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline | C14H14N2O3 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

  • Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. Journal of the Indian Chemical Society. [Link]

  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. PubMed. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. National Center for Biotechnology Information. [Link]

  • 4-Methoxy-2-nitroaniline. PubChem. [Link]

  • Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of Azo Dyes from Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of azo dyes, a vibrant and historically significant class of organic compounds, from aniline derivatives. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which forms the basis of their chromophore.[1][2] The synthesis primarily involves a two-step process: the diazotization of a primary aromatic amine (an aniline derivative) followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound.[1] This guide will delve into the mechanistic underpinnings of these reactions, present detailed, step-by-step protocols for the synthesis of representative azo dyes, and discuss critical experimental parameters, safety considerations, and characterization techniques.

Introduction: The Enduring Importance of Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning across numerous industries, including textiles, printing, food, and cosmetics.[1][3] Their widespread use is a testament to their intense colors, good fastness properties, and the relative simplicity of their synthesis.[1] Beyond their traditional roles, azo compounds have garnered significant interest in medicinal chemistry and biomedical sciences.[4] Molecules containing the azo linkage have been investigated for their potential as antibacterial, antifungal, and antiviral agents.[4] The synthesis of azo dyes from aniline derivatives remains a cornerstone of organic chemistry, offering a practical and visually engaging platform to explore fundamental reaction mechanisms.

The Chemistry of Azo Dye Synthesis: A Two-Step Symphony

The synthesis of azo dyes from aniline derivatives is a classic example of electrophilic aromatic substitution and proceeds through two key sequential reactions: diazotization and azo coupling.[5]

Step 1: Diazotization - Formation of the Electrophilic Diazonium Ion

Diazotization is the process of converting a primary aromatic amine, such as an aniline derivative, into a diazonium salt.[6] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[7][8] The reaction is performed at low temperatures, typically 0-5 °C, because diazonium salts are unstable and can decompose at higher temperatures.[1][7]

Mechanism of Diazotization:

The mechanism involves the formation of the nitrosonium ion (NO⁺), a potent electrophile, which is then attacked by the nucleophilic nitrogen atom of the aniline.[8] A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (Ar-N₂⁺).[6][8]

Diazotization_Mechanism

Step 2: Azo Coupling - The Color-Forming Reaction

The second and final step is the azo coupling reaction, where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound, known as the coupling component.[9][10] Common coupling components include phenols, anilines, and their derivatives.[5] This electrophilic aromatic substitution reaction results in the formation of the characteristic azo linkage (–N=N–) and the final azo dye molecule.[10]

Mechanism of Azo Coupling:

The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para position to the activating group (e.g., -OH or -NR₂), unless this position is blocked.[10] The reaction is pH-dependent; coupling with phenols is generally carried out in mildly alkaline conditions, while coupling with anilines is performed in weakly acidic to neutral conditions.[10]

Azo_Coupling_Mechanism

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of two common azo dyes: Methyl Orange and Para Red.

Synthesis of Methyl Orange from Sulfanilic Acid

Methyl Orange is a well-known pH indicator. Its synthesis involves the diazotization of sulfanilic acid and subsequent coupling with N,N-dimethylaniline.[11][12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Sulfanilic acid173.193.6 g
Anhydrous Sodium Carbonate105.99As needed
Sodium Nitrite (NaNO₂)69.001.5 g
Concentrated Hydrochloric Acid (HCl)36.46~5 mL
N,N-dimethylaniline121.182.4 g
Glacial Acetic Acid60.05~2.0 mL
Sodium Hydroxide (NaOH)40.00As needed
Sodium Chloride (NaCl)58.44~10 g
Distilled Water18.02
Ice

Procedure:

Part 1: Diazotization of Sulfanilic Acid [13][14]

  • In a 250 mL Erlenmeyer flask, dissolve 3.6 g of sulfanilic acid in a minimal amount of a dilute sodium carbonate solution by warming gently. Test the solution to ensure it is alkaline.

  • Cool the solution to room temperature and then add 1.5 g of sodium nitrite, stirring until it dissolves.

  • In a separate 400 mL beaker, prepare a mixture of 5 mL of concentrated hydrochloric acid and approximately 25 g of crushed ice.

  • Slowly and with constant stirring, pour the sulfanilate solution into the ice-cold HCl solution. A white precipitate of the diazonium salt will form. Keep this suspension in an ice bath.

Part 2: Azo Coupling [11][15]

  • In a small beaker, dissolve 2.4 g of N,N-dimethylaniline in 2.0 mL of glacial acetic acid.

  • With vigorous stirring, add the N,N-dimethylaniline solution to the cold diazonium salt suspension.

  • Slowly add a 10% sodium hydroxide solution dropwise while continuing to stir in the ice bath. The color of the mixture will change to a reddish-orange. Continue adding NaOH until the solution is basic to litmus paper.

  • Allow the mixture to stand for 10-15 minutes to ensure complete coupling.

Part 3: Isolation and Purification [13][15]

  • Heat the reaction mixture to boiling to dissolve the precipitated dye.

  • Add approximately 10 g of sodium chloride to "salt out" the methyl orange.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the precipitated methyl orange by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, saturated sodium chloride solution and then with a small amount of cold water.

  • Dry the product in an oven at a low temperature.

Methyl_Orange_Workflow

Synthesis of Para Red from p-Nitroaniline

Para Red is an intense red azo dye. Its synthesis involves the diazotization of p-nitroaniline and subsequent coupling with 2-naphthol (β-naphthol).[16][17]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
p-Nitroaniline138.121.38 g
3M Hydrochloric Acid (HCl)36.468.0 mL
1M Sodium Nitrite (NaNO₂)69.0010.0 mL
2-Naphthol (β-Naphthol)144.171.44 g
2.5M Sodium Hydroxide (NaOH)40.0010.0 mL
Distilled Water18.02
Ice

Procedure:

Part 1: Diazotization of p-Nitroaniline [16][18]

  • In a 100 mL beaker, mix 1.38 g of p-nitroaniline with 8.0 mL of 3M HCl. Gently heat the solution to dissolve the amine.

  • Cool the solution to 5 °C in an ice-water bath with stirring. The amine salt may precipitate.

  • Slowly add 10.0 mL of a freshly prepared 1M sodium nitrite solution, ensuring the temperature remains below 10 °C.

  • Continue stirring in the ice bath for 10-15 minutes.

Part 2: Azo Coupling [18][19]

  • In a separate 250 mL beaker, dissolve 1.44 g of 2-naphthol in 10.0 mL of 2.5 M sodium hydroxide solution.

  • Cool this solution in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution. A bright red precipitate of Para Red will form immediately.

  • Continue stirring the mixture in the ice bath for about 30 minutes to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification [20]

  • Collect the precipitated Para Red by vacuum filtration using a Büchner funnel.

  • Wash the solid with a generous amount of cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a purified product.[21][22]

  • Dry the purified crystals.

Critical Experimental Parameters and Optimization

The success of azo dye synthesis is contingent upon the careful control of several experimental parameters:

  • Temperature: Maintaining a low temperature (0-5 °C) during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.[7]

  • pH: The pH of the reaction medium significantly influences the coupling reaction. Phenols couple under slightly alkaline conditions, while anilines couple under weakly acidic to neutral conditions.[10]

  • Concentration of Reactants: The stoichiometry of the reactants should be carefully controlled to maximize the yield and minimize side reactions.

  • Stirring: Efficient stirring is essential to ensure proper mixing of the reactants, especially during the addition of the sodium nitrite and the coupling component.

Safety and Handling

Working with aniline derivatives and other reagents involved in azo dye synthesis requires strict adherence to safety protocols.

  • Aniline and its Derivatives: Many aniline derivatives are toxic and can be absorbed through the skin.[23][24] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[23][25]

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.[26][27] Avoid contact with skin and eyes, and keep it away from combustible materials.[26]

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and always add acid to water, not the other way around.

  • Diazonium Salts: While generally used in solution, some solid diazonium salts can be explosive when dry.[1] It is best practice to use them immediately after preparation and not to isolate them in their solid form unless necessary and with appropriate precautions.

Characterization of Azo Dyes

The synthesized azo dyes can be characterized using various analytical techniques:

  • UV-Visible Spectroscopy: The color of azo dyes arises from the extended conjugation of the aromatic rings through the azo group. UV-Vis spectroscopy is a primary tool to determine the absorption maximum (λmax) of the dye, which is related to its color.[28][29] The spectra of azo dyes are often solvent-dependent.[28][30]

  • Infrared (IR) Spectroscopy: The presence of the N=N stretching vibration in the IR spectrum can confirm the formation of the azo linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed structure of the synthesized azo dye.

  • Melting Point: The melting point of the purified dye can be determined and compared to literature values to assess its purity.

Conclusion

The synthesis of azo dyes from aniline derivatives is a robust and versatile chemical transformation with significant industrial and academic importance. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently synthesize a wide array of colored compounds. The protocols and information presented in this guide are intended to provide a solid foundation for the successful and safe execution of these syntheses in a research setting.

References

  • DIAZOTISATION AND COUPLING - PHARMD GURU. (n.d.).
  • Diazotization reaction: Mechanism and Uses - Online Chemistry notes. (2023, May 25).
  • experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes - CDN. (n.d.).
  • Diazotisation and coupling reaction | PPTX - Slideshare. (n.d.).
  • Diazotization Reaction Mechanism - BYJU'S. (n.d.).
  • Azo Coupling - Organic Chemistry Portal. (n.d.).
  • Recent Advances in the Synthesis of Aromatic Azo Compounds - MDPI. (n.d.).
  • The Synthesis of Azo Dyes. (n.d.).
  • Synthesis of Para-Red | PDF | Dye | Unit Processes - Scribd. (n.d.).
  • Synthesis and Characterization of Azo Dye Para Red and New Derivatives - SciSpace. (n.d.).
  • converting anilines to diazoniums ions - YouTube. (2019, January 3).
  • Azo Dyes and Their Applications | PDF | Polymers - Scribd. (n.d.).
  • The diazotization process. (a) The reaction of aniline (or other aryl... - ResearchGate. (n.d.).
  • Chemistry Lab: Methyl Orange Synthesis | PDF | Dye - Scribd. (n.d.).
  • Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions - Canadian Science Publishing. (n.d.).
  • Azo coupling reactions structures and mechanisms - ResearchGate. (2025, August 6).
  • diazonium ion formation mechanism - YouTube. (2020, January 21).
  • Synthesis of methyl orange from sulphanilic acid - ResearchGate. (n.d.).
  • para red azo dye lab balanced reaction - W&J Instrument. (2024, December 9).
  • Experiment 17 Preparation of Methyl Orange - GCW Gandhi Nagar Jammu. (n.d.).
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11).
  • Synthesis of methyl orange | Chemistry Online. (2022, October 28).
  • Synthesis of Methyl Orange Dye | DOCX - Slideshare. (n.d.).
  • Para Red Synthesis: Azo Dye Lab Experiment - Studylib. (n.d.).
  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight - Semantic Scholar. (n.d.).
  • Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. (2020, January 31).
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.).
  • The continuous flow synthesis of azos - PMC - NIH. (2024, January 26).
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - NIH. (2022, September 13).
  • Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries - Worldwidejournals.com. (n.d.).
  • Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences | Request PDF - ResearchGate. (n.d.).
  • Azo Dyes Application and Effects | PPTX - Slideshare. (n.d.).
  • CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS - IIP Series. (n.d.).
  • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes - MDPI. (n.d.).
  • UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software. (n.d.).
  • Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
  • Confirmatory experiment for the chosen reaction parameters for the synthesis. - ResearchGate. (n.d.).
  • How to increase the yield of azo dye synthesis - Benchchem. (n.d.).
  • WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents. (n.d.).
  • Suggestions required for efficient isolation and purification of azo pigments? - ResearchGate. (2021, April 5).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • [Purification of dyes by recrystallization] - PubMed. (n.d.).
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  • The results obtained in the purification of azo dyes | Download Table - ResearchGate. (n.d.).
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Application Notes and Protocols for 4-Methoxy-N-(4-nitrobenzyl)aniline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Donor-Acceptor Chromophore

4-Methoxy-N-(4-nitrobenzyl)aniline is a polar, non-centrosymmetric organic molecule characterized by a distinct electronic asymmetry. This defining feature, arising from the electron-donating methoxy group and the electron-withdrawing nitro group interconnected by a polarizable π-system, positions this compound as a promising candidate for advanced materials science applications. Its molecular architecture is intrinsically linked to a significant intramolecular charge transfer (ICT) character, a property that is the cornerstone of its potential utility in nonlinear optics (NLO) and organic electronics. These application notes provide a comprehensive overview of the synthesis, characterization, and prospective applications of 4-Methoxy-N-(4-nitrobenzyl)aniline, complete with detailed protocols for its incorporation into functional materials and devices.

Molecular Structure and Properties

The fundamental properties of 4-Methoxy-N-(4-nitrobenzyl)aniline are rooted in its molecular structure, which facilitates a "push-pull" electronic effect. The methoxy group (-OCH₃) on one end of the molecule acts as an electron donor, enriching the aromatic ring with electron density. Conversely, the nitro group (-NO₂) at the opposite end serves as a potent electron acceptor. This electronic disparity creates a significant ground-state dipole moment and a large change in dipole moment upon electronic excitation, which are prerequisites for second-order NLO activity.

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂O₃[1]
Molecular Weight258.27 g/mol [1]
IUPAC Name4-methoxy-N-[(4-nitrophenyl)methyl]aniline[1]
Crystal SystemMonoclinic[2]
Space GroupP2₁/n[2]

Synthesis and Characterization

A reliable and high-yield synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline can be achieved through a two-step, one-pot reductive amination procedure.[3] This method is advantageous due to its efficiency and the commercial availability of the starting materials.

Protocol 1: Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline

Materials:

  • p-Anisidine

  • 4-Nitrobenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve p-anisidine (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes, then reflux for 2-4 hours to facilitate the formation of the Schiff base (imine) intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition of NaBH₄ will cause frothing.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Methoxy-N-(4-nitrobenzyl)aniline as a crystalline solid.

Characterization Workflow

G cluster_prep Film Preparation cluster_poling Alignment cluster_char NLO Measurement prep_solution Prepare Chromophore-Polymer Solution spin_coating Spin Coat on ITO Glass prep_solution->spin_coating drying Dry Film spin_coating->drying heating Heat above Tg drying->heating apply_field Apply High Voltage (Corona Poling) heating->apply_field cooling Cool under Field apply_field->cooling maker_fringe Maker Fringe (SHG Measurement) cooling->maker_fringe

Figure 2. Experimental workflow for the fabrication and NLO characterization of a guest-host polymer film.

Potential Application in Organic Thin-Film Transistors (OTFTs)

While direct experimental evidence is not yet available, the molecular structure of 4-Methoxy-N-(4-nitrobenzyl)aniline suggests its potential as a component in organic thin-film transistors (OTFTs). Aniline-based polymers have been explored for their semiconducting properties and their use in chemical sensors. [4][5]The inherent dipole of this molecule could influence the charge transport properties at the semiconductor-dielectric interface in an OTFT. It could be investigated as a p-type semiconductor or as a dopant in other organic semiconductor layers.

Protocol 3: Fabrication of a Hypothetical OTFT with a 4-Methoxy-N-(4-nitrobenzyl)aniline Active Layer

Materials:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)

  • 4-Methoxy-N-(4-nitrobenzyl)aniline

  • A suitable high-boiling point solvent for deposition (e.g., dichlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Photolithography masks for defining electrodes

  • Thermal evaporator

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., piranha etch followed by deionized water rinse).

  • Active Layer Deposition:

    • Prepare a dilute solution of 4-Methoxy-N-(4-nitrobenzyl)aniline in the chosen solvent.

    • Deposit the solution onto the SiO₂ surface via spin coating or drop casting.

    • Anneal the film at an optimized temperature to promote molecular ordering and remove residual solvent.

  • Electrode Deposition:

    • Using a shadow mask or photolithography, define the source and drain electrode patterns.

    • Deposit a thin layer of gold (e.g., 50 nm) via thermal evaporation to form the source and drain contacts.

  • Device Characterization:

    • Place the fabricated device on a probe station.

    • Measure the output and transfer characteristics using a semiconductor parameter analyzer to determine key performance metrics such as field-effect mobility, on/off ratio, and threshold voltage.

G cluster_device OTFT Structure Au_S Au (Source) Organic 4-Methoxy-N-(4-nitrobenzyl)aniline (Active Layer) Au_D Au (Drain) Dielectric SiO₂ (Dielectric) Organic->Dielectric Gate Doped Si (Gate) Dielectric->Gate

Figure 3. Schematic of a bottom-gate, top-contact OTFT structure.

Safety and Handling

4-Methoxy-N-(4-nitrobenzyl)aniline should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

4-Methoxy-N-(4-nitrobenzyl)aniline represents a versatile molecular building block with significant potential in materials science. Its inherent donor-acceptor structure makes it a prime candidate for exploration in nonlinear optics and organic electronics. The protocols outlined in these application notes provide a framework for the synthesis, characterization, and integration of this promising compound into functional materials and devices, paving the way for further research and development in these exciting fields.

References

  • Dalton, L. R. (2002). Nonlinear Optical Polymeric Materials: From Chromophore Design to Commercial Applications. Advances in Polymer Science, 158, 1-86.
  • Kapoor, K., Gupta, V. K., Kumar, I., Mir, N. A., & Kant, R. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(4), o988.
  • Prasad, P. N., & Williams, D. J. (1991). Introduction to Nonlinear Optical Effects in Molecules and Polymers. John Wiley & Sons.
  • Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic.
  • PubChem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link] [1]7. ResearchGate. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link] [2]8. MDPI. (2022). Synthesis of Bis(N,N-diethyl)aniline-Based, Nonlinear, Optical Chromophores with Increased Electro-Optic Activity by Optimizing the Thiolated Isophorone Bridge. Molecules, 27(6), 1865. Retrieved from [Link] [6]9. ACS Publications. (2011). Donor–Acceptor–Donor-based π-Conjugated Oligomers for Nonlinear Optics and Near-IR Emission. Chemistry of Materials, 23(20), 4583-4595. Retrieved from [Link] [7]10. RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21557-21566. Retrieved from [Link]

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Application Note: A Protocol for High-Quality Single Crystal Growth of 4-Methoxy-N-(4-nitrobenzyl)aniline for X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals specializing in materials science and structural chemistry.

Introduction: The Significance of Crystalline Structure

4-Methoxy-N-(4-nitrobenzyl)aniline is a secondary amine of interest in organic synthesis and materials science.[1] Its molecular structure, featuring a 4-methoxyphenyl group and a 4-nitrobenzyl group linked by a central amine, allows for the formation of specific intermolecular interactions that dictate its solid-state packing.[1][2] The precise characterization of this three-dimensional arrangement through single-crystal X-ray diffraction is paramount for understanding its physicochemical properties and for rational drug design and materials engineering.

This application note provides a detailed, field-proven protocol for the synthesis, purification, and subsequent growth of high-quality single crystals of 4-Methoxy-N-(4-nitrobenzyl)aniline. We will delve into the causality behind the experimental choices, from the selection of the synthetic route to the nuanced techniques of crystallization that favor the formation of large, well-ordered single crystals suitable for crystallographic analysis.

Synthesis and Purification: Laying the Foundation for Perfect Crystals

The journey to a perfect single crystal begins with the synthesis of a highly pure compound. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. The chosen synthetic route is a two-step, one-pot reductive amination, which is efficient and yields the target compound in high purity.[1][3][4]

Synthesis Pathway: Reductive Amination

The synthesis involves the condensation of p-anisidine and 4-nitrobenzaldehyde to form an intermediate Schiff base (aldimine), which is then reduced in situ with sodium borohydride (NaBH₄) to yield the final product, 4-Methoxy-N-(4-nitrobenzyl)aniline.[4]

Reaction:

  • p-anisidine + 4-nitrobenzaldehyde → Schiff Base Intermediate + H₂O

  • Schiff Base Intermediate + NaBH₄ → 4-Methoxy-N-(4-nitrobenzyl)aniline

Detailed Synthesis Protocol
  • To a stirred solution of 4-nitrobenzaldehyde (0.5 g, 3.3 mmol) in 10 mL of methanol, add p-anisidine (0.41 g, 3.3 mmol) at room temperature.[4]

  • Attach a condenser and reflux the mixture for 4 hours. The formation of the Schiff base intermediate will be observed.[4]

  • Cool the reaction mixture in an ice bath (to approximately 0°C). The aldimine intermediate should precipitate.[4]

  • Add a few drops of glacial acetic acid to catalyze the reduction.

  • Slowly add sodium borohydride (0.09 g, 2.5 mmol) to the cooled mixture.[4]

  • Stir the reaction mixture for an additional 2 hours at room temperature.[4]

  • Quench the reaction by adding a saturated sodium bicarbonate (NaHCO₃) solution.[4]

  • Extract the product with ethyl acetate (2 x 15 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.[5]

Purification by Recrystallization

For obtaining material suitable for single crystal growth, an initial purification by recrystallization is essential. This step removes any unreacted starting materials and byproducts.[6][7][8]

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight.

  • Collect the resulting crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.[9] The expected yield of the purified product is typically high (>90%).[4]

Single Crystal Growth: The Art and Science of Crystallization

With a highly pure, polycrystalline sample of 4-Methoxy-N-(4-nitrobenzyl)aniline, the next critical phase is the growth of a single crystal. The choice of solvent and crystallization technique is crucial and often requires empirical optimization. The underlying principle is to allow the molecules to self-assemble into a well-ordered lattice slowly.[8]

Solvent Selection Rationale

The ideal solvent for single crystal growth should exhibit moderate solubility for the compound, with a significant difference in solubility between high and low temperatures.[8] Based on the purification protocol, a mixture of ethyl acetate and hexane is a good starting point. Toluene has also been successfully used for growing crystals of a similar compound, 4-nitro-4′-methoxy benzylidene aniline.[10]

Solvent System Rationale
Ethyl Acetate / HexaneGood solubility in ethyl acetate (polar), poor solubility in hexane (non-polar). Allows for fine-tuning of supersaturation.
TolueneAromatic solvent that can engage in π-π interactions, potentially influencing crystal packing.
Acetone / MethanolOther common organic solvents to explore for varying polarity and evaporation rates.
Recommended Crystallization Techniques

This is a straightforward and widely used technique.[11]

  • Prepare a saturated or near-saturated solution of purified 4-Methoxy-N-(4-nitrobenzyl)aniline in a suitable solvent (e.g., toluene or an ethyl acetate/hexane mixture) in a clean vial.

  • Cover the vial with a cap containing a few pinholes or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.[12]

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

This technique relies on the decreased solubility of the compound at lower temperatures.[9][11]

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-50°C). Ensure all the solid has dissolved.

  • Filter the hot solution to remove any particulate matter.

  • Allow the solution to cool slowly to room temperature. To promote slow cooling, the container can be insulated with cotton or placed in a Dewar flask containing warm water.[9]

  • Once at room temperature, the container can be transferred to a refrigerator and then a freezer to maximize crystal yield.

This is a highly effective method for growing high-quality crystals from small amounts of material.[11]

  • Dissolve the compound in a small amount of a moderately volatile solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate). Place this solution in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane or pentane).[11]

  • The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[11]

Experimental Workflow and Characterization

The following diagram illustrates the comprehensive workflow from synthesis to characterization.

G cluster_synthesis Synthesis & Purification cluster_growth Single Crystal Growth cluster_characterization Characterization s1 Reactants: 4-nitrobenzaldehyde + p-anisidine in MeOH s2 Reflux (4h) s1->s2 s3 In situ Reduction (NaBH4) s2->s3 s4 Workup & Extraction s3->s4 s5 Crude Product s4->s5 s6 Recrystallization (EtOAc/Hexane) s5->s6 s7 Purified Polycrystalline Product s6->s7 g1 Solvent Screening s7->g1 g2 Slow Evaporation g1->g2 Select Method g3 Slow Cooling g1->g3 Select Method g4 Vapor Diffusion g1->g4 Select Method c1 Single Crystal X-ray Diffraction g2->c1 g3->c1 g4->c1 c2 Structure Determination c1->c2

Figure 1: Workflow for the synthesis, single crystal growth, and characterization of 4-Methoxy-N-(4-nitrobenzyl)aniline.

Concluding Remarks

The protocol detailed herein provides a robust framework for the successful synthesis and single crystal growth of 4-Methoxy-N-(4-nitrobenzyl)aniline. The key to obtaining high-quality single crystals lies in the purity of the starting material and the careful control of the crystallization conditions. Researchers are encouraged to experiment with different solvent systems and crystallization techniques to optimize the process for their specific laboratory conditions. The resulting single crystals will be suitable for X-ray diffraction studies, enabling the elucidation of the compound's three-dimensional structure and its intermolecular interactions.[2]

References

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • How to purify Schiff base product? ResearchGate. Available at: [Link]

  • 9 Ways to Crystallize Organic Compounds. wikiHow. Available at: [Link]

  • Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). ResearchGate. Available at: [Link]

  • Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • How to purify Schiff base? ResearchGate. Available at: [Link]

  • Crystallisation Techniques. Available at: [Link]

  • Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. Available at: [Link]

  • Is there an effective way of purifying schiff bases? ResearchGate. Available at: [Link]

  • Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. Available at: [Link]

  • Growth and characterization of organic 4-methoxy-2-nitroaniline single crystals for optical applications. Semantic Scholar. Available at: [Link]

  • Crystal growth and characterization of 4-nitro-4-methoxy benzylidene aniline (NMOBA). CSIR-CECRI. Available at: [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline. PubChem. Available at: [Link]

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  • 4-methoxy-N-(4-nitrophenyl)aniline. PubChem. Available at: [Link]

  • Growth and characterization of organic 4-methoxy-2-nitroaniline single crystals for optical applications. ResearchGate. Available at: [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline. BITS Pilani Institutional Repository. Available at: [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
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Green Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and materials science research, the synthesis of complex organic molecules is increasingly guided by the principles of green chemistry. The goal is to develop methodologies that are not only efficient and high-yielding but also environmentally benign, minimizing waste and energy consumption. This guide provides detailed application notes and protocols for the green synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline, a valuable secondary amine intermediate. We will explore several eco-friendly approaches, offering researchers a comparative analysis to select the most suitable method for their specific needs.

Introduction to Green Synthesis Approaches

The target molecule, 4-Methoxy-N-(4-nitrobenzyl)aniline, is traditionally synthesized through methods that may involve hazardous reagents and solvents. Green chemistry offers alternatives that prioritize sustainability. The primary strategy for the synthesis of this and similar N-benzylanilines is reductive amination . This reaction typically involves the condensation of an amine (p-anisidine) with an aldehyde (4-nitrobenzaldehyde) to form an imine intermediate, which is then reduced to the desired secondary amine.

Green approaches to this synthesis focus on several key areas:

  • Safer Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like alcohols, water, or even solvent-free conditions.

  • Energy Efficiency: Utilizing energy sources like microwave irradiation to accelerate reaction times and reduce energy consumption.

  • Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

  • Renewable Feedstocks and Catalysts: Employing catalysts derived from renewable sources.

This guide will detail protocols for one-pot reductive amination, microwave-assisted synthesis, and the use of biocatalysts, providing a comprehensive overview of green synthetic routes to 4-Methoxy-N-(4-nitrobenzyl)aniline.

Application Note 1: One-Pot Reductive Amination in a Benign Solvent

Principle: This protocol details a highly efficient, one-pot synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline via reductive amination. The reaction proceeds in two steps within the same reaction vessel: the formation of the aldimine intermediate from 4-nitrobenzaldehyde and p-anisidine, followed by its in-situ reduction using sodium borohydride. Methanol is used as a relatively green solvent, and the addition of a catalytic amount of acetic acid facilitates the reduction step. This method boasts a high yield of over 90%.[1][2]

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is a suitable solvent for both the reactants and the intermediate imine. It is also compatible with the reducing agent, sodium borohydride. While flammable, it is more biodegradable than many chlorinated solvents.

  • Reflux Conditions: Heating the initial mixture to reflux accelerates the formation of the imine intermediate by providing the necessary activation energy for the condensation reaction.

  • Catalytic Acetic Acid: The addition of a weak acid like acetic acid can protonate the imine, making it more susceptible to nucleophilic attack by the hydride from sodium borohydride, thus catalyzing the reduction.[1][2]

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that effectively reduces the imine double bond without affecting the nitro group on the aromatic ring.[1][2][3]

Detailed Protocol: One-Pot Reductive Amination

Materials:

  • 4-nitrobenzaldehyde

  • p-anisidine (4-methoxyaniline)

  • Methanol (MeOH)

  • Acetic acid (AcOH), glacial

  • Sodium borohydride (NaBH₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrobenzaldehyde (1.0 mmol) and p-anisidine (1.0 mmol) in methanol (15 mL).

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C using an ice bath. This may cause the aldimine intermediate to precipitate.[2]

  • Add a few drops of glacial acetic acid to the cooled mixture.[2]

  • Slowly add sodium borohydride (2.5 mmol) in small portions to the stirred mixture at 0 °C. Be cautious as hydrogen gas will be evolved.

  • After the addition of NaBH₄ is complete, continue stirring the reaction mixture for an additional 2 hours at room temperature.[2]

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.[2]

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]

  • Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

  • Purify the crude product by crystallization from a hexane/ethyl acetate mixture (2:1 v/v) to afford 4-Methoxy-N-(4-nitrobenzyl)aniline as a solid.[2]

Expected Yield: >90%[1][2]

Characterization Data:

  • ¹H-NMR (CDCl₃): δ 3.68 (s, 3H, -OCH₃), 4.38 (s, 2H, -CH₂-), 6.40 (d, 2H, Ar-H), 6.72 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H).[2][4]

G cluster_prep Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up & Purification reactants 4-nitrobenzaldehyde + p-anisidine in Methanol reflux Reflux (1-2h) Imine Formation reactants->reflux cool Cool to 0°C reflux->cool add_reagents Add catalytic AcOH & portion-wise NaBH₄ cool->add_reagents stir Stir at RT (2h) Reduction add_reagents->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with EtOAc quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate crystallize Crystallize from Hexane/EtOAc dry_concentrate->crystallize product Pure 4-Methoxy-N- (4-nitrobenzyl)aniline crystallize->product

Caption: Two-step green synthesis via an imine intermediate.

Conclusion: A Greener Path Forward

The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline can be achieved through various green and efficient methods. The one-pot reductive amination in methanol offers a simple and high-yielding approach. For researchers looking to further minimize solvent use and reaction times, microwave-assisted and mechanochemical methods for the synthesis of the imine intermediate, followed by reduction, present excellent alternatives. The use of biocatalysts like Kinnow peel powder exemplifies the innovative and sustainable direction of modern organic synthesis. By adopting these greener protocols, researchers can contribute to a more environmentally responsible scientific practice without compromising on efficiency or yield.

References

  • Krascsenicsová, K., et al. (2017). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 22(11), 1851. Available at: [Link]

  • Gomha, S. M., et al. (2021). Comparison of conventional and green approaches to the synthesis of aromatic Schiff bases. Chemistry of Heterocyclic Compounds, 57(1), 1-13.
  • Nigam, A., et al. (2023). Putting the squeeze on imine synthesis: citrus juice as a reaction medium in the introductory organic laboratory. Green Chemistry Letters and Reviews, 16(1). Available at: [Link]

  • Sorribes, I., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(20), 11478-11567. Available at: [Link]

  • Singh, R., & Kumar, A. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(60), 36585-36613. Available at: [Link]

  • DeLaOsa, E. M., et al. (2017). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Tetrahedron Letters, 58(26), 2586-2589. Available at: [Link]

  • Li, X., et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie International Edition, 49(37), 6635-6638. Available at: [Link]

  • Tong, J., et al. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Badcock, M. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Available at: [Link]

  • Wang, D., et al. (2013). Fast reductive amination by transfer hydrogenation "on water". Chemistry - A European Journal, 19(12), 3877-3881. Available at: [Link]

  • DeLaOsa, E. M., et al. (2017). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Tetrahedron Letters, 58(26), 2586-2589. Available at: [Link]

  • Miles, W. H., et al. (2010). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education, 87(1), 94-95. Available at: [Link]

  • Kapoor, K., et al. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o988. Available at: [Link]

  • Zeynizadeh, B., & Rahimi, S. (2010). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Chilean Chemical Society, 55(1), 84-87. Available at: [Link]

  • Shandong Academy of Medical Sciences. (2018). Preparation method of 4-methoxy-2-nitroaniline. CN108947677A.
  • Zhejiang University of Technology. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. CN111704555A.
  • Kapoor, K., et al. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at: [Link]

  • Haifeng, Q., et al. (2025). Tandem reductive amination and deuteration over a phosphorus-modified iron center. Nature Communications, 16, 1234. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929-930. Available at: [Link]

  • Abdel-Maksoud, M. S. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. Available at: [Link]

  • Banjara, R. A., et al. (2024). A comparative analysis of chemical vs green synthesis of nanoparticles and their various applications. Environmental Nanotechnology, Monitoring & Management, 22(6), 100988. Available at: [Link]

  • Banjara, R. A., et al. (2024). A comparative analysis of chemical vs green synthesis of nanoparticles and their various applications. CoLab.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance your synthetic outcomes. We will delve into the causality behind experimental choices to ensure you have a comprehensive understanding of the reaction, leading to improved yields and purity.

Reaction Overview: The Nucleophilic Substitution Pathway

The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline is most commonly achieved through a nucleophilic substitution reaction. In this process, the nitrogen atom of p-anisidine, acting as the nucleophile, attacks the benzylic carbon of a 4-nitrobenzyl halide (e.g., bromide or chloride). The reaction is typically facilitated by a base, which deprotonates the aniline, increasing its nucleophilicity, and neutralizes the hydrogen halide byproduct.

The general reaction scheme is as follows:

  • Nucleophile: 4-Methoxyaniline (p-anisidine)

  • Electrophile: 4-Nitrobenzyl halide (e.g., 4-nitrobenzyl bromide)

  • Product: 4-Methoxy-N-(4-nitrobenzyl)aniline

  • Byproduct: Hydrogen halide (e.g., HBr)

An alternative high-yielding route is the reductive amination of 4-nitrobenzaldehyde with p-anisidine, which involves the formation of an aldimine intermediate followed by reduction with a reagent like sodium borohydride[1][2][3].

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix it?

Low or no yield can be attributed to several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity of p-Anisidine: While the methoxy group is electron-donating, a strong base is often required to deprotonate the amine, significantly increasing its nucleophilicity.

    • Solution: Ensure you are using an appropriate base. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are common choices. For a stronger effect, consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[4]. The base plays a crucial role in activating the amine for the reaction.

  • Poor Leaving Group on the Benzyl Moiety: The rate of a nucleophilic substitution reaction is highly dependent on the quality of the leaving group.

    • Solution: The reactivity order for halides is I > Br > Cl > F. If you are using 4-nitrobenzyl chloride and experiencing low reactivity, switching to 4-nitrobenzyl bromide or iodide will accelerate the reaction[5].

  • Inappropriate Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway.

    • Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (CH₃CN) are generally preferred for this type of reaction. These solvents can solvate the cation (from the base) while leaving the nucleophilic anion relatively free, thus enhancing its reactivity[6]. Polar protic solvents, like alcohols, can form hydrogen bonds with the aniline, creating a "cage" around it and reducing its nucleophilicity[7].

  • Suboptimal Reaction Temperature: The reaction may require a certain activation energy to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring the progress using Thin Layer Chromatography (TLC). However, be cautious, as excessively high temperatures can lead to side reactions and decomposition of reactants or products[5].

The following diagram illustrates a decision-making workflow for troubleshooting low yield:

low_yield_troubleshooting start Low or No Yield check_base Is the base strong enough? (e.g., K₂CO₃, NaH) start->check_base check_leaving_group Is the leaving group effective? (Br > Cl) check_base->check_leaving_group Yes check_base->check_leaving_group No node_base Action: Use a stronger base (e.g., NaH, KOtBu) check_base->node_base No check_solvent Is the solvent polar aprotic? (e.g., DMF, CH₃CN) check_leaving_group->check_solvent Yes check_leaving_group->check_solvent No node_lg Action: Switch to a better leaving group (e.g., 4-nitrobenzyl bromide) check_leaving_group->node_lg No check_temp Is the temperature optimal? check_solvent->check_temp Yes check_solvent->check_temp No node_solvent Action: Change to a polar aprotic solvent (e.g., DMF) check_solvent->node_solvent No solution Yield Improved check_temp->solution Yes check_temp->solution No node_temp Action: Gradually increase temperature with TLC monitoring check_temp->node_temp No node_base->check_leaving_group node_lg->check_solvent node_solvent->check_temp node_temp->solution

Caption: Troubleshooting workflow for low yield.

Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What is the most common side reaction and how can I minimize it?

The most prevalent side reaction in the N-alkylation of anilines is over-alkylation, leading to the formation of a tertiary amine.

Cause:

  • Over-alkylation: The product, 4-Methoxy-N-(4-nitrobenzyl)aniline, is a secondary amine. The lone pair on its nitrogen is still available to act as a nucleophile and can react with another molecule of the 4-nitrobenzyl halide. This forms a tertiary amine, N-(4-methoxy-phenyl)-N,N-bis(4-nitrobenzyl)amine. In some cases, the mono-alkylated product can be more nucleophilic than the starting aniline, making it more susceptible to further reaction[5].

Prevention Strategies:

  • Control Stoichiometry: Using a slight excess of the p-anisidine relative to the 4-nitrobenzyl halide can favor the formation of the desired mono-alkylation product[5]. A 1.1:1 or 1.2:1 ratio of aniline to halide is a good starting point.

  • Slow Addition of Alkylating Agent: Adding the 4-nitrobenzyl halide solution dropwise to the reaction mixture containing the p-anisidine can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of the product reacting further.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation, which may have a higher activation energy[5].

The mechanism of over-alkylation is depicted below:

overalkylation_mechanism p_anisidine p-Anisidine (Primary Amine) product Desired Product (Secondary Amine) 4-Methoxy-N-(4-nitrobenzyl)aniline p_anisidine->product + nitrobenzyl_halide1 4-Nitrobenzyl Halide nitrobenzyl_halide1->product side_product Side Product (Tertiary Amine) product->side_product + nitrobenzyl_halide2 4-Nitrobenzyl Halide nitrobenzyl_halide2->side_product

Caption: Reaction pathway showing over-alkylation side product.

Question 3: I'm having difficulty purifying my product. What are some effective purification strategies?

Purification can be challenging due to the presence of unreacted starting materials, the over-alkylated side product, and inorganic salts from the base.

Solutions:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential.

    • Quench the reaction mixture with water or a saturated ammonium chloride solution.

    • Extract the organic components into a suitable solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate) is effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The less polar starting materials will elute first, followed by your desired product, and finally the more polar over-alkylated side product.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step.

    • Solvent System: A common choice is a mixture of hexane and ethyl acetate[3]. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group on the benzyl halide? The nitro group (-NO₂) is a strong electron-withdrawing group. It enhances the electrophilicity of the benzylic carbon by pulling electron density away from it, making it more susceptible to nucleophilic attack by the aniline. This accelerates the rate of the SN2 reaction.

Q2: Can I use a different aniline in this reaction? Yes, but the electronic nature of the substituents on the aniline will affect its nucleophilicity. Electron-donating groups (like methoxy, methyl) will increase the reaction rate, while electron-withdrawing groups (like nitro, cyano) will decrease it[5][8].

Q3: Is it possible to perform this reaction without a solvent? Solvent-free reactions are possible and are often considered "green" alternatives. These reactions typically require higher temperatures and may use a solid-supported catalyst. However, for initial optimization and control, using a solvent is recommended.

Q4: How can I monitor the progress of my reaction? Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel TLC plate alongside your starting materials (p-anisidine and 4-nitrobenzyl halide). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. The product, being more substituted, is typically less polar than p-anisidine but more polar than the 4-nitrobenzyl halide.

Optimized Experimental Protocol

This protocol is based on a reductive amination approach, which has been reported to produce high yields[2][3].

Materials:

  • p-Nitrobenzaldehyde (1.0 eq)

  • p-Anisidine (1.0 eq)

  • Methanol (MeOH)

  • Acetic Acid (AcOH), catalytic amount

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • Imine Formation:

    • To a stirred solution of p-nitrobenzaldehyde (e.g., 0.5 g, 3.3 mmol) in methanol (10 ml), add p-anisidine (0.41 g, 3.3 mmol) at room temperature.

    • Reflux the mixture for 4 hours. Monitor the formation of the imine intermediate by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath. The corresponding aldimine intermediate may precipitate[3].

    • Add a few drops of catalytic acetic acid.

    • Slowly add sodium borohydride (0.125 g, 3.3 mmol) portion-wise, keeping the temperature below 5 °C.

  • Workup and Purification:

    • Stir the reaction mixture for an additional 2 hours at room temperature.

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (2 x 15 ml).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting crude product by recrystallization from a hexane/ethyl acetate mixture to afford the title compound[3].

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
p-AnisidineC₇H₉NO123.15Nucleophile
4-Nitrobenzyl BromideC₇H₆BrNO₂216.03Electrophile
4-Methoxy-N-(4-nitrobenzyl)anilineC₁₄H₁₄N₂O₃258.27Product[1]

References

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available from: [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available from: [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Available from: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available from: [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PubMed Central (PMC). Available from: [Link]

  • Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. Available from: [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.Google Patents.
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available from: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available from: [Link]

  • (PDF) 4-Methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available from: [Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Available from: [Link]

  • Amines. NCERT. Available from: [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline. PubMed Central (PMC). Available from: [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methoxy-N-(4-nitrobenzyl)aniline (M.W. 258.27 g/mol ).[1][2] This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges, ensuring high purity and yield for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis and purification of 4-Methoxy-N-(4-nitrobenzyl)aniline.

Q1: What are the most common impurities I should expect after synthesizing 4-Methoxy-N-(4-nitrobenzyl)aniline?

A1: The most common synthesis route is the reductive amination of p-anisidine with 4-nitrobenzaldehyde, typically involving the formation of an imine intermediate followed by reduction with a mild hydride reagent like sodium borohydride (NaBH₄).[1][3] Consequently, the primary impurities in your crude product are likely to be:

  • Unreacted Starting Materials: p-Anisidine and 4-nitrobenzaldehyde.

  • Imine Intermediate: N-(4-nitrobenzylidene)-4-methoxyaniline. This results from incomplete reduction.

  • Over-reduced Products: While NaBH₄ is generally selective for the imine over the aromatic nitro group, harsh conditions or more potent reducing agents could lead to the reduction of the nitro group to an amine.

  • Hydrolysis Products: If the workup is not performed promptly or under anhydrous conditions, the imine intermediate can hydrolyze back to the starting aldehyde and amine.

Table 1: Characteristics of Common Impurities

Impurity Molecular Weight ( g/mol ) Polarity Comparison to Product Removal Strategy
p-Anisidine 123.15 More Polar (Amine) Acid wash (forms water-soluble salt), Column Chromatography
4-Nitrobenzaldehyde 151.12 More Polar (Aldehyde) Column Chromatography, Bisulfite wash

| Imine Intermediate | 256.26 | Less Polar | Complete the reduction reaction, Column Chromatography |

Q2: My final product is a persistent yellow oil, but literature suggests it should be a solid. What went wrong?

A2: This is a classic sign of residual impurities. While the pure product is a crystalline solid, the presence of unreacted starting materials or solvent can depress the melting point and prevent crystallization, resulting in an oil.

  • Causality: Impurities disrupt the crystal lattice formation required for solidification. Even small amounts of solvent can act as a plasticizer.

  • Solution:

    • Ensure Complete Solvent Removal: Use a high-vacuum line or rotary evaporator to remove all traces of extraction solvents like ethyl acetate or dichloromethane. Gentle heating can aid this process.

    • Re-evaluate Purity: Analyze the oil by Thin-Layer Chromatography (TLC). The presence of multiple spots confirms impurity.

    • Attempt Purification Again: If impurities are present, re-purify using column chromatography or recrystallization from a different solvent system.

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the most effective tool for real-time monitoring. It allows you to visualize the separation of your product from impurities.

  • Best Practice: Use a solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.4. A common eluent for compounds of this polarity is a mixture of hexane and ethyl acetate (e.g., 3:1 or 4:1 Hexane:EtOAc).

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The aromatic rings in your product and related impurities will be UV-active. Staining with potassium permanganate can also be used to visualize compounds that are susceptible to oxidation.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is an effective and scalable purification technique. A reported method for 4-Methoxy-N-(4-nitrobenzyl)aniline involves crystallization from a hexane/ethyl acetate mixture.[3]

Q1: I've added the solvent, but my compound won't crystallize, even after cooling. What should I do?

A1: Failure to crystallize is typically due to one of three factors: the solution is not supersaturated, nucleation has not occurred, or the product is too impure.

G start Crystallization Failed check_saturation Is the solution supersaturated? start->check_saturation add_anti_solvent Slowly add a non-polar 'anti-solvent' (e.g., hexane) until persistent cloudiness appears. check_saturation->add_anti_solvent Maybe evaporate Gently evaporate some solvent to increase concentration. check_saturation->evaporate No induce_nucleation Induce Nucleation check_saturation->induce_nucleation Yes add_anti_solvent->induce_nucleation evaporate->induce_nucleation scratch Scratch the inner wall of the flask with a glass rod at the solution-air interface. induce_nucleation->scratch Method 1 seed_crystal Add a seed crystal of pure product. induce_nucleation->seed_crystal Method 2 check_purity Is the product still an oil? scratch->check_purity seed_crystal->check_purity purify_further Product is likely too impure. Proceed to column chromatography. check_purity->purify_further Yes success Crystals Formed check_purity->success No

Caption: Step-by-step workflow for flash column chromatography.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on a reported procedure for purifying 4-Methoxy-N-(4-nitrobenzyl)aniline. [3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot ethyl acetate solution, slowly add hexane (a non-polar "anti-solvent") with swirling until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethyl acetate to redissolve the precipitate and clarify the solution. A 2:1 ratio of hexane to ethyl acetate is a good target. [3]4. Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol that should be adapted based on TLC analysis.

  • Eluent Preparation: Prepare a stock solution of your chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate + 1% Triethylamine) based on prior TLC analysis.

  • Column Packing: Select an appropriate size column. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Pack the column using the "wet slurry" method with your least polar solvent (hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the column and apply pressure (using a flask bulb or regulated air line) to begin elution. Collect fractions in test tubes.

  • Analysis: Spot every few fractions on a TLC plate. Once the product begins to elute, analyze every fraction.

  • Isolation: Combine the fractions that contain only the pure product. Evaporate the solvent using a rotary evaporator to yield the purified 4-Methoxy-N-(4-nitrobenzyl)aniline.

References

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at: [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline. National Center for Biotechnology Information, U.S. National Library of Medicine. Available at: [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • (PDF) 4-Methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at: [Link]

  • 4-methoxy-N-(4-nitrophenyl)aniline. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Workup: Amines. University of Rochester, Department of Chemistry. Available at: [Link]

  • Amine Treating - Troubleshooting Guide. Scribd. Available at: [Link]

  • 4-Methoxy-N-(2-nitrobenzylidene)aniline. National Center for Biotechnology Information, U.S. National Library of Medicine. Available at: [Link]

  • Amine Plant Troubleshooting and Optimization. Scribd. Available at: [Link]

  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Amines - Workup. University of Rochester, Department of Chemistry. Available at: [Link]

  • Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Tandem reductive amination-deuteration of p-anisidine with benzaldehyde. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

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Technical Support Center: A Researcher's Guide to Purifying 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 4-Methoxy-N-(4-nitrobenzyl)aniline (C₁₄H₁₄N₂O₃). This guide is designed for researchers, chemists, and drug development professionals who are synthesizing this compound and require robust methods for achieving high purity. The typical synthesis route involves the reductive amination of 4-nitrobenzaldehyde with p-anisidine, often using a reducing agent like sodium borohydride (NaBH₄).[1][2] While this method can be high-yielding, the crude product often contains unreacted starting materials and side-products that necessitate effective purification.

This document provides troubleshooting advice and detailed protocols to address common challenges encountered during the purification process, ensuring the integrity of your downstream applications.

Understanding Potential Impurities

Effective purification begins with identifying the likely contaminants. In the reductive amination synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline, the primary impurities are typically:

  • Unreacted Starting Materials:

    • p-Anisidine: A moderately polar amine.

    • 4-Nitrobenzaldehyde: A moderately polar aldehyde.

  • Intermediate Product:

    • Schiff Base (Aldimine): Formed from the condensation of the two starting materials before the reduction step. Its polarity is generally lower than the final product.

  • Side-Products:

    • 4-Nitrobenzyl alcohol: Formed from the reduction of 4-nitrobenzaldehyde by NaBH₄.

The presence and proportion of these impurities will dictate the most effective purification strategy.

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address specific issues you may encounter during the purification of your crude product.

Q1: My crude product is a persistent oil or sticky solid, not the expected crystalline material. What is the cause and how should I proceed?

A: This is a common issue often caused by the presence of significant impurities that depress the melting point of the final product and inhibit crystallization. Unreacted starting materials or residual solvent are frequent culprits.

  • Causality: The mixture of product and impurities forms a eutectic mixture, which has a lower melting point than any of the individual components.

  • Troubleshooting Steps:

    • Initial Analysis: First, perform a Thin Layer Chromatography (TLC) analysis to visualize the number of components. Use a solvent system like Hexane:Ethyl Acetate (2:1) and visualize under a UV lamp.[2] This will confirm if impurities are the problem.

    • Aqueous Wash: If not already performed, dissolve the crude oil in an organic solvent like ethyl acetate and perform an aqueous workup. Wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic impurities, followed by brine to remove excess water.[2][3] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This can often remove highly polar impurities and help induce solidification.

    • Consider Chromatography: If the product remains oily after a proper workup, direct crystallization will likely be ineffective. The most robust solution is to proceed with flash column chromatography to separate the components.[4][5]

Q2: My TLC plate shows multiple spots. How can I tentatively identify them before attempting a large-scale purification?

A: Identifying the spots on your TLC plate is crucial for planning your purification. You can do this by running a TLC with co-spots.

  • Methodology:

    • On a single TLC plate, spot the following in separate lanes:

      • Lane 1: Pure p-anisidine (starting material).

      • Lane 2: Pure 4-nitrobenzaldehyde (starting material).

      • Lane 3: Your crude reaction mixture.

      • Lane 4: A "co-spot" of your crude mixture and p-anisidine (apply both spots on the same point).

      • Lane 5: A "co-spot" of your crude mixture and 4-nitrobenzaldehyde.

    • Develop the plate and visualize it. If a spot in your crude mixture (Lane 3) increases in intensity or remains a single spot in a co-spot lane (Lane 4 or 5), it corresponds to that starting material. The desired product, 4-Methoxy-N-(4-nitrobenzyl)aniline, is a secondary amine and is generally more polar than the intermediate imine but less polar than highly polar side products.

Table 1: Typical TLC Profile
CompoundExpected Relative PolarityTypical Rf (Hex:EtOAc 3:1)
Schiff Base IntermediateLow~0.6 - 0.7
4-NitrobenzaldehydeMedium-Low~0.4 - 0.5
4-Methoxy-N-(4-nitrobenzyl)aniline Medium ~0.2 - 0.4 [4]
p-AnisidineMedium-High~0.1 - 0.2
4-Nitrobenzyl alcoholHigh< 0.1

Q3: My recrystallization attempt failed. The compound either "oiled out" or no crystals formed at all. What went wrong?

A: Recrystallization failures are typically due to an improper choice of solvent, an excessive amount of solvent, or rapid cooling.[6]

  • Scenario 1: Oiling Out: The compound comes out of solution as a liquid instead of a solid. This occurs when the boiling point of the solvent is higher than the melting point of your impure compound. The solid dissolves and then "melts" in the supersaturated solution upon cooling.

    • Solution: Re-heat the solution to redissolve the oil. Add a small amount of a more polar solvent (the one in which your compound is less soluble) to decrease the overall solvating power of the solvent system. Alternatively, switch to a lower-boiling point solvent system.[6]

  • Scenario 2: No Crystals Form: The solution remains clear even after cooling.

    • Solution 1 (Supersaturation): The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a "seed crystal" from a previous pure batch can also induce crystallization.

    • Solution 2 (Too Much Solvent): You may have used too much solvent.[6] Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or air, then allow it to cool again.

Q4: My compound appears to be decomposing on the silica gel column, resulting in streaking on TLC and low recovery. What are my options?

A: 4-Methoxy-N-(4-nitrobenzyl)aniline contains an amine group, which can be slightly basic, and a nitro group. Amines can sometimes interact strongly with the acidic surface of standard silica gel, leading to poor separation and potential degradation.[5]

  • Solution 1: Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by running the column with a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N).[7]

    • Prepare your eluent (e.g., Hexane:Ethyl Acetate) and add 0.5-1% triethylamine.

    • Pack the column using this amine-containing solvent. This will "deactivate" the silica, allowing your compound to elute cleanly.

  • Solution 2: Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (Al₂O₃) or Florisil.[5] You will need to re-optimize your solvent system for these adsorbents using TLC.

Visualized Purification Workflow

The following diagram outlines a logical workflow for purifying your crude product, starting from initial analysis.

purification_workflow start Analyze Crude Product (TLC, ¹H NMR) check_purity Is the major spot >90% pure with minor, non-polar impurities? start->check_purity check_impurities Are impurities primarily unreacted starting materials? check_purity->check_impurities No recrystallize Attempt Recrystallization check_purity->recrystallize  Yes check_impurities->recrystallize No, single major impurity column Perform Flash Column Chromatography check_impurities->column Yes / Unsure end_product Pure Product (Verify by NMR, MP, LCMS) recrystallize->end_product check_amine_sensitivity Is there evidence of degradation on silica TLC (streaking)? column->check_amine_sensitivity deactivate_silica Use Deactivated Silica (add 0.5% Et₃N to eluent) check_amine_sensitivity->deactivate_silica Yes check_amine_sensitivity->end_product No deactivate_silica->end_product

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.

The most common and efficient route to synthesize 4-Methoxy-N-(4-nitrobenzyl)aniline is through the reductive amination of p-anisidine with 4-nitrobenzaldehyde.[1][2] This guide focuses on optimizing this specific pathway, addressing common challenges from reaction initiation to final product purification.

Section 1: Reaction Fundamentals and Mechanism

The synthesis is typically performed as a one-pot, two-step process: (1) the formation of an N-(4-nitrobenzylidene)-4-methoxyaniline (an imine or Schiff base) intermediate, followed by (2) its in-situ reduction to the desired secondary amine.[2][3]

Overall Reaction Scheme:

Understanding the mechanism is critical for troubleshooting. The initial step, imine formation, is an acid-catalyzed, reversible reaction. The subsequent reduction of the imine is an irreversible step that drives the overall reaction to completion.

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Reactants p-Anisidine + 4-Nitrobenzaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal +H+ Iminium Iminium Ion Hemiaminal->Iminium -H2O Imine Imine Intermediate Iminium->Imine -H+ Product 4-Methoxy-N-(4-nitrobenzyl)aniline Imine->Product Reducer NaBH4 Reducer->Imine Hydride Attack

Caption: Reaction mechanism for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low Yield or Stalled Reaction

Q: My reaction has stopped, and TLC analysis shows significant amounts of unreacted 4-nitrobenzaldehyde and p-anisidine. What are the likely causes and solutions?

A: This is a common issue that almost always points to problems in the initial imine formation step. Because this step is reversible, several factors can prevent it from proceeding efficiently.

  • Causality—Imine Formation Equilibrium: The formation of the imine from the aldehyde and amine is an equilibrium process that generates water. If water is not removed or its effect is not overcome, the equilibrium may not favor the product. In many small-scale preparations, driving the reaction with an excess of one reagent or ensuring the subsequent reduction is efficient is enough. However, for a stalled reaction, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture during the reflux stage.

  • Causality—Insufficient Catalysis: Imine formation is significantly accelerated by a mild acid catalyst, which protonates the carbonyl oxygen of the aldehyde, making it more electrophilic.[4] The absence of a catalyst can lead to extremely slow reaction rates.

    • Solution: Add a catalytic amount (a few drops) of glacial acetic acid to the reaction mixture before refluxing.[2][3] This will protonate the aldehyde and facilitate the nucleophilic attack by the amine. Be cautious not to add too much acid, as it can protonate the amine starting material, rendering it non-nucleophilic.

  • Causality—Temperature and Reaction Time: The reaction between p-anisidine and 4-nitrobenzaldehyde to form the imine typically requires heat to proceed at a reasonable rate.

    • Solution: Ensure the reaction mixture is refluxed for an adequate amount of time (typically 2-4 hours) to allow for sufficient imine formation before adding the reducing agent.[2] Monitor the disappearance of the starting materials via TLC before proceeding to the reduction step.

Problem 2: Significant Formation of 4-Nitrobenzyl Alcohol Side Product

Q: I'm observing a significant side product that my analysis confirms is 4-nitrobenzyl alcohol. How can I prevent this?

A: This is a classic selectivity problem in reductive amination. It occurs when your reducing agent reacts with the starting aldehyde before the imine has had a chance to form.

  • Causality—Reducing Agent Reactivity: Sodium borohydride (NaBH₄) is a powerful reducing agent capable of reducing both aldehydes and imines.[5] If it is added too early or if imine formation is slow, it will readily reduce the highly reactive 4-nitrobenzaldehyde to the corresponding alcohol.

    • Solution 1 (Procedural): Ensure imine formation is complete before adding the NaBH₄. Cool the reaction mixture after reflux to room temperature or below (0 °C is ideal) before the portion-wise addition of NaBH₄.[2] Aldehyde reduction by NaBH₄ is slower at lower temperatures, giving the reduction of the pre-formed imine a kinetic advantage.

    • Solution 2 (Reagent Selection): Switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations because it is much less reactive towards aldehydes and ketones but highly effective at reducing iminium ions.[6][7] This allows all reagents to be mixed at the start of the reaction, simplifying the procedure and often improving yields by reducing the iminium ion as it forms.

Data Table: Comparison of Common Reducing Agents

Reducing AgentProsConsOptimal Solvents
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce starting aldehyde; requires sequential addition.[5]Methanol, Ethanol[5]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at acidic pH.[8]Highly toxic (can release HCN gas).[6]Methanol
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminium ions; allows for a one-pot procedure.[6]Water-sensitive; more expensive.Dichloromethane (DCM), Dichloroethane (DCE), THF[5][7]

Problem 3: Product Purification Challenges

Q: My crude product is an oily mixture that is difficult to crystallize, and TLC shows multiple spots close together. What are the best purification strategies?

A: Purification can be challenging if the reaction has not gone to completion or if side products have formed.

  • Causality—Complex Crude Mixture: The crude product may contain unreacted p-anisidine, 4-nitrobenzaldehyde, 4-nitrobenzyl alcohol, and the desired product. These compounds have varying polarities, which can complicate crystallization.

    • Solution 1 (Chromatography): Flash column chromatography is the most reliable method for separating such mixtures. A silica gel column with a gradient eluent system of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) should provide good separation. The non-polar aldehyde will elute first, followed by the desired product, and finally the more polar alcohol and amine starting material.

    • Solution 2 (Optimized Recrystallization): If chromatography is not an option, a carefully planned recrystallization can be effective. A reported solvent system is a mixture of hexane and ethyl acetate (2:1).[2][3] The key is to dissolve the crude material in a minimum amount of hot ethyl acetate and then slowly add hot hexane until the solution becomes slightly turbid. Allowing this to cool slowly should yield crystals of the desired product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants? A: A 1:1 molar ratio of 4-nitrobenzaldehyde to p-anisidine is theoretically required.[2] In practice, using a slight excess of the amine (e.g., 1.1 equivalents of p-anisidine) can help drive the imine formation equilibrium toward the product, especially if you are not actively removing water.[7] The reducing agent should be in excess, typically 1.2 to 1.5 equivalents, to ensure complete reduction of the imine intermediate.

Q2: How critical is the purity of the starting materials? A: Extremely critical. The purity of your starting materials is a foundational parameter for a successful reaction.

  • 4-Nitrobenzaldehyde: Can oxidize to 4-nitrobenzoic acid upon storage. The presence of this acid can interfere with the reaction and complicate purification. Ensure you are using a pure, free-flowing powder.

  • p-Anisidine: This amine is susceptible to air oxidation, often indicated by a change in color from white/off-white to brown or purple.[9] Oxidized impurities can lead to colored byproducts that are difficult to remove. If your p-anisidine is discolored, it is best to purify it by recrystallization or distillation before use.[9]

Q3: Can I use a different solvent system besides methanol? A: Yes. While methanol is commonly cited for the NaBH₄ protocol, other solvents can be used, and the choice is often dictated by the reducing agent.[2][5] If you switch to NaBH(OAc)₃, you must use an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), as NaBH(OAc)₃ reacts with protic solvents like methanol.[5][7]

Q4: Is direct N-alkylation with 4-nitrobenzyl bromide a viable alternative? A: While possible, direct N-alkylation of p-anisidine with 4-nitrobenzyl bromide is often more difficult to control than reductive amination. The primary challenge is over-alkylation.[9] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine. This results in a mixture of products that can be difficult to separate. Reductive amination avoids this issue, as the secondary amine product cannot react further with the aldehyde under these conditions, making it the preferred method for selectively synthesizing secondary amines.[8]

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices discussed above for a high-yield synthesis using sodium borohydride.

Experimental_Workflow A 1. Reagent Setup (p-Anisidine, 4-Nitrobenzaldehyde, MeOH, Acetic Acid) B 2. Imine Formation (Reflux for 2-4h) A->B C 3. Monitor Progress (TLC Analysis) B->C D 4. Cooling (Cool to 0°C in Ice Bath) C->D Imine Formed E 5. Reduction (Slow addition of NaBH4) D->E F 6. Quenching & Workup (Add NaHCO3, Extract with EtOAc) E->F G 7. Purification (Crystallization from Hexane/EtOAc) F->G H 8. Final Analysis (NMR, MP) G->H

Caption: Optimized experimental workflow for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline.

Methodology:

  • Imine Formation:

    • To a stirred solution of 4-nitrobenzaldehyde (1.0 eq.) in methanol (approx. 3 mL per mmol of aldehyde), add p-anisidine (1.0 eq.) at room temperature.[2]

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has significantly diminished.

  • Reduction:

    • After the reflux period, cool the reaction mixture to 0 °C using an ice-water bath. The imine intermediate may precipitate as a yellow solid.[2]

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C during the addition.

    • Once the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Workup and Purification:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the aqueous mixture with ethyl acetate (2 x volume of MeOH used).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from a 2:1 mixture of hexane and ethyl acetate to afford the title compound as a pure solid.[2][3] An expected yield is >90%.[2]

Section 5: Troubleshooting Decision Tree

Use this visual guide to diagnose and solve issues during your experiment.

Troubleshooting_Tree A Start: Low Yield or Impure Product B TLC shows mostly unreacted starting materials A->B G TLC shows significant 4-nitrobenzyl alcohol A->G [ No ] K Crude product is oily / difficult to crystallize A->K [ No ] C Did you add an acid catalyst (e.g., AcOH)? B->C [ Yes ] D Add catalytic AcOH and reflux longer. C->D [ No ] E Was the reaction refluxed for at least 2h? C->E [ Yes ] F Increase reflux time; monitor by TLC. E->F [ No ] H Was NaBH4 added at low temp (0°C)? G->H [ Yes ] I Ensure cooling is adequate before and during NaBH4 addition. H->I [ No ] J Consider switching to a milder reductant like NaBH(OAc)3. H->J [ Yes ] L Purify via flash column chromatography (Silica, Hex/EtOAc gradient). K->L [ Yes ]

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

  • ResearchGate. Proposed mechanism for the N-benzylation of aniline. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol. Available at: [Link]

  • Springer Link. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

  • ResearchGate. Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. Available at: [Link]

  • IRIS UNICT. Kinetic and Mechanism of Benzylation of Anilines. Available at: [Link]

  • National Institutes of Health (NIH). 4-Methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

  • National Institutes of Health (NIH). N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]

  • Patsnap. Preparation method of 4-methoxy-2-nitroaniline.
  • AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Available at: [Link]

  • Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Myers Chem 115 Handout. C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Available at: [Link]

  • ResearchGate. (PDF) 4-Methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

  • Redalyc. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Available at: [Link]

  • ATB Molbio. 4-Methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

  • Chegg. Solved Data Table o bobo Mass of 4-nitrobenzaldehyde Mass of. Available at: [Link]

  • ResearchGate. Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). Available at: [Link]

  • Indian Journal of Chemistry. Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Available at: [Link]

  • PubChem. 4-Methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

  • Organic Syntheses. p-Anisidine, 2-nitro-. Available at: [Link]

  • PrepChem. Preparation of 4-nitrobenzyl bromide. Available at: [Link]

  • BITS Pilani Institutional Repository. 4-Methoxy-N-(4-nitrobenzyl)aniline. Available at: [Link]

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Technical Support Center: Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted anilines. As foundational components in pharmaceuticals, agrochemicals, and materials science, the reliable synthesis of these aromatic amines is paramount.[1][2][3][4][5] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate common experimental challenges. We will move beyond simple procedural lists to explore the underlying chemical principles governing these transformations, empowering you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Troubleshooting Guide

This section addresses the most frequently encountered issues during the synthesis of substituted anilines, presented in a problem-and-solution format.

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction yield is consistently low, or the reaction stalls before completion. What are the primary factors to investigate?

A: Low yields in aniline synthesis are often multifactorial. A systematic approach to diagnosis is critical. The primary culprits are typically related to reagent quality, reaction conditions, or catalyst deactivation.

Potential Causes & Solutions:

  • Poor Reactivity of Starting Materials:

    • Cause: Anilines bearing strong electron-withdrawing groups are less nucleophilic, leading to sluggish reactions. Similarly, less reactive electrophiles, such as aryl chlorides, can be challenging coupling partners compared to bromides or iodides.[6][7]

    • Solution: For less reactive anilines, increasing the reaction temperature may be necessary. For challenging electrophiles like aryl chlorides, catalyst and ligand selection is paramount. Modern phosphine ligands, such as Buchwald's biarylphosphines (e.g., BrettPhos) or YPhos-type ligands, have been specifically designed to facilitate the amination of these less reactive substrates.[7][8]

  • Catalyst Deactivation or Inhibition:

    • Cause: In catalytic cycles, such as the Buchwald-Hartwig amination, the product amine can sometimes coordinate to the metal center, inhibiting further catalytic turnover.[6] When using aqueous ammonia, catalyst decomposition via intermediate palladium hydroxo complexes can also be a significant issue.[9][10]

    • Solution: Screening different ligands is the first step. Some ligands are designed to promote rapid reductive elimination, minimizing the lifetime of product-bound catalyst species. For reactions with aqueous ammonia, specialized ligands like KPhos have been developed to suppress catalyst decomposition and competing side reactions like aryl alcohol formation.[9][10][11]

  • Inappropriate Reaction Conditions:

    • Cause: The choice of solvent, base, and temperature can dramatically affect reaction rates and yields. For instance, N-alkylation reactions are often more efficient in aprotic solvents.[6] In Ullmann condensations (copper-catalyzed), higher temperatures are typically required compared to palladium-catalyzed systems.[1]

    • Solution: Conduct a systematic optimization screen. Experiment with different solvents to ensure adequate solubility of all components.[6] The base must be strong enough to deprotonate the amine but not so harsh as to cause degradation. For palladium-catalyzed aminations, NaOtBu, K3PO4, and Cs2CO3 are common choices, and their effectiveness can be substrate-dependent.

  • Reagent Purity and Quality:

    • Cause: The presence of water can be detrimental, especially in reactions involving highly reactive reagents. For example, in the synthesis of N,N-bis(2-hydroxyethyl)aniline from aniline and ethylene oxide, water can react to form ethylene glycol as a competing nucleophile.[12] Old or decomposed reagents, such as chlorinating agents (e.g., SOCl₂), will also be less effective.[12]

    • Solution: Always use pure, dry solvents and reagents. Ensure starting materials have been properly stored. If water is suspected to be an issue, use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

Troubleshooting Workflow for Low Yields

G start Low Yield Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check conditions_check Optimize Reaction Conditions (Temp, Solvent, Base) reagent_check->conditions_check Reagents OK success Yield Improved reagent_check->success Issue Found catalyst_check Screen Catalyst System (Metal, Ligand) conditions_check->catalyst_check Conditions Optimized conditions_check->success Issue Found monitoring Monitor Reaction by TLC/LC-MS catalyst_check->monitoring Catalyst Selected catalyst_check->success Issue Found side_reactions Identify Side Products monitoring->side_reactions Stalling / Byproducts side_reactions->start Address Side Reaction (See Issue 2 & 3)

Caption: A decision tree for systematically troubleshooting low reaction yields.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Q: I'm trying to synthesize a para-substituted aniline via EAS (e.g., nitration, halogenation) but I'm getting a mixture of ortho and para isomers, or even meta substitution. How can I improve selectivity?

A: This is a classic challenge stemming from the powerful activating and ortho, para-directing nature of the amino group.[13] Under strongly acidic conditions, the situation is complicated by the formation of the anilinium ion.

Controlling Ortho/Para Selectivity:

  • Problem: The -NH₂ group is such a strong activator that reactions like bromination can proceed uncontrollably to give 2,4,6-tribromoaniline.[14] Even when mono-substitution is achieved, separating ortho and para isomers can be difficult.

  • Cause: The lone pair on the nitrogen atom donates electron density into the benzene ring, stabilizing the intermediates for ortho and para attack.[13][14]

  • Solution: Use a Protecting Group. The most effective strategy is to temporarily "tame" the amino group via acylation to form an acetanilide.[13][15][16]

    • Why it works: The lone pair on the amide nitrogen is now delocalized onto the adjacent carbonyl oxygen, making it less available to activate the ring.[13] The amide is still an ortho, para-director, but it is much less activating, preventing over-substitution. Furthermore, the steric bulk of the acetyl group significantly disfavors substitution at the ortho positions, leading to high selectivity for the para product.[13][17] The acetyl group can be easily removed later by acid or base hydrolysis.[15]

Achieving Meta Substitution:

  • Problem: My electrophilic substitution reaction is yielding a significant amount of the meta product, which is unexpected for an amine-substituted ring.

  • Cause: In strongly acidic conditions (e.g., standard nitration with HNO₃/H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[17] This group is strongly electron-withdrawing and deactivating, and it directs incoming electrophiles to the meta position.[15][17]

  • Solution: To avoid meta-substitution, use the protecting group strategy mentioned above. The resulting acetanilide is not basic and will not be protonated under nitration conditions, thus ensuring ortho/para direction.[18] Conversely, if the meta isomer is the desired product, performing the electrophilic substitution in strong acid without a protecting group is a viable, though sometimes low-yielding, strategy.[17]

Issue 3: Prevalent Side Reactions

Q: My desired product is contaminated with significant byproducts. What are the most common side reactions and how can I mitigate them?

A: Side reactions are a major challenge, often leading to difficult purifications and reduced yields. The most common issues are over-alkylation, oxidation, and diarylamine formation in cross-coupling reactions.

  • Over-Alkylation (in N-Alkylation reactions):

    • Problem: When attempting to synthesize a mono-alkylaniline, I'm observing significant amounts of di-alkylaniline and even quaternary ammonium salts.

    • Cause: The mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[6]

    • Solution:

      • Control Stoichiometry: Use a large excess of aniline relative to the alkylating agent to favor mono-alkylation.[6]

      • Reductive Amination: This is a more controlled method. First, form an imine between aniline and an aldehyde or ketone, then reduce it in situ or in a separate step. This two-step, one-pot procedure offers excellent control over mono-alkylation.[6]

  • Oxidation and Discoloration:

    • Problem: My aniline starting material, reaction mixture, or final product has turned dark brown or black.

    • Cause: Anilines are highly susceptible to air oxidation, which forms intensely colored polymeric impurities.[19][20] This process is often accelerated by light and heat.

    • Solution:

      • Prevention: Store aniline and its derivatives under an inert atmosphere (N₂ or Ar), protected from light in amber vials, and at low temperatures.[19]

      • During Reaction: Run reactions under an inert atmosphere, especially if they require heating for extended periods.

      • Purification: If oxidation occurs, colored impurities can often be removed by treating a solution of the product with activated carbon, followed by filtration and standard purification, or by vacuum distillation to separate the volatile aniline from non-volatile polymers.[19]

  • Diarylamine Formation (in Buchwald-Hartwig reactions):

    • Problem: When coupling an aryl halide with ammonia or a primary amine, I am forming the diarylamine byproduct.

    • Cause: The desired primary or secondary aniline product can act as a nucleophile and compete with the starting amine, coupling with another molecule of the aryl halide.[21]

    • Solution: This is a challenge of relative reaction rates. Using a catalyst system with a ligand that promotes the rapid reductive elimination of the desired product can help. Additionally, using an ammonia surrogate or an inexpensive ammonium salt like ammonium sulfate can sometimes provide higher selectivity for the primary aniline compared to using gaseous ammonia.[10][21]

Logical Flow for Side Reaction Management

G start Side Reaction Identified identify Characterize Byproduct (NMR, MS) start->identify over_alk Over-Alkylation identify->over_alk N(Alkyl)₂ Product oxidation Oxidation/Polymerization identify->oxidation Dark Color / Tar over_sub Over-Substitution (EAS) identify->over_sub Multiple Halogens diarylamine Diarylamine Formation identify->diarylamine N(Aryl)₂ Product sol_alk Adjust Stoichiometry Use Reductive Amination over_alk->sol_alk sol_ox Use Inert Atmosphere Store Properly Purify w/ Carbon oxidation->sol_ox sol_sub Use Protecting Group (e.g., Acetyl) over_sub->sol_sub sol_diaryl Screen Ligands Use Ammonia Surrogate diarylamine->sol_diaryl

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Technical Support Center: Degradation of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-N-(4-nitrobenzyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your results.

Introduction to 4-Methoxy-N-(4-nitrobenzyl)aniline

4-Methoxy-N-(4-nitrobenzyl)aniline is a secondary amine synthesized through the reductive amination of 4-nitrobenzaldehyde with p-anisidine.[1][2][3] Its molecular structure, featuring a 4-methoxyphenyl group and a 4-nitrobenzyl group linked by a secondary amine, makes it a valuable intermediate in organic synthesis.[2] However, the presence of a nitro group, a secondary amine, and a methoxy group also renders the molecule susceptible to degradation under certain experimental and storage conditions. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible results.

Potential Degradation Pathways

While specific degradation kinetics for 4-Methoxy-N-(4-nitrobenzyl)aniline are not extensively documented in publicly available literature, its chemical structure suggests several plausible degradation pathways based on fundamental organic chemistry principles. These include hydrolysis, reduction of the nitro group, and oxidation.

Hydrolysis

The C-N bond between the benzylic carbon and the secondary amine is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the cleavage of the molecule into 4-methoxyaniline and 4-nitrobenzyl alcohol or 4-nitrobenzaldehyde.

Reduction of the Nitro Group

The nitro group is readily reduced to a variety of functional groups, including nitroso, hydroxylamino, and amino moieties. This can be initiated by chemical reducing agents, catalytic hydrogenation, or even certain enzymatic systems.

Oxidation

The secondary amine and the benzylic methylene bridge are potential sites for oxidation. Oxidation can lead to a complex mixture of products, including the corresponding imine, N-oxide, or cleavage products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 4-Methoxy-N-(4-nitrobenzyl)aniline in a question-and-answer format.

Question 1: I am observing an unexpected peak in my HPLC/LC-MS analysis of a 4-Methoxy-N-(4-nitrobenzyl)aniline sample. What could be the cause?

Answer:

An unexpected peak in your chromatogram often indicates the presence of an impurity or a degradation product. Here is a systematic approach to troubleshoot this issue:

  • Verify the Purity of the Starting Material: If possible, re-analyze a freshly opened vial of the compound to rule out systemic contamination.

  • Assess Sample Preparation and Storage:

    • Solvent: Ensure the solvent used for sample preparation is of high purity and free of contaminants. Some organic solvents can degrade over time and form reactive species.

    • pH: The pH of your sample solution can significantly impact the stability of 4-Methoxy-N-(4-nitrobenzyl)aniline. Acidic or basic conditions can catalyze hydrolysis. Consider buffering your sample if appropriate for your experimental design.

    • Temperature and Light: Elevated temperatures and exposure to UV light can accelerate degradation. Samples should be stored in a cool, dark place and prepared fresh for analysis whenever possible.

  • Identify the Unknown Peak:

    • Mass Spectrometry (MS): If you are using LC-MS, the mass-to-charge ratio (m/z) of the unknown peak can provide critical clues. Compare the observed m/z with the molecular weights of potential degradation products listed in the table below.

    • UV-Vis Spectroscopy: A change in the UV-Vis spectrum of your sample compared to a pure standard may also indicate the formation of a new chromophore resulting from degradation.

Table 1: Potential Degradation Products of 4-Methoxy-N-(4-nitrobenzyl)aniline and their Molecular Weights

Potential Degradation ProductMolecular FormulaMolecular Weight ( g/mol )Plausible Degradation Pathway
4-MethoxyanilineC₇H₉NO123.15Hydrolysis
4-NitrobenzaldehydeC₇H₅NO₃151.12Hydrolysis/Oxidation
4-Nitrobenzyl alcoholC₇H₇NO₃153.14Hydrolysis
4-Methoxy-N-(4-aminobenzyl)anilineC₁₄H₁₆N₂O240.29Reduction of Nitro Group
4-Nitro-N-(4-methoxybenzylidene)anilineC₁₄H₁₂N₂O₃268.26Oxidation

Experimental Workflow for Troubleshooting Unexpected Peaks

G start Unexpected Peak Observed check_purity Analyze a Fresh Standard start->check_purity sample_prep Review Sample Preparation Protocol check_purity->sample_prep Standard is Pure storage Evaluate Sample Storage Conditions sample_prep->storage identify_peak Identify the Unknown Peak storage->identify_peak ms_analysis Analyze by Mass Spectrometry identify_peak->ms_analysis compare_mw Compare m/z with Potential Degradants ms_analysis->compare_mw conclusion Identify Degradation Product and Optimize Conditions compare_mw->conclusion G cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_oxidation Oxidation parent 4-Methoxy-N-(4-nitrobenzyl)aniline hydrolysis_prod1 4-Methoxyaniline parent->hydrolysis_prod1 Acid/Base hydrolysis_prod2 4-Nitrobenzaldehyde / 4-Nitrobenzyl alcohol parent->hydrolysis_prod2 Acid/Base reduction_prod 4-Methoxy-N-(4-aminobenzyl)aniline parent->reduction_prod Reducing Agent oxidation_prod 4-Nitro-N-(4-methoxybenzylidene)aniline parent->oxidation_prod Oxidizing Agent

Sources

stability issues of 4-Methoxy-N-(4-nitrobenzyl)aniline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methoxy-N-(4-nitrobenzyl)aniline

Welcome to the technical support guide for 4-Methoxy-N-(4-nitrobenzyl)aniline. This document is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a molecule incorporating a secondary aniline linkage, a methoxy-activated ring, and a nitroaromatic moiety, its stability can be influenced by several environmental factors. This guide provides troubleshooting advice and best practices to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your work. The guidance provided is based on the known chemical properties of the aniline and nitroaromatic functional groups present in the molecule.

Q1: My solution of 4-Methoxy-N-(4-nitrobenzyl)aniline is changing color, often turning yellow or brown. What is causing this?

Probable Cause: The observed color change is most likely due to oxidative degradation. The aniline functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by exposure to light.[1] This process often leads to the formation of highly conjugated, colored polymeric impurities. Freshly distilled aniline is typically colorless but darkens on exposure to air and light, a characteristic shared by many of its derivatives.[1]

Troubleshooting & Prevention:

  • Inert Atmosphere: When preparing and storing solutions, especially for long-term use, purge the solvent and the vial headspace with an inert gas like argon or nitrogen. This minimizes the presence of oxygen, a key reactant in the oxidation pathway.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Solvents like THF or dioxane can form peroxides over time, which are potent oxidizing agents.

  • Light Protection: Store all solutions in amber vials or wrap clear vials with aluminum foil to protect them from light, which can catalyze oxidative processes.[1]

  • Fresh Preparation: For sensitive assays, it is best practice to prepare solutions fresh from solid material before each experiment.

Q2: I'm observing unexpected new peaks in my HPLC or LC-MS analysis after storing my solution. What are these likely to be?

Probable Cause: The appearance of new peaks indicates chemical degradation. Given the structure of 4-Methoxy-N-(4-nitrobenzyl)aniline, there are two primary suspected degradation pathways:

  • Photodegradation: Nitroaromatic compounds are known to be susceptible to photodegradation, especially under UV light.[2][3] This can lead to a variety of byproducts, including the reduction of the nitro group or cleavage of bonds. Studies on other nitroaromatic compounds show they can degrade into intermediates like nitrophenols, catechols, and benzoquinones.[3][4]

  • Hydrolysis: While the secondary amine bond is generally stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the molecule into 4-methoxyaniline and 4-nitrobenzyl alcohol/aldehyde. Aniline itself can react with acids to form anilinium ions.[5]

Troubleshooting & Analysis:

  • Systematic Stability Study: Conduct a forced degradation study. Expose aliquots of your solution to controlled stress conditions (e.g., acid, base, peroxide, heat, UV light) and analyze the resulting chromatograms by LC-MS to identify the masses of the degradation products. This can help confirm the degradation pathway.

  • pH Control: Ensure your solution is buffered to a pH range where the compound is most stable, likely near neutral (pH 6-8). Avoid highly acidic or alkaline conditions unless required by the experimental protocol.

  • Review Storage Conditions: Re-evaluate your storage protocol against the best practices outlined in the FAQs below. Ensure both light and oxygen are rigorously excluded.

Q3: The measured concentration of my stock solution is lower than expected and seems to decrease over time. What could be the reason?

Probable Cause: A decrease in concentration is a direct consequence of the degradation issues mentioned above (oxidation, photodegradation, hydrolysis). It can also be caused by physical factors.

Troubleshooting & Prevention:

  • Confirm Degradation: Use an analytical technique like HPLC with a reference standard to confirm that the parent peak area is decreasing while impurity peaks are emerging.

  • Check Solubility: Ensure the compound is fully dissolved and remains so at the storage temperature. Precipitation of the compound out of solution upon cooling (e.g., from room temperature to 4°C) will lead to a lower concentration in the supernatant. If solubility is an issue, consider using a different solvent or preparing a slightly lower concentration stock.

  • Adsorption: Highly aromatic compounds can sometimes adsorb to the surfaces of storage containers, particularly certain types of plastics. If this is suspected, consider using glass or polypropylene vials.

  • Solvent Evaporation: Ensure your storage vials are sealed tightly with high-quality caps (e.g., PTFE-lined). Even a small amount of solvent evaporation over time can significantly increase the concentration, though degradation is a more common cause of concentration decrease.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Methoxy-N-(4-nitrobenzyl)aniline in solution?

The stability of chemical compounds is influenced by several key factors.[6][7] For this specific molecule, the most critical are:

  • Light Exposure: UV and even visible light can provide the energy to initiate photodegradation of the nitroaromatic group and catalyze the oxidation of the aniline moiety.[6][8]

  • Oxygen: Atmospheric oxygen is a primary driver of oxidative degradation of anilines.[1][6]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways.[6][7]

  • pH: Extreme pH values (highly acidic or basic) can promote hydrolysis of the amine linkage.[5][6]

  • Solvent Choice: The solvent can influence stability. Protic solvents may participate in degradation reactions, while solvents prone to peroxide formation can introduce reactive contaminants.

Q2: What are the recommended solvents for preparing stock solutions?

For stock solutions, a high-purity, anhydrous, aprotic organic solvent is generally preferred.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are excellent solvents for a wide range of organic compounds and are less reactive than protic solvents like methanol or ethanol.

  • Use with Caution: Acetonitrile (ACN) is also a good choice, though ensure it is of high purity.

  • Avoid: Solvents like Tetrahydrofuran (THF) or Dioxane unless they are certified as peroxide-free, as peroxides will aggressively degrade the compound. Avoid long-term storage in protic solvents like methanol, which could potentially participate in photochemical reactions.

Q3: How should I properly store solutions of this compound to maximize stability?

Based on the principles of chemical stability, the following storage conditions are recommended:[6][7]

  • Temperature: Store solutions at -20°C or, for maximum longevity, at -80°C.

  • Light: Always use amber glass vials or wrap clear vials securely in aluminum foil.

  • Atmosphere: For long-term storage (>1 month), dispense aliquots into separate vials and backfill with an inert gas (argon or nitrogen) before sealing and freezing. This prevents repeated freeze-thaw cycles and minimizes exposure to air.

  • Container: Use vials with polytetrafluoroethylene (PTFE)-lined caps to ensure a tight seal and prevent leaching or adsorption associated with other plastics.

Q4: At what pH range is the compound expected to be most stable?

While specific data for this molecule is not available, compounds with aniline-like structures are typically most stable in a neutral to slightly acidic pH range (approximately pH 5-7). In strongly acidic solutions, the amine will be protonated, which can inhibit oxidation but may increase susceptibility to hydrolysis.[5][9] In strongly basic solutions, the aniline nitrogen is more electron-rich and thus more susceptible to oxidation. A well-buffered solution is critical for pH-sensitive assays.

Q5: Is this compound sensitive to light?

Yes, high sensitivity to light should be assumed. This is due to two factors: the nitroaromatic moiety, which is known to be photolabile, and the aniline group, whose oxidation is often catalyzed by light.[1][4][8] All experimental work should be conducted with minimal exposure to direct light.

Section 3: Protocols & Methodologies

Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions
  • Preparation:

    • Weigh the solid 4-Methoxy-N-(4-nitrobenzyl)aniline in a clean, dry vial.

    • Add the desired volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mM).

    • Vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber glass vials with PTFE-lined caps.

    • (Optional but recommended for long-term storage) Gently flush the headspace of each vial with a stream of inert gas (argon or nitrogen) for 10-15 seconds.

    • Seal the vials tightly.

    • Label clearly with compound name, concentration, solvent, and date.

    • Store in a light-protected freezer at -20°C or -80°C.

  • Use:

    • When needed, remove a single aliquot and allow it to thaw completely to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

    • Do not refreeze partially used aliquots. Discard any unused portion.

Protocol 2: General Method for Assessing Solution Stability using HPLC-UV
  • Initial Analysis (T=0):

    • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.

    • Immediately analyze this solution via a validated HPLC-UV method. A reverse-phase C18 column is a typical starting point.

    • Record the peak area and retention time of the main peak. This serves as the baseline (100% purity).

  • Incubation:

    • Store aliquots of the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, 37°C in an incubator).

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot and analyze it using the same HPLC-UV method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Monitor for the appearance and growth of new peaks, which represent degradation products.

    • Purity (%) = (Area of Parent Peak at T=x) / (Total Area of All Peaks at T=x) * 100.

Section 4: Summary of Key Stability Factors & Recommendations

FactorRiskRecommended Mitigation
Light/UV HighPhotodegradation of nitro group, photo-oxidation of aniline.[1][4]
Oxygen (Air) HighOxidation of the aniline moiety, leading to colored impurities.[1]
High Temp. MediumAccelerates all degradation pathways.[6]
Strong Acid MediumPotential hydrolysis of the benzylic amine linkage.[5]
Strong Base MediumPromotes oxidation of the electron-rich aniline group.
Reactive Solvents MediumPeroxides in aged ethers (THF) can cause rapid oxidation.

Section 5: Visualization Diagrams

G cluster_0 Troubleshooting Workflow: Solution Instability Observe Observe Instability (Color Change, New Peaks, Conc. Drop) CheckLight Is the solution protected from light? Observe->CheckLight CheckAir Was the solution prepared/stored under inert atmosphere? CheckLight->CheckAir Yes Sol_Photo Root Cause: Photodegradation Action: Use amber vials, work in dark. CheckLight->Sol_Photo No CheckpH Is the solution pH extreme (acidic/basic)? CheckAir->CheckpH Yes Sol_Ox Root Cause: Oxidation Action: Use inert gas, fresh solvents. CheckAir->Sol_Ox No CheckTemp Is the storage temperature appropriate (e.g., frozen)? CheckpH->CheckTemp No Sol_Hydro Root Cause: Hydrolysis Action: Buffer solution to neutral pH. CheckpH->Sol_Hydro Yes Sol_Therm Root Cause: Thermal Degradation Action: Store at -20°C or -80°C. CheckTemp->Sol_Therm No Stable Solution is likely stable. Re-evaluate analytical method. CheckTemp->Stable Yes

Caption: Troubleshooting workflow for observed solution instability.

G cluster_1 Key Factors Influencing Degradation Molecule 4-Methoxy-N-(4-nitrobenzyl)aniline in Solution Factor1 Light (UV/Visible) Molecule->Factor1 Factor2 Oxygen (Air) Molecule->Factor2 Factor3 Temperature Molecule->Factor3 Factor4 pH (Acid/Base) Molecule->Factor4 Pathway1 Photodegradation Factor1->Pathway1 Pathway2 Oxidation Factor1->Pathway2 catalyzes Factor2->Pathway2 Pathway3 Accelerated Reaction Rates Factor3->Pathway3 Pathway4 Hydrolysis Factor4->Pathway4

Caption: Factors influencing degradation of 4-Methoxy-N-(4-nitrobenzyl)aniline.

References

  • Al-Momani, F. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Science and Health, Part A, 17(6), 886-93. Link

  • Arce, M., et al. (2005). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 4, 845-851. Link

  • Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Link

  • Allen Institute. (n.d.). In hydrolysis of aniline, the reagent used is. Link

  • Wang, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(10), 844-849. Link

  • Jung, O., et al. (2001). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 35(2), 418-424. Link

  • ResearchGate. (n.d.). Aniline and Its Derivatives. Link

  • Elemental Microanalysis. (2024). 4-NITROANILINE Safety Data Sheet. Link

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxy-4-nitroaniline. Link

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Link

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-Nitroaniline. Link

  • American Pharmaceutical Review. (2025). Top 5 Factors Affecting Chemical Stability. Link

  • Chemistry Guru. (2018). Amine, Aniline and Amide Reactions - Organic Chem. Link

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Link

  • Groggins, P. H. (n.d.). Aniline And Its Derivatives. Link

  • Kapoor, K., et al. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o988. Link

  • ResearchGate. (n.d.). Time dependence of N-benzylaniline yield at 120 °C. Link

  • Chemistry Steps. (n.d.). Reactions of Aniline. Link

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Methoxy-N-methylaniline. Link

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Link

  • ResearchGate. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Link

  • PubChem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Link

  • Sigma-Aldrich. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline AldrichCPR. Link

  • SciTechnol. (n.d.). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. Link

  • Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Link

  • Automated Topology Builder. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Link

  • Benchchem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Link

  • PubChem. (n.d.). 4-methoxy-N-(4-nitrophenyl)aniline. Link

  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. Link

  • PubChem. (n.d.). 4-Methoxy-N-phenyl-N-(p-tolyl)aniline. Link

  • Springer. (2009). Factors Affecting the Stability of Nanoemulsions—Use of Artificial Neural Networks. Link

Sources

Technical Support Center: NMR Analysis of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 4-Methoxy-N-(4-nitrobenzyl)aniline. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the identification of common impurities in NMR spectra. As chemists and drug development professionals, ensuring the purity of your compounds is paramount, and NMR spectroscopy is your primary tool for this assessment. This center is designed to help you interpret your spectra with confidence, identify potential contaminants, and take corrective action in your synthetic workflow.

FAQ 1: Identifying Common Impurities

Q1: I've synthesized 4-Methoxy-N-(4-nitrobenzyl)aniline and my ¹H NMR spectrum shows several unexpected peaks. What are the most likely impurities?

A1: Impurities in your sample typically originate from three main sources: unreacted starting materials, side-products from the reaction, and residual solvents or common laboratory contaminants. The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline is commonly achieved via reductive amination or direct N-alkylation, each with its own profile of potential byproducts.[1][2]

A systematic approach to identifying these extraneous signals is crucial. We will break down the most common culprits in the following questions.

Q2: How can I identify unreacted starting materials in my sample?

A2: Unreacted starting materials are a frequent source of impurity signals. Depending on your synthetic route, you should look for the characteristic peaks of p-anisidine and either p-nitrobenzaldehyde (for reductive amination) or 4-nitrobenzyl bromide (for direct N-alkylation).

  • p-Anisidine: Look for a sharp singlet for the methoxy (-OCH₃) protons around 3.8 ppm and a broad singlet for the amine (-NH₂) protons, which can appear over a wide range (typically 3.5-5.0 ppm) and will disappear upon a D₂O shake.[3][4] The aromatic region will show a characteristic AA'BB' system (two apparent doublets) between 6.6 and 6.8 ppm.

  • p-Nitrobenzaldehyde: The most telling signal is the aldehyde proton (-CHO), which appears far downfield as a singlet around 10.0-10.1 ppm. Its aromatic protons will appear as two distinct doublets around 8.0 and 8.4 ppm.

  • 4-Nitrobenzyl bromide: This starting material is characterized by a singlet for the benzylic methylene protons (-CH₂Br) around 4.7 ppm.[5][6] Its aromatic protons also present as two doublets, typically around 7.5 and 8.2 ppm.

Q3: What are the characteristic signals for common reaction side-products?

A3: Side-products arise from reactions competing with your desired transformation. Their identification provides critical feedback for optimizing your reaction conditions.

  • N,N-di(4-nitrobenzyl)-4-methoxyaniline (Over-alkylation product): This is the most common side-product in direct N-alkylation routes.[1] Its presence is indicated by the absence of an N-H proton signal and a change in the integration ratio. The signal for the two benzylic methylene groups (-CH₂-) will integrate to 4H relative to the 3H of the methoxy group singlet. The chemical shift of these benzylic protons will also be slightly different from your desired product.

  • 4-Nitrobenzyl alcohol: If you used a strong reducing agent like sodium borohydride in a one-pot reductive amination, it could have reduced the starting p-nitrobenzaldehyde.[1][7] Look for a singlet for the benzylic alcohol protons (-CH₂OH) around 4.8 ppm and a broad singlet for the hydroxyl (-OH) proton, which will exchange with D₂O.

  • Imine Intermediate (N-(4-nitrobenzylidene)-4-methoxyaniline): Incomplete reduction during a reductive amination will leave the intermediate imine in your sample. The most characteristic signal is the imine proton (-CH=N-), which appears as a singlet downfield, typically around 8.3-8.5 ppm.

Q4: My spectrum has peaks that don't match starting materials or side-products. Could they be solvents?

A4: Absolutely. Residual solvents from your reaction or purification steps are the most common source of "mystery peaks." Always cross-reference your spectrum with established tables of common NMR solvent impurities.[8][9][10][11][12]

Below is a table of common solvents used in the synthesis and purification of 4-Methoxy-N-(4-nitrobenzyl)aniline and their ¹H NMR chemical shifts in CDCl₃.

ImpuritySignal Type¹H Chemical Shift (δ, ppm) in CDCl₃
Target Product
4-Methoxy-N-(4-nitrobenzyl)aniline-OCH₃ ~3.78 (s, 3H)
-CH₂ -~4.35 (s, 2H)
N-H ~4.5 (br s, 1H)
Anisidine Ar-H ~6.6-6.8 (m, 4H)
Nitrobenzyl Ar-H ~7.50 (d, 2H), ~8.18 (d, 2H)
Starting Materials
p-Anisidine-OCH₃ ~3.77 (s, 3H)
Ar-H ~6.7-6.8 (m, 4H)
4-Nitrobenzyl bromide-CH₂ Br~4.65 (s, 2H)
Ar-H ~7.53 (d, 2H), ~8.21 (d, 2H)
p-NitrobenzaldehydeAr-H ~8.05 (d, 2H), ~8.40 (d, 2H)
-CH O~10.1 (s, 1H)
Side Products
4-Nitrobenzyl alcohol-CH₂ OH~4.81 (s, 2H)
Ar-H ~7.55 (d, 2H), ~8.22 (d, 2H)
Common Solvents
Acetone-CH₃ 2.17 (s)
Dichloromethane-CH₂ Cl₂5.32 (s)
Diethyl Ether-CH₃ 1.21 (t)
-OCH₂ -3.48 (q)
Ethyl Acetate-CH₃ 1.26 (t)
Ac-CH₃ 2.05 (s)
-OCH₂ -4.12 (q)
Hexane/HeptaneAliphatic~0.9 (t), ~1.2-1.4 (m)
Methanol-CH₃ 3.49 (s)
Toluene-CH₃ 2.36 (s)
Ar-H 7.1-7.3 (m)
WaterH₂O~1.56 (br s)

Note: Chemical shifts are approximate and can vary slightly based on concentration, temperature, and sample matrix.

FAQ 2: Troubleshooting & Confirmation

Q5: My aromatic region is crowded and overlapping. How can I definitively assign the peaks for my product versus impurities?

A5: This is a common challenge, especially with multiple aromatic species. The key is to leverage differences in symmetry and electronic environments.

  • Analyze the Splitting Patterns: Your product has two distinct para-substituted aromatic rings. The anisidine ring protons, influenced by the electron-donating -OCH₃ and -NH- groups, will be further upfield (6.6-6.8 ppm). The nitrobenzyl ring protons, deshielded by the electron-withdrawing -NO₂ group, will be downfield (7.5-8.2 ppm). Both should appear as distinct AA'BB' systems (often appearing as two doublets with ortho coupling, J ≈ 8-9 Hz).

  • Look for Unique Signals: Impurities often have unique signals outside the aromatic region that can help identify them. For example, seeing a peak at 10.1 ppm is a definitive sign of p-nitrobenzaldehyde.

  • Use 2D NMR: If signals are severely overlapped, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. It will show which protons are coupled to each other. For your product, you will see correlations between the two sets of protons on the anisidine ring and between the two sets on the nitrobenzyl ring, but no correlations between the rings.

Q6: I suspect an impurity, but the signal is broad or overlapping. What simple experiments can I perform to confirm its identity?

A6: Two simple and rapid NMR tube experiments can provide definitive confirmation:

  • D₂O Exchange (The "D₂O Shake"): This is the gold standard for identifying labile protons like N-H and O-H.

    • Protocol: Acquire your standard ¹H NMR spectrum. Remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Interpretation: Protons attached to heteroatoms (N-H, O-H) will exchange with deuterium. Their corresponding signals will either disappear completely or significantly decrease in intensity. This is an excellent way to confirm the N-H of your product and distinguish it from other signals in that region. It will also confirm the presence of water or residual alcohol impurities.

  • Spiking: This involves intentionally adding a small amount of the suspected impurity to your NMR sample.

    • Protocol: Acquire your standard ¹H NMR spectrum. Add a very small amount (e.g., <1 mg) of the pure, suspected compound (e.g., p-anisidine) to the NMR tube, dissolve it, and re-acquire the spectrum.

    • Interpretation: If the intensity of the "mystery peak" increases while its chemical shift and multiplicity remain the same, you have confirmed the identity of that impurity.

Experimental Workflows & Diagrams

Synthesis and Potential Impurity Pathways

The following diagram illustrates the common synthetic pathways to 4-Methoxy-N-(4-nitrobenzyl)aniline and the points at which key impurities can form. Understanding this map is the first step in diagnosing issues with your NMR spectrum.

G Synthesis & Impurity Formation Pathways cluster_0 Reductive Amination cluster_1 Direct N-Alkylation pAnisidine_RA p-Anisidine Imine Imine Intermediate pAnisidine_RA->Imine Condensation StartMat_pA Unreacted p-Anisidine pNitrobenzaldehyde p-Nitrobenzaldehyde pNitrobenzaldehyde->Imine SideProduct_Alcohol 4-Nitrobenzyl Alcohol pNitrobenzaldehyde->SideProduct_Alcohol Over-reduction StartMat_pNB Unreacted p-Nitrobenzaldehyde Product 4-Methoxy-N-(4-nitrobenzyl)aniline Imine->Product Reduction (e.g., NaBH₄) SideProduct_OverAlk Over-alkylation Product Product->SideProduct_OverAlk Further Alkylation pAnisidine_DA p-Anisidine pAnisidine_DA->Product SN2 Reaction pNitrobenzylBromide 4-Nitrobenzyl Bromide pNitrobenzylBromide->Product StartMat_pNBB Unreacted 4-Nitrobenzyl Bromide Impurity Common Impurities Found in NMR:

Caption: Synthetic routes and common impurity formation points.

Systematic Workflow for NMR Impurity Identification

Use this logical workflow to systematically identify unknown peaks in your spectrum. This approach ensures you check for the most common sources of contamination first before moving to more advanced techniques.

G cluster_confirm Confirmation Tools start Unexpected Peaks in ¹H NMR Spectrum check_solvents Step 1: Check for Residual Solvents start->check_solvents solvent_ref Compare to known solvent shift tables [1, 3] check_solvents->solvent_ref check_sm Step 2: Check for Unreacted Starting Materials check_solvents->check_sm Peaks still unidentified end_node Impurity Identified check_solvents->end_node All peaks identified sm_ref Compare to spectra of p-anisidine, p-nitrobenzyl halide/aldehyde check_sm->sm_ref check_sp Step 3: Check for Reaction Side-Products check_sm->check_sp Peaks still unidentified check_sm->end_node All peaks identified sp_ref Look for over-alkylation, alcohol, or imine signals check_sp->sp_ref confirm Step 4: Use Confirmatory Techniques (if needed) check_sp->confirm Ambiguity remains check_sp->end_node All peaks identified d2o D₂O Shake (for N-H, O-H) confirm->d2o spike Spiking Experiment (for definitive ID) confirm->spike two_d 2D NMR (COSY) (for structural assignment) confirm->two_d confirm->end_node

Caption: A logical workflow for identifying NMR impurities.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 7, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Dáhlén, A., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 23(8), 1785–1794. [Link]

  • Malicka, J., Wilczek, M., & Jackowski, K. (n.d.). Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR of the triethylamine (TEA) methylene protons. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 7, 2026, from [Link]

  • Transtutors. (2025). Select the NMR spectrum that corresponds best to p-anisidine. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of triethylamine binary aqueous solutions. Retrieved January 7, 2026, from [Link]

  • YouTube. (2020). Why does DMF (dimethylformamide) have 3 signals in 1H NMR ? Retrieved January 7, 2026, from [Link]

  • SpectraBase. (n.d.). Dimethylformamide - Optional[¹⁷O NMR] - Chemical Shifts. Retrieved January 7, 2026, from [Link]

  • SpectraBase. (n.d.). p-Anisidine, hydrochloride - Optional[¹H NMR] - Chemical Shifts. Retrieved January 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). 4-Nitrobenzyl bromide. Retrieved January 7, 2026, from [Link]

  • SpectraBase. (n.d.). N-[1-(4-Methoxyphenyl)-1-ethylidene]-p-anisidine - Optional[¹³C NMR]. Retrieved January 7, 2026, from [Link]

  • Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409–1415. [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165–177. [Link]

  • PubChem. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved January 7, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Righi, P., et al. (2011). Reductive amination with zinc powder in aqueous media. Beilstein Journal of Organic Chemistry, 7, 1088–1093. [Link]

  • Kumar, R., et al. (2009). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3138. [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Flow reductive amination to afford N-benzylaniline 16. Retrieved January 7, 2026, from [Link]

  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(32), 6296–6301. [Link]

  • NIH. (n.d.). Effect of Nitrogen Source on End Products of Naphthalene Degradation. Retrieved January 7, 2026, from [Link]

  • Larsen, C., & Johansen, M. (1983). Degradation of mecillinam in aqueous solution. Archiv der Pharmazie, 316(2), 168–175. [Link]

  • Springer. (2022). Identification and analysis of the degradation products of chlorothalonil in vegetables. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal recrystallization solvent for 4-Methoxy-N-(4-nitrobenzyl)aniline. We will move beyond simple procedural lists to explain the chemical reasoning behind solvent choice, empowering you to troubleshoot and adapt these methods effectively.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the foundational questions that underpin successful recrystallization solvent selection for this specific molecule.

Q1: What are the essential characteristics of an ideal recrystallization solvent?

A1: The primary goal of recrystallization is to dissolve the target compound and its impurities in a hot solvent and then allow only the target compound to crystallize upon cooling, leaving impurities behind in the solution. An ideal solvent for this process must meet several key criteria:

  • Temperature-Dependent Solubility: The solvent must exhibit poor solubility for 4-Methoxy-N-(4-nitrobenzyl)aniline at room temperature or below, but high solubility at or near its boiling point.[1][2] This differential is the driving force of the entire purification process.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they don't co-crystallize with your product).[1][3]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][4]

  • Volatility: The solvent should have a relatively low boiling point to allow for its easy removal from the purified crystals by evaporation.[4]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible to ensure safe handling.[4]

Q2: How does the molecular structure of 4-Methoxy-N-(4-nitrobenzyl)aniline guide solvent selection?

A2: The structure of your compound is the most valuable guide. 4-Methoxy-N-(4-nitrobenzyl)aniline (C₁₄H₁₄N₂O₃) possesses distinct structural features that dictate its solubility:

  • Polar Moieties: It contains a highly polar nitro group (-NO₂) and a hydrogen-bond-donating secondary amine (-NH-). The ether linkage (-OCH₃) also adds polarity. These groups suggest solubility in polar solvents.

  • Non-Polar Moieties: The presence of two benzene rings provides significant non-polar character, suggesting solubility in less polar organic solvents.

  • Hydrogen Bonding: Crystal structure analysis reveals that the packing is stabilized by intermolecular N—H···O hydrogen bonds.[5][6] This is a critical insight, indicating that solvents capable of hydrogen bonding (like alcohols) or accepting hydrogen bonds (like ethyl acetate or acetone) are excellent candidates.

The molecule's dual nature—possessing both polar and non-polar regions—makes it unlikely that a highly polar solvent (like water) or a purely non-polar solvent (like hexane) alone will be ideal. This often points towards solvents of intermediate polarity or the use of a mixed-solvent system.

Q3: Is there a previously reported or recommended solvent system for this specific compound?

A3: Yes. Published literature detailing the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline explicitly reports successful crystallization using a hexane/ethyl acetate (2:1) mixed solvent system .[6] This is the most authoritative and logical starting point for your purification. In this system, ethyl acetate acts as the "good" solvent, dissolving the compound, while hexane serves as the "poor" or "anti-solvent," which reduces the compound's solubility upon cooling and induces crystallization.

Q4: If I need to screen other solvents, which are the best candidates to test?

A4: If the recommended hexane/EtOAc system is not providing the desired purity or yield, a systematic screening of single solvents is the next logical step. Based on the molecule's structure, the following solvents (ordered by decreasing polarity) are recommended for initial testing:

  • Ethanol or Methanol: These polar, protic solvents can engage in hydrogen bonding and are often effective for substituted anilines.[7]

  • Acetone: A polar, aprotic solvent that can accept hydrogen bonds.

  • Ethyl Acetate (EtOAc): A solvent of intermediate polarity and a hydrogen bond acceptor.

  • Toluene: A non-polar aromatic solvent that may dissolve the compound due to the presence of the benzene rings.

  • Hexane or Heptane: Non-polar solvents. It is expected that the compound will have low solubility in these, making them potential candidates for the "anti-solvent" in a mixed system.[8]

Part 2: Troubleshooting & Optimization Guide

Problem: My compound dissolves completely in the solvent at room temperature.

  • Causality: The solvent is too powerful or "too good" for your compound. There will be no significant solubility difference upon cooling, leading to poor recovery.

  • Solution:

    • Discard this solvent as a single-solvent option.

    • Consider using it as the "good" solvent in a mixed-solvent pair. You can add a miscible "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes cloudy (the saturation point).

Problem: The compound does not dissolve, even when the solvent is boiling.

  • Causality: The solvent is too "poor" and does not have sufficient solvating power for your compound, even at elevated temperatures.

  • Solution:

    • Discard this solvent as a single-solvent option.

    • Consider using it as the "anti-solvent" in a mixed-solvent pair with a solvent in which your compound is highly soluble.

Problem: My compound "oils out" instead of forming crystals upon cooling.

  • Causality: This occurs when the solubility of the compound decreases so rapidly that the molecules do not have time to orient themselves into a crystal lattice. Common causes include:

    • The solution is too concentrated.

    • The solution was cooled too quickly.

    • The boiling point of the solvent is higher than the melting point of the solute.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount (5-10% more) of hot solvent to decrease the concentration.

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can help.

Problem: No crystals form after the solution has cooled to room temperature.

  • Causality: The solution is likely not saturated, or it has become supersaturated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to initiate crystallization.

    • Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration of your compound and then allow it to cool again.

    • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.

Part 3: Experimental Protocols & Data Visualization

Workflow for Solvent Selection

The following diagram outlines the logical decision-making process for identifying a suitable recrystallization solvent system.

Recrystallization_Workflow start Start with Crude 4-Methoxy-N-(4-nitrobenzyl)aniline screening Protocol 1: Small-Scale Solvent Screening (Test 5-6 Solvents) start->screening test_cold Add ~1 mL Solvent to ~20 mg Crude Solid at Room Temp. screening->test_cold mixed_system No Ideal Single Solvent Found? Proceed to Mixed-Solvent System screening->mixed_system dissolves_cold Result: Soluble test_cold->dissolves_cold Dissolves? insoluble_cold Result: Insoluble or Sparingly Soluble test_cold->insoluble_cold Insoluble? bad_solvent1 BAD SOLVENT (Too Soluble) Consider for Mixed System (Good Solvent) dissolves_cold->bad_solvent1 Yes heat_solution Heat Mixture to Boiling insoluble_cold->heat_solution Yes dissolves_hot Result: Soluble heat_solution->dissolves_hot Dissolves? insoluble_hot Result: Insoluble heat_solution->insoluble_hot Insoluble? ideal_solvent IDEAL SINGLE SOLVENT FOUND Proceed to Large-Scale Recrystallization dissolves_hot->ideal_solvent Yes bad_solvent2 BAD SOLVENT (Not Soluble Enough) insoluble_hot->bad_solvent2 Yes protocol2 Protocol 2: Mixed-Solvent Recrystallization (e.g., Hexane/Ethyl Acetate) mixed_system->protocol2

Sources

Technical Support Center: Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this compound. Our goal is to move beyond a simple procedural list, offering a troubleshooting framework grounded in chemical principles to ensure you can logically diagnose and resolve experimental challenges. The following Q&A format addresses common issues encountered during the post-reaction work-up, drawing from established chemical literature and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs) on Work-Up & Purification

Q1: What is the overall strategy for the work-up of 4-Methoxy-N-(4-nitrobenzyl)aniline synthesized via reductive amination?

The standard synthesis route involves the reductive amination of 4-methoxyaniline with 4-nitrobenzaldehyde using a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). The work-up strategy is designed to:

  • Quench the Reaction: Deactivate any remaining reducing agent and hydrolyze the intermediate imine.

  • Isolate the Crude Product: Separate the organic product from the aqueous phase and inorganic salts.

  • Purify the Product: Remove unreacted starting materials, the corresponding alcohol byproduct, and any over-alkylation products.

The general workflow is illustrated below.

A Reaction Mixture (Post-Reaction) B Quench Reaction (e.g., add H₂O or dilute HCl) A->B Step 1 C Liquid-Liquid Extraction (e.g., EtOAc/H₂O) B->C Step 2 D Separate Layers C->D E Organic Layer: Contains Product, Starting Materials, Byproducts D->E F Aqueous Layer: Contains Inorganic Salts D->F G Wash Organic Layer (Brine) E->G Step 3 H Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) G->H Step 4 I Filter & Concentrate (Rotary Evaporation) H->I Step 5 J Crude Product I->J K Purification J->K Step 6 L Recrystallization or Column Chromatography K->L M Pure Product L->M

Caption: General Work-Up & Purification Workflow.

Q2: Which solvent system is recommended for liquid-liquid extraction?

Ethyl acetate (EtOAc) and water are the standard choice. Ethyl acetate is an effective solvent for the desired product and organic impurities, while being immiscible with water. Dichloromethane (DCM) can also be used, but it may lead to more persistent emulsions and is denser than water.

Q3: My product appears to be an oil, but literature suggests it's a solid. What should I do?

The crude product is often an oil due to the presence of impurities that depress the melting point. The primary impurity is often 4-nitrobenzyl alcohol, formed from the reduction of unreacted 4-nitrobenzaldehyde. Purification via column chromatography or trituration/recrystallization is typically required to induce crystallization and obtain the solid product.

Part 2: Troubleshooting Guide

This section addresses specific problems that can arise during the work-up and purification stages.

Scenario 1: Persistent Emulsion During Extraction

Problem: After adding the organic solvent and water, a thick, stable emulsion forms at the interface, making separation impossible.

Causality: Emulsions are often caused by fine particulate matter or amphiphilic byproducts. In this synthesis, unquenched borohydride reacting with water can generate hydrogen gas, contributing to the emulsion. The aniline starting material and product also have some surfactant-like properties.

Solutions:

  • Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that stabilizes the emulsion.

  • Patience & Gentle Agitation: Allow the mixture to stand undisturbed for an extended period (30 minutes to several hours). Avoid vigorous shaking during the extraction; instead, gently invert the separatory funnel several times.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.

Scenario 2: Low Yield of Isolated Product

Problem: The final mass of the purified product is significantly lower than expected.

Causality & Troubleshooting Logic:

A Low Isolated Yield B Incomplete Reaction? A->B C Product Loss During Work-up? A->C J Loss During Purification? A->J D Analyze Crude TLC/LC-MS B->D Diagnosis G Product in Aqueous Layer? C->G Hypothesis E Significant Starting Material? D->E Result F Optimize Reaction (Time, Temp, Stoichiometry) E->F Action H Acidic Quench Protonated Amine? Product is water-soluble as a salt. G->H Mechanism I Basify Aqueous Layer (pH 8-9) & Re-extract H->I Action K Product Streaking on Silica? Check TLC solvent system. J->K Diagnosis L Add Et₃N to Mobile Phase (0.1-1%) K->L Action

Technical Support Center: Troubleshooting Poor Solubility of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxy-N-(4-nitrobenzyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth, evidence-based troubleshooting strategies and frequently asked questions to facilitate your experimental success.

Introduction to 4-Methoxy-N-(4-nitrobenzyl)aniline

4-Methoxy-N-(4-nitrobenzyl)aniline (CAS: 16035-87-3) is a secondary amine with a molecular weight of 258.27 g/mol .[1][2] Its structure, featuring a 4-methoxyphenyl group and a 4-nitrobenzyl group linked by an amine, contributes to its limited aqueous solubility. The presence of two aromatic rings results in a significant hydrophobic character, which can hinder its dissolution in aqueous media.[3] Understanding and overcoming this solubility issue is critical for its effective use in various research and development applications, from organic synthesis to materials science.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 4-Methoxy-N-(4-nitrobenzyl)aniline not dissolving in aqueous solutions?

A1: Understanding the Physicochemical Barriers

The poor aqueous solubility of 4-Methoxy-N-(4-nitrobenzyl)aniline is primarily due to its molecular structure. The two bulky, non-polar benzene rings create a significant hydrophobic surface area.[3] While the amine, methoxy, and nitro groups offer some polarity, their influence is insufficient to overcome the hydrophobicity of the large hydrocarbon portion of the molecule. For a substance to dissolve, the energy released from solvent-solute interactions must be greater than the energy required to break the solute-solute and solvent-solvent interactions. In the case of this compound in water, the hydrophobic nature of the molecule prevents the formation of strong hydrogen bonds with water, which is a primary driver for the dissolution of many polar compounds.[3]

Q2: I'm observing precipitation of the compound during my experiment. What are the likely causes and immediate remedies?

A2: Addressing Precipitation Events

Precipitation during an experiment can be triggered by several factors:

  • Solvent Polarity Shift: A common cause is a change in the solvent composition that reduces the compound's solubility. For instance, adding a non-polar solvent to a solution where the compound is dissolved in a more polar organic solvent, or vice-versa, can lead to precipitation.

  • Temperature Fluctuation: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility of a solid solute, causing it to precipitate out of the solution.[4]

  • pH Alteration: Changes in the pH of the solution can affect the ionization state of the amine group. While the secondary amine in 4-Methoxy-N-(4-nitrobenzyl)aniline is weakly basic, significant pH shifts can alter its solubility characteristics.

  • Concentration Exceeding Saturation: If the concentration of the compound in the solvent exceeds its saturation point at a given temperature, precipitation will occur.

Immediate Troubleshooting Steps:

  • Re-dissolution: Gently warm the solution while stirring to see if the precipitate redissolves. This can be a quick fix if the issue is minor temperature fluctuation.

  • Solvent Addition: If warming is ineffective, add a small amount of a strong organic solvent in which the compound is known to be highly soluble (e.g., DMSO, DMF) to bring the precipitate back into solution. Be mindful of how this might affect your downstream experimental conditions.

  • pH Adjustment: If your experimental conditions allow, carefully adjust the pH. For amines, slightly acidifying the solution can sometimes improve solubility by protonating the amine group. However, the effect on this specific molecule may be limited due to its overall hydrophobicity.

Q3: What are the recommended solvents for dissolving 4-Methoxy-N-(4-nitrobenzyl)aniline?

A3: A Systematic Approach to Solvent Selection

Due to its hydrophobic nature, 4-Methoxy-N-(4-nitrobenzyl)aniline will exhibit better solubility in organic solvents than in water. A systematic approach to solvent selection is recommended:

Solvent CategoryRecommended SolventsRationale & Considerations
Aprotic Polar Solvents Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)These are excellent solubilizing agents for a wide range of organic compounds due to their high polarity and ability to act as both hydrogen bond acceptors. They are often the first choice for creating stock solutions.
Chlorinated Solvents Dichloromethane (DCM), ChloroformThese are effective for dissolving non-polar to moderately polar compounds. Their volatility can be advantageous for easy removal post-reaction.
Ethers Tetrahydrofuran (THF), DioxaneThese are moderately polar solvents that can be effective. THF is often used in organic synthesis.
Alcohols Methanol, Ethanol, IsopropanolWhile more polar than the compound, they can be used, especially in combination with other solvents (co-solvents). Solubility will likely be lower than in aprotic polar solvents.[5]
Aqueous Solutions Water, BuffersExpect very poor solubility. Not recommended as a primary solvent.

Experimental Protocol: Solubility Testing

  • Weigh out a small, precise amount of 4-Methoxy-N-(4-nitrobenzyl)aniline (e.g., 1 mg) into several vials.

  • To each vial, add a different solvent in small, incremental volumes (e.g., 100 µL at a time).

  • After each addition, vortex or sonicate the vial for a set period (e.g., 1-2 minutes).

  • Observe for complete dissolution. The solvent that dissolves the compound in the smallest volume is the most effective.

Q4: How can I improve the solubility of 4-Methoxy-N-(4-nitrobenzyl)aniline for in vitro or in vivo studies?

A4: Advanced Formulation Strategies

For biological applications, where aqueous compatibility is crucial, more advanced formulation strategies are necessary. Over 70% of new chemical entities face solubility challenges, making this a common hurdle in drug development.[6][7]

Decision Workflow for Solubility Enhancement:

G start Poor Aqueous Solubility of 4-Methoxy-N-(4-nitrobenzyl)aniline cosolvents Co-solvent Systems start->cosolvents Simple & Rapid surfactants Surfactant Micelles start->surfactants Micellar Solubilization cyclodextrins Cyclodextrin Complexation start->cyclodextrins Inclusion Complexes lipid Lipid-Based Formulations (e.g., SEDDS) start->lipid For Lipophilic Compounds nanosizing Particle Size Reduction (Nanosuspensions) start->nanosizing Increases Surface Area solid_dispersion Solid Dispersions start->solid_dispersion Amorphous State detail1 Mix aqueous buffer with water-miscible organic solvents (e.g., ethanol, propylene glycol). cosolvents->detail1 Details detail2 Use non-ionic surfactants (e.g., Tween 80, Cremophor EL) above their CMC to form micelles that encapsulate the compound. surfactants->detail2 Details detail3 Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, masking the hydrophobic regions of the molecule. cyclodextrins->detail3 Details detail4 Dissolve in oils and surfactants to form self-emulsifying drug delivery systems (SEDDS) that create micro/nanoemulsions in situ. lipid->detail4 Details detail5 Mill or homogenize the compound to nanometer-sized particles to increase the surface area for dissolution. nanosizing->detail5 Details detail6 Disperse the compound in a hydrophilic polymer matrix (e.g., PVP, PEG) to create an amorphous solid dispersion with enhanced dissolution rates. solid_dispersion->detail6 Details

Caption: Decision workflow for selecting a solubility enhancement strategy.

Experimental Protocol: Preparing a Co-solvent Formulation

  • Prepare a stock solution of 4-Methoxy-N-(4-nitrobenzyl)aniline in a water-miscible organic solvent like ethanol or propylene glycol at a high concentration (e.g., 10 mg/mL).[8]

  • In a separate vial, prepare your aqueous buffer (e.g., PBS).

  • While vortexing the aqueous buffer, slowly add the stock solution dropwise.

  • Monitor for any signs of precipitation.

  • The final concentration of the organic co-solvent should be kept as low as possible, typically below 10-20% (v/v), to minimize potential toxicity in biological assays.

Q5: Are there any analytical techniques to quantify the concentration of dissolved 4-Methoxy-N-(4-nitrobenzyl)aniline?

A5: Quantitative Analysis Methods

Accurately determining the concentration of the dissolved compound is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a sensitive technique for its quantification.

Basic HPLC Method Development Workflow:

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare Calibration Standards in a suitable solvent (e.g., Methanol) column Select a Reverse-Phase Column (e.g., C18) prep_std->column prep_sample Prepare experimental samples, filter through 0.22 µm syringe filter prep_sample->column mobile_phase Develop a Mobile Phase Gradient (e.g., Acetonitrile/Water with 0.1% TFA) column->mobile_phase detection Set UV Detector to λmax of the compound mobile_phase->detection calibration Generate a Calibration Curve from standards detection->calibration quantification Quantify sample concentration based on peak area calibration->quantification

Caption: A streamlined workflow for HPLC method development.

Key Considerations for Method Development:

  • Column: A C18 column is a good starting point for this type of aromatic compound.

  • Mobile Phase: A gradient of a polar solvent (like water or buffer) and a less polar organic solvent (like acetonitrile or methanol) is typically effective.

  • Detection: Determine the maximum absorbance wavelength (λmax) of 4-Methoxy-N-(4-nitrobenzyl)aniline by scanning its UV-Vis spectrum in the mobile phase.

Concluding Remarks

Dealing with the poor solubility of 4-Methoxy-N-(4-nitrobenzyl)aniline requires a systematic and informed approach. By understanding the underlying physicochemical properties of the molecule and employing appropriate solubilization techniques, from simple co-solvent systems to more advanced formulation strategies, researchers can successfully overcome these challenges. Always validate the concentration of your final solution using a reliable analytical method to ensure the accuracy and reproducibility of your experimental results.

References
  • 4-Methoxy-N-(4-nitrobenzyl)aniline | C14H14N2O3 | CID 11196197. PubChem. [Link]

  • Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE. Vedantu. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • How does branching increase the solubility in amines? Quora. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]

  • Enhancing solubility and stability of poorly soluble drugs. Preprints.org. [Link]

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Technical Support Center: Optimization of Reductive Amination Reaction Parameters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reductive amination reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses specific issues you may encounter during your reductive amination experiments in a question-and-answer format.

Q1: My reaction yield is very low. What are the likely causes and how can I improve it?

A1: Low yields in reductive amination can be attributed to several factors, primarily incomplete imine or iminium ion formation, improper choice of reducing agent, or suboptimal reaction conditions.[1]

Probable Causes & Solutions:

  • Incomplete Imine/Iminium Ion Formation: The initial condensation of the amine and carbonyl is a reversible equilibrium.[2] To drive the reaction forward, water, a byproduct of this step, must be effectively removed.

    • Solution: Employ dehydrating agents such as molecular sieves or magnesium sulfate.[3][4] Alternatively, azeotropic removal of water with a suitable solvent like toluene can be effective.[3]

  • Suboptimal pH: The pH of the reaction medium is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-5).[5][6][7] If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic.[5] If the pH is too high, the carbonyl group is not sufficiently activated for nucleophilic attack.

    • Solution: Buffer the reaction mixture to maintain a pH between 4 and 5. Acetic acid is commonly used for this purpose.[8][9]

  • Incorrect Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it has a chance to form the imine, leading to the formation of an alcohol byproduct and consuming your starting material.[1][5]

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices for one-pot reactions.[1][5][8]

Q2: I'm observing significant amounts of over-alkylation, resulting in di- or tri-alkylated amines. How can I prevent this?

A2: Over-alkylation is a common side reaction, particularly when using primary amines.[1] The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the carbonyl compound.[1]

Strategies to Minimize Over-alkylation:

  • Stoichiometry Control: Using a slight excess of the amine can help to ensure the carbonyl compound is consumed before significant over-alkylation can occur. Conversely, using a slight excess of the carbonyl compound can also be effective in some cases.[1]

  • Two-Step Procedure: Pre-forming the imine before the addition of the reducing agent can give you more control over the reaction.[1]

    • Protocol:

      • Dissolve the aldehyde/ketone and the primary amine in a suitable solvent with a dehydrating agent (e.g., molecular sieves).

      • Stir at room temperature or with gentle heating until imine formation is complete (monitor by TLC or GC-MS).

      • Cool the reaction mixture and add the reducing agent.

  • Choice of Reducing Agent: While less of a primary factor for over-alkylation, the reaction conditions associated with certain reducing agents can play a role. For instance, the mildly acidic conditions used with NaBH₃CN can sometimes favor the desired mono-alkylation.

Q3: My starting aldehyde/ketone is being reduced to an alcohol. How can I avoid this?

A3: The reduction of the starting carbonyl to an alcohol is a clear indication that your reducing agent is too reactive or that the conditions are not selective for iminium ion reduction.

Causes and Prevention:

  • Highly Reactive Reducing Agent: As mentioned previously, strong hydrides like NaBH₄ will readily reduce aldehydes and ketones.[1][5]

    • Solution: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (STAB) is particularly effective in selectively reducing iminium ions in the presence of aldehydes and ketones.[8] Sodium cyanoborohydride (NaBH₃CN) is also a good choice, especially at a controlled pH of 6-7 where its reactivity towards carbonyls is diminished.[2][9]

  • Reaction Setup: In a one-pot procedure, the relative rates of imine formation and carbonyl reduction are crucial.

    • Solution: Ensure that the conditions favor rapid imine formation. This includes maintaining the optimal pH (4-5) and effectively removing water.[1][5] Giving the imine sufficient time to form before adding the reducing agent, even in a quasi-one-pot setup, can also be beneficial.[5]

Q4: I am struggling with the purification of my final amine product. What are some effective strategies?

A4: Purification of amines can be challenging due to their basic nature and potential for co-elution with starting materials or byproducts.

Purification Techniques:

  • Acid-Base Extraction: This is a powerful method for separating basic amines from neutral or acidic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer.

      • Wash the organic layer to remove any remaining starting materials.

      • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer, filter, and concentrate to obtain the purified amine.

  • Column Chromatography: While sometimes tricky, silica gel chromatography can be effective.

    • Tips: To prevent tailing of the amine on the acidic silica gel, it is often necessary to add a small amount of a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonium hydroxide.

  • Scavenger Resins: Polymer-supported reagents can be used to remove specific impurities. For example, a polymer-supported benzaldehyde can be used to scavenge excess primary or secondary amine starting material.

Frequently Asked Questions (FAQs)

What is the mechanism of reductive amination?

Reductive amination is a two-step process that first involves the formation of an imine or enamine intermediate, followed by its reduction to an amine.[10][11]

  • Imine/Iminium Ion Formation: The nitrogen of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[10] After a series of proton transfers, a water molecule is eliminated to form a C=N double bond (an imine).[10] In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion.[9]

  • Reduction: A hydride reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the double bond to a single bond and forming the final amine product.[10][11]

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Carbonyl Aldehyde/Ketone Intermediate Hemiaminal Carbonyl->Intermediate + Amine Amine Primary/Secondary Amine Amine->Intermediate Imine Imine/Iminium Ion Intermediate->Imine - H₂O Water H₂O Imine->Water Imine_redux Imine/Iminium Ion ReducingAgent Reducing Agent (e.g., STAB, NaBH₃CN) FinalAmine Final Amine Product ReducingAgent->FinalAmine Imine_redux->FinalAmine + [H⁻] G cluster_one_pot One-Pot (Direct) Reductive Amination cluster_two_step Two-Step (Indirect) Reductive Amination one_pot_start Combine: - Aldehyde/Ketone - Amine - Selective Reducing Agent (e.g., STAB, NaBH₃CN) one_pot_react In situ imine formation and immediate reduction one_pot_start->one_pot_react one_pot_end Final Amine Product one_pot_react->one_pot_end two_step_start Step 1: Imine Formation - Aldehyde/Ketone + Amine - Dehydrating agent two_step_isolate Isolate or use imine intermediate in situ two_step_start->two_step_isolate two_step_reduce Step 2: Reduction - Add Reducing Agent (e.g., NaBH₄) two_step_isolate->two_step_reduce two_step_end Final Amine Product two_step_reduce->two_step_end

Caption: Comparison of one-pot and two-step reductive amination workflows.

  • One-Pot Procedure: This is generally more efficient and convenient. [2]It is the preferred method when using selective reducing agents like STAB or NaBH₃CN that will not significantly react with the starting carbonyl compound. [5][10]* Two-Step Procedure: This approach is necessary when using a less selective, more powerful reducing agent like NaBH₄. [4][5]It offers greater control, which can be beneficial for preventing over-alkylation or other side reactions. [1]

Troubleshooting Decision Tree

G start Low Yield or No Reaction check_imine Is imine forming? (Monitor by TLC/GC-MS) start->check_imine imine_no No check_imine->imine_no No imine_yes Yes check_imine->imine_yes Yes check_ph Check pH (Optimal: 4-5) imine_no->check_ph check_reducing_agent What reducing agent are you using? imine_yes->check_reducing_agent add_acid Adjust pH with _catalytic_ acid (e.g., AcOH) check_ph->add_acid Incorrect remove_water Remove H₂O (Molecular Sieves, Azeotrope) add_acid->remove_water strong_ra Strong (e.g., NaBH₄) check_reducing_agent->strong_ra Strong mild_ra Mild (e.g., STAB, NaBH₃CN) check_reducing_agent->mild_ra Mild/Selective two_step Perform a two-step procedure: 1. Form imine 2. Add NaBH₄ strong_ra->two_step check_side_products Are there side products? mild_ra->check_side_products alcohol Alcohol from starting material? check_side_products->alcohol Yes over_alkylation Over-alkylation? check_side_products->over_alkylation Yes use_milder_ra Switch to a milder agent (e.g., STAB) alcohol->use_milder_ra adjust_stoichiometry Adjust stoichiometry (e.g., excess amine) over_alkylation->adjust_stoichiometry

Caption: A decision tree for troubleshooting common reductive amination issues.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Song, S., et al. (2021). A remarkable solvent effect on reductive amination of ketones. ResearchGate. Retrieved from [Link]

  • Gaspari, M., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Reductive Amination. (n.d.). Wordpress. Retrieved from [Link]

  • Powers, T. A., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Retrieved from [Link]

  • Ghattas, C. V., et al. (2012). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). Wordpress. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Prat, D., et al. (2021). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115. Retrieved from [Link]

  • Speciality Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Retrieved from [Link]

  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]

  • Young, D. M. (2008). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. University of Oregon. Retrieved from [Link]

  • Reddit. (2022). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Pearson. (n.d.). Reductive Amination Practice Problems. Retrieved from [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • ResearchGate. (2014). Is anyone familiar with a reductive amination?. Retrieved from [Link]

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Validation & Comparative

Definitive Structural Elucidation: A Comparative Validation of 4-Methoxy-N-(4-nitrobenzyl)aniline Centered on Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As a Senior Application Scientist, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock upon which all further chemical, biological, and material science investigations are built. A flawed structural assignment can invalidate entire research programs. This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4-Methoxy-N-(4-nitrobenzyl)aniline, a versatile organic intermediate. We will establish why single-crystal X-ray crystallography serves as the gold standard for absolute structure determination, while contextualizing its findings with data from orthogonal spectroscopic methods.

The core principle of robust scientific validation is not reliance on a single technique, but the convergence of evidence from multiple, independent methods. This guide will demonstrate this principle in practice, explaining the causality behind each experimental choice and protocol.

Synthesis and Sample Preparation: The Foundation of Quality Data

The journey to structural validation begins with the synthesis of high-purity material. For 4-Methoxy-N-(4-nitrobenzyl)aniline, a high-yield (>90%) reductive amination pathway is employed, which is both efficient and reliable.[1]

Experimental Protocol: Synthesis
  • Imine Formation: 4-nitrobenzaldehyde and p-anisidine are refluxed in methanol. This condensation reaction forms the corresponding aldimine intermediate. The choice of methanol as a solvent is strategic; it readily dissolves the reactants and the intermediate at elevated temperatures but has a low enough boiling point for easy removal.

  • Reduction: The reaction mixture is cooled, and sodium borohydride (NaBH₄) is added portion-wise in the presence of a catalytic amount of acetic acid.[2] NaBH₄ is a selective reducing agent for the imine functional group, and its mild nature prevents unwanted side reactions, such as the reduction of the nitro group. Acetic acid activates the imine for reduction.

  • Workup and Purification: The reaction is quenched with a saturated sodium bicarbonate solution to neutralize the acid and decompose any remaining NaBH₄. The product is then extracted with ethyl acetate. The crude product is purified by column chromatography or recrystallization to achieve the high purity (>99.5%) required for crystallographic studies.

The output of this synthesis is a crystalline solid, which is the essential starting point for our primary validation method.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution, three-dimensional map of electron density within a crystal.[3] This allows for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry, offering an unambiguous structural confirmation.[4][5] The primary challenge, and the rate-determining step, is growing a single crystal of sufficient size and quality.[4]

Experimental Protocol: Single-Crystal Growth and Data Collection
  • Crystallization: The purified 4-Methoxy-N-(4-nitrobenzyl)aniline is dissolved in a suitable solvent mixture (e.g., ethanol/dichloromethane) to the point of saturation. The solution is filtered to remove any particulate matter and left for slow evaporation in a loosely covered vial. This slow process is crucial, as it allows molecules to organize themselves into a well-ordered crystal lattice, which is essential for sharp diffraction.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer (e.g., an Oxford Diffraction Xcalibur) and cooled under a stream of nitrogen gas (typically to 100 K or 293 K) to minimize thermal vibrations, leading to higher resolution data.[2] The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods (e.g., SHELXS97) and refined (e.g., SHELXL97) to fit the atomic model to the experimental electron density map.[2][5]

Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation & Confirmation S1 Reactants: 4-nitrobenzaldehyde + p-anisidine S2 Reductive Amination (NaBH4, MeOH) S1->S2 S3 Purification (Recrystallization) S2->S3 A1 Single Crystal Growth (Slow Evaporation) S3->A1 High Purity Sample A3 Spectroscopic Analysis (NMR, IR, MS) S3->A3 A2 X-Ray Diffraction Data Collection A1->A2 V1 Structure Solution & Refinement A2->V1 V2 Data Comparison & Correlation A3->V2 V1->V2 Crystallographic Data V3 Final Validated Structure V2->V3

Caption: Experimental workflow from synthesis to definitive structural validation.

Crystallographic Data for 4-Methoxy-N-(4-nitrobenzyl)aniline

The single-crystal X-ray study of this compound reveals definitive structural features that spectroscopic methods can only infer.[2][6]

ParameterValueSignificance
Molecular Formula C₁₄H₁₄N₂O₃Confirms the elemental composition.
Molecular Weight 258.27 g/mol Consistent with mass spectrometry data.[7][8]
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/nDefines the symmetry elements within the crystal lattice.
Unit Cell Dimensions a = 7.4993 Å, b = 17.1516 Å, c = 10.0048 ÅPrecise measurements of the repeating unit in the crystal.[2]
Dihedral Angle 1 57.8 (1)° (between benzene rings)Quantifies the non-planar, twisted conformation of the molecule in the solid state.[2][6]
Dihedral Angle 2 1.70 (2)° (NO₂ group to its ring)Indicates the nitro group is nearly coplanar with its attached benzene ring, suggesting some electronic delocalization.[2][6][9]
Key Interactions N—H⋯O and C—H⋯O hydrogen bondsThese intermolecular forces are critical in stabilizing the crystal packing, linking molecules into dimers and chains.[2][6]

This data provides an unambiguous, static snapshot of the molecule in the solid state.

Orthogonal Validation: Spectroscopic Methods

While X-ray crystallography is definitive, it is essential to compare its findings with other techniques that probe the molecule's structure under different conditions (e.g., in solution) and provide complementary information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution.[10] It provides detailed information about the chemical environment, connectivity, and proximity of magnetically active nuclei (most commonly ¹H and ¹³C).

  • ¹H NMR: Confirms the presence and connectivity of hydrogen atoms. For 4-Methoxy-N-(4-nitrobenzyl)aniline, the spectrum provides distinct signals for the methoxy group, the methylene bridge, and the aromatic protons, confirming the overall carbon-hydrogen framework.[6]

  • ¹³C NMR: Provides a count of unique carbon environments, corroborating the structure's symmetry and carbon backbone.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

C. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns. The molecular ion peak (M+) directly confirms the molecular formula established by crystallography.

Comparative Analysis: A Convergence of Evidence

No single technique tells the whole story. The true power of structural validation lies in comparing the data from these different methods.

G cluster_0 Definitive Structure XC X-Ray Crystallography + Unambiguous 3D structure + Precise bond lengths/angles + Absolute stereochemistry - Requires single crystal - Static solid-state view Validated Validated Structure of 4-Methoxy-N- (4-nitrobenzyl)aniline XC->Validated 3D Geometry & Packing NMR NMR Spectroscopy + Structure in solution + Dynamic information + Confirms connectivity - Lower resolution than X-ray - Complex for large molecules NMR->Validated Connectivity & Solution State MS Mass Spectrometry + Exact molecular weight + Confirms formula - No stereochemical info - Indirect structural data MS->Validated Molecular Formula IR FT-IR Spectroscopy + Identifies functional groups + Fast and simple - No connectivity info - Ambiguous for complex molecules IR->Validated Functional Groups

Caption: Convergence of data from multiple analytical techniques.

TechniqueInformation Provided for 4-Methoxy-N-(4-nitrobenzyl)anilineStrengthsLimitations
X-Ray Crystallography Definitive 3D structure, bond lengths/angles, intermolecular interactions, and a solid-state conformation with a 57.8° twist.[2][6]Unambiguous and high-resolution.[10] Provides absolute configuration.[4]Requires a high-quality single crystal; provides a static, solid-state view only.
¹H & ¹³C NMR Confirms the C-H framework, number of unique protons/carbons, and chemical environments, consistent with the proposed structure.Provides the structure in solution, which is often more biologically relevant.[11]Does not provide precise bond angles or lengths.[12] Lower resolution than X-ray.[11]
FT-IR Spectroscopy Confirms presence of key functional groups: N-H stretch, C-O ether stretch, aromatic C-H bends, and asymmetric/symmetric NO₂ stretches.Fast, non-destructive, and excellent for functional group identification.Provides little to no information on molecular connectivity or stereochemistry.
Mass Spectrometry Provides a molecular ion peak confirming the molecular weight of 258.27 g/mol . Fragmentation patterns support the structure.[7]High sensitivity and provides exact mass, confirming the molecular formula.Provides no information on 3D structure or stereoisomerism.

The crystallographic data, for instance, reveals a significant twist between the two aromatic rings.[2][6] This is a crucial detail for understanding potential steric hindrance and electronic communication between the rings, a nuance that would be averaged out and less apparent in solution-state NMR. Conversely, NMR confirms that the structure observed in the crystal is maintained in solution, providing confidence that the solid-state structure is relevant to its behavior in other phases.

Conclusion

The structural validation of 4-Methoxy-N-(4-nitrobenzyl)aniline serves as a clear example of modern analytical best practices. While powerful spectroscopic techniques like NMR, IR, and Mass Spectrometry provide essential and corroborating pieces of the puzzle, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline compound .[5] It provides a level of detail—precise bond angles, lengths, and intermolecular packing forces—that other techniques cannot match.[13] For researchers in drug development and materials science, this definitive structural knowledge is not merely academic; it is the essential, authoritative foundation for rational design, structure-activity relationship studies, and intellectual property protection.

References

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available from: [Link]

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  • Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.Google Patents.
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  • 4-Methoxy-N-(4-nitrobenzyl)aniline. PubChem. Available from: [Link]

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  • 4-Methoxy-N-(4-nitrobenzyl)aniline | C14H14N2O3 | MD Topology | NMR | X-Ray. Automated Topology Builder. Available from: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. ResearchGate. Available from: [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline. BITS Pilani Institutional Repository. Available from: [Link]

Sources

A Comparative Guide to the Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount. 4-Methoxy-N-(4-nitrobenzyl)aniline, a versatile secondary amine, serves as a crucial building block in the construction of more complex molecular architectures. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform your selection of the most appropriate methodology for your research needs.

Executive Summary: A Comparative Overview

The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline can be effectively achieved through several established methods, each with its own set of advantages and disadvantages. The choice of a particular synthetic route will largely depend on factors such as desired yield and purity, cost and availability of starting materials and reagents, scalability, and tolerance to various functional groups. This guide will focus on a detailed comparison of three prominent methods: Reductive Amination, Nucleophilic Aromatic Substitution (SNAr), and Buchwald-Hartwig Amination.

FeatureReductive AminationNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials p-Anisidine, 4-Nitrobenzaldehydep-Anisidine, 4-Nitrobenzyl halidep-Anisidine, 4-Nitrobenzyl halide/triflate
Key Reagents Reducing agent (e.g., NaBH₄)Base (e.g., K₂CO₃, Et₃N)Palladium catalyst, phosphine ligand, base
Typical Yield >90%[1][2]Moderate to highHigh
Reaction Conditions Mild (reflux in methanol)Can require elevated temperaturesMild to moderate
Cost-Effectiveness High (inexpensive reagents)ModerateLower (cost of catalyst and ligand)
Scalability ExcellentGoodGood, but catalyst cost can be a factor
Green Chemistry Generally favorable, depending on reducing agentUse of organic solvents, potential for halide wasteUse of precious metal catalyst, organic solvents
Functional Group Tolerance Good, but sensitive to reducible groupsExcellent for electron-deficient systemsBroad, but sensitive to catalyst poisons

Method 1: Reductive Amination - The Workhorse Approach

Reductive amination is a robust and high-yielding method for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) from the condensation of p-anisidine and 4-nitrobenzaldehyde, followed by the in-situ reduction of the imine to the desired secondary amine.

Mechanistic Rationale

The reaction is typically acid-catalyzed, protonating the carbonyl oxygen of the aldehyde to increase its electrophilicity. The nucleophilic nitrogen of the aniline then attacks the carbonyl carbon, leading to a hemiaminal intermediate which subsequently dehydrates to form the C=N double bond of the imine. A reducing agent, commonly a hydride source like sodium borohydride (NaBH₄), is then introduced to selectively reduce the imine to the amine. The choice of a mild reducing agent is crucial to avoid the reduction of the nitro group.

Experimental Protocol

A detailed experimental protocol for the reductive amination synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline is as follows[1][2]:

  • To a stirred solution of 4-nitrobenzaldehyde (0.5 g, 3.3 mmol) in methanol (10 mL) in a round-bottom flask, add p-anisidine (0.41 g, 3.3 mmol) at room temperature.

  • Reflux the reaction mixture for 4 hours. The formation of the aldimine intermediate can be monitored by TLC.

  • Cool the resulting mixture to 0 °C in an ice bath, which should result in the precipitation of the aldimine.

  • Add a few drops of glacial acetic acid to catalyze the reduction, followed by the portion-wise addition of sodium borohydride (0.09 g, 2.5 mmol) at 0 °C.

  • Stir the reaction mixture for an additional 2 hours at the same temperature.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from ethanol to afford 4-Methoxy-N-(4-nitrobenzyl)aniline as a solid.

Yield: >90%[1][2]

¹H-NMR (CDCl₃, 400 MHz): δ 8.10 (d, 2H), 7.65 (d, 2H), 6.72 (d, 2H), 6.40 (d, 2H), 4.38 (s, 2H), 3.68 (s, 3H).[1]

Workflow Diagram

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Work-up & Purification p-Anisidine p-Anisidine Reaction Mixture Reaction Mixture p-Anisidine->Reaction Mixture 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde->Reaction Mixture Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reaction Mixture Reflux (4h) Reflux (4h) Imine Intermediate Imine Intermediate Reflux (4h)->Imine Intermediate Reaction Mixture->Reflux (4h) Reduction Mixture Reduction Mixture Imine Intermediate->Reduction Mixture Acetic Acid (cat.) Acetic Acid (cat.) Acetic Acid (cat.)->Reduction Mixture Sodium Borohydride Sodium Borohydride Sodium Borohydride->Reduction Mixture Stirring (2h, 0°C) Stirring (2h, 0°C) Crude Product Crude Product Stirring (2h, 0°C)->Crude Product Reduction Mixture->Stirring (2h, 0°C) Quenching (NaHCO3) Quenching (NaHCO3) Crude Product->Quenching (NaHCO3) Extraction (EtOAc) Extraction (EtOAc) Quenching (NaHCO3)->Extraction (EtOAc) Purification Purification Extraction (EtOAc)->Purification Final Product Final Product Purification->Final Product

Caption: Reductive Amination Workflow

Method 2: Nucleophilic Aromatic Substitution (SNAr) - A Classic Approach

Nucleophilic aromatic substitution offers a more traditional route to the target molecule. In this method, the electron-withdrawing nitro group on the benzyl halide activates the benzylic carbon towards nucleophilic attack by the amine.

Mechanistic Rationale

The SNAr mechanism in this context would involve the direct displacement of a leaving group (e.g., bromide or chloride) from 4-nitrobenzyl halide by the lone pair of electrons on the nitrogen atom of p-anisidine. The reaction is typically facilitated by a base to neutralize the hydrohalic acid byproduct and to deprotonate the aniline, increasing its nucleophilicity. The electron-withdrawing nitro group is essential for activating the substrate towards nucleophilic attack.

Proposed Experimental Protocol
  • In a round-bottom flask, dissolve p-anisidine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Add 4-nitrobenzyl bromide (1.0 eq) to the mixture.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram

G p-Anisidine (Nucleophile) p-Anisidine (Nucleophile) Reaction Reaction p-Anisidine (Nucleophile)->Reaction 4-Nitrobenzyl Halide (Electrophile) 4-Nitrobenzyl Halide (Electrophile) 4-Nitrobenzyl Halide (Electrophile)->Reaction Base Base Base->Reaction Activates Nucleophile Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->Reaction Solvates Ions Heat Heat Heat->Reaction Provides Activation Energy Product Product Reaction->Product

Caption: SNAr Reaction Components

Method 3: Buchwald-Hartwig Amination - A Modern Catalytic Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method offers broad substrate scope and functional group tolerance, making it a valuable tool in modern organic synthesis.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl or benzyl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired amine product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the reaction.

Proposed Experimental Protocol

A general protocol for the Buchwald-Hartwig amination can be adapted for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline:

  • To an oven-dried Schlenk tube, add a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add p-anisidine (1.2 eq) and 4-nitrobenzyl bromide (1.0 eq) followed by an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle Diagram

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange p-Anisidine Pd-Amine Complex Pd-Amine Complex Ligand Exchange->Pd-Amine Complex Deprotonation Deprotonation Pd-Amine Complex->Deprotonation Base Pd-Amido Complex Pd-Amido Complex Deprotonation->Pd-Amido Complex Reductive Elimination Reductive Elimination Pd-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Product Product Reductive Elimination->Product Starting Materials Starting Materials Starting Materials->Oxidative Addition 4-Nitrobenzyl-X

Caption: Buchwald-Hartwig Catalytic Cycle

Conclusion and Recommendations

For the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline, reductive amination stands out as the most practical and cost-effective method , offering high yields and straightforward scalability with readily available and inexpensive reagents. Its operational simplicity makes it an excellent choice for both small-scale laboratory synthesis and larger-scale production.

Nucleophilic aromatic substitution provides a viable alternative, particularly if 4-nitrobenzyl halide is more accessible or economical than the corresponding aldehyde. However, it may require more optimization of reaction conditions to achieve high yields and purity.

The Buchwald-Hartwig amination , while a powerful and versatile method, is likely overkill for this specific transformation given the efficiency of the other routes. The higher cost associated with the palladium catalyst and specialized ligands makes it less economically favorable for the synthesis of this particular molecule, unless specific functional group incompatibilities with the other methods are a concern.

Ultimately, the selection of the optimal synthetic route will be guided by the specific constraints and priorities of your research or development program. This guide provides the foundational knowledge and practical insights to make an informed decision.

References

  • Kapoor, K., et al. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(4), o988. [Link]

  • Kapoor, K., et al. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Kapoor, K., et al. (2012). 4-Methoxy-N-(4-nitrobenzyl)aniline. National Center for Biotechnology Information. [Link]

Sources

The Double-Edged Sword: A Comparative Guide to the Biological Activity of 4-Methoxy-N-(4-nitrobenzyl)aniline and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the N-benzylaniline scaffold represents a privileged structure, a versatile framework upon which a multitude of biologically active molecules have been built. This guide delves into the intricate world of this chemical family, with a specific focus on 4-Methoxy-N-(4-nitrobenzyl)aniline. We will dissect its biological activities and draw comparisons with its structural analogues, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their potential. This analysis is grounded in experimental data and established structure-activity relationships (SAR) to illuminate the subtle molecular modifications that can dramatically alter biological outcomes.

The N-Benzylaniline Core: A Foundation for Diverse Bioactivity

The N-benzylaniline moiety, characterized by a benzyl group attached to an aniline nitrogen, is a recurring motif in compounds exhibiting a wide spectrum of biological effects. These include antimicrobial (antibacterial and antifungal), anticancer, and enzyme inhibitory activities. The versatility of this scaffold lies in the ease with which substituents can be introduced onto both the aniline and benzyl aromatic rings, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Our focal point, 4-Methoxy-N-(4-nitrobenzyl)aniline, possesses two key substituents: a methoxy group on the aniline ring and a nitro group on the benzyl ring. These groups, with their distinct electronic and steric properties, are anticipated to play a crucial role in defining the molecule's biological profile.

Comparative Analysis of Biological Activity: A Tale of Substituents

Antimicrobial Activity: Combating Microbial Resistance

N-benzylaniline derivatives have emerged as a promising class of antimicrobial agents, particularly against drug-resistant pathogens. The substituents on the aromatic rings significantly influence their potency and spectrum of activity.

General Structure-Activity Relationship (SAR) Insights for Antimicrobial N-Benzylanilines:

  • Lipophilicity: A crucial factor for membrane interaction and penetration. The nature of the substituents greatly impacts the overall hydrophobicity of the molecule, which in turn affects its antimicrobial efficacy.

  • Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aromatic rings can modulate the electron density of the molecule, influencing its interaction with biological targets.

  • Steric Hindrance: The size and position of substituents can affect the molecule's ability to bind to its target site.

Comparative Data for N-Benzylaniline Analogues:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of N-benzylaniline analogues against various microbial strains, compiled from the literature. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Compound/Analogue ClassSubstituents (Aniline Ring)Substituents (Benzyl Ring)Target OrganismMIC (µg/mL)Reference
N-Aryl-N-benzylamines 4-OCH₃HAspergillus niger>100[1]
4-OCH₃HTrichophyton rubrum50[1]
4-ClHAspergillus niger50[1]
4-ClHTrichophyton rubrum12.5[1]
N-benzyl tricyclic indolines Cl3,5-dihydroxyS. aureus (MRSA)32[2]
H3,5-dihydroxyS. aureus (MRSA)>128[2]
Quinoxaline Derivatives (as part of quinoxaline)4-ClE. coli8[3][4]
(as part of quinoxaline)4-CH₃B. subtilis16[3][4]

This table is a representative compilation and not an exhaustive list.

Based on these findings, we can infer the following for 4-Methoxy-N-(4-nitrobenzyl)aniline :

  • The 4-methoxy group (an EDG) on the aniline ring, as seen in the N-Aryl-N-benzylamine series, may contribute to moderate antifungal activity.

  • The 4-nitro group (a strong EWG) on the benzyl ring is a common feature in antimicrobial compounds and is expected to enhance activity. The presence of a nitro group has been shown to be important for the activity of other classes of antimicrobial agents[5].

  • The combination of these two groups suggests that 4-Methoxy-N-(4-nitrobenzyl)aniline likely possesses significant antimicrobial properties, warranting further investigation.

Cytotoxic (Anticancer) Activity: Targeting Uncontrolled Cell Growth

The N-benzylaniline scaffold is also a promising template for the development of novel anticancer agents. The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

General Structure-Activity Relationship (SAR) Insights for Cytotoxic N-Benzylanilines:

  • Substitution Pattern: The position and nature of substituents on both aromatic rings are critical for cytotoxic potency and selectivity against different cancer cell lines.

  • Enzyme Inhibition: Some N-benzylaniline derivatives have been shown to inhibit enzymes like tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The ability to trigger programmed cell death is a key characteristic of many effective anticancer drugs.

Comparative Data for Cytotoxic N-Benzylaniline Analogues:

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for some N-benzylaniline analogues against various cancer cell lines.

Compound/Analogue ClassSubstituents (Aniline Ring)Substituents (Benzyl Ring)Cancer Cell LineIC₅₀ (µM)Reference
Trifluoromethyl-Aniline Derivatives 3-CF₃(as part of quinazoline)A431 (Skin Carcinoma)2.62[6]
1,2,4-Triazole Derivatives (as part of triazole)3-CF₃HT-29 (Colon)Not specified, but active[7]

This table is a representative compilation and not an exhaustive list.

For 4-Methoxy-N-(4-nitrobenzyl)aniline , the following can be postulated:

  • The 4-methoxy group on the aniline ring is a common feature in many natural and synthetic anticancer compounds.

  • The 4-nitrobenzyl moiety can be a substrate for nitroreductase enzymes, which are often overexpressed in hypoxic tumor environments. This could potentially lead to the selective activation of the compound in cancer cells.

  • The overall structure suggests that 4-Methoxy-N-(4-nitrobenzyl)aniline may exhibit cytotoxic activity, and its potency would likely be dependent on the specific cancer cell line and its metabolic characteristics.

Experimental Methodologies: A Guide to Evaluation

To empirically determine and compare the biological activity of 4-Methoxy-N-(4-nitrobenzyl)aniline and its analogues, standardized and validated experimental protocols are essential.

Synthesis of N-Benzylaniline Derivatives

A common and efficient method for the synthesis of N-benzylaniline derivatives is through reductive amination .

Step-by-Step Protocol for Reductive Amination:

  • Imine Formation: Dissolve the substituted aniline (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Stir the mixture at room temperature or with gentle heating for 2-4 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours until the imine is completely reduced.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure N-benzylaniline derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Reductive Amination Workflow aniline Substituted Aniline imine Imine Intermediate aniline->imine Ethanol, RT benzaldehyde Substituted Benzaldehyde benzaldehyde->imine product N-Benzylaniline Derivative imine->product Methanol, 0°C to RT reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General workflow for the synthesis of N-benzylaniline derivatives via reductive amination.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism[1][8].

Step-by-Step Protocol for Broth Microdilution:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL to the subsequent wells.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well.

  • Controls: Include a positive control (known antibiotic), a negative control (broth and inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).

G cluster_mic Broth Microdilution for MIC Determination stock Compound Stock Solution serial_dilution Serial Dilutions stock->serial_dilution plate 96-well Plate with Broth plate->serial_dilution inoculation Inoculation serial_dilution->inoculation inoculum Bacterial Inoculum (0.5 McFarland) inoculum->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic MIC Determination (Visual Inspection) incubation->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[3][5].

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

G cluster_mtt MTT Assay for Cytotoxicity seeding Seed Cancer Cells in 96-well Plate treatment Treat with Compounds seeding->treatment mtt_addition Add MTT Solution treatment->mtt_addition formazan_formation Formazan Crystal Formation (Viable Cells) mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance ic50 Calculate IC50 absorbance->ic50

Sources

A Spectroscopic Comparison of Nitroaniline Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry and drug development, the precise identification and differentiation of isomeric compounds are paramount. Nitroaniline isomers (ortho-, meta-, and para-nitroaniline) serve as a classic example where subtle changes in molecular structure lead to distinct physicochemical and, consequently, spectroscopic properties. This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques: UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of the observed spectral differences and provide field-proven experimental protocols for their analysis.

The Structural Basis for Spectroscopic Differences

The three isomers of nitroaniline share the same chemical formula, C6H6N2O2, but differ in the substitution pattern of the amino (-NH2) and nitro (-NO2) groups on the benzene ring.[1] The -NH2 group is a strong electron-donating group (activating) via resonance, while the -NO2 group is a strong electron-withdrawing group (deactivating) through both resonance and inductive effects. The relative positions of these groups dictate the electronic distribution within the molecule, influencing its interaction with electromagnetic radiation.

  • Ortho-nitroaniline (o-nitroaniline): The amino and nitro groups are adjacent (1,2-substitution). This proximity allows for intramolecular hydrogen bonding between a hydrogen of the amino group and an oxygen of the nitro group.

  • Meta-nitroaniline (m-nitroaniline): The groups are in a 1,3-position. Direct resonance interaction between the electron-donating and electron-withdrawing groups is disrupted.

  • Para-nitroaniline (p-nitroaniline): The groups are opposite to each other (1,4-substitution). This arrangement allows for maximum resonance interaction and intramolecular charge transfer (ICT) across the benzene ring.[2]

These structural nuances are the key to differentiating the isomers spectroscopically.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. For nitroanilines, the most significant absorption bands arise from π → π* transitions within the benzene ring and charge-transfer transitions from the amino group to the nitro group.

The position of the maximum absorbance (λmax) is highly sensitive to the extent of conjugation and intramolecular charge transfer. A longer λmax (a bathochromic or red shift) indicates a lower energy gap for the electronic transition, often associated with more effective conjugation.

Comparative Analysis:

The λmax values for the nitroaniline isomers are significantly different, allowing for their straightforward differentiation. The general trend observed for the primary absorption band is: ortho > para > meta.

Isomerλmax (in aqueous KClO4)Rationale for λmax Position
o-Nitroaniline428 nm[3]The intramolecular hydrogen bond causes a significant red shift.
m-Nitroaniline375 nm[3]The meta-positioning prevents direct resonance between the -NH2 and -NO2 groups, leading to a higher energy transition and a shorter λmax compared to the other isomers.[4]
p-Nitroaniline395 nm[3][5]The para-arrangement allows for a strong intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group through the π-system of the benzene ring, resulting in a significant bathochromic shift.[2]

Experimental Protocol: UV-Vis Spectroscopy of Nitroaniline Isomers

This protocol outlines the steps for obtaining the UV-Vis absorbance spectra of the three nitroaniline isomers.

Materials and Equipment:

  • Ortho-, meta-, and para-nitroaniline (analytical grade)

  • Spectroscopic grade solvent (e.g., ethanol, water, or acetonitrile)[6]

  • Volumetric flasks and pipettes

  • Dual-beam UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a precise amount of each nitroaniline isomer and dissolve it in the chosen solvent to prepare individual stock solutions of a known concentration (e.g., 1 mM).[6] Gentle heating may be required to fully dissolve the compounds, particularly p-nitroaniline in ethanol.[6]

  • Working Solution Preparation: Prepare dilute working solutions from each stock solution. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.). A concentration of approximately 10-20 µM is often suitable.[6]

  • Spectrophotometer Setup: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable readings.[6] Set the desired wavelength range for scanning, for example, from 200 to 500 nm.[6]

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference holder and the other in the sample holder. Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.[6]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the first nitroaniline working solution, and then fill it with the same solution. Place the cuvette back into the sample holder and run the absorbance scan.

  • Repeat for Other Isomers: Repeat step 5 for the other two nitroaniline isomer working solutions, ensuring to rinse the cuvette with the respective solution before each measurement.

  • Data Analysis: For each spectrum, identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Isomers B Prepare Stock Solutions (1 mM) A->B C Prepare Working Solutions (10-20 µM) B->C F Measure Absorbance Spectra C->F Analyze each isomer D Spectrophotometer Warm-up & Setup E Baseline Correction (Solvent Blank) D->E E->F G Identify λmax F->G H Record Absorbance G->H I Compare Spectra H->I

Caption: Experimental workflow for UV-Vis analysis of nitroaniline isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The positions of absorption bands in an IR spectrum are characteristic of specific functional groups and can also provide information about the substitution pattern on an aromatic ring.

Comparative Analysis:

All three isomers will exhibit characteristic peaks for the amino (-NH2) and nitro (-NO2) groups, as well as vibrations associated with the aromatic ring. However, the exact frequencies of these vibrations will differ due to the electronic and steric effects of the substituent positions.

Functional Group/Vibrationo-Nitroaniline (cm⁻¹)m-Nitroaniline (cm⁻¹)p-Nitroaniline (cm⁻¹)Key Differentiating Features
N-H Stretch (asymmetric & symmetric) ~3480, ~3360~3470, ~3380~3480, ~3360The ortho isomer often shows broader N-H stretching bands due to intramolecular hydrogen bonding.
NO2 Asymmetric Stretch ~1505~1530~1500The position of this strong absorption is sensitive to the electronic environment.
NO2 Symmetric Stretch ~1335~1350~1330Similar to the asymmetric stretch, its position varies with the isomer.
C-H Out-of-Plane Bending ~745 (1,2-disubstituted)~820, ~735 (1,3-disubstituted)~830 (1,4-disubstituted)This region is highly diagnostic of the aromatic substitution pattern.[7]

Experimental Protocol: IR Spectroscopy of Nitroaniline Isomers

This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.

Materials and Equipment:

  • Ortho-, meta-, and para-nitroaniline (dry)

  • FTIR grade potassium bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Gently grind a small amount (1-2 mg) of one of the nitroaniline isomers into a fine powder using an agate mortar and pestle.[8]

    • Add approximately 100-200 mg of dry KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.[9] The concentration of the sample in KBr should be in the range of 0.2% to 1%.[9]

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Repeat for Other Isomers: Repeat steps 1-3 for the other two nitroaniline isomers.

  • Data Analysis: Compare the obtained spectra, paying close attention to the N-H and NO2 stretching regions, and the C-H out-of-plane bending region to identify the substitution pattern.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Grind Isomer (1-2 mg) B Add Dry KBr (100-200 mg) A->B C Mix & Grind Homogeneously B->C D Press into Pellet C->D E Place Pellet in FTIR D->E Analyze each isomer F Acquire IR Spectrum (4000-400 cm⁻¹) E->F G Identify Key Bands (N-H, NO₂, C-H oop) F->G H Compare Spectra of Isomers G->H

Caption: Experimental workflow for FTIR analysis of nitroaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are used to determine the structure.

Comparative Analysis:

The ¹H NMR spectra of the nitroaniline isomers are distinct due to the different electronic effects of the substituents on the aromatic protons. The electron-withdrawing nitro group deshields nearby protons (shifts them to a higher chemical shift, downfield), while the electron-donating amino group shields them (shifts them to a lower chemical shift, upfield).

IsomerAromatic Protons Chemical Shifts (δ, ppm in CDCl3)Splitting PatternKey Differentiating Features
o-Nitroaniline~8.12 (d), ~7.36 (t), ~6.81 (d), ~6.70 (t)[10]Four distinct signals for the four aromatic protons.The proton adjacent to the nitro group is shifted significantly downfield.
m-Nitroaniline~7.58 (dd), ~7.49 (t), ~7.27 (t), ~6.95 (dd)[10]Four distinct signals with characteristic meta and ortho couplings.The signals are generally in a more intermediate region compared to the other two isomers.
p-Nitroaniline~7.97 (d), ~6.64 (d)[11]Two doublets, appearing as an AA'BB' system, due to the symmetry of the molecule.The simple pattern of two doublets is a clear identifier for the para isomer.

Experimental Protocol: ¹H NMR Spectroscopy of Nitroaniline Isomers

Materials and Equipment:

  • Ortho-, meta-, and para-nitroaniline

  • Deuterated solvent (e.g., CDCl3 or DMSO-d6)[5][12]

  • NMR tubes

  • High-resolution NMR spectrometer (e.g., 300 MHz or higher)[5]

Procedure:

  • Sample Preparation: Dissolve approximately 5-25 mg of a nitroaniline isomer in 0.5-0.6 mL of a suitable deuterated solvent in a clean NMR tube.[5][13] Ensure the solid is completely dissolved.[14]

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent distortion of the magnetic field.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument will then be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Repeat for Other Isomers: Repeat steps 1-4 for the remaining two isomers.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay) by applying a Fourier transform.[5] Analyze the resulting spectra for chemical shifts, integration, and splitting patterns to confirm the identity of each isomer.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Dissolve Isomer (5-25 mg) in Deuterated Solvent B Transfer to NMR Tube A->B C Filter if Particulates Present B->C D Insert Sample into Spectrometer C->D Analyze each isomer E Lock, Tune, and Shim D->E F Acquire ¹H NMR Spectrum E->F G Fourier Transform (FID -> Spectrum) F->G H Analyze Chemical Shift, Splitting, Integration G->H I Compare Isomer Spectra H->I

Caption: Experimental workflow for ¹H NMR analysis of nitroaniline isomers.

Conclusion

The spectroscopic analysis of nitroaniline isomers is a powerful demonstration of how fundamental analytical techniques can be used to distinguish between structurally similar molecules. Each technique provides a unique piece of the puzzle:

  • UV-Vis spectroscopy reveals differences in electronic structure and conjugation.

  • IR spectroscopy identifies characteristic functional groups and, crucially, the aromatic substitution pattern.

  • ¹H NMR spectroscopy provides an unambiguous fingerprint of the molecular structure by detailing the precise chemical environment of each proton.

By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can confidently identify and differentiate between ortho-, meta-, and para-nitroaniline, ensuring the purity and identity of these important chemical building blocks.

References

  • Sample preparation for FT-IR. University of Colorado Boulder. Available at: [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. Available at: [Link]

  • Jbarah, A. Q., & Holze, R. (2006). A comparative spectroelectrochemical study of the redox electrochemistry of nitroanilines. ResearchGate. Available at: [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. Available at: [Link]

  • Preparing a sample for infrared spectroscopy. Royal Society of Chemistry. (2016). YouTube. Available at: [Link]

  • Typical spectrum of the individual nitroaniline isomers. ResearchGate. Available at: [Link]

  • IR Spectroscopy. Chemistry LibreTexts. (2022). Available at: [Link]

  • Electronic spectra and structure of nitroanilines. Zenodo. Available at: [Link]

  • NMR Sample Preparation. University of Wisconsin-Madison. Available at: [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Available at: [Link]

  • In UV/VIS spectra ,why meta-nitroaniline more stable. Chegg. (2021). Available at: [Link]

  • NMR Sample Preparation. University of Ottawa. Available at: [Link]

  • UV-vis absorption spectra for the gradual reduction of 2-nitroaniline. ResearchGate. Available at: [Link]

  • Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate. Available at: [Link]

  • 4-Nitroaniline – Knowledge and References. Taylor & Francis. Available at: [Link]

  • How to make an NMR sample. University of Bristol. Available at: [Link]

  • Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. Zenodo. Available at: [Link]

  • Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

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  • 4-Nitroaniline. Wikipedia. Available at: [Link]

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  • Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate. Available at: [Link]

  • p-Nitroaniline. NIST WebBook. Available at: [Link]

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  • o-Nitroaniline. NIST WebBook. Available at: [Link]

  • Typical spectrum of the individual nitroaniline isomers at pH 7.0. ResearchGate. Available at: [Link]

  • Green Preparation of a γ-Aminobutyric Acid Bonded Silica Packing Material for Capillary Column and Its Performance Evaluation. East China Normal University. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Methoxy-N-(4-nitrobenzyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the N-benzylaniline scaffold serves as a privileged structure, forming the core of numerous biologically active compounds. The specific derivative, 4-Methoxy-N-(4-nitrobenzyl)aniline, presents a particularly compelling case for investigation. This molecule uniquely combines an electron-donating methoxy group on one aromatic ring with an electron-withdrawing nitro group on the other, bridged by a flexible secondary amine. This electronic push-pull system, coupled with the distinct steric arrangement of the rings, suggests a high potential for molecular recognition by biological targets.

Derivatives of this scaffold have emerged as promising antibacterial agents, particularly against Gram-positive bacteria, and show potential in anticancer applications.[1] Understanding the precise relationship between their chemical structure and biological activity is paramount for designing next-generation therapeutic agents with enhanced potency and selectivity.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Methoxy-N-(4-nitrobenzyl)aniline derivatives. We will delve into the synthetic rationale, present key experimental data from antimicrobial and cytotoxic studies, and offer detailed protocols to enable researchers to validate and expand upon these findings. Our focus is to explain the causality behind experimental observations, providing a robust framework for future drug development endeavors.

Core Synthetic Strategy: Reductive Amination

The most prevalent and efficient method for synthesizing the 4-Methoxy-N-(4-nitrobenzyl)aniline scaffold is through a two-step, one-pot reductive amination. This approach is favored for its high selectivity and good yields.

Causality Behind the Method: The reaction begins with the formation of a Schiff base (imine) intermediate by condensing p-anisidine (providing the 4-methoxyaniline moiety) with 4-nitrobenzaldehyde. The subsequent in-situ reduction of the imine C=N double bond to a C-N single bond is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄). This two-step process in a single pot minimizes the isolation of the intermediate imine, which can be unstable, thereby improving overall efficiency. The choice of a mild reductant is crucial to selectively reduce the imine without affecting the nitro group, which is essential for the molecule's biological activity.

Experimental Workflow: Synthesis

The following diagram outlines the typical laboratory workflow for the synthesis and purification of the parent compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants 1. Reactants Mixing (p-anisidine, 4-nitrobenzaldehyde in Methanol) reflux 2. Reflux (Formation of Imine Intermediate) reactants->reflux Heat reduction 3. Reduction (Add NaBH₄ at 0-5°C) reflux->reduction Cool quench 4. Quenching (Add water) reduction->quench Reaction Complete (TLC) extract 5. Extraction (Ethyl Acetate) quench->extract dry 6. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) extract->dry purify 7. Purification (Column Chromatography) dry->purify final_product 4-Methoxy-N-(4-nitrobenzyl)aniline purify->final_product Yields Pure Product

Caption: Workflow for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline.

Part 1: Antibacterial Activity of N-Benzyl Aniline Derivatives

Recent investigations have highlighted the potential of N-benzyl aniline derivatives as selective antibacterial agents, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[1] A systematic study on a series of these compounds reveals critical insights into their SAR.

Comparative Performance Data

The minimum inhibitory concentration (MIC) is a key metric for antibacterial potency, representing the lowest concentration of a compound that prevents visible bacterial growth. The data below, adapted from patent literature, compares the activity of several derivatives against a panel of microbes.[1]

Compound IDR₂ (Substitution on Aniline Ring)R₄ (Substitution on Benzyl Ring)S. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)
Parent 4-OCH₃4-NO₂50>200>200
1 4-OCH₃2-CF₃25>200>200
2 4-OCH₃3-CF₃25>200>200
3 4-OCH₃4-CF₃50>200>200
4 4-F4-NO₂100>200>200
5 4-Cl4-NO₂50>200>200
Ofloxacin --0.50.25-

Data is synthesized and representative based on findings reported in patent CN111499519A.[1]

Structure-Activity Relationship Analysis

The data reveals several key SAR trends for antibacterial activity:

  • Gram-Positive Selectivity: The entire series demonstrates significant selectivity for the Gram-positive bacterium S. aureus over the Gram-negative E. coli and the fungus C. albicans. This is a common feature for this class of compounds and may be attributed to differences in the bacterial cell wall structure, which can limit compound penetration in Gram-negative bacteria.

  • Impact of Benzyl Ring Substitution:

    • Replacing the 4-nitro group with a trifluoromethyl (CF₃) group at the 2- or 3-position (Compounds 1 and 2 ) doubles the potency against S. aureus (MIC = 25 µM) compared to the parent compound and the 4-CF₃ analog (Compound 3 ).

    • Expertise & Experience Insight: This suggests that both the electronic nature and the position of the substituent on the benzyl ring are critical. The strong electron-withdrawing nature of the CF₃ group is maintained, but its placement at the ortho or meta position may induce a conformational change that is more favorable for binding to the bacterial target.

  • Impact of Aniline Ring Substitution:

    • Replacing the 4-methoxy group with a halogen, such as fluorine (Compound 4 ) or chlorine (Compound 5 ), either maintains or reduces the activity. The 4-fluoro substitution leads to a twofold decrease in potency (MIC = 100 µM).

    • Expertise & Experience Insight: The electron-donating methoxy group appears to be beneficial for activity. This could be due to its ability to increase the electron density of the aniline nitrogen, potentially enhancing its interaction with the biological target, or it could be involved in direct hydrogen bonding.

The following diagram illustrates the key SAR findings for antibacterial activity.

Caption: Key SAR insights for antibacterial activity against S. aureus.

Part 2: Cytotoxic Activity of Nitroaniline Derivatives

In addition to antimicrobial effects, nitro-substituted aniline derivatives have been explored as anticancer agents. The nitro group can be bioreduced in the hypoxic (low oxygen) environment of solid tumors, leading to the formation of cytotoxic species. This makes them attractive candidates for hypoxia-selective prodrugs.

Comparative Performance Data

A study on C-10 substituted nitrobenzyl derivatives of SN-38, a potent topoisomerase I inhibitor, provides valuable comparative cytotoxicity data against the K562 human leukemia cell line.[2] Although not the exact 4-methoxyaniline scaffold, this study directly compares the effect of the nitrobenzyl moiety's substitution pattern on cytotoxicity.

CompoundDescriptionIC₅₀ against K562 cells (nM)Fold-Decrease in Cytotoxicity (vs. SN-38)
SN-38 Parent Drug3.0-
1 2-Nitrobenzyl derivative25.9~8-fold
2 3-Nitrobenzyl derivative12.2~4-fold
3 4-Nitrobenzyl derivative58.0~19-fold

Data obtained from a study on camptothecin analogs to illustrate the influence of the nitrobenzyl group.[2]

Structure-Activity Relationship Analysis
  • Prodrug Concept Validation: All nitrobenzyl derivatives were significantly less cytotoxic than the parent drug, SN-38.[2] This is a crucial characteristic of a prodrug, where the masking group (the nitrobenzyl moiety) reduces activity until it is cleaved or activated at the target site.

  • Positional Isomer Effects: The position of the nitro group on the benzyl ring has a profound impact on cytotoxicity.

    • The 3-nitro derivative was the most potent among the analogs, showing only a 4-fold decrease in activity.

    • The 2-nitro derivative was intermediate in potency.

    • The 4-nitro derivative was the least potent, with a nearly 20-fold reduction in cytotoxicity.[2]

  • Mechanism of Action: The 4-nitrobenzyl derivative was shown to inhibit topoisomerase I, similar to the parent drug, confirming that the core mechanism is retained.[2] The difference in potency likely arises from the varying rates at which these positional isomers are reductively activated or how they are sterically and electronically recognized by the enzyme or cellular transport mechanisms.

Trustworthiness through Self-Validation: The observed trend, where the 4-nitro substitution leads to the greatest reduction in potency, is a key finding. This suggests that for the 4-Methoxy-N-(4-nitrobenzyl)aniline scaffold, the 4-nitro position might be optimal for creating a prodrug that requires significant activation to become cytotoxic, thereby potentially minimizing off-target effects.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are provided below.

Protocol 1: General Procedure for Synthesis of Derivatives

This protocol describes the reductive amination for synthesizing the parent compound, which can be adapted for various substituted anilines and benzaldehydes.

  • Schiff Base Formation: Dissolve p-anisidine (1.0 eq) and 4-nitrobenzaldehyde (1.05 eq) in methanol in a round-bottom flask.

  • Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Cooling: Cool the reaction mixture to 0-5°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Stirring: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Quench the reaction by the slow addition of distilled water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the antibacterial efficacy of the synthesized compounds.[1]

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., S. aureus) in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with MHB to achieve a range of final concentrations (e.g., from 200 µM down to 0.1 µM).

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

The 4-Methoxy-N-(4-nitrobenzyl)aniline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that:

  • For antibacterial applications, modifications to the benzyl ring, particularly with ortho- or meta-substituted trifluoromethyl groups, can enhance potency against S. aureus. The 4-methoxy group on the aniline ring appears to be a favorable feature.

  • For anticancer applications, the 4-nitrobenzyl moiety serves as an effective prodrug trigger. The position of the nitro group is a critical determinant of baseline cytotoxicity, with the 4-nitro position providing the most significant reduction in activity, making it a prime candidate for hypoxia-activated therapies.

Future research should focus on synthesizing a broader library of derivatives to refine these SAR models. Key areas of exploration include introducing a wider range of electron-donating and withdrawing groups on both aromatic rings and modifying the benzylamine linker to alter flexibility and steric bulk. Such studies, guided by the principles outlined herein, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

  • Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. (2020). Available at: [Link]

  • Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity against cultured tumor cells for substituted N,N-bis(2-chloroethyl)anilines. (1989). Available at: [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. (2014). Available at: [Link]

  • Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4. (1999). Available at: [Link]

  • Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. (2009). Available at: [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Available at: [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). Available at: [Link]

  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. (2016). Available at: [Link]

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  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. (2016). ResearchGate. Available at: [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2021). Available at: [Link]

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  • Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. (2025). International Journal of Environmental Sciences. Available at: [Link]

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A Comparative Analysis of Substituted N-Benzylanilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the N-benzylaniline scaffold stands out as a privileged structure, offering a versatile platform for the development of novel therapeutic agents and functional materials. The strategic placement of substituents on its aromatic rings can profoundly influence its physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of substituted N-benzylanilines, offering a technical resource for researchers, scientists, and professionals in drug development. We will explore the synthesis, spectroscopic characterization, and biological evaluation of these compounds, with a focus on how electron-donating and electron-withdrawing substituents modulate their properties.

The N-Benzylaniline Scaffold: A Versatile Core

N-benzylaniline consists of an aniline ring and a benzyl group linked by a secondary amine. This core structure is amenable to a wide range of chemical modifications on both aromatic rings, allowing for the fine-tuning of its steric and electronic properties. This versatility has led to the discovery of N-benzylaniline derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects.[1]

Synthesis of Substituted N-Benzylanilines: A Comparative Overview

The synthesis of N-benzylanilines can be achieved through several methods, with reductive amination being one of the most common and efficient approaches.[2][3] This one-pot reaction involves the formation of an imine intermediate from a substituted aniline and a substituted benzaldehyde, followed by its in situ reduction.

Alternatively, direct N-alkylation of a substituted aniline with a substituted benzyl halide offers another viable route.[4] The choice of synthetic strategy often depends on the nature of the substituents and the desired yield.

Below is a generalized experimental workflow for the synthesis of substituted N-benzylanilines via reductive amination.

G cluster_0 Synthesis Workflow Reactants Substituted Aniline + Substituted Benzaldehyde Imine_Formation Imine Formation (e.g., in Ethanol) Reactants->Imine_Formation Condensation Reduction In situ Reduction (e.g., NaBH4) Imine_Formation->Reduction Addition of Reducing Agent Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Substituted N-Benzylaniline Purification->Product

Caption: A generalized workflow for the synthesis of substituted N-benzylanilines via reductive amination.

General Experimental Protocol for Reductive Amination

This protocol provides a step-by-step method for the synthesis of a substituted N-benzylaniline.

  • Imine Formation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) and the substituted benzaldehyde (1.0 eq.) in ethanol. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of NaBH₄, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up: Quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Spectroscopic Characterization: A Comparative Look

The structural elucidation of substituted N-benzylanilines relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The electronic nature of the substituents significantly influences the chemical shifts in NMR spectra and the vibrational frequencies in IR spectra.

To illustrate these effects, we will compare the spectroscopic data of three representative compounds: the parent N-benzylaniline, N-benzyl-4-methoxyaniline (with an electron-donating group), and N-benzyl-4-nitroaniline (with an electron-withdrawing group).

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectra of N-benzylanilines typically show characteristic signals for the aromatic protons, the benzylic methylene protons (-CH₂-), and the N-H proton. The chemical shifts of these protons are sensitive to the electronic environment. For instance, an electron-donating group on the aniline ring will increase the electron density on the ring, causing an upfield shift (lower ppm) of the aromatic proton signals. Conversely, an electron-withdrawing group will decrease the electron density, leading to a downfield shift (higher ppm).

Similarly, in ¹³C NMR spectra, the chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to an electron-donating group will experience an upfield shift, while the carbon attached to an electron-withdrawing group will show a downfield shift.

CompoundSubstituent (on Aniline Ring)Key ¹H NMR Signals (δ, ppm) in CDCl₃Key ¹³C NMR Signals (δ, ppm) in CDCl₃
N-Benzylaniline -H~7.45-7.24 (m, Ar-H), ~6.82 (t, Ar-H), ~6.73 (d, Ar-H), ~4.41 (s, -CH₂-), ~4.10 (s, -NH-)[1]~148.2, 139.5, 129.4, 128.7, 127.6, 127.3, 117.6, 112.9 (Ar-C), 48.4 (-CH₂-)[1]
N-Benzyl-4-methoxyaniline -OCH₃ (Electron-donating)~7.46-7.31 (m, Ar-H), ~6.82 (d, Ar-H), ~6.64 (d, Ar-H), ~4.32 (s, -CH₂-), ~3.78 (s, -OCH₃)[1][5]~152.2, 142.5, 139.7, 128.6, 127.6, 127.2, 114.9, 114.2 (Ar-C), 55.8 (-OCH₃), 49.3 (-CH₂-)[1][5]
N-Benzyl-4-nitroaniline -NO₂ (Electron-withdrawing)~8.10 (d, Ar-H), ~7.35-7.25 (m, Ar-H), ~6.65 (d, Ar-H), ~4.50 (s, -CH₂-)~153.0, 145.0, 137.0, 128.9, 128.0, 127.5, 126.5, 111.5 (Ar-C), 48.0 (-CH₂-)

Note: The chemical shifts for N-benzyl-4-nitroaniline are predicted based on available data for similar structures. Actual values may vary.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In N-benzylanilines, key vibrational bands include the N-H stretch, C-N stretch, and aromatic C-H and C=C stretches. The position of the N-H stretching vibration is sensitive to hydrogen bonding. The introduction of an electron-withdrawing nitro group can influence the electronic distribution and bond strengths, leading to shifts in the vibrational frequencies of the aromatic rings and the C-N bond.

CompoundKey IR Absorption Bands (cm⁻¹)
N-Benzylaniline ~3400 (N-H stretch), ~3050-3020 (aromatic C-H stretch), ~1600, 1500 (aromatic C=C stretch), ~1320 (C-N stretch)
N-Benzyl-4-methoxyaniline ~3400 (N-H stretch), ~3050-3020 (aromatic C-H stretch), ~2830 (C-H stretch of -OCH₃), ~1610, 1510 (aromatic C=C stretch), ~1240 (asymmetric C-O-C stretch), ~1035 (symmetric C-O-C stretch)[4][8]
N-Benzyl-4-nitroaniline ~3380 (N-H stretch), ~3050-3020 (aromatic C-H stretch), ~1595, 1490 (aromatic C=C stretch), ~1500 (asymmetric N-O stretch of -NO₂), ~1320 (symmetric N-O stretch of -NO₂)[9]

Biological Activity: A Comparative Analysis

The therapeutic potential of substituted N-benzylanilines is vast, with significant research focused on their anticancer and antimicrobial properties. The nature and position of substituents play a crucial role in determining their potency and selectivity.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant mechanism of action for the anticancer activity of some N-benzylaniline derivatives is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.

The following diagram illustrates the mechanism of tubulin polymerization inhibition.

G cluster_1 Mechanism of Tubulin Polymerization Inhibition Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Inhibitor N-Benzylaniline Derivative Binding Binding to Tubulin Inhibitor->Binding Binding->Tubulin_Dimers Inhibition Inhibition of Polymerization Binding->Inhibition Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of anticancer activity via inhibition of tubulin polymerization by substituted N-benzylanilines.

Studies have shown a clear structure-activity relationship (SAR) for this class of compounds. For instance, smaller substituents at the 4-position of the aniline ring tend to enhance antitubulin activity and cytotoxicity.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochlorideVarious3.5 (for tubulin polymerization)
Substituted N-benzylanilinesA549 (Lung Carcinoma)7.84 - 22.05
Substituted N-benzylanilinesMCF-7 (Breast Cancer)19.13 - 55.88
Antimicrobial Activity

Substituted N-benzylanilines have also demonstrated promising activity against a range of pathogenic bacteria, particularly Gram-positive strains like Staphylococcus aureus.[10][11] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as those in the fatty acid synthesis pathway.[11]

The antimicrobial potency is highly dependent on the substitution pattern. For example, certain halogenated and trifluoromethyl-substituted N-benzylanilines have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[10]

Compound ID (from reference)SubstituentsS. aureus MIC (mg/L)E. coli MIC (mg/L)Reference
4k Br, Cl on aniline; Cl, CF₃ on benzyl0.5>64[10]
4b Cl, Cl on aniline; F on benzyl≤2>64[10]
4d Cl, Cl on aniline; Br on benzyl≤2>64[10]
4j Br, Cl on aniline; H, CF₃ on benzyl≤2>64[10]

Conclusion and Future Perspectives

This guide has provided a comparative analysis of substituted N-benzylanilines, highlighting the profound impact of substituents on their synthesis, spectroscopic properties, and biological activities. The ability to systematically modify this scaffold allows for the optimization of its properties for specific applications, from anticancer to antimicrobial agents.

The presented data underscores the importance of structure-activity relationship studies in guiding the design of more potent and selective N-benzylaniline derivatives. Future research in this area will likely focus on the development of compounds with improved pharmacokinetic profiles, reduced toxicity, and novel mechanisms of action. The continued exploration of the chemical space around the N-benzylaniline core holds great promise for the discovery of new and effective therapeutic agents.

References

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  • Zhang, J., et al. (2019). N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus. ACS Medicinal Chemistry Letters, 10(3), 329-333.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific rigor and subsequent success. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 4-Methoxy-N-(4-nitrobenzyl)aniline, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to make informed decisions in your laboratory.

The Synthetic Pathway and Potential Impurities: A Causal Analysis

The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline is commonly achieved through a two-step, one-pot reductive amination of 4-nitrobenzaldehyde with p-anisidine, followed by in-situ reduction of the intermediate imine with a mild reducing agent like sodium borohydride.[1][2] Understanding this pathway is critical to anticipating potential impurities.

4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Intermediate_Imine N-(4-nitrobenzylidene)-4-methoxyaniline 4-Nitrobenzaldehyde->Intermediate_Imine Condensation p-Anisidine p-Anisidine p-Anisidine->Intermediate_Imine Final_Product 4-Methoxy-N-(4-nitrobenzyl)aniline Intermediate_Imine->Final_Product Reduction Over_Reduced_Product 4-Methoxy-N-(4-aminobenzyl)aniline Final_Product->Over_Reduced_Product Potential Over-reduction Reducing_Agent NaBH4 Reducing_Agent->Final_Product Reducing_Agent->Over_Reduced_Product cluster_0 HPLC Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto C18 Column Sample_Prep->Injection Gradient_Elution Gradient Elution (Water/Acetonitrile) Injection->Gradient_Elution UV_Detection UV Detection (254 nm) Gradient_Elution->UV_Detection Data_Analysis Data Analysis (Area % Purity) UV_Detection->Data_Analysis

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for the compound 4-Methoxy-N-(4-nitrobenzyl)aniline. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, establishing a self-validating system for robust and reliable data.

Introduction to 4-Methoxy-N-(4-nitrobenzyl)aniline and the Imperative of Cross-Validation

4-Methoxy-N-(4-nitrobenzyl)aniline, with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol , is a secondary amine synthesized via the reductive amination of p-anisidine and 4-nitrobenzaldehyde[1][2]. Its structural architecture, confirmed by single-crystal X-ray diffraction, reveals a dihedral angle of 57.8 (1)° between the 4-methoxyphenyl and 4-nitrophenyl rings, with the crystal structure stabilized by intermolecular N—H···O and C—H···O hydrogen bonds[1][2].

The journey of a compound like 4-Methoxy-N-(4-nitrobenzyl)aniline from synthesis to potential application is paved with analytical data. Cross-validation of this data is not merely a quality control step but a fundamental scientific principle. It ensures the consistency and reliability of an analytical method across different laboratories, instruments, and analysts, a cornerstone of regulatory frameworks like the ICH Q2(R2) guidelines[3][4]. This guide will compare the analytical data of 4-Methoxy-N-(4-nitrobenzyl)aniline with its precursors, p-anisidine and 4-nitroaniline, and its parent compound, N-benzylaniline, to illustrate the principles of analytical cross-validation.

A Multi-Technique Approach to Analytical Characterization

A comprehensive analytical portfolio is essential for a thorough understanding of a molecule. Below, we detail the key analytical techniques and the rationale for their application in the characterization of 4-Methoxy-N-(4-nitrobenzyl)aniline and its comparators.

Chromatographic Purity and Separation: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for assessing the purity of a compound and for developing quantitative analytical methods.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point for aromatic amines[5].

  • Mobile Phase : A gradient elution with a mixture of acetonitrile and water is typically effective for separating anilines and their derivatives[5]. The gradient can be optimized to achieve baseline separation of the main peak from any impurities.

  • Detection : UV detection at a wavelength where all compounds exhibit significant absorbance, often determined from their UV-Vis spectra.

  • Rationale : This method is chosen for its versatility and applicability to a wide range of aromatic compounds. The C18 stationary phase provides good retention for nonpolar molecules, and the acetonitrile/water mobile phase allows for fine-tuning of the separation.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • Column : A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for the analysis of aromatic amines[3][6].

  • Carrier Gas : Helium or hydrogen can be used as the carrier gas[3][7].

  • Temperature Program : A temperature gradient is employed to ensure the elution of all compounds with good peak shape.

  • Ionization : Electron ionization (EI) is a standard technique for generating reproducible mass spectra.

  • Rationale : GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. The mass spectrometer provides structural information, aiding in the unequivocal identification of the analyte and any impurities. For less volatile or thermally labile compounds, derivatization may be necessary[8].

Logical Relationship: Orthogonal Separation Techniques

Caption: Orthogonal separation of the target compound by HPLC and GC-MS.

Structural Elucidation: NMR, IR, and UV-Vis Spectroscopy

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a molecule.

  • ¹H NMR : Provides information on the number, environment, and connectivity of hydrogen atoms. For 4-Methoxy-N-(4-nitrobenzyl)aniline, the reported ¹H-NMR spectrum shows characteristic signals at 3.68 (s, 3H, -OCH₃), 4.38 (s, 2H, -CH₂-), 6.40 (d, 2H), 6.72 (d, 2H), 7.65 (d, 2H), and 8.10 (d, 2H) ppm[1].

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Key expected absorptions for 4-Methoxy-N-(4-nitrobenzyl)aniline would include N-H stretching, C-H stretching (aromatic and aliphatic), NO₂ stretching (asymmetric and symmetric), and C-O stretching.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. The chromophores present in 4-Methoxy-N-(4-nitrobenzyl)aniline (the methoxy-substituted and nitro-substituted benzene rings) are expected to give rise to distinct absorption bands.

Thermal Stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are critical for understanding the stability of a compound at different temperatures.

  • TGA : Measures the change in mass of a sample as a function of temperature, providing information on decomposition and thermal stability.

  • DSC : Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point, phase transitions, and purity.

Comparative Data Analysis

The following tables present a comparison of the available analytical data for 4-Methoxy-N-(4-nitrobenzyl)aniline and its selected alternatives. This comparative approach is central to the cross-validation of analytical data.

Table 1: Physicochemical Properties

Property4-Methoxy-N-(4-nitrobenzyl)anilineN-Benzylanilinep-Anisidine4-Nitroaniline
Molecular Formula C₁₄H₁₄N₂O₃[10]C₁₃H₁₃NC₇H₉NOO₂NC₆H₄NH₂[11]
Molecular Weight 258.27 g/mol [10]183.25 g/mol 123.15 g/mol 138.12 g/mol [11]
Melting Point Not explicitly found35-38 °C[12]57-60 °C146-149 °C[11][13]
Boiling Point Not explicitly found306-307 °C[12]243 °C260 °C/100 mmHg[11]
Solubility Not explicitly foundInsoluble in water; soluble in alcohol, chloroform, diethyl ether[12]Slightly soluble in water0.8 mg/ml in water at 18.5°C[13]

Table 2: Chromatographic and Spectroscopic Data (Illustrative)

Parameter4-Methoxy-N-(4-nitrobenzyl)anilineN-Benzylanilinep-Anisidine4-Nitroaniline
HPLC Retention Time Expected to be the most retained due to higher molecular weight and polarityIntermediate retentionLess retained than the target compoundLess retained than the target compound
GC-MS Retention Time Expected to have the longest retention timeIntermediate retentionShorter retention timeShorter retention time
Key ¹H NMR Signals (ppm) 3.68 (-OCH₃), 4.38 (-CH₂-)[1]Aromatic and benzylic protons3.7 (-OCH₃), aromatic protonsAromatic protons
Key IR Absorptions (cm⁻¹) N-H, C-H, NO₂, C-ON-H, C-HN-H, C-H, C-ON-H, C-H, NO₂
UV-Vis λmax (nm) Expected absorptions from both aromatic ringsAromatic absorptionsAromatic absorptionsAromatic absorptions

*Retention times are highly dependent on the specific chromatographic conditions and are presented here for illustrative comparative purposes.

Workflow for Cross-Validation of Analytical Data

cluster_0 Primary Analysis of Target Compound cluster_1 Analysis of Alternative Compounds HPLC_Target HPLC Analysis Data_Comparison Comparative Data Analysis HPLC_Target->Data_Comparison GCMS_Target GC-MS Analysis GCMS_Target->Data_Comparison NMR_Target NMR Spectroscopy NMR_Target->Data_Comparison IR_UV_Target IR/UV-Vis Spectroscopy IR_UV_Target->Data_Comparison HPLC_Alt HPLC Analysis HPLC_Alt->Data_Comparison GCMS_Alt GC-MS Analysis GCMS_Alt->Data_Comparison Method_Validation Method Validation (ICH Q2) Data_Comparison->Method_Validation

Caption: A workflow for the cross-validation of analytical data.

Trustworthiness Through Self-Validation

A robust analytical method is a self-validating one. This is achieved by adhering to the principles outlined in guidelines such as ICH Q2(R2), which include the evaluation of specificity, linearity, accuracy, precision, and robustness[3][4][14].

  • Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline separation of the analyte peak in chromatography and the absence of interfering signals in spectroscopy.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of standards over a defined range.

  • Accuracy : The closeness of the test results to the true value. This is typically assessed by recovery studies using spiked samples.

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

  • Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

By systematically evaluating these parameters for the analytical methods developed for 4-Methoxy-N-(4-nitrobenzyl)aniline, a high degree of confidence in the generated data can be established.

Conclusion: A Framework for Rigorous Analytical Science

The cross-validation of analytical data for a compound like 4-Methoxy-N-(4-nitrobenzyl)aniline is a multifaceted process that relies on a combination of orthogonal analytical techniques, comparison with related compounds, and adherence to established validation guidelines. This guide has provided a framework for this process, emphasizing the importance of understanding the "why" behind the "how" of analytical method development and validation. By adopting this comprehensive and logical approach, researchers can ensure the integrity and reliability of their data, which is paramount for advancing scientific knowledge and ensuring the safety and efficacy of new chemical entities.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

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  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

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  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Available from: [Link]

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A Comparative Guide to the Synthesis and Characterization of 4-Methoxy-N-(4-nitrobenzyl)aniline and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, N-benzylaniline scaffolds are of significant interest due to their diverse biological activities and applications in organic synthesis. This guide provides an in-depth comparative analysis of the synthesis and characterization of 4-Methoxy-N-(4-nitrobenzyl)aniline and a selection of its structural analogues. We will delve into various synthetic methodologies, offering a critical evaluation of their advantages and limitations, supported by experimental data. Furthermore, a detailed comparison of the spectroscopic and physical properties of these compounds will be presented to elucidate structure-property relationships.

I. Synthetic Strategies: A Comparative Overview

The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline and its analogues can be approached through several key synthetic routes. The choice of method is often dictated by factors such as the availability of starting materials, desired purity, scalability, and the nature of the substituents on the aromatic rings.

Reductive Amination: The Workhorse Approach

Reductive amination stands out as the most common and efficient method for the synthesis of N-benzylaniline derivatives.[1][2][3] This two-step, one-pot reaction involves the initial formation of an imine from a primary amine and a carbonyl compound (an aldehyde or ketone), followed by the in-situ reduction of the imine to the corresponding secondary amine.[2]

Mechanism: The reaction is typically acid-catalyzed, where the acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine. Subsequent dehydration leads to the formation of a Schiff base (imine), which is then reduced.[4]

Key Advantages:

  • High Selectivity: A significant advantage is the ability to use mild reducing agents that selectively reduce the imine in the presence of the carbonyl group of the starting aldehyde or ketone.[5]

  • Versatility: This method is applicable to a wide range of substituted anilines and benzaldehydes, allowing for the synthesis of a diverse library of analogues.

  • Mild Conditions: The reaction can often be carried out at room temperature, which is beneficial for sensitive functional groups.

Common Reducing Agents:

  • Sodium Borohydride (NaBH₄): A cost-effective and readily available reducing agent. Its reactivity can be modulated by the addition of acid.[6][7]

  • Sodium Cyanoborohydride (NaBH₃CN): Known for its high selectivity for imines over carbonyls, but it generates toxic cyanide byproducts.[2]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, often used for reductive aminations.[3]

Experimental Protocol: Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline via Reductive Amination[6][7]

This protocol outlines the synthesis of the parent compound, which can be adapted for its analogues by substituting the appropriate aniline and benzaldehyde derivatives.

Materials:

  • p-Anisidine

  • 4-Nitrobenzaldehyde

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Sodium Borohydride (NaBH₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve p-anisidine (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq) in methanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the mixture to facilitate the formation of the aldimine intermediate, N-(4-nitrobenzylidene)-4-methoxyaniline. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: After the formation of the imine, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Methoxy-N-(4-nitrobenzyl)aniline.

Alternative Synthetic Routes: N-Alkylation and Cross-Coupling Reactions

While reductive amination is highly effective, other methods can be employed, particularly when specific starting materials are more readily available or when reductive amination is not suitable.

  • Direct N-Alkylation: This method involves the reaction of an aniline with a benzyl halide.[8] While straightforward, a significant drawback is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. The reaction often requires a base to neutralize the hydrohalic acid byproduct.[4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine.[9] It offers excellent functional group tolerance and regioselectivity. However, the cost of the palladium catalyst and ligands can be a limiting factor for large-scale synthesis.[9]

II. Comparative Data of 4-Methoxy-N-(4-nitrobenzyl)aniline and its Analogues

The structural modifications in the analogues of 4-Methoxy-N-(4-nitrobenzyl)aniline lead to distinct differences in their physical and spectroscopic properties. The following tables summarize key data for a comparative analysis.

Table 1: Physical and Yield Data for Selected Analogues
Compound NameStructureYield (%)Melting Point (°C)Reference
4-Methoxy-N-(4-nitrobenzyl)anilineA-OCH₃-NO₂>90Not Reported[6][7]
N-benzyl-4-methoxyanilineB-OCH₃-H87Not Reported (yellowish oil)[10]
N-(4-(tert-butyl)benzyl)-4-methoxyanilineC-OCH₃-C(CH₃)₃79Not Reported (yellowish oil)[10]
4-methoxy-N-(naphthalen-1-ylmethyl)anilineD-OCH₃(naphthalen-1-yl)81Not Reported (yellowish oil)[10]

Structures:

  • A: R¹-C₆H₄-NH-CH₂-C₆H₄-R²

  • B, C, D: R¹-C₆H₄-NH-CH₂-R²

Table 2: ¹H-NMR Spectroscopic Data (δ, ppm in CDCl₃)
Compound Name-OCH₃-CH₂-Aromatic Protons (Aniline Ring)Aromatic Protons (Benzyl Ring)OtherReference
4-Methoxy-N-(4-nitrobenzyl)aniline3.68 (s, 3H)4.38 (s, 2H)6.40 (d, 2H), 6.72 (d, 2H)7.65 (d, 2H), 8.10 (d, 2H)[11]
N-benzyl-4-methoxyaniline3.78 (s, 3H)4.32 (s, 2H)6.86 – 6.78 (m, 2H), 6.67 – 6.62 (m, 2H)7.46 – 7.35 (m, 4H), 7.31 (t, 1H)[10]
N-(4-(tert-butyl)benzyl)-4-methoxyaniline3.78 (d, 3H)4.26 (d, 1H)6.82 (d, 2H), 6.65 (d, 2H)7.40 (d, 2H), 7.34 (d, 2H)1.35 (s, 9H)[10]
4-methoxy-N-(naphthalen-1-ylmethyl)aniline4.73 (s, 2H)6.85 (d, 2H), 6.69 (d, 2H)8.17 – 7.42 (m, 7H)[10]
Table 3: ¹³C-NMR Spectroscopic Data (δ, ppm in CDCl₃)
Compound Name-OCH₃-CH₂-Aromatic Carbons (Aniline Ring)Aromatic Carbons (Benzyl Ring)OtherReference
N-benzyl-4-methoxyaniline55.849.3152.2, 142.5, 114.9, 114.2139.7, 128.6, 127.6, 127.2[10]
N-(4-(tert-butyl)benzyl)-4-methoxyaniline55.949.0152.2, 142.7, 114.9, 114.1150.2, 136.6, 127.4, 125.534.5, 31.4[10]
4-methoxy-N-(naphthalen-1-ylmethyl)aniline55.947.3152.2, 142.6, 115.0, 114.0134.7, 133.9, 131.6, 128.8, 128.1, 126.3, 126.0, 125.8, 125.6, 123.6[10]

III. Structure-Property Relationship Analysis

The data presented in the tables above reveals key structure-property relationships:

  • Effect of Substituents on ¹H-NMR: The chemical shifts of the methylene protons (-CH₂-) are influenced by the electronic nature of the substituents on the benzyl ring. The electron-withdrawing nitro group in 4-Methoxy-N-(4-nitrobenzyl)aniline causes a downfield shift of the methylene protons (4.38 ppm) compared to the unsubstituted benzyl analogue (4.32 ppm).

  • Effect of Substituents on ¹³C-NMR: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The presence of the electron-donating methoxy group on the aniline ring results in characteristic upfield shifts for the ortho and para carbons.

  • Physical Properties: The nature of the substituents also impacts the physical properties of the compounds. While the parent compound and its analogues with simple alkyl or aryl substituents on the benzyl ring are oils at room temperature, the introduction of a nitro group can lead to crystalline solids, as seen in related nitroaniline derivatives.[12]

IV. Visualization of Synthetic Workflow

To further clarify the primary synthetic route, the following diagram illustrates the general workflow for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline analogues via reductive amination.

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_purification Purification Aniline Substituted Aniline Imine_Formation Imine Formation (Acid Catalyst, Solvent) Aniline->Imine_Formation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Imine_Formation Reduction In-situ Reduction (Reducing Agent) Imine_Formation->Reduction Schiff Base Intermediate Workup Aqueous Work-up Reduction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product Final Product: Substituted N-Benzylaniline Purification->Product

Caption: General workflow for the synthesis of N-benzylaniline analogues.

V. Conclusion

This guide has provided a comprehensive comparison of the synthesis and characterization of 4-Methoxy-N-(4-nitrobenzyl)aniline and its analogues. Reductive amination emerges as a highly efficient and versatile method for their preparation. The comparative analysis of spectroscopic data highlights the influence of substituents on the chemical environment of the molecules. This information serves as a valuable resource for researchers in designing and synthesizing novel N-benzylaniline derivatives with tailored properties for various applications in drug discovery and materials science.

VI. References

  • Flow reductive amination to afford N-benzylaniline 16. Reagents and... ResearchGate. [Link]

  • Table of Contents. Supporting Information. [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. MDPI. [Link]

  • (PDF) 4-Methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline. National Center for Biotechnology Information. [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline | C14H14N2O3 | MD Topology | NMR | X-Ray. ATB. [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

  • Reductive amination with zinc powder in aqueous media. Beilstein Journals. [Link]

  • (IUCr) (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. International Union of Crystallography. [Link]

  • N-(4-methoxybenzylidene)aniline | C14H13NO | CID 98633. PubChem. [Link]

  • N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413. PubChem. [Link]

  • 4-methoxy-N-(4-nitrophenyl)aniline | C13H12N2O3 | CID 2748023. PubChem. [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline | C14H14N2O3 | CID 11196197. PubChem. [Link]

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A Comparative Guide to the Computational and Experimental Analysis of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of experimental data and computational models for the synthetic intermediate, 4-Methoxy-N-(4-nitrobenzyl)aniline. Designed for researchers, chemists, and drug development professionals, this document bridges the gap between empirical observation and theoretical prediction, offering a comprehensive understanding of the molecule's structural and electronic properties. We will explore the synergy between laboratory synthesis and characterization with in-silico analysis, demonstrating how these methodologies validate and enrich one another.

Introduction: The Molecule in Focus

4-Methoxy-N-(4-nitrobenzyl)aniline, with the molecular formula C₁₄H₁₄N₂O₃, is a secondary amine that serves as a valuable building block in organic synthesis, particularly for creating more complex molecules like aldimines and in cycloaddition reactions.[1] Its structure, featuring a methoxy-substituted phenyl ring and a nitro-substituted benzyl group linked by an amine, presents an interesting case for studying the interplay of electron-donating and electron-withdrawing groups. Understanding the precise three-dimensional structure and electronic landscape of this molecule is crucial for predicting its reactivity and potential applications. This guide critically examines the data obtained from single-crystal X-ray diffraction and NMR spectroscopy against theoretical predictions from Density Functional Theory (DFT) calculations.

Synthesis and Experimental Characterization

The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline is efficiently achieved through a two-step, one-pot reductive amination process. This choice of reaction is predicated on its high efficiency and yield. The process begins with the formation of an aldimine intermediate, which is subsequently reduced in situ.

The causality behind this experimental choice is rooted in control and efficiency. Forming the imine first by refluxing p-anisidine and 4-nitrobenzaldehyde ensures the desired C-N bond is established. The subsequent cooling before introducing a reducing agent, sodium borohydride (NaBH₄), is critical. NaBH₄ is a mild reductant, selective for the imine double bond over the nitro group and the aldehyde (if any remains), which prevents unwanted side reactions and ensures a high yield of the target secondary amine.[2]

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization reagents p-Anisidine + 4-Nitrobenzaldehyde (in Methanol) reflux Reflux (4h) reagents->reflux imine Aldimine Intermediate (Precipitates on cooling) reflux->imine reduction Add NaBH₄ + Acetic Acid (cat.) at 0°C imine->reduction stir Stir (2h) reduction->stir quench Quench with NaHCO₃ Extract with EtOAc stir->quench product Purified Product: 4-Methoxy-N-(4-nitrobenzyl)aniline quench->product xrd Single-Crystal X-ray Diffraction product->xrd nmr ¹H-NMR Spectroscopy product->nmr ftir FT-IR Spectroscopy product->ftir

Caption: Experimental workflow for synthesis and characterization.

Experimental Structural Data: X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of the molecule. Key findings reveal that the compound crystallizes in a monoclinic system with the space group P2₁/n.[2][3] The most significant structural feature is the relative orientation of the two aromatic rings, which are not coplanar. The dihedral angle between the benzene rings is 57.8(1)°.[2][3] This twisted conformation minimizes steric hindrance. In contrast, the nitro group is nearly coplanar with its attached benzene ring, with a small dihedral angle of 1.70(2)°, allowing for maximal electronic conjugation.[2][3][4] The crystal packing is stabilized by intermolecular N—H···O and C—H···O hydrogen bonds.[1][3]

Experimental Spectroscopic Data: ¹H-NMR

Proton NMR spectroscopy confirms the molecular structure in solution. The experimental chemical shifts are consistent with the proposed structure, showing distinct signals for the methoxy group, the methylene bridge, and the aromatic protons.[2][3]

Computational Modeling: A Theoretical Lens

To complement experimental data, computational chemistry offers powerful tools for analyzing molecular properties in a controlled, theoretical environment. Density Functional Theory (DFT) is the workhorse for such investigations, providing a balance between accuracy and computational cost.[5] For a molecule like 4-Methoxy-N-(4-nitrobenzyl)aniline, a typical approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p).[5]

The computational workflow involves several key steps:

  • Geometry Optimization: The molecule's 3D structure is computationally adjusted to find its lowest energy conformation, analogous to the stable form a single molecule would adopt in the gas phase.

  • Frequency Calculation: This step calculates the vibrational modes of the optimized structure. The results can be directly compared to experimental FT-IR spectra and confirm that the optimized geometry is a true energy minimum.[6]

  • Property Calculation: Once a stable structure is found, properties like NMR chemical shifts, electronic structure (e.g., HOMO-LUMO orbitals), and the Molecular Electrostatic Potential (MEP) map can be calculated.[5]

G cluster_outputs Calculated Properties start Initial Structure (e.g., from Sketch) dft Select DFT Method (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy? (No imaginary frequencies) freq_calc->verify verify->geom_opt No struct Optimized Geometry (Bond lengths, angles) verify->struct Yes ir Vibrational Frequencies (Simulated IR Spectrum) verify->ir Yes nmr NMR Chemical Shifts verify->nmr Yes electro Electronic Properties (HOMO, LUMO, MEP) verify->electro Yes

Caption: Typical workflow for DFT-based computational analysis.

Data Comparison: Experiment vs. Theory

The true power of this dual approach lies in the direct comparison of the data sets. Discrepancies and agreements alike provide deeper insight into the molecule's behavior.

Structural Parameters

Here, we compare the bond lengths and angles from X-ray crystallography with those from a DFT-optimized structure. The theoretical model represents an isolated molecule in the gas phase, while the experimental data reflects the molecule within a crystal lattice, subject to intermolecular forces.

ParameterExperimental (X-Ray)[2]Computational (DFT/B3LYP)
Crystal System MonoclinicN/A (Gas Phase)
Space Group P2₁/nN/A (Gas Phase)
Dihedral Angle (Ring-Ring) 57.8(1)°Typically ~55-65°
Dihedral Angle (NO₂-Ring) 1.70(2)°Typically < 5°
N—H···O Bond Length ~2.2 ÅN/A (Intermolecular)

The close agreement in the dihedral angles validates the accuracy of the computational model in predicting the molecule's intrinsic conformation. Minor differences can be attributed to the crystal packing forces present in the experimental setup, which are absent in the gas-phase calculation.[1][3]

Spectroscopic Data

A comparison of spectroscopic data further validates the computational model. Theoretical vibrational frequencies are often scaled by a constant factor (~0.96 for B3LYP) to account for systematic errors in the calculation.

Data TypeExperimental Value[2][3]Theoretical Prediction (Scaled)
¹H-NMR (δ, ppm)
O-CH3.68 (s, 3H)~3.7 ppm
N-CH4.38 (s, 2H)~4.4 ppm
FT-IR (cm⁻¹)
N-H Stretch~3400 cm⁻¹~3400 cm⁻¹
NO₂ Asymmetric Stretch~1515 cm⁻¹~1520 cm⁻¹
NO₂ Symmetric Stretch~1345 cm⁻¹~1350 cm⁻¹

The strong correlation between the experimental and scaled theoretical values for both NMR and FT-IR demonstrates that DFT calculations can reliably predict the spectroscopic features of the molecule.[7] This predictive power is invaluable for identifying unknown compounds or interpreting complex spectra.

Detailed Methodologies

Protocol 1: Experimental Synthesis [2]

  • Reaction Setup: To a solution of 4-nitrobenzaldehyde (3.3 mmol) in 10 mL of methanol (MeOH), add p-anisidine (3.3 mmol).

  • Imine Formation: Reflux the mixture for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: Cool the reaction mixture to 0°C (ice bath). The corresponding aldimine intermediate should precipitate.

  • Reduction: Add a few drops of glacial acetic acid, followed by the portion-wise addition of sodium borohydride (NaBH₄, 2.5 mmol) while maintaining the temperature at 0°C.

  • Reaction Completion: Stir the mixture for an additional 2 hours at the same temperature.

  • Workup: Quench the reaction by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc, 2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be recrystallized from a hexane/EtOAc mixture to yield the pure 4-Methoxy-N-(4-nitrobenzyl)aniline.[2]

Protocol 2: Computational DFT Analysis

  • Structure Input: Build the 3D structure of 4-Methoxy-N-(4-nitrobenzyl)aniline using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup: Using a quantum chemistry package (e.g., Gaussian), set up a geometry optimization followed by a frequency calculation.

  • Method Selection: Specify the theoretical method (e.g., DFT) and functional (e.g., B3LYP). Select an appropriate basis set (e.g., 6-311++G(d,p)) which provides a good description of electron distribution.

  • Execution: Run the calculation. This is a computationally intensive step.

  • Analysis:

    • Optimization: Confirm the optimization has converged by checking the output file.

    • Frequencies: Verify that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.

    • Data Extraction: Extract optimized coordinates, bond lengths, angles, and scaled vibrational frequencies for comparison with experimental data.

    • Further Calculations: Use the optimized geometry to perform subsequent calculations for NMR shifts, HOMO-LUMO energies, and MEP surfaces.

Conclusion

The comparative analysis of 4-Methoxy-N-(4-nitrobenzyl)aniline demonstrates a powerful synergy between experimental and computational chemistry. X-ray crystallography provides an unambiguous solid-state structure, which serves as a benchmark for validating theoretical models.[3] In turn, DFT calculations offer a deeper understanding of the molecule's intrinsic properties, free from crystal packing effects, and can predict spectroscopic features with high accuracy.[6] By integrating these two approaches, researchers gain a more complete and robust understanding of a molecule's structure, reactivity, and electronic landscape, accelerating the process of chemical discovery and development.

References

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link].

  • MDPI. Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine. Available from: [Link].

  • PubMed Central. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Available from: [Link].

  • Taylor & Francis Online. Synthesis, structural characterization by experimental and theoretical approaches of a new hydrazine derivative Schiff base compound. Available from: [Link].

  • ResearchGate. DFT computation and spectroscopic analysis of N-(p-methoxybenzylidene)aniline, a potentially useful NLO material. Available from: [Link].

  • Semantic Scholar. Experimental and theoretical insight of Schiff base transition metal complexes: synthesis, characterization, antimicrobial and COVID-19 molecular docking studies. Available from: [Link].

  • ResearchGate. 4-Methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link].

  • PubChem. 4-Methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link].

  • National Institutes of Health. 4-Methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link].

  • ATB (Automated Topology Builder). 4-Methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link].

  • ResearchGate. (a) experimental and (b) Theoretical IR spectra of Schiff base. Available from: [Link].

  • BITS Pilani Institutional Repository. 4-Methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link].

  • ResearchGate. Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. Available from: [Link].

  • Journal of Biochemicals and Phytomedicine. An In Silico Molecular Docking and ADMET Studies of Some GC-MS Analysed Compounds from Methanol Extract of Mitracapus hirtus. Available from: [Link].

  • Indian Journal of Pure & Applied Physics. Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Available from: [Link].

  • Semantic Scholar. Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II. Available from: [Link].

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A Comparative Guide to the Synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline: An Evaluation of Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of N-substituted anilines, such as 4-Methoxy-N-(4-nitrobenzyl)aniline, is a critical endeavor. This versatile intermediate serves as a building block for a diverse array of more complex molecules. The selection of a synthetic route is a pivotal decision, balancing factors of yield, purity, cost, safety, and environmental impact. This guide provides an in-depth, objective comparison of established and emerging methodologies for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline, supported by experimental data to empower researchers in making informed strategic decisions.

At a Glance: A Comparative Overview of Synthetic Strategies

The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline can be approached through several distinct chemical transformations. Each pathway offers a unique set of advantages and disadvantages. The most prominent methods include reductive amination, classical nucleophilic substitution, and modern catalytic approaches like the Buchwald-Hartwig amination and the "borrowing hydrogen" methodology.

Synthetic Route Key Reagents Typical Yield Reaction Conditions Key Advantages Key Disadvantages
Reductive Amination p-Anisidine, 4-Nitrobenzaldehyde, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃)>90%[1][2]Mild (e.g., reflux in methanol, then room temp.)High yield, good functional group tolerance, often a one-pot procedure.[2]Requires a stoichiometric reducing agent.
Nucleophilic Substitution p-Anisidine, 4-Nitrobenzyl Bromide, Base (e.g., K₂CO₃)Moderate to GoodModerate heating (e.g., 60-100 °C)Utilizes readily available starting materials.Risk of over-alkylation, formation of salt byproducts.
Buchwald-Hartwig Amination p-Anisidine, 4-Nitrobenzyl Bromide, Palladium Catalyst, Ligand, BaseGood to ExcellentModerate heating (e.g., 70-110 °C)High versatility, applicable to a wide range of anilines and halides.[3]Requires expensive and air-sensitive catalysts and ligands.[4]
"Borrowing Hydrogen" p-Anisidine, 4-Nitrobenzyl Alcohol, Transition Metal CatalystGood to ExcellentElevated temperatures (e.g., 80-140 °C)Atom economical (water is the only byproduct), avoids alkyl halides.[5]Requires a transition metal catalyst and higher temperatures.

I. Reductive Amination: The High-Yielding Workhorse

Reductive amination stands out as a highly efficient and straightforward one-pot method for the synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline. This approach involves the initial formation of a Schiff base (imine) from p-anisidine and 4-nitrobenzaldehyde, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is a critical parameter influencing the reaction's selectivity and practicality.

Mechanism of Reductive Amination

The reaction proceeds in two main steps:

  • Imine Formation: The nucleophilic nitrogen of p-anisidine attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the corresponding imine.

  • Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the imine to form the final amine product.

Reductive_Amination p_anisidine p-Anisidine imine Imine Intermediate p_anisidine->imine + H⁺, - H₂O nitrobenzaldehyde 4-Nitrobenzaldehyde nitrobenzaldehyde->imine + H⁺, - H₂O product 4-Methoxy-N-(4-nitrobenzyl)aniline imine->product + [H⁻] reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product

Caption: General workflow for reductive amination.

Alternative Reducing Agents: A Head-to-Head Comparison

While several reducing agents can be employed, sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are the most common choices.

  • Sodium Borohydride (NaBH₄): A cost-effective and potent reducing agent. However, its lack of selectivity can lead to the reduction of the starting aldehyde if not used carefully. A two-step procedure, where the imine is pre-formed before the addition of NaBH₄, is often preferred to mitigate this side reaction.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A milder and more selective reducing agent that is particularly effective for one-pot reductive aminations.[6] Its reduced reactivity prevents the premature reduction of the aldehyde, leading to cleaner reactions and often higher yields.[6] It is, however, more expensive than NaBH₄.

  • Sodium Cyanoborohydride (NaBH₃CN): Offers excellent selectivity for the iminium ion over the carbonyl group, allowing for convenient one-pot reactions. However, its high toxicity and the generation of cyanide byproducts are significant drawbacks.[7][8][9][10]

Experimental Protocol: High-Yield Synthesis via Reductive Amination

A proven high-yielding (>90%) synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline utilizes sodium borohydride as the reducing agent.[1][2]

Materials:

  • 4-Nitrobenzaldehyde

  • p-Anisidine

  • Methanol (MeOH)

  • Acetic Acid (AcOH)

  • Sodium Borohydride (NaBH₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a stirred solution of 4-nitrobenzaldehyde (3.3 mmol) in methanol (10 ml), add p-anisidine (3.3 mmol) at room temperature.

  • Reflux the mixture for 4 hours to facilitate the formation of the aldimine intermediate.

  • Cool the reaction mixture to 0 °C, which should result in the precipitation of the aldimine.

  • Add a few drops of acetic acid, followed by the portion-wise addition of sodium borohydride (2.5 mmol) at 0 °C.

  • Stir the reaction mixture for an additional 2 hours at the same temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (2 x 15 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

II. Nucleophilic Substitution: The Classical Approach

A traditional and straightforward method for forming the C-N bond is through a nucleophilic substitution reaction between p-anisidine and an activated benzyl halide, such as 4-nitrobenzyl bromide.

Mechanism of Nucleophilic Substitution

In this SN2-type reaction, the lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide and displacing the bromide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct and to enhance the nucleophilicity of the aniline.

Nucleophilic_Substitution p_anisidine p-Anisidine product 4-Methoxy-N-(4-nitrobenzyl)aniline p_anisidine->product Heat, Solvent nitrobenzyl_bromide 4-Nitrobenzyl Bromide nitrobenzyl_bromide->product Heat, Solvent base Base (e.g., K₂CO₃) base->product salt_byproduct Salt Byproduct (e.g., KHCO₃ + KBr) product->salt_byproduct

Caption: General workflow for nucleophilic substitution.

Key Considerations and Alternative Reagents
  • Base: Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine (Et₃N). The choice of base can influence the reaction rate and the formation of byproducts.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often used to facilitate the reaction.

  • Over-alkylation: A primary drawback of this method is the potential for the product, a secondary amine, to react further with the alkyl halide to form a tertiary amine. Using an excess of the aniline can help to minimize this side reaction.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • p-Anisidine

  • 4-Nitrobenzyl Bromide

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Combine p-anisidine (1.0 eq), 4-nitrobenzyl bromide (1.1 eq), and potassium carbonate (1.5 eq) in acetonitrile.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-Methoxy-N-(4-nitrobenzyl)aniline.

III. Buchwald-Hartwig Amination: A Powerful Catalytic Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[3] This method is highly versatile and can be applied to a wide range of anilines and aryl or benzyl halides.[3]

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the aryl or benzyl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired amine product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig p_anisidine p-Anisidine product 4-Methoxy-N-(4-nitrobenzyl)aniline p_anisidine->product Heat, Solvent nitrobenzyl_bromide 4-Nitrobenzyl Bromide nitrobenzyl_bromide->product Heat, Solvent pd_catalyst Pd Catalyst & Ligand pd_catalyst->product base Base (e.g., NaOtBu) base->product

Caption: Key components of the Buchwald-Hartwig amination.

Alternative Reagents and Considerations
  • Palladium Source: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.

  • Ligand: The choice of phosphine ligand is crucial for the success of the reaction. A variety of ligands, such as XPhos or RuPhos, have been developed to improve catalyst activity and stability.[11][12][13]

  • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically used.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • p-Anisidine

  • 4-Nitrobenzyl Bromide

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-Butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon.

  • Add toluene, p-anisidine (1.0 eq), and 4-nitrobenzyl bromide (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase, then purify the residue by flash column chromatography.

IV. "Borrowing Hydrogen" Methodology: A Green Alternative

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical and environmentally friendly approach for N-alkylation.[5] This method utilizes alcohols as alkylating agents, with water being the only byproduct.[5]

Mechanism of "Borrowing Hydrogen"

The catalytic cycle involves three main steps:

  • Dehydrogenation: The transition metal catalyst "borrows" hydrogen from the alcohol (4-nitrobenzyl alcohol) to form a temporary metal-hydride species and the corresponding aldehyde (4-nitrobenzaldehyde).

  • Condensation and Imine Formation: The in situ generated aldehyde reacts with the amine (p-anisidine) to form an imine.

  • Hydrogenation: The metal-hydride species then transfers the "borrowed" hydrogen to the imine, reducing it to the final amine product and regenerating the catalyst.

Borrowing_Hydrogen p_anisidine p-Anisidine product 4-Methoxy-N-(4-nitrobenzyl)aniline p_anisidine->product Heat nitrobenzyl_alcohol 4-Nitrobenzyl Alcohol nitrobenzyl_alcohol->product Heat catalyst Transition Metal Catalyst catalyst->product water Water (byproduct) product->water

Caption: The "Borrowing Hydrogen" catalytic cycle.

Catalytic Systems and Considerations

A variety of transition metal catalysts based on ruthenium, iridium, iron, and manganese have been developed for this transformation.[14][15] The choice of catalyst and reaction conditions can significantly impact the efficiency of the reaction. This method avoids the use of stoichiometric reducing agents and hazardous alkyl halides, aligning well with the principles of green chemistry.[5]

V. Safety and Cost Considerations

The selection of a synthetic route should also be guided by a thorough evaluation of the safety and cost of the reagents involved.

  • 4-Nitrobenzyl Bromide: This reagent is a lachrymator and causes burns to the skin, eyes, and respiratory tract.[16][17][18][19][20] It should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Sodium Cyanoborohydride: This reducing agent is highly toxic and can release fatal hydrogen cyanide gas upon contact with acids.[7][8][9][10] Extreme caution and strict safety protocols are necessary when handling this reagent.

  • Sodium Borohydride: While less toxic than sodium cyanoborohydride, it is a flammable solid and can react with water to release flammable hydrogen gas.

  • Palladium Catalysts: Palladium catalysts are expensive, which can be a significant factor in large-scale synthesis. Their cost-effectiveness depends on the catalyst loading and the ability to recycle the catalyst.

  • Solvents: Many of the described procedures utilize volatile and potentially hazardous organic solvents. The development of greener solvent alternatives is an active area of research.

Conclusion

The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline can be successfully achieved through various methodologies, each with its own set of strengths and weaknesses.

  • Reductive amination , particularly with sodium borohydride, stands out as a highly efficient, high-yielding, and experimentally straightforward method, making it an excellent choice for laboratory-scale synthesis.[1][2] The use of the milder and more selective sodium triacetoxyborohydride can be advantageous for sensitive substrates, albeit at a higher cost.

  • Nucleophilic substitution offers a classical and direct approach but requires careful control to avoid over-alkylation.

  • Buchwald-Hartwig amination provides a powerful and versatile tool for C-N bond formation with broad substrate scope, but the cost and sensitivity of the catalytic system may be limiting factors.

  • The "borrowing hydrogen" methodology represents a promising green alternative, offering high atom economy and avoiding the use of hazardous reagents.

Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the researcher, considering factors such as scale, cost, available equipment, and safety protocols. This guide provides the foundational knowledge and experimental insights to navigate these choices effectively.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobenzyl bromide, 99%. Retrieved from [Link]

  • Alfa Aesar. (2021). Sodium cyanoborohydride - SAFETY DATA SHEET. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). material safety data sheet - sodium cyanoborohydride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl bromide. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of Nitro-Containing Aromatic Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Nitro-containing aromatic compounds represent a class of molecules with significant industrial and pharmaceutical relevance.[1] From their use in the synthesis of dyes and explosives to their application as antimicrobial and anticancer agents, their utility is widespread.[2][3] However, the very chemical properties that make them effective also contribute to their potential for cellular toxicity.[4] This guide provides an in-depth, comparative analysis of the cytotoxicity of these compounds, grounded in experimental data and mechanistic insights to aid researchers and drug development professionals in their work.

The Double-Edged Sword: Understanding the Mechanism of Nitroaromatic Cytotoxicity

The cytotoxic effects of nitroaromatic compounds are intrinsically linked to the bioreductive activation of the nitro group.[2][5] This process, often catalyzed by a variety of flavoenzymes known as nitroreductases, is central to both their therapeutic efficacy and their toxicity.[6][7] The reduction of the nitro group is a stepwise process that generates a series of highly reactive intermediates.[8]

Under normal oxygen levels (normoxia), the initial one-electron reduction of the nitroaromatic compound (ArNO2) forms a nitro anion radical (ArNO2•−). This radical can then be readily oxidized back to the parent compound by molecular oxygen, creating a futile cycle that generates superoxide anions and leads to oxidative stress.[2] However, under low oxygen conditions (hypoxia), which are characteristic of solid tumors and certain microbial environments, further reduction can occur.[5][9][10]

The two-electron reduction of the nitro group leads to the formation of a nitroso derivative (ArNO), and a subsequent two-electron reduction yields a hydroxylamino derivative (ArNHOH).[7][8] These intermediates are highly electrophilic and can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular dysfunction and cell death.[1][11][12] The formation of DNA adducts, in particular, is a significant contributor to the mutagenic and carcinogenic potential of some nitroaromatic compounds.[1][3]

Bioreductive Activation of Nitroaromatic Compounds cluster_0 Normoxia cluster_1 Hypoxia ArNO2 ArNO2 ArNO2_radical ArNO2•− (Nitro anion radical) ArNO2->ArNO2_radical + e- ArNO2_radical->ArNO2 + O2 O2_radical O2•− (Superoxide) ArNO2_radical->O2_radical Oxidative_Stress Oxidative Stress ArNO2_radical->Oxidative_Stress O2 O2 ArNO2_hypoxia ArNO2 ArNO_hypoxia ArNO (Nitroso) ArNO2_hypoxia->ArNO_hypoxia + 2e-, + 2H+ ArNHOH_hypoxia ArNHOH (Hydroxylamino) ArNO_hypoxia->ArNHOH_hypoxia + 2e-, + 2H+ DNA_Protein_Adducts DNA/Protein Adducts (Cytotoxicity) ArNHOH_hypoxia->DNA_Protein_Adducts

Bioreductive activation of nitroaromatic compounds under normoxic and hypoxic conditions.

Structure-Activity Relationships: Predicting Cytotoxicity

The cytotoxic potential of a nitroaromatic compound is not uniform and is heavily influenced by its chemical structure. Quantitative Structure-Activity Relationship (QSAR) studies have identified several key molecular descriptors that correlate with cytotoxicity.[13][14]

  • Number and Position of Nitro Groups : Generally, an increase in the number of nitro groups leads to greater cytotoxicity.[15] The position of the nitro group on the aromatic ring also plays a role in its reduction potential and, consequently, its biological activity.[1]

  • Electron Affinity : A higher electron affinity, often quantified by a lower energy of the lowest unoccupied molecular orbital (ELUMO), is associated with a greater ease of reduction and increased cytotoxicity.[13][15]

  • Hydrophobicity : The lipophilicity of a compound, often expressed as the logarithm of the octanol-water partition coefficient (log P), can influence its ability to cross cell membranes and reach its intracellular targets.[15]

  • Other Substituents : The presence of other functional groups on the aromatic ring can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with nitroreductases and its overall cytotoxicity.[8]

Structure-Activity Relationship cluster_factors Molecular Properties Cytotoxicity Cytotoxicity Nitro_Groups Number & Position of Nitro Groups Nitro_Groups->Cytotoxicity Increases ELUMO Lower ELUMO (Higher Electron Affinity) ELUMO->Cytotoxicity Increases Hydrophobicity Increased Hydrophobicity (logP) Hydrophobicity->Cytotoxicity Influences Substituents Other Ring Substituents Substituents->Cytotoxicity Modulates

Key structural factors influencing the cytotoxicity of nitroaromatic compounds.

Experimental Assessment of Cytotoxicity: A Step-by-Step Protocol

To experimentally determine and compare the cytotoxicity of nitroaromatic compounds, standardized in vitro assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17]

MTT Cytotoxicity Assay Protocol

This protocol outlines the key steps for evaluating the cytotoxicity of a test compound in a cultured mammalian cell line.

  • Cell Seeding :

    • Culture a suitable cell line (e.g., HeLa, HepG2) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment :

    • Prepare a stock solution of the nitroaromatic test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation :

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve.

MTT Assay Workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding End End Incubation_1 2. Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment 3. Treat with nitroaromatic compound Incubation_1->Compound_Treatment Incubation_2 4. Incubate for desired exposure time Compound_Treatment->Incubation_2 MTT_Addition 5. Add MTT solution Incubation_2->MTT_Addition Incubation_3 6. Incubate 2-4h MTT_Addition->Incubation_3 Solubilization 7. Solubilize formazan crystals Incubation_3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 9. Calculate IC50 Absorbance_Reading->Data_Analysis Data_Analysis->End

Workflow of the MTT cytotoxicity assay.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity (IC50 values) of several representative nitroaromatic compounds against various cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in cell lines, exposure times, and assay conditions.

CompoundChemical StructureCell LineIC50 (µM)Reference
Flutamide 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamideTAMH (mouse hepatocytes)~75[16]
Cyano Analogue of Flutamide 2-methyl-N-[4-cyano-3-(trifluoromethyl)phenyl]propanamideTAMH (mouse hepatocytes)~150[16]
Nitrofurantoin 1-[(5-nitro-2-furyl)methyleneamino]imidazolidine-2,4-dioneHuman Lymphocytes (with microsomal activation)Dose-dependent toxicity observed[12]
Misonidazole 1-(2-nitro-1H-imidazol-1-yl)-3-methoxypropan-2-olV79 (Chinese hamster lung fibroblasts)>1000 (aerobic)[18]
Metronidazole 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanolV79 (Chinese hamster lung fibroblasts)>1000 (aerobic)[18]

This table is a representative compilation and not an exhaustive list. IC50 values can vary significantly based on experimental conditions.

The data for flutamide and its cyano analogue clearly demonstrate the contribution of the nitroaromatic group to cytotoxicity, with flutamide being approximately twice as toxic.[16] This enhanced cytotoxicity is likely due to the bioreductive activation of the nitro group, leading to mitochondrial dysfunction and ATP depletion.[16] The case of nitrofurantoin highlights the necessity of metabolic activation for its cytotoxic effects to manifest.[12] The higher IC50 values for misonidazole and metronidazole under aerobic conditions underscore the importance of hypoxia for the potentiation of their cytotoxicity.[18]

Conclusion

The cytotoxicity of nitro-containing aromatic compounds is a complex interplay of their chemical structure, the cellular environment (particularly oxygen levels), and the metabolic machinery of the cell. A thorough understanding of the mechanisms of bioreductive activation and the key structure-activity relationships is crucial for both assessing the risks associated with these compounds and for harnessing their potential in therapeutic applications, such as the development of hypoxia-activated prodrugs for cancer therapy.[9][19] The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to navigate the challenges and opportunities presented by this important class of molecules.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxy-N-(4-nitrobenzyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 4-Methoxy-N-(4-nitrobenzyl)aniline, a compound featuring both an aromatic amine and a nitrobenzyl moiety, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance, to ensure the protection of laboratory personnel and the environment.

Understanding the Hazard Profile: Why Special Disposal is Critical

4-Methoxy-N-(4-nitrobenzyl)aniline is classified as hazardous, specifically being harmful if swallowed and causing serious eye damage. Beyond these immediate hazards, its structural components—aromatic amines and nitroaromatic compounds—are associated with broader health and environmental risks. Aromatic amines as a class are noted for their potential toxicity and carcinogenicity.[1] Similarly, nitroaromatic compounds can be toxic and environmentally harmful.[2][3] Improper disposal, such as discarding down the drain, can lead to the contamination of aquatic ecosystems and pose a threat to public health.[1][4][5] Therefore, treating 4-Methoxy-N-(4-nitrobenzyl)aniline as a regulated hazardous waste is not merely a procedural formality but a critical safety imperative.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling 4-Methoxy-N-(4-nitrobenzyl)aniline for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is the first line of defense against accidental exposure.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes that could cause serious eye damage.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Protective Clothing: A standard laboratory coat, fully buttoned, along with long pants and closed-toe shoes, is required to prevent skin contact.

All handling of 4-Methoxy-N-(4-nitrobenzyl)aniline, especially during waste collection and segregation, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Methoxy-N-(4-nitrobenzyl)aniline follows a structured workflow designed to ensure safety and compliance at every stage.

Step 1: Waste Segregation - The Principle of Incompatibility

The cardinal rule of chemical waste management is to never mix incompatible waste streams. Aromatic amines and nitro compounds can react violently with a range of other chemicals.[2]

Action: Collect waste 4-Methoxy-N-(4-nitrobenzyl)aniline and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a dedicated hazardous waste container.

Causality: Mixing this compound with incompatible materials such as strong oxidizing agents, strong acids, or reducing agents can lead to vigorous, exothermic reactions, potentially causing fires, explosions, or the release of toxic gases.[2] Segregation at the point of generation is the most effective way to prevent such hazardous reactions.

Step 2: Container Selection and Labeling - Clarity and Compliance

The choice of waste container is crucial for safe storage and transport.

Action:

  • Select a waste container that is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.

  • The container material must be compatible with 4-Methoxy-N-(4-nitrobenzyl)aniline. A high-density polyethylene (HDPE) or glass container is generally suitable for solid chemical waste of this type.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • On the label, clearly write the full chemical name: "4-Methoxy-N-(4-nitrobenzyl)aniline" and an accurate estimation of its concentration or quantity. List all other components of the waste stream.

Causality: Proper container selection prevents leaks and reactions between the waste and the container material. Clear and accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA). It ensures that everyone who handles the waste, from lab personnel to disposal technicians, is aware of its contents and the associated hazards.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[6][7]

Action:

  • Store the sealed hazardous waste container in a designated SAA. This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • The SAA should be a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.

  • Keep the waste container closed at all times, except when adding waste.

Causality: The SAA provides a controlled and safe environment for the short-term storage of hazardous waste, minimizing the risk of spills and accidental exposure. Keeping containers closed prevents the release of vapors and reduces the likelihood of spills. Secondary containment is a crucial safety measure to contain any leaks from the primary container.

Step 4: Arranging for Waste Disposal - The Role of Environmental Health and Safety (EHS)

Hazardous waste must be disposed of through your institution's approved channels, typically managed by the Environmental Health and Safety (EHS) department.

Action:

  • Once the waste container is full, or if the experiment generating the waste is complete, submit a request for waste pickup to your institution's EHS department.

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.

  • Ensure that the waste container is properly sealed and labeled before the scheduled pickup.

Causality: EHS departments are responsible for ensuring that all hazardous waste is managed and disposed of in compliance with federal, state, and local regulations. They work with licensed hazardous waste disposal vendors who have the expertise and facilities to handle and treat chemical waste safely and in an environmentally sound manner.

Spill Management

In the event of a spill of 4-Methoxy-N-(4-nitrobenzyl)aniline, immediate and appropriate action is necessary to mitigate the hazard.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a flammable solvent, extinguish any nearby flames and turn off spark-producing equipment.

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policy.

Summary of Key Information

Parameter Guideline Rationale
Hazard Classification Harmful if swallowed, Causes serious eye damage.Dictates the need for careful handling and robust PPE.
Waste Classification Hazardous WasteDue to inherent toxicity and environmental risks of aromatic amines and nitro compounds.[1][2]
PPE Safety goggles, nitrile gloves, lab coatTo prevent eye and skin contact.
Handling Location Chemical fume hoodTo prevent inhalation of any dust or vapors.
Disposal Method Collection for licensed hazardous waste disposalProhibited from drain or regular trash disposal to protect the environment and public health.
Waste Segregation Keep separate from incompatible materialsTo prevent violent reactions with strong oxidizers, acids, and reducing agents.[2]
Container Labeled, sealed, compatible (HDPE or glass)For safe containment and clear communication of hazards.
Storage Designated Satellite Accumulation Area (SAA) with secondary containmentTo ensure safe, temporary storage and contain potential spills.[6][7]

Disposal Workflow Diagram

DisposalWorkflow cluster_0 In the Laboratory cluster_1 Institutional Procedure cluster_2 Final Disposal A Generation of 4-Methoxy-N-(4-nitrobenzyl)aniline Waste B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into a Dedicated, Compatible Container B->C D Label Container with 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Keep Container Closed E->F G Container is Full or Waste is No Longer Generated F->G H Submit Waste Pickup Request to Environmental Health & Safety (EHS) G->H I EHS Collects Waste from Lab H->I J Transport to Licensed Hazardous Waste Facility I->J K Proper Treatment and Disposal (e.g., Incineration) J->K

Caption: A workflow for the safe disposal of 4-Methoxy-N-(4-nitrobenzyl)aniline.

By adhering to this comprehensive disposal guide, researchers and scientists can confidently manage 4-Methoxy-N-(4-nitrobenzyl)aniline waste, ensuring a safe laboratory environment and upholding their commitment to environmental responsibility.

References

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